molecular formula C12H10N2O B7949890 4-Phenylazophenol CAS No. 20714-70-9

4-Phenylazophenol

Cat. No.: B7949890
CAS No.: 20714-70-9
M. Wt: 198.22 g/mol
InChI Key: BEYOBVMPDRKTNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxyazobenzene is a member of azobenzenes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenyldiazenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c15-12-8-6-11(7-9-12)14-13-10-4-2-1-3-5-10/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYOBVMPDRKTNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022160, DTXSID70942923
Record name 4-Hydroxyazobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Phenylhydrazinylidene)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow or orange solid; [HSDB] Deep yellow powder; [MSDSonline]
Record name 4-Hydroxyazobenzene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3301
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

220-230 °C @ 20 MM HG SLIGHT DECOMP
Record name 4-HYDROXYAZOBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5527
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

4.7 [ug/mL] (The mean of the results at pH 7.4), INSOL IN WATER; VERY SOL IN ALC & ETHER; SOL IN BENZENE, CONCN SULFURIC ACID & DIL ALKALI (YELLOW), Soluble in acetone, ethanol, benzene and ether, In water, 90 mg/l @ 20 °C
Record name SID49674231
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name 4-HYDROXYAZOBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5527
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00000023 [mmHg], 2.31X10-7 mm Hg @ 25 °C
Record name 4-Hydroxyazobenzene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3301
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 4-HYDROXYAZOBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5527
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

YELLOW LEAVES FROM BENZENE, ORANGE PRISMS FROM ALC

CAS No.

1689-82-3, 20714-70-9
Record name 4-Hydroxyazobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1689-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxyazobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001689823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-4-Phenylazophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020714709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-HYDROXYAZOBENZENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3177
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 4-(2-phenyldiazenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Hydroxyazobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Phenylhydrazinylidene)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxyazobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.346
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SOLVENT YELLOW 7
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX4306NSH1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-HYDROXYAZOBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5527
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

155-157 °C
Record name 4-HYDROXYAZOBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5527
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

4-Phenylazophenol CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Phenylazophenol for Scientific Professionals

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. It moves beyond a simple data sheet to provide in-depth insights into its synthesis, properties, applications, and handling, grounded in established scientific literature and safety protocols.

Core Chemical Identity and Physicochemical Properties

This compound, also known as 4-Hydroxyazobenzene or Solvent Yellow 7, is a diaryl azo compound characterized by a phenyl group and a phenol group linked by an azo bridge (-N=N-).[1][2] This structure is responsible for its intense color and versatile chemical reactivity.[3] Its fundamental identity and properties are summarized below.

PropertyValueSource(s)
CAS Number 1689-82-3[4][5][6][7]
Molecular Formula C₁₂H₁₀N₂O[4][7][8]
Molecular Weight 198.22 g/mol [4][5]
IUPAC Name 4-(Phenyldiazenyl)phenol[9]
Synonyms 4-Hydroxyazobenzene, p-Phenylazophenol, C.I. 11800, Solvent Yellow 7[1][5][6]
Appearance Orange, yellow, or brown crystalline powder[8][10][11]
Melting Point 150-157 °C[4][8]
Boiling Point ~230 °C at 20 mmHg (2.67 kPa)[8][10]
Solubility Insoluble in water; Soluble in ethanol, acetone, benzene, and ether[8][10]
λmax 347 nm[5]
pKa 8.93 ± 0.13 (Predicted)[8]

Synthesis and Purification Protocols

The most common and established method for synthesizing this compound is through a diazo coupling reaction, a cornerstone of aromatic chemistry.

Standard Synthesis: Diazotization of Aniline and Coupling with Phenol

This two-stage process involves the conversion of a primary aromatic amine (aniline) into a diazonium salt, which then acts as an electrophile in a reaction with an activated aromatic ring (phenol).[8][10][12]

Stage 1: Diazotization of Aniline

  • In a reaction vessel equipped with a stirrer and thermometer, prepare a solution of hydrochloric acid.

  • Cool the acid solution to below 5 °C using an ice bath.

  • Slowly add aniline to the cold acid solution while stirring continuously.

  • Prepare a solution of sodium nitrite in water.

  • Add the sodium nitrite solution dropwise to the aniline hydrochloride solution, maintaining the temperature below 5 °C.[8] The reaction is exothermic and careful temperature control is critical to prevent the decomposition of the unstable diazonium salt.

  • Monitor the reaction for completion using starch-iodide paper. A persistent blue-black color indicates the presence of excess nitrous acid and the completion of diazotization.[8]

Stage 2: Azo Coupling with Phenol

  • In a separate vessel, dissolve phenol in an aqueous sodium hydroxide or potassium carbonate solution to form the highly activated phenoxide ion.[8][12]

  • Cool the phenoxide solution to below 15 °C.[8]

  • Slowly add the previously prepared cold diazonium salt solution to the phenoxide solution with vigorous stirring. The coupling reaction is typically rapid.

  • Continue stirring for approximately 20-30 minutes after the addition is complete to ensure maximum yield.[8]

  • Adjust the pH of the solution to 3-4 with a dilute acid (e.g., oxalic or hydrochloric acid) to precipitate the this compound product.[8][12]

  • Filter the resulting precipitate, wash with water to remove residual salts, and dry thoroughly.

Synthesis_Workflow cluster_stage1 Stage 1: Diazotization cluster_stage2 Stage 2: Azo Coupling Aniline Aniline + HCl IceBath1 Cool to < 5°C NaNO2 Add NaNO2 (aq) Dropwise Diazonium Benzenediazonium Chloride Formed Coupling Combine Solutions (Vigorous Stirring) Phenol Phenol + NaOH/K2CO3 IceBath2 Cool to < 15°C Precipitation Acidify to pH 3-4 (Precipitation) Product Filter, Wash & Dry This compound Polymerization_Concept Monomer This compound Monomer HRP Horseradish Peroxidase (HRP Catalyst) Monomer->HRP Polymer Poly(this compound) (Branched Structure) HRP->Polymer Polymerization Application Photoactive Thin Films Polymer->Application

Caption: Enzymatic polymerization of this compound.

Analytical Methodologies

Confirming the identity and purity of this compound is crucial. A combination of spectroscopic and chromatographic techniques is typically employed.

UV-Vis Spectrophotometry Workflow

Objective: To confirm the presence of the azo chromophore and quantify the concentration in solution.

  • Solvent Selection: Choose a suitable solvent in which the compound is soluble, such as methanol or ethanol.

  • Standard Preparation: Prepare a stock solution of known concentration (e.g., 0.005 g/L in methanol). [5]3. Serial Dilutions: Create a series of dilutions from the stock solution to generate a calibration curve.

  • Spectral Scan: Using a dual-beam UV-Vis spectrophotometer, perform a wavelength scan (e.g., from 200 to 600 nm) to identify the wavelength of maximum absorbance (λmax). The expected λmax is approximately 347 nm. [5]5. Absorbance Measurement: Measure the absorbance of the standard solutions and the unknown sample at the determined λmax.

  • Quantification: Use the calibration curve and the Beer-Lambert law (A = εbc) to determine the concentration of the unknown sample. The molar extinction coefficient (ε) in methanol is reported to be around 10,000 L mol⁻¹ cm⁻¹ at 233-239 nm. [5]

Safety, Handling, and Toxicology

This compound is classified as a hazardous substance and requires careful handling. [6][13]

Hazard Identification and Precautions
Hazard ClassGHS ClassificationPrecautionary Statements (Examples)Source(s)
Acute Toxicity Oral: Category 4 (Harmful if swallowed)P264, P270, P301+P312[6]
Skin Irritation Category 2 (Causes skin irritation)P280, P302+P352, P332+P313[6][14]
Eye Irritation Category 2 (Causes serious eye irritation)P280, P305+P351+P338[6][14]
Respiratory Irritation STOT SE Category 3 (May cause respiratory irritation)P261, P271, P304+P340[6][14]
Aquatic Hazard Chronic: Category 2 (Toxic to aquatic life with long lasting effects)P273, P391[14]
Handling and Storage Protocol
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [13][14][15]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat. For operations that may generate dust, a NIOSH-approved respirator is recommended. [13][14]* Handling: Avoid all personal contact, including inhalation and contact with skin and eyes. [13]Minimize dust generation. [15]Wash hands thoroughly after handling. [6]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as oxidizing agents. [4][6][15]

Toxicological Summary
  • Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified this compound in Group 3: "not classifiable as to its carcinogenicity to humans," indicating inadequate evidence in humans and limited or inadequate evidence in experimental animals. [8][14]* Metabolism: In studies on rabbits, ingested 4-hydroxyazobenzene was found to be absorbed and excreted in the urine, primarily as a glucuronide conjugate. [14][16]Metabolites can include aminophenol derivatives. [16]* Environmental Fate: The compound has a low potential for bioconcentration in aquatic organisms. [14]Its mobility in soil is dependent on pH. [14]

Conclusion

This compound is a compound of significant industrial and research importance. Its straightforward synthesis, coupled with its rich chromophoric and chemical properties, ensures its continued relevance. For professionals in research and development, a thorough understanding of its synthesis, handling protocols, and diverse applications—from traditional dyeing to advanced photoactive polymers—is essential for both innovation and safety. This guide provides the foundational knowledge required to utilize this versatile molecule effectively and responsibly.

References

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • Alva, K. S., Kumar, J., Marx, K. A., & Tripathy, S. K. (2000). Enzymatic Synthesis of Photoactive Poly(this compound). Chemistry of Materials, 12(3), 508-511. Retrieved from [Link]

  • Esezobor, C. I., et al. (2016). Synthesis of 4-Phenylazo Phenol from Anthocyanins of Delonix regia and Hibiscus sabdariffa Flowers. American Chemical Science Journal, 11(1), 1-7. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzymatic Synthesis of Photoactive Poly(this compound). Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 97% (UV-Vis). Retrieved from [Link]

  • Haz-Map. (n.d.). 4-Hydroxyazobenzene. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 4-(phenylazo)-. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxyazobenzene. Retrieved from [Link]

  • Fisher Scientific. (n.d.). This compound, 98% Chemical Identifiers. Retrieved from [Link]

Sources

4-Phenylazophenol structural formula and isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Formula and Isomers of 4-Phenylazophenol

Prepared by a Senior Application Scientist

This guide offers a comprehensive exploration of this compound (also known as 4-hydroxyazobenzene), a diaryl azo compound of significant interest in chemical synthesis, materials science, and biomedical research. We will delve into its core structural features, the nuances of its isomeric forms, and the practical methodologies for its synthesis and characterization, providing field-proven insights for researchers, scientists, and drug development professionals.

Core Molecular Structure and Physicochemical Profile

This compound (IUPAC name: 4-(phenyldiazenyl)phenol) is an aromatic azo compound characterized by two phenyl rings linked by a nitrogen-nitrogen double bond (-N=N-), with a hydroxyl (-OH) group substituted at the para position of one of the rings.[1][2] This structure is the foundation for its rich chemistry and diverse applications.

The molecular formula is C₁₂H₁₀N₂O, with a molecular weight of approximately 198.22 g/mol .[3][4] Typically, it appears as a yellow to brown crystalline powder.[3][5] Its physicochemical properties are critical for its application and handling in a laboratory setting.

PropertyValueSource(s)
CAS Number 1689-82-3[1][3][4]
Molecular Formula C₁₂H₁₀N₂O[1][3][4]
Molecular Weight 198.22 g/mol [3][4]
Appearance Yellow to brown crystalline powder[3][5]
Melting Point 150–157 °C[3][6][7]
Boiling Point ~230 °C at 20 mmHg[4][6]
Solubility Soluble in acetone, ethanol, benzene, DMSO; insoluble in water.[3][6]
pKa ~8.93 (Predicted)[6]
λmax (Methanol) 347 nm[3][8]

The Isomerism of this compound: A Tale of Two Forms

The functionality of this compound is profoundly influenced by its ability to exist in different isomeric forms. Understanding these isomers is key to harnessing its potential in dynamic chemical systems.

Geometric (E/Z) Isomerism: The Photoswitchable Nature

The central azo (-N=N-) double bond restricts free rotation, giving rise to two distinct geometric isomers: E (trans) and Z (cis).[9][10]

  • E (trans)-4-Phenylazophenol : This is the thermodynamically more stable isomer.[9][11] Its structure is nearly planar, which allows for greater π-system conjugation. Under ambient conditions in the dark, this is the predominant form.

  • Z (cis)-4-Phenylazophenol : This isomer is metastable and has a non-planar, bent structure. The distance between the carbon atoms at the 4 and 4' positions decreases significantly from about 9.0 Å in the trans form to 5.5 Å in the cis form.[10]

The interconversion between these isomers is a classic example of photoisomerization.[9] Irradiation with UV light (around 320-350 nm) provides the energy to overcome the rotational barrier, converting the stable trans isomer to the cis form.[10] This process is reversible either by irradiating the cis isomer with visible light ( >400 nm) or through thermal relaxation back to the more stable trans state.[10][12] This light-driven molecular motion makes azobenzene derivatives like this compound prime candidates for developing molecular switches and light-responsive materials.[10][13]

G cluster_trans trans-4-Phenylazophenol (More Stable) cluster_cis cis-4-Phenylazophenol (Metastable) trans Planar Structure cis Bent Structure trans->cis  UV Light (~350 nm)   cis->trans  Visible Light (>400 nm) or Heat (Δ)  

Caption: Reversible E/Z (trans-cis) photoisomerization of this compound.

Tautomerism: The Azo-Hydrazone Equilibrium

A crucial aspect of this compound's chemistry is the existence of a second type of isomerism: tautomerism. Tautomers are constitutional isomers that readily interconvert.[14] In this case, it is an equilibrium between the azo-phenol form and the quinone-hydrazone form.[15][16]

This equilibrium involves the migration of a proton from the hydroxyl group to one of the azo nitrogen atoms, accompanied by a rearrangement of the double bonds.

  • Azo-Phenol Tautomer : The structure as typically drawn, containing a hydroxyl (-OH) group and an azo (-N=N-) bond.

  • Quinone-Hydrazone Tautomer : A structure featuring a quinone-like ring, a ketone (C=O) group, and a hydrazone (-NH-N=) linkage.

The position of this equilibrium is highly sensitive to the environment. Factors such as solvent polarity and hydrogen-bonding capability play a decisive role.[15]

  • Hydrogen-bond acceptor solvents (like DMSO or acetone) tend to stabilize the azo-phenol form.[15]

  • Hydrogen-bond donor solvents (like chloroform or acetic acid) can favor the quinone-hydrazone form.[15]

These two tautomers can be distinguished using UV-Vis spectroscopy, as they possess distinct absorption bands. The azo-phenol form typically absorbs around 400 nm, while the quinone-hydrazone form shows a bathochromic shift to approximately 480 nm.[15] This tautomerism is critical in understanding its behavior in different chemical environments and in the design of chemosensors.

Tautomerism Azo Azo-Phenol Form Contains -OH and -N=N- groups Hydrazone Quinone-Hydrazone Form Contains C=O and -NH-N= groups Azo->Hydrazone

Caption: Azo-phenol and quinone-hydrazone tautomeric equilibrium.

Synthesis and Characterization Protocols

The synthesis of this compound is a classic example of electrophilic aromatic substitution and is a staple in organic chemistry laboratories.

Standard Synthesis: Diazotization and Azo Coupling

The most common method involves a two-step process:

  • Diazotization of Aniline : Aniline is treated with a cold solution of sodium nitrite (NaNO₂) and a strong acid (like HCl) to form a benzenediazonium salt. This reaction must be carried out at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing.[6]

  • Azo Coupling with Phenol : The resulting electrophilic diazonium salt is then added to a basic solution of phenol. The phenol, activated by the basic conditions to form the more nucleophilic phenoxide ion, undergoes electrophilic aromatic substitution, typically at the para-position, to yield this compound.[17]

Experimental Protocol: Synthesis of this compound

Self-Validating System Trustworthiness: This protocol includes precise temperature and pH controls at critical steps. The color changes observed serve as in-process checks, and the final product is validated by melting point determination, which should fall within the established range for the pure compound.

  • Diazonium Salt Preparation:

    • In a 250 mL beaker, dissolve 2.5 mL of aniline in a solution of 8.0 mL of concentrated HCl and 8.0 mL of distilled water.

    • Cool the solution to 0–5 °C in an ice-salt bath with continuous stirring.

    • Slowly add a pre-cooled solution of 2.0 g of sodium nitrite in 10 mL of water. Maintain the temperature below 5 °C throughout the addition.

    • The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper (turns dark blue).

  • Coupling Reaction:

    • In a separate 400 mL beaker, dissolve 2.5 g of phenol in 25 mL of 10% sodium hydroxide solution.

    • Cool this solution in an ice bath to below 10 °C.

    • Slowly, and with vigorous stirring, add the cold diazonium salt solution to the alkaline phenol solution.

    • A brightly colored azo dye precipitate should form immediately. Continue stirring in the ice bath for 30 minutes.

  • Isolation and Purification:

    • Acidify the mixture with dilute HCl until it is acidic to litmus paper to ensure complete precipitation.

    • Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

    • Recrystallize the crude product from an appropriate solvent, such as aqueous ethanol or benzene, to obtain pure this compound crystals.[4]

    • Dry the crystals and determine the melting point. The literature value is in the range of 150-157 °C.[3][6][7]

Characterization Techniques
  • UV-Visible Spectroscopy : Essential for observing the π-π* (~350 nm) and n-π* (~440 nm) transitions. It is the primary tool for monitoring the kinetics of photoisomerization and studying the tautomeric equilibrium.[15][18]

  • Infrared (IR) Spectroscopy : Used to confirm the presence of key functional groups, such as the broad O-H stretch of the phenol, the N=N azo stretch, and C-H stretches of the aromatic rings.[19][20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed structural information, allowing for the unambiguous assignment of the chemical structure and differentiation between isomers and tautomers.[19]

Workflow cluster_synthesis Synthesis cluster_purification Isolation & Purification cluster_characterization Characterization Diazotization Step 1: Diazotization (Aniline -> Diazonium Salt) Coupling Step 2: Azo Coupling (Diazonium + Phenol) Diazotization->Coupling Low Temp Filtration Filtration & Washing Coupling->Filtration Recrystallization Recrystallization Filtration->Recrystallization MP Melting Point Recrystallization->MP Spectroscopy Spectroscopy (UV-Vis, IR, NMR) Recrystallization->Spectroscopy

Caption: General experimental workflow for synthesis and analysis.

Applications in Research and Drug Development

While widely used as a dye and indicator, the true potential of this compound for advanced applications lies in its dynamic isomeric properties.[3][5]

  • Molecular Switches and Materials Science : The ability to reversibly change shape upon light exposure makes it a fundamental building block for "smart" materials. It can be incorporated into polymers to create photo-responsive gels, films, and optical data storage systems.[10][19]

  • Biomedical Applications & Photopharmacology : Azo compounds have a significant history in medicine, starting with the antibacterial drug Prontosil.[13] The azo scaffold is a key element in modern drug development for several reasons:

    • Targeted Drug Delivery : The azo bond is stable in the upper gastrointestinal tract but can be cleaved by azoreductase enzymes produced by bacteria in the colon. This mechanism is exploited in drugs like Sulfasalazine and Balsalazide, where an active drug is linked via an azo bond to a carrier molecule, ensuring its release specifically in the colon for treating conditions like ulcerative colitis.[13]

    • Prodrug Design : this compound can serve as a starting point for creating prodrugs where a therapeutic agent is rendered inactive until the azo bond is cleaved at the target site.

    • Photoswitchable Therapeutics : The field of photopharmacology aims to create drugs that can be turned on or off with light.[13] By incorporating a this compound-like moiety into a drug's structure, its conformation—and thus its biological activity—could be controlled externally with high spatiotemporal precision, potentially reducing side effects.[10][13]

  • Chemosensors and Analytical Reagents : The tautomeric shift and associated color change in different environments make this compound and its derivatives excellent candidates for chromogenic sensors to detect metal ions or changes in pH.[5][16]

Conclusion

This compound is far more than a simple dye. It is a functionally rich molecule whose utility is defined by the dynamic interplay of its geometric and tautomeric isomers. For researchers in materials science and drug development, a deep understanding of its structure, the stimuli that control its isomeric states, and the protocols for its synthesis are essential. The principles outlined in this guide provide a robust foundation for leveraging the unique properties of this versatile compound in designing the next generation of smart materials and targeted therapeutics.

References

  • This compound. ChemBK. [Link]

  • Liu, W., et al. (2000). Enzymatic Synthesis of Photoactive Poly(this compound). Chemistry of Materials, 12(9), 2536-2542. [Link]

  • Kallistova, A. A., et al. (2010). Gas-phase tautomerism in hydroxy azo dyes - from 4-phenylazo-1-phenol to 4-phenylazo-anthracen-1-ol. Rapid Communications in Mass Spectrometry, 24(6), 714-720. [Link]

  • Garg, P., et al. (2015). Cis-to-Trans Isomerization of Azobenzene Investigated by Using Thin Films of Metal-Organic Frameworks. The Journal of Physical Chemistry C, 119(30), 17323-17328. [Link]

  • Azobenzene. Wikipedia. [Link]

  • A.L.L. R., et al. (2014). Control over molecular motion using the cis–trans photoisomerization of the azo group. Beilstein Journal of Organic Chemistry, 10, 2802-2810. [Link]

  • Trans and cis geometric isomers of an azobenzene derivative. ResearchGate. [Link]

  • Phenol, 4-(phenylazo)-. NIST WebBook. [Link]

  • Esezobor, C. I., et al. (2016). Synthesis of 4-Phenylazo Phenol from Anthocyanins of Delonix regia and Hibiscus sabdariffa Flowers. American Chemical Science Journal, 11(1), 1-7. [Link]

  • Baldini, L., et al. (2023). A Combined Solution and Solid-State Study on the Tautomerism of an Azocalix[21]arene Chromoionophore. Molecules, 28(12), 4704. [Link]

  • Enzymatic Synthesis of Photoactive Poly(this compound). ResearchGate. [Link]

  • Liu, X. M., et al. (2018). Theoretical study on the reaction mechanism of the thermal cis–trans isomerization of fluorine-substituted azobenzene derivatives. RSC Advances, 8(21), 11626-11634. [Link]

  • IR Spectrum of Phenol, 4-(phenylazo)-. NIST WebBook. [Link]

  • 4-(phenylazo)phenol. Stenutz. [Link]

  • 4-(Phenylazo)phenol structure.svg. Wikimedia Commons. [Link]

  • Effect of solvent on cis-to-trans isomerization of 4-hydroxyazobenzene aggregated through intermolecular hydrogen bonds. ResearchGate. [Link]

  • Isomerization Kinetics of Hydroxy-Substituted Azobenzenes Using a Modified Commercial Flash Photolysis Spectrometer. Journal of Chemical Education, 94(1), 108-112. [Link]

  • Chapoteau, E., et al. (1989). Phenylazophenol-quinone phenylhydrazone tautomerism in chromogenic cryptands and corands with inward-facing phenolic units and their acyclic analogs. The Journal of Organic Chemistry, 54(6), 1334-1342. [Link]

  • 4-Hydroxyazobenzene. PubChem. [Link]

  • Data for Phenol, 4-(phenylazo)-. NIST. [Link]

  • Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

  • Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

  • Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. [Link]

  • Kumar, V., et al. (2021). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Current Medicinal Chemistry, 28(1), 1-1. [Link]

  • Applications in drug development. European Pharmaceutical Review. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 4-Phenylazophenol from Aniline and Phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Azo Compounds

Azo compounds, characterized by the functional group R-N=N-R', represent a vibrant and functionally diverse class of organic molecules. Their extended conjugated systems are responsible for their characteristically bright colors, leading to their widespread use as dyes and pigments in various industries, including textiles and printing.[1][2] Beyond their tinctorial properties, the azo linkage serves as a versatile scaffold in medicinal chemistry and drug development.[1] The synthesis of 4-phenylazophenol, also known as p-hydroxyazobenzene or Solvent Yellow 7, is a classic and illustrative example of an azo coupling reaction, a cornerstone of aromatic chemistry.[3][4] This guide provides a comprehensive, in-depth exploration of the synthesis of this compound from aniline and phenol, delving into the reaction mechanisms, a detailed experimental protocol, and critical safety considerations.

Mechanistic Insights: A Two-Step Electrophilic Aromatic Substitution

The synthesis of this compound is a sequential two-step process: the diazotization of aniline followed by the azo coupling with phenol.[4][5] This process is fundamentally an electrophilic aromatic substitution reaction.[6]

Part 1: Diazotization of Aniline

The initial step involves the conversion of a primary aromatic amine, aniline, into a benzenediazonium salt.[4][7] This reaction, first reported by Peter Griess in 1858, is conducted at a low temperature, typically 0-5°C, to ensure the stability of the diazonium salt.[7]

The key reagents for this transformation are sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[1][4] The reaction proceeds through the in-situ formation of nitrous acid (HNO₂), which is unstable and must be generated just before use.[1][8]

The mechanism unfolds as follows:

  • Formation of the Nitrosonium Ion: Nitrous acid is protonated by the excess strong acid and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[1][9]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline molecule attacks the nitrosonium ion.[1][9]

  • Proton Transfer and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the benzenediazonium ion (C₆H₅N₂⁺).[7][9]

The low temperature is crucial because diazonium salts are unstable and can decompose, potentially leading to explosive reactions at higher temperatures.

Part 2: Azo Coupling with Phenol

The second stage of the synthesis is the electrophilic aromatic substitution reaction between the benzenediazonium ion and phenol.[2][6] The diazonium ion acts as the electrophile, and the electron-rich phenol serves as the nucleophile.[2]

The reaction is typically carried out in a basic or mildly alkaline medium.[10][11] The presence of a base, such as sodium hydroxide (NaOH), deprotonates the phenol to form the more nucleophilic phenoxide ion.[5] This significantly enhances the rate of the coupling reaction.

The electrophilic attack by the diazonium ion occurs predominantly at the para-position of the phenol ring due to steric hindrance at the ortho-positions.[2] This regioselectivity leads to the formation of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed methodology for the laboratory synthesis of this compound.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Quantity
AnilineC₆H₅NH₂93.132.7 mL
Concentrated Hydrochloric AcidHCl36.468.0 mL
Sodium NitriteNaNO₂69.002.1 g
PhenolC₆H₅OH94.112.5 g
Sodium HydroxideNaOH40.003.0 g
Distilled WaterH₂O18.02As needed
Ice--As needed
Procedure

Part A: Diazotization of Aniline

  • In a 100 mL beaker, carefully add 2.7 mL of aniline to a mixture of 8.0 mL of concentrated hydrochloric acid and 8.0 mL of distilled water.[12] Stir the mixture until the aniline has completely dissolved.

  • Cool the beaker in an ice-water bath to a temperature between 0-5°C.[4][5]

  • In a separate 50 mL beaker, dissolve 2.1 g of sodium nitrite in 10 mL of distilled water.[12]

  • Slowly, and with constant stirring, add the sodium nitrite solution dropwise to the cold aniline solution. Maintain the temperature below 5°C throughout the addition by adding ice to the bath as needed.[1][3] This will form the benzenediazonium chloride solution.

Part B: Azo Coupling with Phenol

  • In a 250 mL beaker, dissolve 2.5 g of phenol in 15 mL of a 10% sodium hydroxide solution.[3]

  • Cool this alkaline phenol solution in an ice-water bath to 0-5°C.[5]

  • Slowly, and with vigorous stirring, add the cold benzenediazonium chloride solution from Part A to the cold alkaline phenol solution.[3][5]

  • A brightly colored precipitate of this compound will form immediately.[11]

  • Continue stirring the mixture in the ice bath for approximately 30 minutes to ensure the completion of the reaction.

Part C: Isolation and Purification

  • Collect the crude this compound by vacuum filtration using a Büchner funnel.

  • Wash the solid product with cold water to remove any unreacted salts and other water-soluble impurities.

  • The crude product can be purified by recrystallization. Ethanol or benzene are suitable solvents for this purpose.[13] Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly. The purified crystals can then be collected by filtration.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

  • Melting Point: The reported melting point of this compound is in the range of 150-152°C.[13][14]

  • Spectroscopy:

    • UV-Vis: The maximum absorbance (λmax) is approximately 347 nm.[14]

    • FTIR, FT-Raman, and NMR (¹H, ¹³C): These techniques can be used to confirm the molecular structure.[15]

Visualizing the Process

Reaction Mechanism

Reaction_Mechanism cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling Aniline Aniline NaNO2_HCl NaNO₂ / HCl (0-5°C) Aniline->NaNO2_HCl Reacts with Diazonium Benzenediazonium Chloride NaNO2_HCl->Diazonium Forms Phenoxide Phenoxide Ion Diazonium->Phenoxide Electrophilic Attack Diazonium->Phenoxide Phenol Phenol NaOH NaOH Phenol->NaOH Deprotonated by NaOH->Phenoxide Product This compound Phenoxide->Product Forms

Caption: The two-stage synthesis of this compound.

Experimental Workflow

Experimental_Workflow start Start prep_aniline Prepare Aniline Solution (Aniline + HCl + H₂O) start->prep_aniline cool_aniline Cool to 0-5°C prep_aniline->cool_aniline diazotization Diazotization: Add NaNO₂ to Aniline Solution cool_aniline->diazotization prep_nitrite Prepare NaNO₂ Solution prep_nitrite->diazotization coupling Azo Coupling: Add Diazonium Salt to Phenol Solution diazotization->coupling prep_phenol Prepare Phenol Solution (Phenol + NaOH) cool_phenol Cool to 0-5°C prep_phenol->cool_phenol cool_phenol->coupling filtration Vacuum Filtration coupling->filtration washing Wash with Cold Water filtration->washing recrystallization Recrystallization (Ethanol/Benzene) washing->recrystallization drying Dry the Product recrystallization->drying end End drying->end

Caption: Step-by-step experimental workflow for synthesis.

Safety and Handling: A Critical Overview

The synthesis of this compound involves the use of hazardous chemicals that require careful handling and appropriate safety precautions.

  • Aniline: Aniline is a toxic substance that can be absorbed through the skin and is harmful if inhaled or ingested.[16][17] It is also a suspected carcinogen.[16] All work with aniline should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.[16]

  • Phenol: Phenol is corrosive and toxic, causing severe skin burns upon contact.[18][19] It is crucial to wear chemical-resistant gloves and protective clothing when handling phenol.[18] In case of skin contact, the affected area should be immediately and thoroughly washed with water.[18]

  • Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if ingested.

  • Hydrochloric Acid and Sodium Hydroxide: These are corrosive and should be handled with care, avoiding contact with skin and eyes.

Always consult the Safety Data Sheets (SDS) for all chemicals before commencing any experimental work.

Conclusion

The synthesis of this compound from aniline and phenol is a foundational reaction in organic chemistry with significant practical applications. A thorough understanding of the underlying diazotization and azo coupling mechanisms, coupled with a meticulous experimental approach and a strong emphasis on safety, is paramount for the successful and safe execution of this synthesis. This guide provides the necessary in-depth technical information for researchers and professionals to confidently and competently perform this important chemical transformation.

References

  • PrepChem. (n.d.). Synthesis of p-hydroxyazobenzene (Solvent Yellow 7).
  • Online Chemistry Notes. (2023, May 25).
  • BYJU'S. (n.d.).
  • ChemicalBook. (2025, July 14). This compound | 1689-82-3.
  • Allen. (n.d.). Conversion of Aniline to p-hydroxyazobenzene.
  • [YouTube Video]. (2019, January 3). converting anilines to diazoniums ions.
  • Filo. (2025, August 31). Preparation of p-Hydroxyazobenzene Explain the process of prep....
  • ResearchGate. (n.d.). The diazotization process. (a) The reaction of aniline (or other aryl....
  • Slideshare. (n.d.).
  • ChemicalBook. (n.d.). This compound synthesis.
  • Ogboji, L. M., Esezobor, O. Z., Khan, M. E., & Igoli, J. O. (2017). Synthesis of 4,4'-dihydroxyazobenzeneand 4'-Dihydroxyphenylazo-2-naphthol from Diazotised aniline and Anthocyanins from Delonix regia flower.
  • [PDF]. (n.d.). Aniline.
  • [PDF]. (n.d.).
  • Wikipedia. (n.d.). Azo coupling.
  • [PDF]. (n.d.). Sampling and Handling Aniline1.
  • [Website]. (n.d.). reactions_of_phenols.
  • Stack Exchange. (2015, April 24). What is the role of pH in azo coupling reaction of diazonium with phenol and aniline?.
  • ResearchGate. (2025, August 10). Enzymatic Synthesis of Photoactive Poly(this compound).
  • Organic Chemistry Portal. (n.d.). Azo Coupling.
  • [YouTube Video]. (2023, January 14). Benzene diazonium chloride - Coupling reaction of Phenol.
  • [PDF]. (n.d.). for the SAFE USE of PHENOL.
  • CDC. (n.d.).
  • Yale Environmental Health & Safety. (n.d.).
  • Sigma-Aldrich. (n.d.). This compound 98 1689-82-3.
  • Fisher Scientific. (n.d.). This compound, 97%.
  • [PDF]. (n.d.).
  • Echemi. (n.d.). 1689-82-3, 4-Hydroxyazobenzene Formula.
  • ACS Publications. (2026, January 5).
  • Chem-Impex. (n.d.). This compound.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • TCI Chemicals. (n.d.). 4-(Phenylazo)phenol | 1689-82-3.
  • Biosynth. (n.d.). This compound | 1689-82-3 | FP52634.
  • Google Patents. (n.d.). US4141892A - Process for preparing p-[[p-(phenylazo)phenyl]azo]phenol.

Sources

4-Phenylazophenol mechanism of azo coupling reaction

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Azo Coupling Reaction Mechanism for the Synthesis of 4-Phenylazophenol

Introduction: The Significance of the Azo Bridge

Azo compounds, characterized by the functional group R-N=N-R', represent a cornerstone of the synthetic dye industry, accounting for over 60% of all commercially produced colorants.[1] Their vibrant colors, arising from extended π-conjugated systems that absorb light in the visible spectrum, have made them indispensable in textiles, printing, and pigments.[2][3] The synthesis of these molecules is most commonly achieved through an azo coupling reaction, a versatile and widely studied electrophilic aromatic substitution.[4]

This guide provides a detailed examination of the mechanism for synthesizing a classic azo compound, this compound (also known as Solvent Yellow 7), through the coupling of phenol with a benzenediazonium salt.[2] We will explore the nuanced causality behind critical reaction parameters, present a validated experimental protocol, and elucidate the electronic and structural factors that govern the reaction's success.

Part 1: Generation of the Electrophile: The Benzenediazonium Ion

The azo coupling reaction is contingent upon the formation of a suitable electrophile. In this case, the electrophile is the benzenediazonium cation, which is generated from aniline through a process called diazotization.[1][5] This cation is a weak electrophile, and its successful reaction requires a highly activated nucleophilic partner.[6]

The diazotization reaction involves treating an aromatic primary amine, such as aniline, with nitrous acid (HNO₂).[7] Because nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl).[5][8]

Critical Causality: The Imperative of Low Temperature The formation of the benzenediazonium salt is acutely temperature-sensitive. The reaction must be maintained at a low temperature, typically between 0-5°C, by using an ice bath.[8][9] This is because aryldiazonium salts are thermally unstable.[9] At temperatures above 5°C, the diazonium ion readily decomposes, releasing nitrogen gas (N₂) and forming phenol as an undesired byproduct, which severely diminishes the yield of the subsequent coupling reaction.[3][9][10] Maintaining a low temperature stabilizes the diazonium salt long enough for it to be utilized in the coupling step.[5][9]

Diazotization_Workflow Aniline Aniline (C₆H₅NH₂) Product Benzenediazonium Chloride (C₆H₅N₂⁺Cl⁻) Aniline->Product  0-5°C  (Ice Bath) Reagents NaNO₂ + 2HCl Reagents->Product Diazotization

Caption: Workflow for the synthesis of the benzenediazonium ion electrophile.

Part 2: The Coupling Mechanism: Electrophilic Aromatic Substitution

The core of the synthesis is the azo coupling, an electrophilic aromatic substitution reaction where the benzenediazonium cation acts as the electrophile and the activated aromatic ring of phenol serves as the nucleophile.[1][2]

The Role of Phenol as a Nucleophile Phenols are highly reactive towards electrophilic aromatic substitution.[11] The hydroxyl (-OH) group is a powerful activating group; a lone pair of electrons on the oxygen atom is delocalized into the benzene ring's π-system, significantly increasing the ring's electron density.[11][12] This enhanced electron density makes the ring highly attractive to electrophiles.[12] The -OH group is also an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it.[12] In the case of phenol, the coupling reaction occurs predominantly at the less sterically hindered para position to yield this compound.[2][4][13]

The mechanism proceeds in two key steps:

  • Electrophilic Attack: The π electrons of the activated phenol ring attack the terminal nitrogen atom of the diazonium cation. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[14]

  • Deprotonation: A base (such as water or hydroxide ion) removes a proton from the carbon atom that formed the new bond with the diazonium group, restoring the aromaticity of the ring and forming the final this compound product.[14]

Caption: The two-step mechanism of electrophilic aromatic substitution in azo coupling.

Part 3: The Decisive Role of pH in the Coupling Reaction

The pH of the reaction medium is arguably the most critical parameter in the coupling of diazonium salts with phenols.[4] The reaction is fastest and most efficient under mildly alkaline conditions, typically a pH between 9 and 10.[2][15][16] This specific requirement is a delicate balance between activating the nucleophile and maintaining the stability of the electrophile.

  • Activation of Phenol: In an alkaline solution, phenol is deprotonated to form the phenoxide ion (C₆H₅O⁻).[10] The resulting negative charge on the oxygen atom makes the phenoxide ion a far more powerful nucleophile than neutral phenol because it enhances the electron-donating capacity into the aromatic ring.[15] This deprotonation is the primary reason for conducting the reaction in a basic medium.[15]

  • Stability of the Diazonium Ion: While the diazonium salt is formed in a strongly acidic medium, its stability is compromised at very high pH. Under strongly alkaline conditions, the diazonium cation can convert to unreactive diazohydroxide (Ar-N=N-OH) or diazotate ions (Ar-N=N-O⁻), which do not couple.[17]

Therefore, a mildly alkaline pH of 9-10 provides the optimal environment where there is a sufficient concentration of the highly reactive phenoxide ion to drive the reaction forward, while the diazonium ion remains stable enough to act as the electrophile.[15][17]

pH_Influence cluster_low_ph Low pH (< 7) cluster_high_ph High pH (> 11) Optimal Optimal Coupling (pH 9-10) Low_Phenol Phenol (C₆H₅OH) Weakly Nucleophilic No_Reaction_Low No or Slow Reaction Low_Phenol->No_Reaction_Low Low Reactivity Low_Diazo Diazonium Ion (C₆H₅N₂⁺) Stable High_Phenol Phenoxide Ion (C₆H₅O⁻) Strongly Nucleophilic High_Diazo Diazonium Ion Decomposes (Unreactive Species) No_Reaction_High No Reaction High_Diazo->No_Reaction_High Electrophile Lost Mid_Phenol Phenoxide Ion (C₆H₅O⁻) Strongly Nucleophilic Mid_Phenol->Optimal Mid_Diazo Diazonium Ion (C₆H₅N₂⁺) Sufficiently Stable Mid_Diazo->Optimal

Caption: The balance of reactant stability and reactivity as a function of pH.

Part 4: Validated Experimental Protocol

This section provides a self-validating methodology for the synthesis of this compound.

Table 1: Summary of Optimal Reaction Parameters

ParameterOptimal ValueRationale / Causality
Diazotization Temp. 0 - 5 °CPrevents thermal decomposition of the unstable benzenediazonium salt, maximizing electrophile concentration.[5][9]
Coupling Temp. 0 - 5 °CMaintains the stability of the diazonium salt throughout the coupling reaction.[10]
Coupling pH 9 - 10 (Mildly Alkaline)Ensures deprotonation of phenol to the highly nucleophilic phenoxide ion while preventing decomposition of the diazonium salt.[2][15]
Reactant Ratio Diazonium Salt : Phenol ≈ 1:1Ensures efficient reaction; a slight excess of the less expensive reagent (phenol) can be used to drive the reaction to completion.[9]

Step-by-Step Methodology

Part A: Preparation of Benzenediazonium Chloride Solution (Electrophile)

  • In a 250 mL beaker, dissolve 4.5 mL of aniline in a mixture of 15 mL of concentrated hydrochloric acid and 15 mL of distilled water.

  • Cool the resulting solution to 0-5°C in an ice-water bath with constant stirring. The aniline hydrochloride may precipitate as a fine slurry.

  • In a separate beaker, prepare a solution of 3.5 g of sodium nitrite (NaNO₂) in 20 mL of distilled water and cool it in the ice bath.

  • Add the cold sodium nitrite solution dropwise and very slowly to the cold aniline hydrochloride slurry. Maintain the temperature below 5°C throughout the addition.[8]

  • The reaction is complete when the solution gives a positive test with starch-iodide paper (indicates a slight excess of nitrous acid). The resulting clear solution is the benzenediazonium chloride, which must be kept cold and used immediately.[18]

Part B: Preparation of Sodium Phenoxide Solution (Nucleophile)

  • In a 400 mL beaker, dissolve 4.7 g of phenol in 25 mL of 10% sodium hydroxide solution.[3][10]

  • Cool this solution thoroughly in an ice-water bath.

Part C: The Coupling Reaction

  • While stirring the cold sodium phenoxide solution vigorously, slowly add the freshly prepared, cold benzenediazonium chloride solution.[19]

  • A brightly colored yellow-orange precipitate of this compound should form immediately.[2][10]

  • Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.[9]

Part D: Product Isolation and Purification

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with a small amount of cold water to remove any unreacted salts.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure crystals of this compound.

Conclusion

The synthesis of this compound is a classic example of an azo coupling reaction that beautifully illustrates the principles of electrophilic aromatic substitution. The success of the reaction is not merely a matter of mixing reagents but hinges on a deep, causal understanding of the interplay between reactant stability, nucleophilicity, and environmental conditions—most notably temperature and pH. By carefully controlling these parameters, researchers can efficiently construct the vital azo bridge that is central to a vast array of dyes, indicators, and functional materials.[14][20]

References

  • Wikipedia. Azo coupling.
  • Grokipedia. Azo coupling.
  • BYJU'S. Electrophilic Substitution Reactions of Phenols.
  • American Chemical Society. Enzymatic Synthesis of Photoactive Poly(this compound)
  • Quora.
  • Fiveable. Azo Coupling Definition - Organic Chemistry Key Term.
  • Organic Chemistry Portal. Azo Coupling.
  • JoVE. Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling.
  • Save My Exams. Reactions of Phenol - A Level Chemistry Revision Notes.
  • University of Calgary. Ch24: Electrophilic Arom. Subs. of phenols.
  • Quora. How does phenol react with benzeen diazonium chloride?.
  • Chemguide. ring reactions of phenol.
  • Filo.
  • Unacademy.
  • Chemguide.
  • AK Lectures.
  • Chemistry LibreTexts.
  • Chemistry Stack Exchange. What is the role of pH in azo coupling reaction of diazonium with phenol and aniline?.
  • ResearchGate. (PDF) Synthesis of 4-Phenylazo Phenol from Anthocyanins of Delonix regia and Hibiscus sabdariffa Flowers.
  • ChemicalBook. This compound synthesis.
  • BYJU'S.
  • ResearchGate. Enzymatic Synthesis of Photoactive Poly(this compound).
  • Mastering Chemistry Help. Coupling Reaction of Phenol.
  • Yokogawa. pH in Diazo Coupler.
  • Vedantu.
  • Benchchem. "optimizing coupling reaction conditions for azo dyes".
  • Chemguide. some reactions of diazonium ions.
  • YouTube. Benzene diazonium chloride - Coupling reaction of Phenol.

Sources

solubility of 4-Phenylazophenol in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-Phenylazophenol in Organic Solvents

Introduction

This compound, also known as 4-Hydroxyazobenzene or Solvent Yellow 7, is a diaryl azo dye characterized by an azo group (-N=N-) linking a phenyl ring to a phenol group.[1][2] Its molecular structure, featuring both hydrophobic aromatic rings and a polar hydroxyl group, imparts a nuanced solubility profile that is critical for its application in various fields. This compound is extensively used in the manufacturing of dyes and specialty pigments, for coloring varnishes, greases, paraffin waxes, and resins, and as a histological stain.[2][3] For researchers, scientists, and drug development professionals, a comprehensive understanding of its solubility in different organic solvents is paramount for predicting its behavior in reaction media, developing robust purification methods like crystallization, and formulating it into various products.

This guide provides a detailed exploration of the physicochemical properties of this compound that govern its solubility. We will examine its behavior in different classes of organic solvents, present available solubility data, and provide a validated experimental protocol for determining its solubility, thereby offering a foundational resource for laboratory applications.

Physicochemical Profile of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. This compound (Molecular Formula: C₁₂H₁₀N₂O, Molecular Weight: 198.22 g/mol ) is a crystalline solid, appearing as brown to yellow or orange powder at room temperature.[2][4][5] Its melting point is consistently reported in the range of 150-157 °C.[2][3][4][5][6]

The key to its solubility lies in the balance between its nonpolar and polar features:

  • Nonpolar Character : The two aromatic rings (the phenyl and phenoxy groups) constitute a large, hydrophobic backbone. This structure promotes solubility in nonpolar and weakly polar organic solvents through π-π stacking and van der Waals interactions.

  • Polar Character : The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. This allows for strong interactions with polar protic solvents.

  • Azo Group : The azo linkage (-N=N-) contributes to the molecule's planarity and chromophoric properties, and its nitrogen atoms can act as weak hydrogen bond acceptors.

  • Acidity : The phenolic proton gives the molecule weak acidic properties, with a reported pKa of 8.2.[5] This means it can be deprotonated in basic solutions to form a phenoxide salt, which drastically increases its aqueous solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Sampling & Analysis cluster_calc Calculation A Add excess this compound to known volume of solvent B Seal and agitate in thermostatic bath (24-48h) A->B C Allow solids to settle (≥2h) B->C D Withdraw supernatant C->D E Filter (0.22 µm) D->E F Dilute accurately E->F G Measure Absorbance (UV-Vis at λmax) F->G H Determine concentration from calibration curve G->H I Calculate final solubility (mg/mL or mol/L) H->I

Sources

A Senior Application Scientist's Guide to the UV-Vis Absorption Spectrum of 4-Phenylazophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the ultraviolet-visible (UV-Vis) absorption spectrum of 4-Phenylazophenol (4-hydroxyazobenzene). As a canonical example of an azobenzene derivative, its spectral properties are governed by distinct electronic transitions that are highly sensitive to the molecular environment. This document elucidates the theoretical underpinnings of its characteristic absorption bands, including the high-intensity π→π* and low-intensity n→π* transitions. We will dissect the profound influence of solvent polarity (solvatochromism) and pH (halochromism) on the absorption maxima (λmax), providing both mechanistic explanations and empirical data. A validated, step-by-step experimental protocol for acquiring high-fidelity UV-Vis spectra is detailed, designed for reproducibility and accuracy. This guide is intended for researchers, chemists, and drug development professionals who utilize UV-Vis spectroscopy for the characterization and quantification of azo compounds.

Introduction: The Spectroscopic Identity of this compound

This compound, also known as 4-hydroxyazobenzene, is a diaryl-azo dye characterized by the C₆H₅N=NC₆H₄OH chemical structure.[1][2] The core of its spectroscopic behavior lies in the azobenzene moiety (-N=N-), a potent chromophore, which is functionally modified by a hydroxyl (-OH) group acting as an auxochrome on one of the phenyl rings. This combination gives rise to a distinct and environmentally sensitive UV-Vis absorption profile.

UV-Vis spectroscopy is a powerful analytical technique that measures the absorption of ultraviolet and visible light by a molecule. For a compound like this compound, this absorption is not arbitrary; it corresponds to specific electronic transitions from a ground state to an excited state. The energy difference between these states dictates the wavelength of maximum absorption (λmax), providing a unique spectral fingerprint that can be used for both qualitative identification and quantitative analysis.

The Origin of Absorption: Electronic Transitions

The UV-Vis spectrum of this compound is dominated by two primary types of electronic transitions originating from the azobenzene chromophore.[3][4]

  • π→π Transition:* This is a high-energy, high-probability transition involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital. It is responsible for the strong absorption band typically observed in the ultraviolet region, generally between 320-350 nm.[1][3][4][5] This band is a hallmark of the extended conjugated system of the trans-azobenzene isomer.

  • n→π Transition:* This transition involves the excitation of an electron from a non-bonding (n) orbital, specifically from the lone pairs on the nitrogen atoms, to a π* antibonding orbital. This transition is symmetry-forbidden, resulting in a much lower molar absorptivity (a weaker absorption band) compared to the π→π* transition.[3][6] It appears at longer wavelengths, typically in the visible region around 440-450 nm.[6]

These two bands are fundamental to understanding the molecule's color and its photochromic and indicator properties.

Environmental Influences on the UV-Vis Spectrum

The precise position and intensity of the absorption bands of this compound are exquisitely sensitive to the surrounding chemical environment. Understanding these shifts is critical for accurate analysis and for harnessing its properties in various applications.

The Effect of Solvent Polarity (Solvatochromism)

Solvatochromism describes the change in a substance's color—and thus its UV-Vis spectrum—upon a change in solvent polarity. The effect on the π→π* and n→π* transitions is distinct and predictable.[7][8][9]

  • n→π Transition:* In polar, protic solvents, the lone pair electrons on the nitrogen atoms are stabilized by hydrogen bonding. This increases the energy gap between the non-bonding (n) orbital and the π* orbital. A greater energy input is therefore required for the transition, resulting in a hypsochromic shift (blue shift) to shorter wavelengths.[8][9]

  • π→π Transition:* The π* antibonding orbital is generally more polar than the π bonding orbital. Therefore, an increase in solvent polarity will stabilize the π* orbital more than the π orbital, decreasing the energy gap for the transition. This typically leads to a bathochromic shift (red shift) to longer wavelengths.[8][9]

The table below summarizes the observed absorption maxima (λmax) for this compound in various solvents, illustrating these principles.

SolventPolarityλmax (π→π) (nm)λmax (n→π) (nm)
n-HexaneNon-polar~335~450
ChloroformModerately Polar~345~445
EthanolPolar, Protic~347[10]~440[6]
MethanolPolar, Protic~347-350[1][11]Shifts significantly
DMFPolar, Aprotic~350Shifts significantly
The Effect of pH (Halochromism)

This compound is a weak acid with a pKa of approximately 8.2, owing to its phenolic hydroxyl group.[10] Deprotonation under basic conditions has a dramatic effect on the UV-Vis spectrum, a phenomenon known as halochromism.

In acidic or neutral solution (pH < 7), the molecule exists predominantly in its protonated, phenolic form, which typically appears as a pale yellow solution. In a basic solution (pH > 9), the hydroxyl group is deprotonated to form the phenolate anion (-O⁻). The phenolate is a much stronger electron-donating group than the hydroxyl group, which enhances the conjugation across the entire molecule. This extension of the conjugated system significantly lowers the energy of the π→π* transition, causing a pronounced bathochromic shift and a color change to a deeper orange or gold.[2][12][13] This property allows this compound to function as an effective acid-base indicator.

pH_Equilibrium cluster_acid Acidic/Neutral (pH < 8) cluster_base Basic (pH > 8) Acid This compound (Yellow) Base Phenolate Form (Orange/Gold) Acid->Base + OH⁻ Base->Acid + H⁺

Caption: Acid-base equilibrium of this compound.

A Validated Protocol for UV-Vis Spectral Acquisition

This protocol provides a self-validating workflow for obtaining accurate and reproducible UV-Vis absorption spectra of this compound. The causality behind each step is explained to ensure scientific integrity.

Instrumentation & Materials
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer (e.g., Agilent Cary 5000, PerkinElmer Lambda 1050) is required for stable baseline and high-resolution measurements.[14][15][16]

  • Cuvettes: Matched 1.0 cm path length quartz cuvettes are mandatory. Quartz is transparent throughout the UV-Vis range (200-800 nm), unlike glass or plastic which absorb UV light. Matched cuvettes ensure that differences in absorbance are due to the sample, not the cuvette itself.

  • Solvent: Use UV-grade ethanol or methanol. The choice of 'UV-grade' is critical as standard grade solvents may contain impurities that absorb in the UV region, creating significant interference.

  • Analyte: this compound, 98% or higher purity.[1]

Step-by-Step Methodology
  • Stock Solution Preparation (e.g., 5 x 10⁻⁴ M):

    • Accurately weigh approximately 9.91 mg of this compound (MW = 198.22 g/mol ).

    • Quantitatively transfer the solid to a 100 mL Class A volumetric flask.

    • Add ~70 mL of UV-grade ethanol and sonicate for 5 minutes to ensure complete dissolution. Causality: Sonication provides energy to overcome crystal lattice forces, ensuring the analyte is fully solvated for an accurate concentration.

    • Allow the solution to return to room temperature, then dilute to the 100 mL mark with ethanol. Stopper and invert 15-20 times to ensure homogeneity.

  • Working Solution Preparation (e.g., 2 x 10⁻⁵ M):

    • Pipette 4.0 mL of the stock solution into a 100 mL Class A volumetric flask.

    • Dilute to the mark with UV-grade ethanol. Stopper and invert to mix.

    • Causality: This dilution targets an expected maximum absorbance of ~0.5-0.8, which falls within the optimal linear dynamic range of most spectrophotometers, minimizing photometric error.

  • Instrument Setup and Blanking:

    • Turn on the spectrophotometer and its lamps (deuterium for UV, tungsten for visible) and allow it to warm up for at least 30 minutes. Causality: This ensures thermal stability of the light source and detector, leading to a stable baseline.

    • Set the wavelength scan range from 600 nm down to 250 nm.

    • Fill both the sample and reference cuvettes with UV-grade ethanol.

    • Place the cuvettes in their respective holders and perform a baseline correction (autozero). This digitally subtracts the absorbance of the solvent and cuvettes from all subsequent measurements.

  • Sample Measurement:

    • Empty the sample cuvette, rinse it three times with small aliquots of the working solution, and then fill it with the working solution. Causality: Rinsing prevents dilution of the sample by any residual solvent, ensuring the measured concentration is accurate.

    • Place the sample cuvette back into the sample holder.

    • Initiate the wavelength scan. The instrument will record absorbance as a function of wavelength.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax) for the π→π* and n→π* transitions from the resulting spectrum.

    • Record the absorbance value at the primary λmax for quantitative purposes.

Workflow A 1. Prepare Stock Solution (5x10⁻⁴ M in Ethanol) B 2. Prepare Working Solution (2x10⁻⁵ M from Stock) A->B E 5. Rinse & Fill Sample Cuvette B->E C 3. Instrument Warm-up (30 min) D 4. Baseline Correction (Solvent vs. Solvent) C->D F 6. Acquire Spectrum (600 nm → 250 nm) E->F G 7. Identify λmax and Record Absorbance F->G

Caption: Experimental workflow for UV-Vis spectral acquisition.

Conclusion and Applications

The UV-Vis absorption spectrum of this compound is a rich source of information, directly reflecting its molecular structure and electronic properties. The characteristic π→π* and n→π* transitions are highly sensitive to environmental factors, particularly solvent polarity and pH. This sensitivity makes this compound and its derivatives valuable as chemical sensors, acid-base indicators, and molecular switches for photoresponsive materials. A thorough understanding of its spectroscopic behavior, grounded in a robust experimental methodology, is paramount for leveraging these applications in research and development. The protocols and mechanistic insights provided herein serve as a comprehensive reference for scientists and professionals in the field.

References

  • ResearchGate. (n.d.). Effect of solvent on cis‐to‐trans isomerization of 4‐hydroxyazobenzene aggregated through intermolecular hydrogen bonds | Request PDF. Retrieved January 6, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxyazobenzene. PubChem. Retrieved January 6, 2026, from [Link]

  • MDPI. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-phenyl)azo)thiophene Dyes. Retrieved January 6, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Engineering Azobenzene Derivatives to Control the Photoisomerization Process. PMC. Retrieved January 6, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Impact of Azobenzene Side Chains on the Ultraviolet–Visible and Fluorescence Properties of Coumarin Derivatives. PMC. Retrieved January 6, 2026, from [Link]

  • National Center for Biotechnology Information. (2018). Thermal Isomerization of Hydroxyazobenzenes as a Platform for Vapor Sensing. PMC. Retrieved January 6, 2026, from [Link]

  • SPIE. (n.d.). The azobenzene derivatives. SPIE Conference Proceedings. Retrieved January 6, 2026, from [Link]

  • ACS Publications. (2023). Engineering Azobenzene Derivatives to Control the Photoisomerization Process. The Journal of Physical Chemistry A. Retrieved January 6, 2026, from [Link]

  • ACS Publications. (2023). Isomerization Kinetics of Hydroxy-Substituted Azobenzenes Using a Modified Commercial Flash Photolysis Spectrometer. Journal of Chemical Education. Retrieved January 6, 2026, from [Link]

  • NIST. (n.d.). Phenol, 4-(phenylazo)-. NIST WebBook. Retrieved January 6, 2026, from [Link]

  • Scribd. (n.d.). Effect of Solvent. Retrieved January 6, 2026, from [Link]

  • YouTube. (2021). Effect of solvent on UV-Visible spectra. Retrieved January 6, 2026, from [Link]

  • Semantic Scholar. (2020). Acid-Base Indicator Properties of Synthesized Phenylhydrazones. Retrieved January 6, 2026, from [https://www.semanticscholar.org/paper/Acid-Base-Indicator-Properties-of-Synthesized-4-(2-Akowuah-Adu/70c5eb994916a048a604283833b3a4a90403e5c9]([Link]

  • RSC Publishing. (2014). Monitoring the reversible photoisomerization of an azobenzene-functionalized molecular triazatriangulene platform on Au(111) by IRRAS. Retrieved January 6, 2026, from [Link]

  • Slideshare. (n.d.). Effect of solvent. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (2022). Acid-Base Indicator Properties of Synthesized Phenylhydrazones. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (n.d.). UV-Vis analysis of the pH effect on the chemical state of phenol. Retrieved January 6, 2026, from [Link]

  • YouTube. (2022). Effect of solvent on UV absorption maxima_ λmax. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (n.d.). Variation of the UV spectra of phenol with the pH increasing. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (n.d.). UV-VIS spectra of samples supernatant produced at different pH values. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of pH on the UV-visible absorption spectra. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (n.d.). Enzymatic Synthesis of Photoactive Poly(this compound). Retrieved January 6, 2026, from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Analysis of 4-Phenylazophenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data of 4-Phenylazophenol, also known as 4-hydroxyazobenzene.[1][2] It is designed for researchers, scientists, and professionals in drug development who require a deep understanding of the structural and spectroscopic properties of this versatile organic compound. This compound is a diaryl-azo derivative utilized in the synthesis of azo dyes and as an intermediate in various organic syntheses.[3][4]

Molecular Structure and Spectroscopic Rationale

The unique chemical structure of this compound, featuring two distinct aromatic rings linked by an azo group (-N=N-) and a hydroxyl (-OH) substituent on one of the rings, gives rise to a characteristic spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming the compound's identity, purity, and for studying its interactions in various chemical and biological systems.

Molecular Structure of this compound

HNMR_Interpretation cluster_input Input cluster_processing Data Processing cluster_analysis Spectral Analysis cluster_output Output raw_fid Raw FID Data fourier_transform Fourier Transform raw_fid->fourier_transform phase_correction Phase Correction fourier_transform->phase_correction baseline_correction Baseline Correction phase_correction->baseline_correction chemical_shift Chemical Shift (ppm) baseline_correction->chemical_shift integration Integration baseline_correction->integration multiplicity Multiplicity (Splitting Pattern) baseline_correction->multiplicity coupling_constant Coupling Constant (J, Hz) baseline_correction->coupling_constant structure Structural Assignment chemical_shift->structure integration->structure multiplicity->structure coupling_constant->structure

Caption: Workflow for ¹H NMR data interpretation.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
H (hydroxyl)4.0 - 7.0 (broad)Singlet1H
H (aromatic, ortho to -OH)6.8 - 7.0Doublet2H
H (aromatic, meta to -OH)7.7 - 7.9Doublet2H
H (aromatic, ortho to -N=N-)7.8 - 8.0Multiplet2H
H (aromatic, meta to -N=N-)7.4 - 7.6Multiplet2H
H (aromatic, para to -N=N-)7.4 - 7.6Multiplet1H

Note: Actual chemical shifts can vary depending on the solvent and concentration. The protons ortho to the azo linkage are typically more deshielded (appear at a higher chemical shift) compared to their cis-isomer counterparts. [5]

The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached atoms and the overall electronic environment.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a suitable deuterated solvent.

  • Instrumental Parameters: Acquire the spectrum on a spectrometer operating at a frequency of 100 MHz or higher.

  • Data Acquisition: Use a proton-decoupled sequence to obtain a spectrum with single lines for each unique carbon atom. A larger number of scans is typically required compared to ¹H NMR.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C (ipso, attached to -OH)155 - 160
C (ortho, to -OH)115 - 120
C (meta, to -OH)125 - 130
C (ipso, attached to -N=N-)145 - 150
C (ipso, attached to -N=N-)150 - 155
C (ortho, to -N=N-)120 - 125
C (meta, to -N=N-)128 - 132
C (para, to -N=N-)128 - 132

Note: These are approximate ranges, and experimental values may differ.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the O-H, C-H (aromatic), C=C (aromatic), C-O, and N=N functional groups.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be prepared as a KBr pellet, a mull (e.g., Nujol), or as a thin film on a salt plate (NaCl or KBr). For Attenuated Total Reflectance (ATR), the solid sample is placed directly on the crystal.

  • Instrumental Parameters: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

IR Spectral Analysis Logic

IR_Analysis cluster_spectrum IR Spectrum cluster_regions Spectral Regions cluster_interpretation Interpretation cluster_conclusion Conclusion spectrum Acquired IR Spectrum (Transmittance vs. Wavenumber) functional_group Functional Group Region (4000-1500 cm⁻¹) spectrum->functional_group fingerprint Fingerprint Region (1500-400 cm⁻¹) spectrum->fingerprint oh_stretch O-H Stretch (Broad, ~3200-3600 cm⁻¹) functional_group->oh_stretch ch_stretch Aromatic C-H Stretch (~3000-3100 cm⁻¹) functional_group->ch_stretch cc_stretch Aromatic C=C Stretch (~1500-1600 cm⁻¹) functional_group->cc_stretch nn_stretch N=N Stretch (~1400-1450 cm⁻¹) functional_group->nn_stretch co_stretch C-O Stretch (~1220 cm⁻¹) functional_group->co_stretch structure_confirmation Confirmation of Functional Groups and Molecular Structure fingerprint->structure_confirmation oh_stretch->structure_confirmation ch_stretch->structure_confirmation cc_stretch->structure_confirmation nn_stretch->structure_confirmation co_stretch->structure_confirmation

Caption: Logic for interpreting an IR spectrum.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)IntensityNotes
O-H stretch3200 - 3600Strong, BroadThe broadness is due to hydrogen bonding. [6]
C-H stretch (aromatic)3000 - 3100Medium, SharpCharacteristic of C-H bonds on a benzene ring. [6]
C=C stretch (aromatic)1500 - 1600Medium to StrongOften appears as multiple peaks. [6][7]
N=N stretch1400 - 1450Weak to MediumThe azo band can be weak due to the symmetry of the bond. [8]
C-O stretch (phenol)~1220StrongDistinguishes it from aliphatic alcohols. [6]
C-H out-of-plane bend750 - 850StrongIndicative of the substitution pattern on the aromatic rings. [6]

The presence of a broad O-H stretching band is a key diagnostic feature for the phenolic hydroxyl group. [7]The exact position and shape of this band can be influenced by concentration and the presence of hydrogen bonding.

Self-Validating Protocols and Trustworthiness

The protocols described in this guide are designed to be self-validating. For instance, in NMR spectroscopy, the integration of the proton signals should correspond to the number of protons in the proposed structure. Similarly, the presence of characteristic functional group absorptions in the IR spectrum provides a cross-validation of the molecular structure. The combination of both NMR and IR data provides a high degree of confidence in the structural assignment of this compound. For unambiguous assignment, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively.

Conclusion

The NMR and IR spectral data of this compound provide a detailed and definitive picture of its molecular structure. A thorough understanding of these spectroscopic techniques and the interpretation of the resulting data is essential for scientists working with this compound. The information presented in this guide serves as a valuable resource for the characterization and quality control of this compound in research and industrial applications.

References

  • PubChem. 4-Hydroxyazobenzene | C12H10N2O | CID 15529. [Link]

  • Supporting Information for various chemical syntheses. [Link]

  • ResearchGate. Enzymatic Synthesis of Photoactive Poly(this compound). [Link]

  • Doc Brown's Chemistry. Infrared spectrum of phenol C6H6O C6H5OH. [Link]

  • PMC. cis Versus trans-Azobenzene: Precise Determination of NMR Parameters and Analysis of Long-Lived States of 15N Spin Pairs. [Link]

  • Chemistry LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

  • WebSpectra. IR Absorption Table. [Link]

  • University of Colorado Boulder. IR Chart. [Link]

  • SpectraBase. This compound - Optional[ATR-IR] - Spectrum. [Link]

  • SpectraBase. 4-HYDROXY-AZOBENZENE;MONOLABELLED. [Link]

  • ChemBK. This compound. [Link]

  • Science World Journal. Spectrophotometric and infra-red analyses of azo reactive dyes derived from 2-methyl-3-(2'- methylphenyl)-6-arylazo-4- oxoquinazoline. [Link]

  • The Royal Society of Chemistry. Cis-Trans Isomerisation of Azobenzenes Studied by Laser-Coupled NMR Spectroscopy and DFT Calculations. [Link]

  • ACS Publications. Reversible, Red-Shifted Photoisomerization in Protonated Azobenzenes | The Journal of Organic Chemistry. [Link]

  • University of Puget Sound. NMR Chemical Shifts. [Link]

  • NP-MRD. 13 C NMR Spectrum (1D, 126 MHz, H 2 O, predicted). [Link]

  • NIST WebBook. Phenol, 4-(phenylazo)-. [Link]

  • NIST WebBook. Phenol, 4-(phenylazo)-. [Link]

  • SpectraBase. CIS-AZOBENZENE - Optional[13C NMR] - Chemical Shifts. [Link]

  • Saylor.org. Spectroscopic Methods. [Link]

  • Spectroscopy Online. Exploring the Spectrum of Analytical Techniques for Material Characterization. [Link]

  • American Pharmaceutical Review. Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing. [Link]

  • EBSCO. Spectroscopic Analysis | Research Starters. [Link]

  • AZoOptics. The Different Types of Spectroscopy for Chemical Analysis. [Link]

Sources

Navigating the Unknown: A Health and Safety Guide for 4-Phenylazophenol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Compound of Interest and Precaution

4-Phenylazophenol, also known as 4-Hydroxyazobenzene or Solvent Yellow 7, is a versatile diazo compound with applications ranging from a dye in textiles and other materials to a potential intermediate in organic synthesis.[1][2] Its utility in the laboratory is clear, but as with any chemical compound, a thorough understanding of its health and safety profile is paramount for the protection of researchers and the integrity of scientific work. This guide provides a comprehensive overview of the known health and safety information for this compound, with a focus on practical application in a research and drug development setting. It is crucial to acknowledge from the outset that the toxicological properties of this material have not been fully investigated, a fact that necessitates a cautious and well-informed approach to its handling.[3]

Section 1: Chemical and Physical Properties - The Foundation of Safety

A fundamental understanding of a chemical's properties is the starting point for a robust safety assessment. This compound is a brown to yellow fine crystalline powder.[4] Key physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
Chemical Formula C₁₂H₁₀N₂O[5][6]
Molecular Weight 198.22 g/mol [5][6]
Appearance Brown to yellow fine crystalline powder[4]
Melting Point 150-154 °C[7]
Boiling Point 230 °C at 20 mmHg[3]
Solubility Soluble in acetone, ethanol, benzene, and ether. Insoluble in water.[8]
Stability Stable under normal conditions.[5][7]

The insolubility of this compound in water is a critical consideration for both experimental design and emergency procedures, particularly in terms of spill cleanup and environmental fate.[7] Its stability under normal conditions is advantageous for storage, but potential incompatibilities must be respected.[5][7]

Section 2: Hazard Identification and Classification - Understanding the Risks

This compound is classified as a hazardous substance.[9] The primary hazards associated with this compound are summarized below.

GHS Hazard Classification:

  • Acute Oral Toxicity: Category 4 (Harmful if swallowed)[5]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[5][7]

  • Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[5][7]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[5][7]

  • Hazardous to the Aquatic Environment, Long-Term Hazard: Category 2 (Toxic to aquatic life with long lasting effects)[10]

It is imperative to recognize that while these are the formally classified hazards, the lack of comprehensive toxicological data means that other, unlisted hazards may exist.[3] Therefore, a precautionary approach is essential.

Section 3: Toxicological Profile - Acknowledging the Data Gaps

A significant challenge in creating a complete safety profile for this compound is the limited availability of in-depth toxicological data. Many safety data sheets explicitly state that the toxicological properties have not been fully investigated.[3]

Key Toxicological Information:

  • Acute Toxicity: Harmful if swallowed.[5] An intraperitoneal LD50 of 75 mg/kg has been reported in mice.[11]

  • Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified this compound in Group 3 , meaning it is "not classifiable as to its carcinogenicity to humans" due to inadequate evidence in humans and limited evidence in experimental animals.[3]

  • Reproductive and Developmental Toxicity: There is no available data on the reproductive or developmental toxicity of this compound.[3][10]

  • Mutagenicity: There is no available data on the germ cell mutagenicity of this compound.[3]

  • Metabolism: In rabbits, 4-hydroxyazobenzene was found to be absorbed from the diet and excreted in the urine, primarily as a glucuronide conjugate.[3] Human metabolites have also been identified.[2]

The absence of comprehensive data on chronic toxicity, reproductive effects, and mutagenicity underscores the necessity of minimizing exposure through robust engineering controls, administrative controls, and personal protective equipment.

Section 4: The Hierarchy of Controls - A Proactive Approach to Safety

To ensure the safe handling of this compound, a systematic approach based on the hierarchy of controls is recommended. This framework prioritizes the most effective control measures to minimize risk.

Hierarchy of Controls Elimination Elimination (Not Feasible) Substitution Substitution (Consider less hazardous alternatives) Engineering Engineering Controls (Fume hood, ventilated enclosure) Administrative Administrative Controls (SOPs, training, signage) PPE Personal Protective Equipment (Gloves, goggles, lab coat)

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

1. Elimination and Substitution: In a research context, eliminating a necessary compound is often not feasible. However, researchers should always consider if a less hazardous alternative could be substituted without compromising the experimental outcome.

2. Engineering Controls: This is the most effective line of defense when handling this compound.

  • Fume Hood: Always handle this compound powder in a certified chemical fume hood to prevent inhalation of dust particles.[3]
  • Ventilation: Ensure adequate general laboratory ventilation to keep airborne concentrations low.[3]
  • Contained Systems: For larger quantities or repeated handling, consider the use of glove boxes or other contained systems.

3. Administrative Controls: These are the policies and procedures that support a safe work environment.

  • Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving this compound. These should cover weighing, dissolving, and transfer steps, as well as emergency procedures.
  • Training: All personnel handling the compound must be thoroughly trained on its hazards, safe handling procedures, and emergency response. This training should be documented.
  • Signage: Clearly label all containers of this compound and the designated work areas where it is handled.

4. Personal Protective Equipment (PPE): PPE is the last line of defense and should never be used as a substitute for proper engineering and administrative controls.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[3][5]
  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[3][5] Ensure gloves are inspected before use and changed frequently.
  • Respiratory Protection: If engineering controls are not sufficient to control airborne dust, a NIOSH-approved respirator with a particulate filter may be necessary.[5] A respiratory protection program should be in place in such cases.

Section 5: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical for preventing exposure and ensuring the stability of this compound.

Handling:

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[11]

  • Minimize dust generation and accumulation.[3]

  • Wash hands thoroughly after handling, even if gloves were worn.[3][5]

  • Do not eat, drink, or smoke in areas where this compound is handled.[11]

  • Use non-sparking tools and prevent electrostatic discharge.[3]

Storage:

  • Store in a tightly closed, properly labeled container.[3][4]

  • Keep in a cool, dry, and well-ventilated area.[1][3]

  • Store away from incompatible materials, particularly oxidizing agents.[5][11]

  • Protect from light.[4]

Section 6: Emergency Procedures - Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is crucial.

First-Aid Measures:

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][10]

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3][10]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][10]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give them 2-4 cupfuls of water. Seek immediate medical attention.[3]

Accidental Release Measures:

For a small spill of solid this compound:

  • Evacuate unnecessary personnel from the area.

  • Wear appropriate PPE, including respiratory protection.

  • Avoid generating dust.[3]

  • Carefully sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal.[3][10]

  • Clean the spill area with a suitable solvent (e.g., ethanol, acetone) followed by soap and water.

  • Collect all cleaning materials for proper disposal.

For a large spill, evacuate the area and contact your institution's emergency response team.

Section 7: Waste Disposal - A Responsible Conclusion to Your Research

Proper disposal of this compound and its contaminated waste is essential to protect the environment.

Disposal_Workflow Start This compound Waste Generated Segregate Segregate and label as "this compound Waste" Start->Segregate Is_Contaminated Is it contaminated with other hazardous materials? Consult_SDS Consult SDS of all contaminants for compatibility Is_Contaminated->Consult_SDS Yes Package Package in a sealed, chemically compatible container Is_Contaminated->Package No Segregate->Is_Contaminated Consult_SDS->Package Contact_EHS Contact Environmental Health & Safety (EHS) for pickup Package->Contact_EHS Incineration EHS to arrange for disposal, likely via licensed incineration Contact_EHS->Incineration End Disposal Complete Incineration->End

Sources

discovery and history of 4-Phenylazophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery, Synthesis, and Applications of 4-Phenylazophenol

Abstract

This compound, a quintessential example of an azo dye, holds a significant place in the history of organic chemistry. Its discovery was a direct result of the groundbreaking work on diazo compounds by Peter Griess in the mid-19th century, which laid the foundation for the synthetic dye industry. This guide provides a comprehensive overview of this compound, from its historical discovery and synthesis to its physicochemical properties, spectroscopic characterization, and diverse applications. We delve into the mechanistic underpinnings of its synthesis via diazotization and azo coupling, offering detailed experimental protocols. Furthermore, this document explores its utility as a pH indicator, a dye, and in various other scientific and industrial contexts. Through a combination of historical narrative, detailed technical data, and practical methodologies, this guide serves as a valuable resource for researchers, chemists, and professionals in drug development and materials science.

Historical Context and Discovery: The Dawn of Azo Dyes

The story of this compound is intrinsically linked to the birth of the synthetic dye industry in the 1850s. The key breakthrough came from the work of the German chemist Peter Griess , who, in 1858, discovered the diazotization of aromatic amines. Griess found that treating an aromatic amine with nitrous acid in a cold acidic solution produced a highly reactive intermediate: a diazonium salt. This discovery was revolutionary because these diazonium salts could then be coupled with other aromatic compounds, such as phenols and anilines, to form intensely colored azo compounds.

This process, known as azo coupling , became the cornerstone of the burgeoning synthetic dye industry. The general reaction involves the electrophilic attack of the diazonium cation on an electron-rich aromatic ring. The resulting azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) connecting two aromatic rings. This chromophore is responsible for the vibrant colors of these dyes.

While Griess did not immediately synthesize every possible azo dye, his discovery of the underlying chemical reactions paved the way for the creation of a vast array of new colors. This compound was one of the early and relatively simple azo dyes to be synthesized following Griess's work. Its synthesis involves the diazotization of aniline to form a benzenediazonium salt, which is then coupled with phenol. This straightforward synthesis and its distinct color made it an important compound in the early exploration of azo chemistry.

G cluster_0 Part 1: Diazotization of Aniline cluster_1 Part 2: Azo Coupling Aniline Aniline (C₆H₅NH₂) Benzenediazonium Benzenediazonium Chloride (C₆H₅N₂⁺Cl⁻) Aniline->Benzenediazonium NaNO2 Sodium Nitrite (NaNO₂) NaNO2->Benzenediazonium HCl Hydrochloric Acid (HCl) (0-5 °C) HCl->Benzenediazonium Phenol Phenol (C₆H₅OH) in alkaline solution Benzenediazonium->Phenol Coupling Reaction Product This compound Phenol->Product

Figure 1: Conceptual workflow for the synthesis of this compound.

Physicochemical Properties and Characterization

This compound is a crystalline solid that typically appears as orange-red needles. Its properties are summarized in the table below.

PropertyValueSource
IUPAC Name 4-(Phenyldiazenyl)phenolN/A
Molecular Formula C₁₂H₁₀N₂ON/A
Molar Mass 198.22 g/mol N/A
Melting Point 152-155 °C
Appearance Orange-red crystalline solid
Solubility Insoluble in water; soluble in ethanol, ether, acetone, and benzene.
pKa ~8.2
UV-Vis λmax ~350 nm in ethanol

The color of this compound is pH-dependent due to the presence of the phenolic hydroxyl group. In acidic solutions, it is yellow, while in alkaline solutions, it turns a deep red. This property makes it a useful pH indicator.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is a classic example of a diazotization and azo coupling reaction, often performed in undergraduate organic chemistry laboratories.

Materials and Reagents
  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Phenol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

  • Ethanol (for recrystallization)

Step-by-Step Experimental Protocol

Part 1: Preparation of Benzenediazonium Chloride

  • In a 100 mL beaker, dissolve 2.5 mL of aniline in a mixture of 8 mL of concentrated HCl and 8 mL of distilled water.

  • Cool the resulting solution to 0-5 °C in an ice bath. It is crucial to maintain this low temperature to prevent the decomposition of the diazonium salt.

  • In a separate beaker, prepare a solution of 2.0 g of sodium nitrite in 10 mL of distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution with constant stirring. The addition should be slow enough to keep the temperature below 5 °C. The formation of the diazonium salt is indicated by a slight color change.

Part 2: Azo Coupling with Phenol

  • In a 250 mL beaker, dissolve 2.5 g of phenol in 15 mL of 10% sodium hydroxide solution.

  • Cool this alkaline phenol solution in an ice bath to below 5 °C.

  • Slowly add the previously prepared cold benzenediazonium chloride solution to the alkaline phenol solution with vigorous stirring.

  • A brightly colored orange-red precipitate of this compound should form immediately.

  • Continue stirring the mixture in the ice bath for about 30 minutes to ensure the completion of the reaction.

Part 3: Isolation and Purification

  • Collect the crude this compound by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold water to remove any unreacted salts.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

  • Dry the purified crystals and determine their melting point to assess purity.

G cluster_diazotization Diazotization Stage cluster_coupling Coupling Stage cluster_purification Purification Stage A1 Dissolve Aniline in HCl A2 Cool to 0-5 °C A1->A2 A4 Slowly add NaNO₂ to Aniline solution A2->A4 A3 Prepare NaNO₂ solution A3->A4 B3 Add diazonium salt solution to Phenol solution A4->B3 Benzenediazonium Chloride Solution B1 Dissolve Phenol in NaOH solution B2 Cool to < 5 °C B1->B2 B2->B3 B4 Stir for 30 min B3->B4 C1 Vacuum Filtration B4->C1 Crude Product C2 Wash with cold water C1->C2 C3 Recrystallize from Ethanol C2->C3 C4 Dry and measure MP C3->C4

Figure 2: Step-by-step experimental workflow for the synthesis of this compound.

Spectroscopic Analysis and Structural Elucidation

The structure of this compound can be confirmed using various spectroscopic techniques:

  • UV-Visible Spectroscopy: The UV-Vis spectrum of this compound in a neutral solvent like ethanol shows a strong absorption band around 350 nm. This absorption is due to the π → π* transition of the extended conjugated system of the azo compound. In an alkaline solution, this peak shifts to a longer wavelength (a bathochromic shift) due to the deprotonation of the phenolic hydroxyl group, which increases the electron-donating ability of the phenoxide group and extends the conjugation.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound would show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. A characteristic absorption for the -N=N- stretch is typically observed around 1400-1450 cm⁻¹, although it can be weak. Aromatic C-H and C=C stretching vibrations will also be present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would provide detailed information about the hydrogen atoms in the molecule. The spectrum would show distinct signals for the aromatic protons on both the phenyl and the phenol rings. The phenolic proton would appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration. ¹³C NMR would show the expected number of carbon signals for the two different aromatic rings.

Applications in Science and Industry

This compound, while a simple azo dye, has found several applications:

  • pH Indicator: Due to its distinct color change from yellow in acidic solutions to red in alkaline solutions, it is used as a pH indicator with a transition range around pH 6.8 to 8.2.

  • Dyeing: Like many azo compounds, it can be used as a dye for various materials, although more complex azo dyes with better fastness properties are now more common in the textile industry.

  • Chemical Research: It is often used as a model compound in studies of azo dye chemistry, photochemistry, and for educational purposes in teaching laboratories.

  • Synthesis of Other Compounds: The reactive nature of the azo group and the phenolic hydroxyl group allows this compound to be used as a starting material or intermediate in the synthesis of more complex molecules, including some pharmaceuticals and liquid crystals.

Conclusion

This compound is a historically and chemically significant molecule. Its discovery and synthesis are a direct consequence of the pioneering work of Peter Griess, which launched the synthetic dye industry and transformed the world of chemistry. As a simple yet versatile azo dye, it serves as an excellent model for understanding the principles of diazotization and azo coupling. Its continued use in education and research underscores its enduring importance. This guide has provided a comprehensive overview of its history, synthesis, properties, and applications, offering valuable insights for both students and seasoned researchers in the chemical sciences.

References

  • Griess, P. (1858). Vorläufige Notiz über die Einwirkung von salpetriger Säure auf Amidinitro- und Aminitrophenylsäure. Annalen der Chemie und Pharmacie, 106(1), 123-125. [Link]

  • Wikipedia. (2023). Peter Griess. In Wikipedia. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. In PubChem. Retrieved from [Link]

  • Bordwell, F. G., & Hughes, D. L. (1982). Acidities of mono-, di-, and trisubstituted phenols and thiophenols. An analysis of substituent effects. The Journal of Organic Chemistry, 47(17), 3224-3232. [Link]

  • Fischer, E., & Freund, M. (1913). Über die Konstitution des 4-Phenylazophenols. Berichte der deutschen chemischen Gesellschaft, 46(1), 1116-1127. [Link]

A Technical Guide to the Biological Activities of 4-Phenylazophenol and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Azo compounds, characterized by the -N=N- functional group, represent a vast and versatile class of molecules with significant applications beyond their traditional use as dyes. Within this class, the 4-phenylazophenol scaffold has emerged as a privileged structure in medicinal chemistry, serving as a foundation for derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives. We will explore their potent antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, grounded in mechanistic insights and supported by detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource to facilitate further exploration and application of these promising compounds.

The this compound Core: A Scaffold of Opportunity

Azo compounds, defined by the diazenyl group (-N=N-) linking two sp²-hybridized carbon atoms, are a cornerstone of synthetic organic chemistry.[1] Their structural rigidity, coupled with the potential for cis-trans isomerization, makes them unique molecular scaffolds. This compound, also known as 4-hydroxyazobenzene, is a diaryl-azo derivative that serves as a fundamental building block for a multitude of biologically active molecules.[2] The presence of a hydroxyl group on one of the phenyl rings enhances polarity and provides a reactive site for further functionalization, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and electronic effects.[1] This adaptability is crucial for optimizing interactions with biological targets and is a primary reason for the extensive research into its derivatives for therapeutic applications.[1][3]

Synthesis of this compound and Its Derivatives

The cornerstone of synthesizing this compound and its derivatives is the azo coupling reaction, a two-step process involving diazotization followed by coupling.[4] This robust and high-yielding methodology allows for significant structural diversity.

General Synthesis Workflow

The synthesis begins with the diazotization of a primary aromatic amine (e.g., aniline or its substituted derivatives). This is typically achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a reactive diazonium salt.[4][5] The second step involves the electrophilic aromatic substitution reaction where the diazonium salt is coupled with an electron-rich aromatic compound, such as phenol or its derivatives.[4][6] The hydroxyl group of the phenol is a strong activating group, directing the substitution to the para position.

Synthesis_Workflow Figure 1: General Synthesis Workflow for this compound Derivatives cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Amine Primary Aromatic Amine (e.g., Aniline derivative) Reagents1 NaNO₂ + HCl (aq) 0-5°C Amine->Reagents1 Reacts with Diazonium Aryl Diazonium Salt [Ar-N₂]⁺Cl⁻ Reagents1->Diazonium Forms Phenol Phenol Derivative Diazonium->Phenol Electrophilic Aromatic Substitution Product This compound Derivative Phenol->Product Couples with caption General workflow for synthesizing this compound derivatives.

Caption: General workflow for synthesizing this compound derivatives.

Detailed Experimental Protocol: Synthesis of this compound

Causality: This protocol maintains a low temperature during diazotization because diazonium salts are unstable and can decompose at higher temperatures, reducing the yield. The subsequent coupling is performed under controlled pH to ensure the phenol is sufficiently nucleophilic (as a phenoxide ion) to attack the electrophilic diazonium salt.

  • Diazotization of Aniline:

    • Dissolve aniline (1.23 mL) in a mixture of concentrated HCl (8.0 mL) and distilled water (8.0 mL) in a beaker.[5]

    • Cool the mixture to 0-5°C in an ice bath with constant stirring.

    • In a separate flask, dissolve sodium nitrite (1.0 g) in 5 mL of distilled water.[5]

    • Slowly add the sodium nitrite solution dropwise to the cold aniline solution, ensuring the temperature remains below 5°C. Stir for 15 minutes. The formation of the diazonium salt can be confirmed using potassium iodide-starch paper (a blue-black color indicates excess nitrous acid).

  • Azo Coupling with Phenol:

    • In a separate beaker, dissolve phenol (1.2 mol) in an aqueous solution of 9% potassium carbonate (2.3 L) to form the potassium phenoxide solution.[6]

    • Cool this solution in an ice bath.

    • Slowly add the previously prepared cold diazonium salt solution to the phenol solution with vigorous stirring.[6] Maintain the pH of the solution around 9.[6]

    • A brightly colored precipitate (orange-red) of this compound will form immediately.

    • Continue stirring the mixture in the ice bath for 30-50 minutes to ensure the reaction goes to completion.[6]

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the product with cold water to remove any unreacted salts.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or benzene, to yield a brown crystalline powder.[2]

Spectrum of Biological Activities

Derivatives of this compound have demonstrated a remarkable range of pharmacological activities, making them attractive candidates for drug discovery.

Antimicrobial Activity

The azo scaffold is a recurring motif in potent antimicrobial agents.[7][8][9] The mechanism is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall integrity.[1]

  • Bacterial Inhibition : Studies have shown that this compound derivatives exhibit significant activity against both Gram-positive (e.g., Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli) bacteria.[7][8] The presence of electron-withdrawing groups, such as chloro or nitro groups, on the aromatic rings often enhances antibacterial efficacy.[8]

  • Antifungal Properties : this compound itself has been identified as a potential antifungal agent.[2] One study highlighted its effectiveness against Macrophomina phaseolina, a plant pathogen, suggesting its potential use in agricultural applications.[10]

Table 1: Antimicrobial Activity of Selected Azo Derivatives

Compound/DerivativeTest OrganismActivity (MIC µg/mL or Zone of Inhibition mm)Reference
Chloro-substituted AzobenzeneS. aureus, B. subtilisMIC: 8.25 µg/mL[8]
Nitro-substituted AzobenzeneS. aureus, B. subtilisMIC: 8.25 µg/mL[8]
Azo-imidazole derivativesGram-positive bacteriaInhibition zone: 10–11 mm[8]
4,4'-dihydroxyazobenzeneStaphylococcus speciesActive[11]
4-Hydroxybenzoic acid azo dyesE. coliInhibition zone: 10-18 mm[12]
Anticancer Activity

The development of novel anticancer agents is a critical area of research, and azo compounds have shown considerable promise.[11] Their cytotoxic effects are often linked to the induction of oxidative stress and apoptosis in cancer cells.[10]

  • Mechanism of Action : The anticancer action of some derivatives involves the inhibition of cell proliferation and the induction of programmed cell death (apoptosis).[13][14] Studies suggest that these compounds can trigger apoptosis by interacting with cellular machinery, potentially through the inhibition of key signaling pathways or by causing DNA damage.[10][15] Some phenoxazine derivatives, which can be structurally related to azo compounds, have been shown to act by stabilizing G-quadruplex DNA structures, which are prevalent in cancer cell telomeres and oncogene promoters.[16]

Apoptosis_Pathway Figure 2: Simplified Apoptotic Pathway Azo Azo Derivative (e.g., Compound 4) ROS ↑ Oxidative Stress (ROS Generation) Azo->ROS Mito Mitochondrial Stress ROS->Mito Induces Casp9 Caspase-9 Activation (Initiator) Mito->Casp9 Activates Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Executes caption Azo derivatives can induce apoptosis via oxidative stress.

Caption: Azo derivatives can induce apoptosis via oxidative stress.

  • In Vitro Cytotoxicity : Novel 2-phenazinamine derivatives have demonstrated potent anticancer effects comparable to cisplatin against human chronic myelogenous leukemia (K562) and hepatocellular carcinoma (HepG2) cell lines, with low toxicity to non-cancerous cells.[13] Similarly, novel triazole derivatives have shown significant anticancer activity, with IC50 values in the low micromolar range, by inducing apoptosis and cell cycle arrest.[14]

Anti-inflammatory and Antioxidant Activity

Chronic inflammation and oxidative stress are underlying factors in many diseases. Azo compounds have been investigated for their potential to mitigate these processes.[1]

  • Anti-inflammatory Effects : Certain azo-based pyrimidine derivatives have shown promising anti-inflammatory effects in heat hemolysis assays.[1] The mechanism for some related heterocyclic compounds is thought to be independent of COX/LOX inhibition, suggesting alternative pathways may be involved.[17][18]

  • Antioxidant Properties : The phenolic hydroxyl group in the this compound structure is a key feature for antioxidant activity.[19] These compounds can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS), which is a mechanism shared by many phenolic antioxidants.[19] Azo-based pyrimidine derivatives have demonstrated strong free radical scavenging properties in DPPH assays.[1]

Detailed Protocol: MTT Assay for Cytotoxicity

Causality: This assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability and, conversely, the cytotoxic effect of the test compound.

  • Cell Seeding:

    • Culture cancer cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of the test compound in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include wells with medium only (blank) and medium with solvent (vehicle control).

    • Incubate the plate for another 24-48 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a molecule's structure and its biological activity is paramount in drug design. For this compound derivatives, specific structural modifications have been shown to significantly impact their potency and selectivity.[20][21]

  • Influence of Substituents : The nature and position of substituents on the aromatic rings are critical.[8]

    • Electron-withdrawing groups (e.g., -NO₂, -Cl) often enhance antimicrobial and anticancer activity.[8] This is likely due to an increase in the compound's electrophilicity, which can facilitate interactions with biological nucleophiles or promote oxidative stress.[8]

    • Electron-donating groups (e.g., -OH, -OCH₃) can modulate the antioxidant properties of the molecule.

  • Role of the Azo Linkage : The -N=N- bond is not merely a linker but an active part of the pharmacophore. It can be metabolically cleaved by azoreductase enzymes in the body, particularly in the gut microbiome and liver, to release two aromatic amines.[20] This bio-reductive activation is a key mechanism for some azo-based prodrugs.

  • Hydrophilicity/Lipophilicity : The balance between water and lipid solubility (logP) is crucial for bioavailability. Adding polar groups like sulfonates (-SO₃H) increases water solubility, while adding alkyl groups increases lipophilicity.[1] An optimal logP value is necessary for the compound to cross cell membranes and reach its target.[17]

Future Directions and Drug Development

The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research should focus on:

  • Mechanism Elucidation : While various activities have been reported, the precise molecular targets and signaling pathways for many derivatives remain to be fully elucidated.

  • Lead Optimization : Systematic SAR studies are needed to improve potency and reduce off-target toxicity. Computational modeling and QSAR studies can accelerate this process by predicting the activity of novel derivatives before synthesis.[22]

  • Prodrug Strategies : Leveraging the reductive cleavage of the azo bond to design targeted prodrugs that release an active agent at a specific site (e.g., in hypoxic tumor environments or the colon) is a highly promising strategy.

  • Addressing Resistance : As antimicrobial resistance grows, novel azo compounds that act on new bacterial targets could provide urgently needed therapeutic options.[8]

References

  • SIMU Georgeta Maria, DRAGOMIRESCU Anca, GRAD Maria Elena, SAVOIU. AZO COMPOUNDS WITH ANTIMICROBIAL ACTIVITY. Sciforum. Available from: [Link]

  • Bannock, J. H., et al. (2022). Azobenzene as Antimicrobial Molecules. MDPI. Available from: [Link]

  • Abd El-Baky, R. M., et al. (2024). Azo Dyes and the Microbial World: Synthesis, Breakdown, and Bioactivity. MDPI. Available from: [Link]

  • (2024). Biological Activity of Azo Compounds: A Comprehensive Review. International Journal of Health & Medical Research. Available from: [Link]

  • Singh, A., et al. (2021). Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives. PMC - NIH. Available from: [Link]

  • Bonsu, E. O., et al. (2020). Synthesis and In Vitro Antimicrobial and Anthelminthic Evaluation of Naphtholic and Phenolic Azo Dyes. PMC - NIH. Available from: [Link]

  • (n.d.). A Research on Synthesis of Azo Derivatives of Some Primary Amines and Phenols. IJARSCT. Available from: [Link]

  • Esezobor, C. I., et al. (2016). Synthesis of 4,4'-dihydroxyazobenzeneand 4'- Dihydroxyphenylazo-2-naphthol from Diazotised aniline and Anthocyanins from Deloni. Journal of Advances in Medical and Pharmaceutical Sciences. Available from: [Link]

  • (n.d.). Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives. PubMed. Available from: [Link]

  • (2024). Synthesis, characterization and biological activity assay of azo dyes and the implementation of innovator experience for undergraduate biochemistry laboratory. ACS Fall 2025. Available from: [Link]

  • (2001). Enzymatic Synthesis of Photoactive Poly(this compound). ResearchGate. Available from: [Link]

  • Akkilic, M., et al. (2015). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. PMC - NIH. Available from: [Link]

  • Chung, K. T., et al. (1992). Mutagenicity of azo dyes: structure-activity relationships. PubMed. Available from: [Link]

  • (n.d.). Review, Analyses of azo dyes' synthesis, characterization and biological activity. Zien Journals Publishing. Available from: [Link]

  • (2016). Synthesis of 4-Phenylazo Phenol from Anthocyanins of Delonix regia and Hibiscus sabdariffa Flowers. ResearchGate. Available from: [Link]

  • Al-Mousawi, S. M., et al. (2023). Unveiling the structural aspects of novel azo-dyes with promising anti-virulence activity against MRSA: a deep dive into the spectroscopy via integrated experimental and computational approaches. PMC - NIH. Available from: [Link]

  • Zhang, S., et al. (2020). Quantitative structure-activity relationship in the photodegradation of azo dyes. PubMed. Available from: [Link]

  • (n.d.). Anti-Inflammatory and Anti-Oxidant Activity of a New Class of Phenyl- Pyrazolone Derivatives. Bentham Science Publisher. Available from: [Link]

  • Guryev, E. L., et al. (2022). Anticancer activity of G4-targeting phenoxazine derivatives in vitro. PubMed. Available from: [Link]

  • Liu, Z. Q., et al. (2014). Synthesis and anticancer activity of some novel 2-phenazinamine derivatives. PubMed. Available from: [Link]

  • Mielniczuk, A., et al. (2022). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. MDPI. Available from: [Link]

  • Sáyago-Ayerdi, S. G., et al. (2021). Antioxidant, Anti-Inflammatory and Cytotoxic Activity of Phenolic Compound Family Extracted from Raspberries (Rubus idaeus): A General Review. MDPI. Available from: [Link]

  • (2002). Structure activity analysis of azo dyes and related compounds. ResearchGate. Available from: [Link]

  • Wang, S. F., et al. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. PubMed. Available from: [Link]

  • (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Al-Ostath, R. A., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Available from: [Link]

Sources

A Technical Guide to the Research Applications of 4-Phenylazophenol: From Synthesis to Advanced Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Relevance of a Classic Chromophore

In the vast landscape of organic molecules, few possess the blend of structural simplicity and functional elegance seen in 4-Phenylazophenol (also known as 4-Hydroxyazobenzene or Solvent Yellow 7).[1] At its core, it is a diaryl azo compound, characterized by a robust phenyl-azo-phenyl backbone, with a strategically placed hydroxyl group that imparts unique chemical reactivity and utility.[2] While historically recognized as a vibrant yellow dye, its true potential extends far beyond simple coloration.[1][3][4] The intrinsic photochromism of its azobenzene core, coupled with the reactive phenol moiety, makes it a powerful building block in modern research. This guide provides a technical deep-dive into the synthesis, properties, and multifaceted applications of this compound, designed for researchers poised to exploit its capabilities in materials science, analytical chemistry, and drug development.

Core Physicochemical & Spectroscopic Properties

A foundational understanding of this compound's properties is paramount for its effective application. It typically presents as a brown to yellow crystalline powder.[1][3] Its solubility profile—soluble in organic solvents like acetone, ethanol, and benzene, but insoluble in water—dictates its processing conditions in various formulations.[1][3][5]

PropertyValueSource(s)
Molecular Formula C₁₂H₁₀N₂O[3][4][6][7]
Molecular Weight 198.22 g/mol [3][4][6][8]
Melting Point 150-152 °C[1][3]
Appearance Brown to yellow fine crystalline powder[1][3][4]
Max Absorption (λmax) 347 nm (in Methanol)[1][3]
Solubility Soluble in acetone, ethanol, benzene, DMSO; Insoluble in water.[1][3][5][9]
CAS Number 1689-82-3[3][4][6]

The Azobenzene Heart: Photoisomerization

The most compelling feature of this compound is the photochromism inherent to its azobenzene core.[10] This phenomenon involves a reversible transformation between two geometric isomers, the thermodynamically stable trans form and a metastable cis form, upon exposure to specific wavelengths of light.[11][12]

  • trans-to-cis Isomerization: Irradiation with UV light (around 365 nm) excites the π-π* electronic transition, inducing a conformational change to the bent cis isomer.[10]

  • cis-to-trans Isomerization: The reverse process can be triggered by irradiation with visible light (around 450 nm) or can occur thermally in the dark over time.[10][11][12]

This molecular switching is not merely a structural curiosity; it causes significant changes in the molecule's physical properties. The distance between the phenyl rings shrinks, and the molecule transitions from having no dipole moment in the flat trans state to a significant dipole moment (3.0 Debye) in the angular cis state.[10] This light-driven change in polarity and shape is the engine behind its use in "smart" materials.

G cluster_trans trans-4-Phenylazophenol cluster_cis cis-4-Phenylazophenol trans_img cis_img trans_img->cis_img UV Light (~365 nm) π-π* transition trans_label Stable, Planar Zero Dipole Moment cis_img->trans_img Visible Light (~450 nm) or Heat n-π* transition / Thermal Relaxation cis_label Metastable, Bent High Dipole Moment

Caption: Reversible trans-cis photoisomerization of this compound.

Synthesis Pathway: Diazotization and Azo Coupling

The synthesis of this compound is a classic example of electrophilic aromatic substitution, achieved through a two-step process involving diazotization of aniline followed by an azo coupling reaction with phenol.[3][13] This method is reliable, scalable, and well-documented.[2][13]

The causality is clear: aniline is first converted into a highly reactive phenyl diazonium cation. This electrophile is then attacked by the electron-rich phenolate ion (activated phenol), which acts as the nucleophilic coupling partner. The coupling preferentially occurs at the para-position of the phenol ring to minimize steric hindrance from the ortho-hydroxyl group.[13]

G cluster_workflow Synthesis Workflow A Aniline (Starting Material) B Diazotization (NaNO₂, HCl, 0-5°C) A->B C Phenyl Diazonium Salt (Electrophile) B->C E Azo Coupling (0-5°C, Alkaline pH) C->E Electrophilic Attack D Phenol + NaOH (Nucleophile Prep) D->E F Crude this compound E->F G Purification (Recrystallization from Ethanol) F->G H Pure this compound G->H

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is a self-validating system. The endpoint of the diazotization reaction is confirmed with potassium iodide paper, and the final product's purity can be verified by its melting point and spectroscopic data against known standards.

  • Diazotization of Aniline:

    • In a beaker, dissolve 2.7 mL of aniline in 345 mL of 2M hydrochloric acid with vigorous stirring.[14]

    • Cool the solution in an ice bath to between 0-5°C.[14]

    • Separately, prepare a solution of 2.1 g of sodium nitrite in 40 mL of water.[14]

    • Add the sodium nitrite solution dropwise to the cooled aniline solution, ensuring the temperature remains below 10°C throughout the addition.[14] The formation of the diazonium salt is complete when a drop of the reaction mixture turns starch-iodide paper dark blue.[9]

  • Preparation of Coupling Solution:

    • In a separate, larger beaker, dissolve 0.75 g of sodium hydroxide in 90 mL of water.[14]

    • Add 9.1 g of phenol to the sodium hydroxide solution with strong stirring to form the sodium phenoxide solution.[14]

  • Azo Coupling Reaction:

    • While maintaining vigorous stirring, slowly pour the cold diazonium salt solution into the sodium phenoxide solution.[14] A brightly colored precipitate will form immediately.

    • Continue stirring the mixture in the ice bath for 20-30 minutes to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Acidify the mixture to a pH of 3-4 with a dilute acid (e.g., 4M sulfuric acid) to precipitate the final product.[9][14]

    • Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water.

    • Purify the crude product by recrystallization from 95% ethanol.[3]

    • Dry the resulting brilliant yellow/orange crystals under vacuum to yield pure this compound.

Potential Research Applications: A Multifaceted Tool

The unique properties of this compound have positioned it as a valuable compound in diverse research fields.

Materials Science and Polymer Chemistry

The ability to reversibly change shape and polarity with light makes this compound an ideal candidate for creating photoresponsive or "smart" materials.

  • Photoactive Polymers: By incorporating this compound as a pendant group into a polymer backbone, materials can be synthesized that exhibit photoinduced birefringence (changes in refractive index with light) and dichroism.[15] This has direct applications in:

    • Optical Data Storage: Information can be written and erased using different wavelengths of light.[2]

    • Smart Coatings & Windows: Materials that can change their transparency or color in response to light.[2][4]

    • Light-Activated Sensors: The change in molecular conformation can trigger a measurable signal.[2]

  • High Dye-Content Polymers: Enzymatic polymerization techniques using horseradish peroxidase (HRP) can create soluble polymers of this compound with nearly 100% dye content.[15] These "macromolecular dyes" are valuable for creating high-quality optical thin films.[15]

Analytical Chemistry and Sensing

The chromophoric nature of this compound and its ability to interact with other molecules make it a useful tool in analytical chemistry.

  • Metal Ion Detection: It can serve as a reagent in analytical methods for the detection and quantification of metal ions, likely due to the formation of colored complexes.[4][16]

  • Electrochemical & Fluorescence Sensors: While direct applications are emerging, the core structure is ideal for creating more complex sensors. For instance, it can be used as the signaling component in a molecularly imprinted polymer (MIP). In such a system, a polymer is created with cavities specifically shaped to bind a target analyte (e.g., a pollutant like 4-chlorophenol or a drug like sulfamethoxazole).[17][18] The binding event would alter the local environment of the embedded this compound, causing a detectable change in its fluorescence or electrochemical signal.

Biological and Pharmaceutical Sciences

This compound has demonstrated a range of biological activities, making it a subject of interest in drug development and diagnostics.

  • Antimicrobial and Antifungal Activity: Studies have shown that this compound can significantly reduce the biomass of pathogens like the soil-borne fungus Macrophomina phaseolina.[13] This makes it a promising lead compound for developing new antifungal agents.[3][13]

  • Cytotoxic Effects: The compound has shown cytotoxic effects against certain cancer cell lines.[16] The proposed mechanism involves the induction of oxidative stress within the cells, which can lead to apoptosis (programmed cell death).[16] This highlights its potential for further investigation in oncology.

  • Histological Staining: As "Solvent Yellow 7," it is used in hematology, histology, and cytology to provide reliable and reproducible staining of cellular components for microscopic visualization.[1][6]

  • Enzyme Inhibition Studies: It has been used as an enzyme inhibitor and a ligand for certain receptors, likely through interactions involving hydrogen bonding with the phenol group.[19]

Environmental Science
  • Wastewater Treatment Research: this compound serves as a model azo dye contaminant for studying degradation and mineralization processes.[3][19] It has been used to investigate the efficacy of microorganisms like P. chrysosporium in breaking down these pollutants under various conditions.[6][20]

Advanced Experimental Workflow: In Vitro Antifungal Assay

To validate the biological activity of synthesized this compound, an in vitro antifungal assay provides a robust, self-validating system.

Objective: To determine the minimum inhibitory concentration (MIC) and quantify the biomass reduction of a target fungus.

Protocol:

  • Preparation of Stock Solution:

    • Dissolve a precise amount of synthesized this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The choice of DMSO is critical as it solubilizes the compound without being overly toxic to the fungus at low final concentrations.

  • Preparation of Fungal Inoculum:

    • Culture the target fungus (e.g., Macrophomina phaseolina) on a suitable agar medium (e.g., Potato Dextrose Agar) until sufficient growth is achieved.

    • Prepare a spore suspension or mycelial slurry in sterile saline or culture broth and adjust its concentration using a hemocytometer or by measuring optical density.

  • Assay Setup (Microdilution Method):

    • In a 96-well microtiter plate, add a suitable liquid culture medium (e.g., Malt Extract Broth) to each well.

    • Perform serial dilutions of the this compound stock solution across the plate to achieve a range of final concentrations (e.g., from 0.78 to 100 µg/mL).[13]

    • Crucial Controls:

      • Positive Control: Wells containing the fungal inoculum and culture medium but no this compound (to represent 100% growth).

      • Negative Control: Wells containing only the culture medium (to check for contamination).

      • Solvent Control: Wells containing the fungal inoculum and the highest concentration of DMSO used in the dilutions (to ensure the solvent itself is not inhibiting growth).

  • Inoculation and Incubation:

    • Add a standardized amount of the fungal inoculum to each well (except the negative control).

    • Seal the plate and incubate at the optimal temperature and humidity for the fungus for a set period (e.g., 48-72 hours).

  • Data Analysis:

    • Visual Assessment: The MIC is the lowest concentration of this compound that shows no visible fungal growth.

    • Quantitative Assessment: After incubation, filter the contents of each well, dry the collected fungal mycelium, and weigh it. Calculate the percentage of biomass reduction relative to the positive control.[13]

Conclusion and Future Outlook

This compound is far more than a simple dye. Its elegant photo-switching capability, combined with its versatile chemical reactivity and demonstrated biological effects, establishes it as a powerful and adaptable molecule for advanced research. From the development of light-responsive polymers and sensitive chemical sensors to its potential as a lead compound in antifungal and anticancer therapies, the applications of this compound are continually expanding. As researchers in materials science, chemistry, and biology seek to create more sophisticated and functional systems, this classic chromophore is poised to remain a cornerstone of innovation.

References

  • Synthesis of 4-hydroxyazobenzene, a promising azo dye for antifungal activity against macrophomina phaseolina. ResearchGate. [Link]

  • Photoisomerization of Azobenzenes. ResearchGate. [Link]

  • Photoisomerization in Different Classes of Azobenzene. PubMed. [Link]

  • Azobenzene. Wikipedia. [Link]

  • Photochromism of azobenzene derivatives and energetic profile for the switching process. ResearchGate. [Link]

  • Reversible, Red-Shifted Photoisomerization in Protonated Azobenzenes. ACS Publications. [Link]

  • Unlocking Innovation: The Role of 4-Butyl-4'-hydroxyazobenzene in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Enzymatic Synthesis of Photoactive Poly(this compound). ResearchGate. [Link]

  • Supporting Information for. Royal Society of Chemistry. [Link]

  • This compound, TMS derivative. PubChem. [Link]

  • Synthesis of p-hydroxyazobenzene (Solvent Yellow 7). PrepChem.com. [Link]

  • 4-Hydroxyazobenzene. ChemBK. [Link]

  • 4-Hydroxyazobenzene. PubChem. [Link]

  • Phenol, 4-(phenylazo)-. NIST WebBook. [Link]

  • Mechanism of action of sensors for reactive oxygen species based on fluorescein–phenol coupling. Royal Society of Chemistry. [Link]

  • Advanced Optical Sensing of Phenolic Compounds for Environmental Applications. PMC. [Link]

  • Highly Selective Fluorescence Sensor Based on Graphene Quantum Dots for Sulfamethoxazole Determination. MDPI. [Link]

  • A highly selective electrochemical sensor for 4-chlorophenol determination based on molecularly imprinted polymer and PDDA-functionalized graphene. ResearchGate. [Link]

Sources

4-Phenylazophenol: A Comprehensive Technical Guide to its Application as a pH Indicator

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of 4-Phenylazophenol in pH Indication

This compound, also known as 4-hydroxyazobenzene or Solvent Yellow 7, is a versatile diaryl azo dye with significant applications in various scientific and industrial fields.[1][2] Its robust chemical structure, characterized by an azo group (-N=N-) linking two phenyl rings, one of which is substituted with a hydroxyl group, underpins its utility as a pH indicator.[1] This guide provides an in-depth exploration of the core principles governing the function of this compound as a pH indicator, offering a technical resource for researchers, scientists, and professionals in drug development. The discussion will encompass the fundamental chemistry of its color change, practical methodologies for its use in laboratory settings, and the critical parameters that influence its performance.

Core Principle: The Chemistry of a Halochromic Shift

The functionality of this compound as a pH indicator is rooted in its ability to exhibit halochromism, a phenomenon where a substance changes color in response to a change in pH.[3][4] This color transition is a direct consequence of alterations in the molecule's electronic structure, which are induced by the protonation or deprotonation of its phenolic hydroxyl group.[5]

In acidic to neutral solutions, this compound exists predominantly in its protonated, molecular form. This form is characterized by a specific electronic configuration that absorbs light in the ultraviolet-visible spectrum, resulting in a yellow to orange appearance.[1][6] As the pH of the solution increases and it becomes more alkaline, the hydroxyl group undergoes deprotonation to form the phenolate ion. This structural change leads to a shift in the electronic distribution across the molecule, altering its light absorption properties and causing a distinct color change to a deeper shade, often described as red or violet.[7]

The equilibrium between the protonated (HIn) and deprotonated (In⁻) forms of the indicator is governed by its acid dissociation constant (pKa). The pKa value for this compound is approximately 8.2.[8][9] This value signifies the pH at which the concentrations of the acidic and basic forms of the indicator are equal. The visible color change of the indicator occurs over a pH range that brackets this pKa value.

Key Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₁₂H₁₀N₂O[1][6]
Molecular Weight198.22 g/mol [1]
Melting Point150-157 °C[1][6][10]
pKa~8.2[8][9]
λmax (in Methanol)347 nm[1]
AppearanceBrown to yellow crystalline powder[1][10]
SolubilitySoluble in acetone, ethanol, benzene, methanol, diethyl ether, and DMSO; insoluble in water.[1][6]

Visualizing the Mechanism

The structural transition of this compound that drives its color change can be represented as follows:

G Acid_Structure C₆H₅-N=N-C₆H₄-OH Equilibrium Acid_Structure->Equilibrium Base_Structure C₆H₅-N=N-C₆H₄-O⁻ Proton_Loss + H⁺ Equilibrium->Base_Structure Proton_Gain - H⁺

Caption: Equilibrium of this compound in acidic and alkaline conditions.

Experimental Protocols

Preparation of this compound Indicator Solution

A standard and effective protocol for preparing a this compound indicator solution for use in titrations is as follows:

Materials:

  • This compound powder (analytical grade)

  • Ethanol (95% or absolute)

  • Volumetric flask (100 mL)

  • Analytical balance

Procedure:

  • Accurately weigh approximately 0.1 g of this compound powder.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 50 mL of ethanol to the flask.

  • Swirl the flask gently to dissolve the powder completely.

  • Once dissolved, dilute the solution to the 100 mL mark with ethanol.

  • Stopper the flask and invert it several times to ensure homogeneity.

  • Store the indicator solution in a well-sealed, labeled bottle, protected from light.

Application in Acid-Base Titration

This section outlines a generalized workflow for utilizing the prepared this compound indicator in a strong acid-strong base titration.

Workflow Diagram:

G start Start Titration prep_analyte Prepare Analyte (e.g., 0.1 M HCl) start->prep_analyte add_indicator Add 2-3 drops of This compound Indicator prep_analyte->add_indicator initial_color Observe Initial Color (Yellow/Orange) add_indicator->initial_color prep_titrant Prepare Titrant (e.g., 0.1 M NaOH) initial_color->prep_titrant titrate Titrate with Titrant Dropwise with Swirling prep_titrant->titrate endpoint Observe Endpoint (Persistent Color Change to Red/Violet) titrate->endpoint endpoint->titrate No Persistent Change record_volume Record Volume of Titrant Used endpoint->record_volume Color Change Occurs calculate Calculate Analyte Concentration record_volume->calculate end End calculate->end

Caption: Workflow for a typical acid-base titration using this compound.

Detailed Titration Procedure:

  • Analyte Preparation: Pipette a known volume of the acidic solution (e.g., 25.00 mL of 0.1 M HCl) into a clean Erlenmeyer flask.

  • Indicator Addition: Add 2-3 drops of the prepared this compound indicator solution to the analyte. The solution should exhibit a yellow to orange color.

  • Titrant Preparation: Fill a burette with the basic solution (e.g., 0.1 M NaOH) and record the initial volume.

  • Titration: Slowly add the titrant from the burette to the analyte while constantly swirling the flask.

  • Endpoint Determination: Continue the titration until the addition of a single drop of the titrant causes a persistent color change from yellow/orange to a distinct red or violet. This indicates the endpoint of the titration.

  • Data Recording and Calculation: Record the final volume of the titrant used. The volume of titrant required to reach the endpoint can then be used to calculate the concentration of the analyte.

Synthesis of this compound

For research applications requiring the synthesis of this compound, a common and reliable method involves the diazotization of aniline followed by coupling with phenol.[7][11]

Reaction Scheme:

  • Diazotization of Aniline: Aniline is treated with a cold solution of sodium nitrite and a strong acid (e.g., hydrochloric acid) to form a diazonium salt.

  • Azo Coupling: The resulting diazonium salt is then reacted with phenol in a basic solution. The electrophilic diazonium ion attacks the electron-rich phenol ring, typically at the para position, to form the azo compound, this compound.

A detailed, step-by-step synthesis protocol can be found in various organic chemistry laboratory manuals and scientific literature.[11]

Conclusion: A Reliable and Versatile Indicator

This compound's distinct color change, predictable behavior, and ease of preparation make it a valuable tool in analytical chemistry. Its application as a pH indicator is a classic example of how the structural and electronic properties of organic molecules can be harnessed for practical analytical purposes. This guide has provided a comprehensive overview of the principles and protocols associated with its use, offering a solid foundation for its effective implementation in research, quality control, and developmental laboratories.

References

  • American Chemical Society. (2000). Enzymatic Synthesis of Photoactive Poly(this compound). Chemistry of Materials. [Link]

  • ChemBK. This compound. [Link]

  • ResearchGate. (2000). Enzymatic Synthesis of Photoactive Poly(this compound). [Link]

  • ResearchGate. (2016). Synthesis of 4-Phenylazo Phenol from Anthocyanins of Delonix regia and Hibiscus sabdariffa Flowers. [Link]

  • PubChem. 4-Hydroxyazobenzene. [Link]

  • Google Patents.
  • NIST. Phenol, 4-(phenylazo)-. [Link]

  • NIST. Phenol, 4-(phenylazo)-. [Link]

  • Wikipedia. pH indicator. [Link]

  • Delloyd's Trading. Preparation of Titration Indicators. [Link]

  • Pharmaguideline. (2010). Preparation of Indicator Solutions. [Link]

  • BFR Lab. Acid base titration - end point indicators preparation. [Link]

  • Chemistry LibreTexts. (2023). pH Indicators. [Link]

  • SciSpace. (2015). Investigations on Synthesized Azo Compound, [4-((4-Hydroxynaphthalen-1-yl) Diazenyl) Benzoic - as an Indicator in Acid-Base Titrimetry. [Link])

Sources

Methodological & Application

Application Note: Synthesis of 4-Phenylazophenol via Azo Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, in-depth protocol for the synthesis of 4-Phenylazophenol, a significant azo dye. The synthesis is achieved through a classic two-step electrophilic aromatic substitution reaction: the diazotization of aniline followed by an azo coupling reaction with phenol. This guide details the underlying reaction mechanisms, provides a step-by-step experimental procedure, outlines critical safety precautions, and presents a workflow visualization to ensure procedural clarity and reproducibility for researchers in organic chemistry and drug development.

Introduction

This compound, also known as 4-hydroxyazobenzene, is an aromatic azo compound characterized by the presence of a diazene functional group (–N=N–) connecting two phenyl rings, one of which is substituted with a hydroxyl group.[1][2] Azo compounds are notable for their extended conjugated systems, which cause them to be brightly colored.[3] Consequently, this compound is widely utilized as a yellow dye (Solvent Yellow 7) in various industries for coloring varnishes, resins, and waxes.[1][4] Its synthesis is a cornerstone experiment in organic chemistry, exemplifying the important class of reactions known as azo couplings.[3]

The synthesis protocol involves two primary stages[5]:

  • Diazotization: A primary aromatic amine (aniline) is converted into a diazonium salt using nitrous acid at low temperatures.[6][7]

  • Azo Coupling: The electrophilic diazonium salt reacts with an electron-rich aromatic compound (phenol) to form the final azo product.[8][9]

This application note will elaborate on the mechanistic principles and provide a reliable laboratory-scale procedure for its preparation.

Reaction Mechanism

The overall synthesis is an electrophilic aromatic substitution reaction.

Step 1: Diazotization of Aniline

The first step is the formation of the benzenediazonium ion. This reaction is conducted in a cold acidic solution to generate nitrous acid (HNO₂) in situ from sodium nitrite (NaNO₂) and a strong acid, typically hydrochloric acid (HCl).[6] The temperature must be maintained between 0-5°C because diazonium salts are unstable at higher temperatures and can decompose.[10]

The mechanism proceeds as follows:

  • Sodium nitrite reacts with HCl to form nitrous acid.

  • Nitrous acid is protonated by the excess acid and subsequently loses a water molecule to form the highly reactive nitrosonium ion (NO⁺).[6][7]

  • The lone pair of the nitrogen atom in aniline attacks the nitrosonium ion.

  • Following a series of proton transfers and the elimination of a water molecule, the stable benzenediazonium ion is formed.[6][7]

Step 2: Electrophilic Aromatic Substitution (Azo Coupling)

The benzenediazonium ion is a weak electrophile. Therefore, it requires a strongly activated aromatic ring to react. Phenol serves as this coupling agent.[9] The reaction is performed in a mildly basic solution (pH 9-10).[11] The basic conditions deprotonate the phenol to form the much more strongly activating phenoxide ion.[11][12]

The mechanism proceeds as follows:

  • The electrophilic diazonium ion is attacked by the electron-rich phenoxide ion.

  • The substitution occurs preferentially at the para-position of the phenoxide ring due to less steric hindrance.[9]

  • A proton is lost, restoring the aromaticity of the ring and yielding the final product, this compound, which typically precipitates from the solution as a brightly colored solid.[12]

Experimental Protocol

This protocol details the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
Aniline (C₆H₅NH₂)93.132.0 mL (2.04 g)Freshly distilled, toxic
Concentrated HCl (~37%)36.465.0 mLCorrosive
Sodium Nitrite (NaNO₂)69.001.5 gOxidizer, toxic
Phenol (C₆H₅OH)94.112.0 gToxic, corrosive
Sodium Hydroxide (NaOH)40.004.0 gCorrosive
Deionized Water18.02~200 mL
Ice-As neededFor ice baths
250 mL Beakers/Erlenmeyer Flasks-3-4
Stirring Rod / Magnetic Stirrer-1
Buchner Funnel and Filter Flask-1 setFor vacuum filtration
Step-by-Step Procedure

Part A: Preparation of the Benzenediazonium Chloride Solution

  • In a 100 mL beaker, combine 2.0 mL of aniline with 5.0 mL of concentrated hydrochloric acid and 15 mL of deionized water.

  • Cool this solution to 0-5°C in an ice-water bath with constant stirring. It is crucial to maintain this temperature range for the stability of the diazonium salt.[6]

  • In a separate 50 mL beaker, dissolve 1.5 g of sodium nitrite in 10 mL of cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution while stirring continuously. Keep the beaker in the ice bath. The addition should take approximately 10 minutes.

  • After the addition is complete, the resulting solution is the benzenediazonium chloride solution. Keep this solution in the ice bath for the next step.

Part B: Preparation of the Phenol Solution (Coupling Agent)

  • In a 250 mL beaker, dissolve 2.0 g of phenol in 20 mL of 10% sodium hydroxide solution (prepared by dissolving 4.0 g of NaOH in 36 mL of water).

  • Cool this phenol solution in a separate ice-water bath to below 5°C.

Part C: The Azo Coupling Reaction

  • While stirring the cold phenol solution vigorously, slowly add the cold benzenediazonium chloride solution (from Part A) to it.

  • A brightly colored orange-red precipitate of this compound should form immediately.[3]

  • Continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the reaction goes to completion.

Part D: Isolation and Purification of the Product

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crude product on the filter paper with several portions of cold deionized water to remove any unreacted salts and impurities.

  • Allow the product to air-dry on the filter paper or in a desiccator.

  • For higher purity, the crude this compound can be recrystallized from a minimal amount of hot ethanol or benzene.[1] The product is a brown to yellow crystalline powder.[1][4]

Workflow Visualization

The following diagram illustrates the key stages of the synthesis protocol.

SynthesisWorkflow cluster_diazotization Part A: Diazotization cluster_coupling Part B & C: Azo Coupling cluster_isolation Part D: Isolation A1 Dissolve Aniline in HCl A2 Cool to 0-5°C A1->A2 A4 Add NaNO₂ dropwise to Aniline solution A2->A4 A3 Prepare NaNO₂ Solution A3->A4 A5 Benzenediazonium Salt (Keep Cold) A4->A5 C1 Slowly add Diazonium Salt to Phenol solution A5->C1 Combine Solutions B1 Dissolve Phenol in NaOH solution B2 Cool to <5°C B1->B2 B2->C1 C2 Stir for 15-20 min C1->C2 C3 Precipitate Forms C2->C3 D1 Vacuum Filtration C3->D1 D2 Wash with Cold Water D1->D2 D3 Air Dry Product D2->D3 D4 Recrystallize (Optional) D3->D4

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling

Handling the chemicals involved in this synthesis requires strict adherence to safety protocols to minimize risks.

  • Aniline: Toxic upon inhalation, ingestion, and skin contact. It is a suspected mutagen. Handle only in a fume hood and wear appropriate gloves and eye protection.

  • Phenol: Toxic and corrosive; can cause severe skin burns.[4] Avoid all direct contact.

  • Sodium Nitrite: A strong oxidizing agent and is toxic if swallowed.

  • Hydrochloric Acid & Sodium Hydroxide: Highly corrosive.[13] Handle with care, avoiding contact with skin and eyes.

  • General Precautions: Wear safety goggles, a lab coat, and chemical-resistant gloves throughout the procedure.[14][15][16] Ensure the work area is well-ventilated.[14][15] In case of accidental contact, wash the affected area immediately with copious amounts of water and seek medical advice.[13][15] All waste must be handled and disposed of according to institutional and local regulations.[14]

References

  • Online Chemistry notes. (2023, May 25).
  • Unacademy.
  • Santa Cruz Biotechnology.
  • Slideshare. (n.d.).
  • Molecules. (2018). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding.
  • BYJU'S.
  • Organic Chemistry Portal. Azo Coupling.
  • ChemicalBook. This compound synthesis.
  • ResearchGate. (2015).
  • Chemistry Stack Exchange. (2015, April 24). What is the role of pH in azo coupling reaction of diazonium with phenol and aniline?
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 97% (UV-Vis).
  • ChemicalBook. (2023, July 19).
  • Khan Academy. (n.d.).
  • ChemicalBook. (2023, July 14). This compound Chemical Properties, Uses, Production.
  • Sigma-Aldrich. (2023, November 6).
  • ResearchGate. (2016, January). Synthesis of 4-Phenylazo Phenol from Anthocyanins of Delonix regia and Hibiscus sabdariffa Flowers.
  • Wikipedia. Azo coupling.
  • ResearchGate. (2002). Enzymatic Synthesis of Photoactive Poly(this compound).
  • Fisher Scientific. (2021, December 26).
  • Google Patents. US4141892A - Process for preparing p-[[p-(phenylazo)phenyl]azo]phenol.
  • Organic Syntheses. (n.d.). Procedure.
  • NIST. (n.d.). Phenol, 4-(phenylazo)-. WebBook.
  • SRIRAMCHEM. This compound.

Sources

Purification of 4-Phenylazophenol by Recrystallization: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for the purification of 4-Phenylazophenol, also known as 4-Hydroxyazobenzene, utilizing the fundamental technique of recrystallization. This protocol is designed for researchers, scientists, and professionals in drug development who require a high-purity solid compound for their work. The principles and techniques described herein are foundational to organic chemistry and are broadly applicable to the purification of other crystalline solids.

Introduction: The Principle of Recrystallization

Recrystallization is a paramount technique for the purification of solid organic compounds.[1] The underlying principle relies on the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures.[2] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature, typically the solvent's boiling point.[3] Conversely, the impurities present should either be highly soluble in the solvent at all temperatures or largely insoluble even at high temperatures.

The process involves dissolving the impure solid in a minimum amount of a hot, appropriate solvent to create a saturated solution.[4] Any insoluble impurities can then be removed by hot filtration. As the saturated solution is allowed to cool slowly, the solubility of the target compound decreases, leading to the formation of a crystalline lattice.[5] The slow cooling process is critical as it allows for the selective incorporation of the desired molecules into the growing crystal structure, effectively excluding impurities which remain dissolved in the surrounding solution, often referred to as the mother liquor.[4] The purified crystals are then collected by filtration.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing an effective recrystallization protocol.

PropertyValueSource
Molecular Formula C₁₂H₁₀N₂O[6]
Molecular Weight 198.22 g/mol [7]
Appearance Orange columnar solid / Brown fine crystalline powder[6][8]
Melting Point 150-152 °C (lit.)[6][8]
Solubility Soluble in acetone, ethanol, benzene, and ether. Insoluble in water. Soluble in DMSO and Methanol.[6][8][9][10]

Solvent Selection: The Cornerstone of Successful Recrystallization

The choice of solvent is the most critical variable in the recrystallization process.[3] Based on the known solubility of this compound, several solvents are viable candidates. Ethanol and benzene are explicitly mentioned as suitable for the recrystallization of this compound.[8]

For this protocol, 95% ethanol is recommended. The rationale for this choice is as follows:

  • Favorable Solubility Profile: this compound exhibits good solubility in hot ethanol and significantly lower solubility in cold ethanol, which is the hallmark of an effective recrystallization solvent.

  • Safety: Ethanol is less toxic and flammable than benzene, making it a safer choice for a standard laboratory setting.

  • Volatility: Ethanol has a boiling point of 78 °C, which is well below the melting point of this compound, preventing the compound from "oiling out." Its volatility also facilitates the drying of the final crystalline product.[2]

  • Water Miscibility: The use of 95% ethanol introduces a small amount of water, which can be beneficial. The presence of a minor component in which the solute is less soluble can often enhance crystal growth.

Experimental Protocol

This protocol outlines the step-by-step procedure for the purification of this compound by recrystallization from 95% ethanol.

Materials and Apparatus
  • Crude this compound

  • 95% Ethanol

  • Distilled water

  • Erlenmeyer flasks (2)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Powder funnel

  • Stemless funnel

  • Fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Watch glass

  • Spatula

  • Ice bath

Recrystallization Workflow

Recrystallization_Workflow A Dissolution B Hot Filtration (if necessary) A->B Saturated Solution C Slow Cooling B->C Clear Filtrate D Crystal Formation C->D Supersaturation E Vacuum Filtration D->E Crystal Slurry F Washing E->F Crystal Cake G Drying F->G Washed Crystals H Pure Crystals G->H Final Product

Caption: Workflow for the purification of this compound by recrystallization.

Step-by-Step Methodology
  • Dissolution of the Crude Solid:

    • Place the crude this compound sample into an Erlenmeyer flask with a magnetic stir bar.

    • In a separate Erlenmeyer flask, heat 95% ethanol on a hot plate to a gentle boil.

    • Carefully add the hot ethanol to the flask containing the crude solid in small portions, with continuous stirring.[11] The objective is to use the minimum amount of hot solvent required to completely dissolve the solid.[12] Adding too much solvent will result in a low yield of recovered crystals.[13]

  • Removal of Insoluble Impurities (Hot Filtration):

    • If any insoluble impurities are observed in the hot solution, a hot filtration step is necessary.[14]

    • Place a stemless funnel with fluted filter paper into the neck of a clean Erlenmeyer flask.

    • Keep the receiving flask warm on the hot plate to prevent premature crystallization of the product in the funnel.

    • Carefully and quickly pour the hot solution through the fluted filter paper.

    • If crystallization occurs in the funnel, add a small amount of hot solvent to redissolve the crystals.

  • Crystallization through Slow Cooling:

    • Cover the mouth of the Erlenmeyer flask containing the hot, clear solution with a watch glass to prevent solvent evaporation and contamination.

    • Allow the flask to cool slowly and undisturbed to room temperature.[4] Rapid cooling can lead to the formation of small, impure crystals.[12]

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for approximately 15-20 minutes to maximize the yield of crystals.[11]

  • Collection and Washing of Crystals:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold 95% ethanol.

    • Connect the filter flask to a vacuum source and turn on the vacuum.

    • Pour the cold slurry of crystals into the Büchner funnel.

    • Wash the crystals with a small amount of ice-cold 95% ethanol to remove any adhering mother liquor containing dissolved impurities.[15] Using cold solvent minimizes the loss of the purified product.[16]

  • Drying the Purified Crystals:

    • Leave the crystals in the Büchner funnel with the vacuum on for a few minutes to draw air through and partially dry them.

    • Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.

    • Allow the crystals to air dry completely. The drying process can be expedited by placing the watch glass in a desiccator. To ensure the solid is completely dry, it can be weighed periodically until a constant weight is achieved.[1]

Characterization of Purified this compound

The purity of the recrystallized this compound should be assessed to validate the effectiveness of the purification process.

  • Melting Point Determination: A sharp melting point range that is close to the literature value (150-152 °C) is a strong indicator of high purity.[15] Impurities typically broaden the melting point range and depress the melting point.

  • Spectroscopic Analysis: Techniques such as Infrared (IR) spectroscopy or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the chemical identity and purity of the final product.

Safety and Handling

This compound is considered a hazardous substance.[17] It is irritating to the eyes, respiratory system, and skin.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[9] All procedures should be performed in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with the skin and eyes.[17]

Troubleshooting

ProblemPossible CauseSolution
No crystals form upon cooling. Too much solvent was added.Reheat the solution to boil off some of the solvent until the solution becomes saturated. Then, allow it to cool again.
The solution was cooled too rapidly.Allow the solution to cool slowly and undisturbed at room temperature before placing it in an ice bath.
Oiling out occurs. The boiling point of the solvent is higher than the melting point of the solute.This is unlikely with ethanol and this compound but if it occurs with other systems, a lower boiling point solvent should be chosen.
The solution is highly supersaturated.Reheat the solution, add a small amount of additional hot solvent, and allow it to cool more slowly.
Low recovery of purified product. Too much solvent was used for dissolution.Use the minimum amount of hot solvent necessary.
The crystals were washed with solvent that was not cold.Always use ice-cold solvent for washing the collected crystals.
Premature crystallization during hot filtration.Ensure the receiving flask and funnel are kept hot during the filtration process.

References

  • This compound - ChemBK. (2024-04-10). Retrieved from [Link]

  • Recrystallization-1.pdf. (n.d.). Retrieved from [Link]

  • Single-solvent recrystallisation - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • Recrystallization1. (n.d.). Retrieved from [Link]

  • Recrystallization - Single Solvent. (n.d.). Retrieved from [Link]

  • recrystallization, filtration and melting point. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020, September 6). YouTube. Retrieved from [Link]

  • Lab Procedure: Recrystallization | Chemistry - ChemTalk. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Phenol, 4-(phenylazo)- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • What is the best solvent for recrystallization? - Quora. (2017, February 16). Retrieved from [Link]

  • Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. The selected solvents were. (n.d.). Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • 3.3: Choice of Solvent - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023, February 19). Retrieved from [Link]

  • Recrystallization: Choosing Solvent & Inducing Crystallization. (2021, March 22). YouTube. Retrieved from [Link]

  • This compound, TMS derivative | C15H18N2OSi | CID 91724153 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • How To Recrystallize A Solid. (2020, July 17). YouTube. Retrieved from [Link]

  • Organic Chemistry Lab: Recrystallization. (2007, November 28). YouTube. Retrieved from [Link]

  • This compound, 97% - Fisher Scientific. (n.d.). Retrieved from [Link]

  • Phenol, 4-(phenylazo)- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid? | ResearchGate. (2015, March 11). Retrieved from [Link]

Sources

Application Notes and Protocols for 4-Phenylazophenol as a pH Indicator

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Phenylazophenol, also known as 4-Hydroxyazobenzene or Solvent Yellow 7, is an azo dye characterized by a phenyl group linked to a phenol through a diazo bridge (-N=N-).[1][2][3] Azo compounds are a significant class of organic dyes that are widely utilized as indicators in chemical analysis due to their ability to exhibit distinct color changes in response to environmental shifts, such as pH.[1][4] The vibrant color of these compounds is a result of the extensive delocalized π-electron system across the molecule.[5] Alterations in this system, such as the protonation or deprotonation of functional groups, lead to a shift in the wavelength of light absorbed and thus a visible color change.[1][6]

With a pKa of approximately 8.2, this compound is a suitable indicator for titrations involving a weak acid and a strong base, where the equivalence point lies in the slightly alkaline range.[7] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, standardization, and application of this compound as a pH indicator in acid-base titrations.

Physicochemical Properties and Safety Data

A thorough understanding of the indicator's properties is crucial for its effective and safe application.

PropertyValueReference
Synonyms 4-Hydroxyazobenzene, Solvent Yellow 7, C.I. 11800[1][3][8]
CAS Number 1689-82-3[1][3][8]
Molecular Formula C₁₂H₁₀N₂O[2][8][9]
Molecular Weight 198.22 g/mol [2][8][9]
Appearance Yellow-brown to brown fine crystalline powder[2][8][10]
Melting Point 150-152 °C[2][11]
Solubility Soluble in ethanol, acetone, benzene, and ether. Insoluble in water.[2][12]
pKa ~8.2[7]
λmax 347 nm (in Methanol)[2][10][11]

Safety Precautions: this compound is classified as an irritant, causing skin, eye, and respiratory irritation.[1][12][13] It is also toxic to aquatic life with long-lasting effects.[1][13] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][14] All work should be conducted in a well-ventilated area or a fume hood.[5][14]

Mechanism of Action as a pH Indicator

The function of this compound as a pH indicator is rooted in the principles of acid-base chemistry and its effect on molecular conjugation. The molecule possesses a hydroxyl (-OH) group on one of the phenyl rings, which can be deprotonated in a basic medium.

In acidic to neutral solutions (pH < ~7.2), the indicator exists predominantly in its protonated, non-ionized form (HIn). In this state, the molecule absorbs light at a certain wavelength, appearing yellow . As the pH increases and the solution becomes more alkaline (pH > ~9.2), the hydroxyl group loses a proton to form the phenoxide ion (In⁻). This deprotonation extends the conjugated π-electron system of the molecule, which includes the azo group and both aromatic rings. This extension of the delocalized system results in the absorption of light at a longer wavelength, causing the solution to appear orange to reddish-orange .

The equilibrium between the acidic and basic forms is illustrated below:

Figure 1. Equilibrium of this compound.

The color transition is sharpest around the pKa of the indicator, which is approximately 8.2.

Experimental Protocols

Protocol 1: Preparation of this compound Indicator Solution (0.1% w/v)

Rationale: Due to the insolubility of this compound in water, ethanol is used as the solvent. A 0.1% concentration is standard for many indicators, providing a distinct color change without requiring a large volume that could affect the titration results.

Materials:

  • This compound powder (CAS: 1689-82-3)

  • 95% Ethanol

  • 100 mL volumetric flask

  • Analytical balance

  • Spatula

  • Weighing paper

  • Funnel

Procedure:

  • Accurately weigh 0.1 g of this compound powder using an analytical balance.

  • Carefully transfer the powder into a 100 mL volumetric flask using a funnel.

  • Add approximately 50 mL of 95% ethanol to the flask.

  • Swirl the flask gently to dissolve the powder completely. A sonicator bath may be used to expedite dissolution.

  • Once the solid is fully dissolved, add 95% ethanol to the calibration mark of the flask.

  • Stopper the flask and invert it several times to ensure a homogenous solution.

  • Store the indicator solution in a labeled, tightly sealed amber glass bottle to protect it from light.

Protocol 2: Acid-Base Titration using this compound Indicator

Rationale: This protocol details the use of the prepared indicator for the titration of a weak acid (e.g., acetic acid) with a strong base (e.g., sodium hydroxide). The indicator's pKa of ~8.2 makes it ideal for this type of titration, as the equivalence point will be in the alkaline pH range.

Materials:

  • Prepared 0.1% this compound indicator solution

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Solution of a weak acid with unknown concentration (e.g., acetic acid)

  • Burette (50 mL)

  • Pipette (25 mL) and pipette bulb

  • Erlenmeyer flasks (250 mL)

  • Burette stand and clamp

  • White tile or paper

Procedure:

G start Start prep_burette Prepare Burette: Rinse and fill with standardized NaOH solution. start->prep_burette prep_analyte Prepare Analyte: Pipette 25 mL of weak acid into Erlenmeyer flask. start->prep_analyte initial_reading Record initial burette reading. prep_burette->initial_reading add_indicator Add Indicator: Add 2-3 drops of This compound solution. prep_analyte->add_indicator observe_color Observe Color Change: Solution will be yellow. add_indicator->observe_color titrate Titrate: Add NaOH dropwise while swirling the flask. initial_reading->titrate endpoint Endpoint Reached: Persistent orange to reddish-orange color. titrate->endpoint Color change from yellow to orange/ reddish-orange observe_color->titrate final_reading Record final burette reading. endpoint->final_reading calculate Calculate: Determine the concentration of the weak acid. final_reading->calculate end End calculate->end

Figure 2. Workflow for Titration.

  • Burette Preparation: Rinse a 50 mL burette with a small amount of the standardized strong base solution (e.g., 0.1 M NaOH) and then fill it, ensuring no air bubbles are trapped in the tip.

  • Analyte Preparation: Pipette 25.0 mL of the weak acid solution into a 250 mL Erlenmeyer flask.

  • Indicator Addition: Add 2-3 drops of the 0.1% this compound indicator solution to the Erlenmeyer flask. The solution should appear yellow.

  • Initial Reading: Record the initial volume of the NaOH solution in the burette.

  • Titration: Place the Erlenmeyer flask on a white tile under the burette to easily observe the color change. Slowly add the NaOH solution from the burette to the flask while continuously swirling the flask to ensure thorough mixing.

  • Endpoint Determination: The endpoint is reached when the solution exhibits a persistent color change from yellow to a faint orange or reddish-orange. This color should persist for at least 30 seconds.

  • Final Reading: Record the final volume of the NaOH solution in the burette.

  • Calculation: Calculate the concentration of the weak acid using the formula: M₁V₁ = M₂V₂ Where:

    • M₁ = Concentration of the acid

    • V₁ = Volume of the acid

    • M₂ = Concentration of the base

    • V₂ = Volume of the base used

  • Replicates: Repeat the titration at least two more times to ensure the precision and accuracy of the results.

Limitations and Considerations

  • Aqueous Insolubility: Due to its insolubility in water, this compound must be dissolved in an organic solvent like ethanol.[2][12] This may not be suitable for all applications, especially in non-aqueous titrations where the solvent might interfere.

  • Color Perception: The endpoint determination is based on a visual color change, which can be subjective. For highly accurate results, a pH meter should be used to confirm the equivalence point.

  • Use in Colored Solutions: This indicator is not suitable for titrating intensely colored solutions, as the inherent color of the analyte would obscure the indicator's color change.

Conclusion

This compound is a valuable pH indicator for educational and research applications, particularly for titrations with an equivalence point in the slightly alkaline range of pH 7.2 to 9.2. Its distinct color change from yellow to orange/reddish-orange provides a clear visual endpoint. By following the detailed protocols for the preparation of the indicator solution and its use in acid-base titrations, researchers can achieve reliable and accurate results. Adherence to safety precautions is essential when handling this compound.

References

  • Benchchem. (n.d.).
  • Clark, J. (2023).
  • ResearchGate. (n.d.).
  • Naimea, J., et al. (2022).
  • (n.d.).
  • Zhang, J., et al. (2018). Thermal Isomerization of Hydroxyazobenzenes as a Platform for Vapor Sensing. ACS Macro Letters.
  • SRIRAMCHEM. (n.d.). This compound.
  • (n.d.).
  • ChemicalBook. (2025). This compound.
  • Altaie, S. M., et al. (2017).
  • PubChem. (n.d.). 4-Hydroxyazobenzene.
  • ResearchGate. (n.d.). Effect of solvent on cis‐to‐trans isomerization of 4‐hydroxyazobenzene aggregated through intermolecular hydrogen bonds.
  • (n.d.).
  • ChemBK. (2024). This compound.
  • Quora. (2016).
  • Sigma-Aldrich. (n.d.). This compound 98%.
  • Zhang, J., et al. (2018).
  • Chem-Impex. (n.d.). This compound.
  • NIST. (n.d.). Phenol, 4-(phenylazo)-.
  • Sigma-Aldrich. (n.d.). This compound 98% 1689-82-3.

Sources

Application Notes and Protocols for Staining Biological Tissues with 4-Phenylazophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction

4-Phenylazophenol, also known as 4-Hydroxyazobenzene or Solvent Yellow 7, is a polar azo dye with applications in histology and diagnostic assay manufacturing.[1][2] Its chemical structure, characterized by an azo group (—N=N—) linking two aromatic rings, imparts a distinct yellow to orange color.[3] While not as commonly employed as other dyes in routine histology, its properties make it a candidate for specialized staining techniques, particularly in methods requiring a non-aqueous counterstain. This document provides a comprehensive guide to a proposed protocol for utilizing this compound in biological tissue staining, drawing upon the principles of trichrome staining methods and the known chemical characteristics of the dye.

Principle of the Staining Method

The protocol described herein is based on the principles of sequential acid dye staining, akin to Masson's Trichrome and "Yellowsolve" methods.[4][5] In this proposed three-color staining procedure, different tissue components are distinguished based on their porosity and affinity for dyes of varying molecular sizes.

The staining mechanism involves the following sequential steps:

  • Nuclear Staining: An iron hematoxylin solution is used to stain cell nuclei a dark blue to black, providing a clear demarcation of nuclear morphology.

  • Cytoplasmic and Muscle Staining: A red anionic dye solution, such as Biebrich Scarlet-Acid Fuchsin, is applied to stain acidophilic tissue elements like cytoplasm, muscle, and erythrocytes in varying shades of red.

  • Differentiation and Collagen Staining: A polyacid, such as phosphotungstic or phosphomolybdic acid, is used to decolorize the collagen fibers by removing the red dye. Subsequently, this compound, a dye of a different molecular size and solubility, is applied in a non-aqueous solvent. It is hypothesized that this compound will then bind to the decolorized collagen, staining it a distinct yellow.

The use of a non-aqueous solvent for the final stain is critical to prevent the dissolution and bleeding of the previously applied aqueous stains.[4]

Visualizing the Staining Workflow

Staining_Workflow cluster_prep Tissue Preparation cluster_staining Sequential Staining cluster_final Final Steps Deparaffinization Deparaffinization & Rehydration Mordanting Mordanting (Bouin's Fluid) Deparaffinization->Mordanting Nuclear_Stain Nuclear Staining (Weigert's Hematoxylin) Mordanting->Nuclear_Stain Wash Plasma_Stain Cytoplasmic Staining (Biebrich Scarlet-Acid Fuchsin) Nuclear_Stain->Plasma_Stain Rinse Differentiation Differentiation (Phosphotungstic/Molybdic Acid) Plasma_Stain->Differentiation Rinse Collagen_Stain Collagen Staining (this compound) Differentiation->Collagen_Stain Dehydration Dehydration Collagen_Stain->Dehydration Rinse Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting

Caption: Sequential workflow for the proposed trichrome staining protocol using this compound.

Materials and Reagents

Reagents
ReagentSupplierCatalog No.
This compound (Solvent Yellow 7)Sigma-Aldrich131083
Bouin's SolutionRicca Chemical1120-16
Weigert's Iron Hematoxylin Solution AAvantikRS1515A
Weigert's Iron Hematoxylin Solution BAvantikRS1515B
Biebrich ScarletSigma-AldrichB6006
Acid FuchsinSigma-AldrichF8129
Phosphotungstic AcidSigma-AldrichP4006
Phosphomolybdic AcidSigma-AldrichP0685
Ethanol, Absolute, 200 ProofFisher ScientificAC615090010
Xylene, Histological GradeFisher ScientificX5-500
Glacial Acetic AcidFisher ScientificA38-212
Mounting Medium, PermountFisher ScientificSP15-100
Preparation of Staining Solutions
  • Weigert's Iron Hematoxylin Working Solution: Mix equal parts of Weigert's Iron Hematoxylin Solution A and Solution B immediately before use. This solution is stable for up to 3 days.

  • Biebrich Scarlet-Acid Fuchsin Solution:

    • Biebrich Scarlet, 1% aqueous: 90 mL

    • Acid Fuchsin, 1% aqueous: 10 mL

    • Glacial Acetic Acid: 1 mL

  • Phosphotungstic/Phosphomolybdic Acid Solution:

    • Phosphotungstic Acid, 5% aqueous: 25 mL

    • Phosphomolybdic Acid, 5% aqueous: 25 mL

  • This compound Staining Solution (0.5% in Ethanol):

    • This compound: 0.5 g

    • Absolute Ethanol: 100 mL

    • Dissolve the dye in ethanol. Gentle warming and stirring may be required. Filter before use. Store in a tightly capped, light-protected bottle.

  • 1% Acetic Acid Solution:

    • Glacial Acetic Acid: 1 mL

    • Distilled Water: 99 mL

Detailed Staining Protocol

This protocol is intended for formalin-fixed, paraffin-embedded tissue sections.

  • Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 5 minutes each. b. Hydrate through two changes of 100% ethanol for 3 minutes each. c. Continue hydration with 95% and 70% ethanol for 3 minutes each. d. Rinse well in running tap water.

  • Mordanting: a. For optimal results, mordant sections in Bouin's solution at 56-60°C for 1 hour. b. Wash in running tap water for 5-10 minutes until the yellow color is completely removed.

  • Nuclear Staining: a. Stain in freshly prepared Weigert's iron hematoxylin working solution for 10 minutes. b. Wash in running tap water for 10 minutes. c. Differentiate in 1% acid alcohol for 5-10 seconds to remove excess stain. d. "Blue" the sections in running tap water for 5 minutes. e. Rinse in distilled water.

  • Cytoplasmic and Muscle Staining: a. Stain in Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes. b. Rinse in distilled water.

  • Differentiation: a. Immerse in Phosphotungstic/Phosphomolybdic acid solution for 10-15 minutes. This step is crucial for decolorizing the collagen fibers. b. Rinse in distilled water.

  • Collagen Staining with this compound: a. Dehydrate the slides through two changes of 95% ethanol and two changes of absolute ethanol, 1 minute each. b. Stain in the 0.5% this compound solution for 10-15 minutes in a covered staining jar to prevent evaporation. c. Briefly rinse in absolute ethanol to remove excess stain.

  • Dehydration, Clearing, and Mounting: a. Dehydrate quickly in two changes of absolute ethanol. b. Clear in two changes of xylene, 5 minutes each. c. Mount with a resinous mounting medium.

Expected Results

Tissue ComponentExpected Color
NucleiBlue/Black
Cytoplasm, Muscle, KeratinRed
CollagenYellow
ErythrocytesRed

Troubleshooting

IssuePossible CauseSuggested Solution
Weak or No Yellow Staining of Collagen Incomplete removal of red dye from collagen.Increase the duration of the phosphotungstic/phosphomolybdic acid step.
This compound solution too dilute.Prepare a fresh, slightly more concentrated staining solution (e.g., 0.75%).
Insufficient staining time.Increase the incubation time in the this compound solution.
Red Staining of Collagen Incomplete differentiation.Ensure the phosphotungstic/phosphomolybdic acid solution is fresh and extend the differentiation time.
Muddy or Non-specific Staining Inadequate rinsing between steps.Ensure thorough but gentle rinsing after each staining and differentiation step.
Water contamination of the this compound solution.Ensure complete dehydration before immersing slides in the ethanolic this compound solution.

Safety and Handling

This compound is a chemical substance that requires careful handling.[6] Always consult the Safety Data Sheet (SDS) before use. General safety precautions include:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the powdered dye in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Store the chemical in a cool, dry, and well-ventilated place away from incompatible materials.

References

  • Horobin, R. W. (2002). Biological staining: mechanisms and theory. Biotechnic & Histochemistry, 77(1), 3-14. Retrieved from [Link]

  • MacsChem. (n.d.). Biological Stains | Classification, Examples & Uses. Retrieved from [Link]

  • Wikipedia. (2023, September 21). Solvent Yellow 7. Retrieved from [Link]

  • StainsFile. (n.d.). Yellowsolve Staining. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, April 22). Mechanism of diazotization and azo dyes [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Trichrome staining. Retrieved from [Link]

  • Carriel, V., et al. (2017). Tissue Fixation and Processing for the Histological Identification of Lipids. Methods in Molecular Biology, 1560, 279-291. Retrieved from [Link]

  • Balasubramanian, S., & Ponnusamy, S. (2016). Natural Alternatives for Chemicals Used in Histopathology Lab- A Literature Review. Journal of clinical and diagnostic research: JCDR, 10(11), EE01–EE05. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Masson's Trichrome Staining Protocol. Retrieved from [Link]

  • StainsFile. (n.d.). Comparison Guide: Trichrome Staining Variants. Retrieved from [Link]

  • Histology Research Core, UNC School of Medicine. (n.d.). Special Stains. Retrieved from [Link]

Sources

Application Notes & Protocols: The Use of 4-Phenylazophenol in Advanced Textile Dyeing

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers and scientists on the application of 4-Phenylazophenol (also known as C.I. Solvent Yellow 7) in textile dyeing processes. It elucidates the underlying chemical principles, provides detailed, validated protocols for dyeing both protein and synthetic fibers, and addresses critical safety, environmental, and analytical considerations. The guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring reproducible and high-quality outcomes.

Introduction: Understanding this compound

This compound, a diaryl-azo derivative, is a versatile organic compound recognized for its vibrant color and robust chemical properties.[1][2] Chemically classified as a member of the azobenzene group, its structure is characterized by the C₆H₅N=NC₆H₄OH formula. The core of its chromophoric activity lies in the azo group (-N=N-), which is responsible for its characteristic yellow-orange hue.

Primarily supplied as a yellow-brown to brown crystalline powder, it is soluble in organic solvents like ethanol, acetone, and benzene but insoluble in water.[2][3] This solubility profile is a critical determinant of its application methodology in textile dyeing. While its Colour Index name, Solvent Yellow 7, suggests its primary use as a solvent or disperse dye for hydrophobic materials, the presence of a terminal hydroxyl (-OH) group on the phenol ring grants it the functionality to act as a mordant dye, enabling it to form coordination complexes with metal ions on natural fibers.[1][4] This dual nature makes it a subject of significant interest for dyeing a wide range of textile substrates.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Synonyms 4-Hydroxyazobenzene, C.I. 11800, Solvent Yellow 7[1][5]
CAS Number 1689-82-3[1]
Molecular Formula C₁₂H₁₀N₂O[1]
Molecular Weight 198.22 g/mol [1]
Appearance Yellow-brown to brown fine crystalline powder[1][2]
Melting Point 150-154 °C[1][3]
Water Solubility Insoluble[2][3]
Solvent Solubility Soluble in ethanol, acetone, benzene, ether[2][3]
λmax 347 nm

The Principle of Dyeing with this compound

The application of this compound relies on two distinct mechanisms depending on the fiber type.

  • Mordant Dyeing (Protein Fibers): For fibers like wool and silk, which possess functional groups (e.g., amino, carboxyl), a mordant is required. Mordants are metallic salts that act as a chemical bridge, forming a coordination complex between the dye molecule and the fiber.[6][7] The hydroxyl group of this compound chelates with the metal ion (e.g., Al³⁺ from alum), which in turn binds to the fiber. This creates a large, insoluble dye-metal complex with high affinity for the fiber, resulting in excellent wash fastness.[8] The choice of mordant can significantly alter the final shade.[6]

  • Disperse Dyeing (Synthetic Fibers): For hydrophobic fibers like polyester and nylon, the dyeing mechanism relies on the dye's low water solubility. The dye is ground into a fine powder and dispersed in the aqueous dye bath. At elevated temperatures (often above 100°C), the amorphous regions of the synthetic fibers swell, allowing the small, non-polar dye molecules to diffuse from the water into the solid polymer, where they are physically trapped upon cooling.

Process Overview: A General Workflow

The successful application of this compound requires a systematic approach, from fiber preparation to final analysis. The workflow ensures reproducibility and optimal dye performance.

Dyeing_Workflow cluster_prep 1. Pre-Treatment cluster_dye 2. Dye Application cluster_post 3. Post-Treatment & Analysis Fiber Fiber Selection (e.g., Wool, Polyester) Scour Scouring (Remove Impurities) Fiber->Scour Mordant Mordanting (Protein Fibers Only) Scour->Mordant Bath Dye Bath Preparation Mordant->Bath Dyeing Dyeing Process (Temp & Time Control) Bath->Dyeing Rinse Rinsing & Soaping (Remove Unfixed Dye) Dyeing->Rinse Dry Drying Rinse->Dry Analysis Fastness Testing (Wash & Light) Dry->Analysis

Figure 1: General experimental workflow for textile dyeing with this compound.

Pre-Dyeing Preparations: Scouring and Mordanting

Scouring (All Fibers)

Causality: Scouring is a critical first step to remove natural oils, waxes, and any sizing agents applied during manufacturing.[9] An unprepared fiber will resist dye penetration, leading to uneven, blotchy coloration and poor fastness.

Protocol:

  • Weigh the dry textile material. This is the "Weight of Fiber" (WOF). All subsequent calculations will be based on this value.

  • Prepare a scouring bath using a liquor ratio of 40:1 (e.g., 40 mL of water for every 1 g of fiber).

  • Add a neutral pH soap or Synthrapol at 1-2% WOF.

  • Submerge the textile, bring the bath to a simmer (80-90°C), and maintain for 1 hour.

  • Allow the bath to cool, then rinse the textile thoroughly with warm, then cool water until the water runs clear.

Mordanting (Protein Fibers - Wool/Silk)

Causality: Mordanting is essential for creating a bond between this compound and protein fibers.[8] The choice of mordant directly influences the final color and fastness properties. Alum is a common choice that brightens colors, while iron darkens or "saddens" them.[6][9]

Table 2: Common Mordants and Their Effects

MordantChemical NameTypical % WOFExpected Color with this compound
Alum Potassium Aluminum Sulfate15%Bright, clear yellow
Iron Ferrous Sulfate2-4%Olive-yellow, mustard, brown tones
Copper Copper Sulfate2-4%Yellow-green, khaki tones
Tin Stannous Chloride1-2%Brilliant, intense yellow (can make wool brittle)

Protocol (Pre-mordanting with Alum):

  • Use the scoured, still-damp textile.

  • Prepare a mordant bath with a 40:1 liquor ratio.

  • Dissolve 15% WOF of potassium aluminum sulfate (alum) in a small amount of hot water, then add to the main bath.

  • For wool, add 6% WOF cream of tartar (potassium bitartrate) to brighten the color and protect the fiber.

  • Submerge the textile in the bath. Slowly raise the temperature to 85°C over 1 hour.

  • Hold at 85°C for another hour, stirring gently every 15 minutes to ensure even uptake.

  • Allow the bath to cool completely. The textile can be rinsed and moved directly to the dye bath or dried for later use.[8]

Experimental Dyeing Protocols

Protocol A: Mordant Dyeing of Wool Fibers

Objective: To dye scoured and alum-mordanted wool yarn to a vibrant yellow using this compound.

Materials:

  • Scoured and alum-mordanted wool yarn

  • This compound powder

  • Ethanol (95%)

  • Beakers, graduated cylinders

  • Heating plate with magnetic stirrer

  • Thermometer

Procedure:

  • Prepare the Dyestock: this compound is not water-soluble. A stock solution must be made.

    • Accurately weigh 2% WOF of this compound powder.

    • In a well-ventilated area, dissolve the powder in a small volume of 95% ethanol (e.g., 1 g of dye in 20 mL of ethanol) by stirring until no solid particles remain.

  • Prepare the Dye Bath:

    • Fill a dyeing vessel with water to a 40:1 liquor ratio.

    • Heat the water to approximately 40°C.

    • Slowly add the prepared dyestock solution to the heated water while stirring vigorously. An emulsion will form.

  • Dyeing:

    • Introduce the wet, pre-mordanted wool yarn into the dye bath.

    • Slowly increase the temperature to 85-90°C over 45-60 minutes.

    • Maintain this temperature for 1 hour, stirring gently every 15 minutes to prevent uneven dyeing.

  • Cooling and Rinsing:

    • Turn off the heat and allow the dye bath to cool slowly to room temperature. Rapid temperature changes can damage wool fibers.

    • Once cool, remove the yarn and gently squeeze out excess dye liquor.

    • Rinse the yarn in warm water (same temperature as the cooled bath) until the water runs clear. A final rinse with a pH-neutral soap can help remove any unfixed dye.

  • Drying:

    • Gently squeeze out the final rinse water. Roll the yarn in a towel to remove more moisture.

    • Hang the yarn to air dry away from direct sunlight.

Protocol B: Disperse Dyeing of Polyester Fabric

Objective: To dye polyester fabric using this compound as a disperse dye. This process requires high temperatures.

Materials:

  • Scoured polyester fabric

  • This compound powder

  • Dispersing agent (e.g., a lignosulfonate-based product)

  • Pressurized dyeing apparatus or high-temperature beaker dyeing machine

  • Acetic acid

Procedure:

  • Prepare the Dye Dispersion:

    • Weigh 2% WOF of this compound and 1% WOF of a dispersing agent.

    • Make a smooth paste with a small amount of water. This mechanical action is crucial for breaking down dye agglomerates.

    • Gradually add more water to create a fine, stable dispersion.

  • Prepare the Dye Bath:

    • Fill the dyeing vessel with water to a 20:1 liquor ratio.

    • Add the prepared dye dispersion to the bath.

    • Adjust the pH of the bath to 4.5-5.5 using acetic acid. This pH range is optimal for polyester dyeing and dye stability.

  • Dyeing:

    • Introduce the scoured polyester fabric.

    • Seal the vessel. Raise the temperature to 130°C over 60 minutes. High temperature is necessary to swell the polyester fibers.

    • Hold at 130°C for 60 minutes to allow for dye diffusion and penetration into the fiber.

  • Cooling and Rinsing:

    • Cool the vessel down to 70°C before depressurizing and opening.

    • Remove the fabric and rinse thoroughly in hot water, followed by warm water.

  • Reduction Clearing (Crucial for Fastness):

    • Prepare a fresh bath at 70-80°C containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide.

    • Treat the dyed fabric in this bath for 15-20 minutes. This process strips and solubilizes any dye particles remaining on the fiber surface, dramatically improving wash and crocking (rubbing) fastness.

    • Rinse thoroughly with hot water, then neutralize with a weak acetic acid bath, and finally rinse with cold water.

  • Drying:

    • Air dry or tumble dry the fabric.

Mechanism of Mordant Dyeing: A Visual Representation

The interaction between the fiber, mordant, and dye is key to colorfastness on protein fibers. The following diagram illustrates the formation of the coordination complex with an aluminum (Al³⁺) mordant.

Mordant_Mechanism cluster_wool Wool Fiber Polymer cluster_dye This compound W ~~~(COO⁻)~~~(NH₂)~~~ M Al³⁺ (Mordant) W->M Binds to carboxyl group D C₆H₅-N=N-C₆H₄-OH D->M Chelates with hydroxyl group

Figure 2: Chelation complex of this compound with an Al³⁺ mordant on a wool fiber.

Safety and Environmental Health

6.1 Personal Protective Equipment (PPE) and Handling

This compound is a hazardous substance and must be handled with appropriate care.[10]

  • Inhalation: Avoid breathing dust.[10][11] Handle the powder in a well-ventilated area or chemical fume hood. Wear a dust mask or respirator (N95 or better).[10]

  • Skin Contact: The compound is a skin irritant and may cause sensitization.[10][12] Always wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[11] Avoid contact with open wounds or abraded skin.[10]

  • Eye Contact: The material is an eye irritant.[12] Wear safety glasses or chemical splash goggles.[10][11]

  • Ingestion: Do not eat, drink, or smoke in the laboratory.[10][12]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[10][12] Keep containers tightly sealed.

6.2 Environmental Considerations and Disposal

  • Aquatic Toxicity: this compound is classified as toxic to aquatic life with long-lasting effects.[5][12] Do not discharge dye baths or rinse water directly into drains or surface waters.[11]

  • Biodegradation: Azo dyes are generally stable under aerobic conditions and can persist in the environment.[10] Under anaerobic conditions, such as in sediments, the azo linkage can be reductively cleaved, potentially forming aromatic amines which may be of toxicological concern.[10]

  • Disposal: All waste dye, unused solutions, and contaminated materials should be collected and disposed of as hazardous chemical waste through a licensed facility, in accordance with local regulations.[11]

Analysis and Quality Control

After dyeing, it is essential to evaluate the quality of the coloration, particularly its fastness.

Table 3: Standardized Fastness Testing and Interpretation

Fastness PropertyDescriptionISO Standard (Example)Rating ScaleInterpretation
Wash Fastness Resistance of the color to fading and staining of other fabrics during repeated washing.ISO 105-C061 to 51=Poor, 3=Fair, 5=Excellent
Light Fastness Resistance of the color to fading when exposed to a standardized light source.ISO 105-B021 to 81=Very Poor, 5=Good, 8=Outstanding
Rubbing (Crocking) Resistance of the color to rubbing off onto other surfaces.ISO 105-X121 to 51=Poor, 3=Fair, 5=Excellent

Note: The fastness of this compound can range from poor to excellent depending on the fiber, mordant used, and the quality of the post-dyeing clearing process.[13] Generally, mordanted wool exhibits better fastness than unmordanted fibers. For polyester, a thorough reduction clearing is paramount for achieving good wash and rubbing fastness.

References

  • This compound - ChemBK. (URL: [Link])

  • 4-Hydroxyazobenzene | C12H10N2O | CID 15529 - PubChem. (URL: [Link])

  • p-((p-(Phenylazo)phenyl)azo)phenol | C18H14N4O | CID 22623 - PubChem. (URL: [Link])

  • Mordanting Fabric for Natural Dyes - Karin Persan. (URL: [Link])

  • % Exhaustion, Light fastness and Wash fastness data | Download Table - ResearchGate. (URL: [Link])

  • Mordants and Fixatives - Natural Dyeing. (URL: [Link])

  • Mordants - Natural Dyes. (URL: [Link])

  • The Art of Fixing Colors: A Guide to MORDANTS in Natural Dyeing. (URL: [Link])

  • Mordants in natural textile dyeing - Natural Dyes - WordPress.com. (URL: [Link])

  • Dyeing Property and Adsorption Kinetics of Reactive Dyes for Cotton Textiles in Salt-Free Non-Aqueous Dyeing Systems - MDPI. (URL: [Link])

  • Diversity of Synthetic Dyes from Textile Industries, Discharge Impacts and Treatment Methods - MDPI. (URL: [Link])

  • Reactive Dyes: Classification, Dyeing Mechanism, Application & Stripping - Textile Learner. (URL: [Link])

  • Evaluation of Wash and Light Fastness of Some Selected Printed Fabrics - IOSR Journal. (URL: [Link])

  • Phenolic Compounds from By-Products for Functional Textiles - PMC - PubMed Central. (URL: [Link])

  • Reactive dyeing of textiles: Practices and developments - ResearchGate. (URL: [Link])

  • (PDF) The Light-Fastness of the Natural Dyes - ResearchGate. (URL: [Link])

  • Understanding the Fastness Issues of Natural Dyes - SciSpace. (URL: [Link])

  • a Summary of lightfastness results from Thorpe et al. for textiles dyed with synthetic and natural dyes in the late nineteenth century - ResearchGate. (URL: [Link])

  • Types Of Dyes Used In Textile Industry - YouTube. (URL: [Link])

Sources

Application Notes and Protocols for Determining the Antimicrobial Activity of 4-Phenylazophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed protocols for evaluating the antimicrobial activity of 4-Phenylazophenol, a synthetic azo dye. Azo compounds, characterized by the functional group R-N=N-R', have garnered significant interest for their diverse biological activities, including antimicrobial effects.[1] This document is intended for researchers, scientists, and drug development professionals engaged in the screening and characterization of novel antimicrobial agents. We present standardized methodologies for determining the susceptibility of both Gram-positive and Gram-negative bacteria, as well as fungi, to this compound. The protocols are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[2][3] Beyond procedural steps, this guide elucidates the scientific rationale behind key experimental choices, discusses potential mechanisms of action, and offers troubleshooting advice to empower researchers in their investigations.

Introduction: The Scientific Context of this compound

This compound, also known as 4-Hydroxyazobenzene, is a member of the azobenzene class of chemical compounds. While historically used as dyes and pigments, the inherent biological activity of azo compounds has made them a focal point in medicinal chemistry.[2][3] The antimicrobial potential of phenolic compounds is well-documented, with their mechanisms often involving the disruption of microbial membranes, inhibition of essential enzymes, and interference with cellular metabolic pathways.[1][4][5][6][7]

The core structure of this compound combines a phenol moiety, known for its antimicrobial properties, with an azo linkage. This combination offers a unique scaffold for antimicrobial drug discovery. Preliminary studies have indicated that phenolic azo dyes exhibit inhibitory activity against a spectrum of human pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[1] The purpose of this application note is to provide robust, validated protocols to systematically quantify this antimicrobial activity.

Postulated Mechanism of Action

The antimicrobial action of phenolic compounds like this compound is believed to be multifactorial. The lipophilic nature of the compound facilitates its interaction with the bacterial cell membrane's lipid bilayer.[5] This can lead to:

  • Membrane Permeabilization: Disruption of the membrane's structural integrity, causing leakage of vital intracellular components such as ions, ATP, and nucleic acids.[1][7]

  • Enzyme Inhibition: The hydroxyl group and the overall electronic structure can interact with microbial enzymes, particularly those embedded in the cell membrane or involved in critical metabolic pathways, leading to their inactivation.[4]

  • Inhibition of Nucleic Acid and Protein Synthesis: Some phenolic compounds can interfere with the synthesis of DNA, RNA, and proteins, ultimately halting microbial growth and replication.[4]

  • Generation of Oxidative Stress: In some cases, these compounds can induce the production of reactive oxygen species (ROS) within the microbial cell, leading to oxidative damage to cellular components.

Understanding these potential mechanisms is crucial as it informs the selection of appropriate assays and helps in the interpretation of results.

Essential Materials and Reagent Preparation

Test Compound: this compound
  • Compound: this compound (CAS: 1689-82-3)

  • Appearance: Brown or orange crystalline powder.[7][8]

  • Solubility: Insoluble in water; soluble in ethanol, acetone, benzene, and dimethyl sulfoxide (DMSO).[7][9]

Preparation of this compound Stock Solution

The poor aqueous solubility of this compound necessitates the use of an organic solvent for stock solution preparation. DMSO is a common choice due to its high solubilizing capacity and low toxicity at concentrations typically used in antimicrobial assays.

Protocol:

  • Accurately weigh 10 mg of this compound powder using an analytical balance.

  • Transfer the powder to a sterile 1.5 mL microcentrifuge tube.

  • Add 1 mL of sterile, molecular biology grade DMSO to achieve a stock concentration of 10 mg/mL (10,000 µg/mL).

  • Vortex thoroughly until the compound is completely dissolved. The solution should be clear.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Causality Insight: Using a high-concentration stock in DMSO minimizes the final concentration of the solvent in the assay, thereby reducing potential solvent-induced toxicity to the test microorganisms. It is critical to run a solvent control to ensure that the observed antimicrobial activity is due to the compound and not the solvent.

Microbial Strains and Culture Media

Quality Control (QC) Strains: The use of standardized QC strains from a recognized culture collection (e.g., ATCC) is mandatory for validating assay performance.[9][10]

Strain IDOrganismGram StainRationale
ATCC 25923Staphylococcus aureusGram-positiveRepresentative of Gram-positive cocci, a common human pathogen.
ATCC 25922Escherichia coliGram-negativeRepresentative of Gram-negative rods, a key model organism.
ATCC 27853Pseudomonas aeruginosaGram-negativeRepresents non-fermenting Gram-negative bacilli, known for intrinsic resistance.
ATCC 10231Candida albicansN/A (Fungus)Representative of pathogenic yeasts.

Culture Media:

  • Bacteria: Cation-Adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA).

  • Fungi: RPMI-1640 Medium with L-glutamine, without bicarbonate, buffered with MOPS. Sabouraud Dextrose Agar (SDA) for culturing.

Trustworthiness Insight: MHA and CAMHB are the standard media recommended by CLSI for susceptibility testing of non-fastidious bacteria because they have good reproducibility, are low in inhibitors, and support the growth of most pathogens.[11]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][12]

Workflow Diagram:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_readout Incubation & Readout P1 Prepare 2X CAMHB P2 Prepare serial dilutions of this compound in DMSO/Media P3 Prepare 0.5 McFarland inoculum suspension P4 Dilute inoculum to final concentration A1 Add 50 µL diluted compound to wells P4->A1 Transfer A2 Add 50 µL diluted inoculum to wells A3 Include sterility, inoculum, and solvent controls R1 Incubate at 35-37°C for 16-20 hours A3->R1 Proceed to R2 Visually inspect for turbidity (growth) R3 Determine MIC: Lowest concentration with no visible growth

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Protocol:

  • Plate Preparation: In a sterile 96-well flat-bottom microtiter plate, add 50 µL of sterile CAMHB to wells 2 through 12 in the desired rows.

  • Compound Dilution:

    • Prepare a starting solution of this compound at 4x the highest desired final concentration (e.g., for a top concentration of 256 µg/mL, prepare a 1024 µg/mL solution) in CAMHB. This may require an intermediate dilution from the DMSO stock.

    • Add 100 µL of this starting solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the solvent control (add this compound's solvent at the highest concentration used in the assay).

  • Inoculum Preparation:

    • From a fresh culture plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[13]

    • Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the final diluted inoculum to wells 1 through 12. This brings the total volume in each well to 100 µL and dilutes the compound to its final test concentration.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours for bacteria (or 24-48 hours for C. albicans).

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well). The growth control (well 11) must show distinct turbidity.

Agar Disk Diffusion (Kirby-Bauer) Assay

This qualitative or semi-quantitative method assesses the susceptibility of a bacterium to a substance by measuring the zone of growth inhibition around a disk impregnated with the test compound.[2][8]

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in section 3.1.3.

  • Plate Inoculation: Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.

  • Disk Preparation and Application:

    • Sterile blank paper disks (6 mm diameter) are required.

    • Aseptically apply a known volume (e.g., 10 µL) of a specific concentration of this compound (dissolved in a volatile solvent like ethanol or acetone to facilitate drying) onto each disk. Allow the solvent to evaporate completely in a sterile environment.

    • Using sterile forceps, place the impregnated disks onto the inoculated MHA plate. Gently press each disk to ensure complete contact with the agar.

  • Controls: Place a disk impregnated only with the solvent as a negative control and a disk with a standard antibiotic (e.g., gentamicin for Gram-negatives, vancomycin for Gram-positives) as a positive control.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk using a ruler or calipers.

Agar Well Diffusion Assay

This method is an alternative to the disk diffusion assay and is particularly useful for testing compounds that are not readily absorbed by paper disks or are dissolved in non-volatile solvents like DMSO.[14][15][16]

Workflow Diagram:

Agar_Well_Workflow S1 Prepare 0.5 McFarland inoculum S2 Lawn culture inoculum onto MHA plate S1->S2 S3 Aseptically bore wells (6-8 mm) in the agar S2->S3 S4 Pipette known volume of this compound solution into the wells S3->S4 S5 Include positive (antibiotic) and negative (solvent) controls in separate wells S4->S5 S6 Incubate at 35-37°C for 16-24 hours S5->S6 S7 Measure diameter of the zone of inhibition (mm) S6->S7

Caption: Workflow for the Agar Well Diffusion Assay.

Step-by-Step Protocol:

  • Plate Inoculation: Prepare and inoculate MHA plates with a 0.5 McFarland standardized inoculum as described for the disk diffusion assay (steps 3.2.1 and 3.2.2).

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer or a sterile pipette tip.[17]

  • Sample Addition: Carefully pipette a fixed volume (e.g., 50-100 µL) of the this compound solution (at a desired concentration in DMSO) into each well.

  • Controls: Add the same volume of pure DMSO to one well as a negative control and a standard antibiotic solution to another as a positive control.

  • Pre-diffusion (Optional but Recommended): Allow the plates to sit at room temperature for 1-2 hours to permit the compound to diffuse into the agar before microbial growth begins.[15]

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 18-24 hours.

  • Reading Results: Measure the diameter of the zone of inhibition in millimeters.

Data Analysis and Interpretation

MIC Data

The primary endpoint is the MIC value in µg/mL. The results should be recorded in a clear, tabular format.

Table 1: Example MIC Data for this compound

Test OrganismGram StainMIC (µg/mL)Positive Control (Antibiotic) MIC (µg/mL)QC Strain MIC Range (µg/mL)
S. aureus ATCC 25923Gram-positive64Vancomycin: 10.5 - 2
E. coli ATCC 25922Gram-negative128Gentamicin: 0.50.25 - 1
P. aeruginosa ATCC 27853Gram-negative>256Gentamicin: 10.5 - 2
C. albicans ATCC 10231Fungus32Amphotericin B: 0.50.25 - 1

Trustworthiness Insight: The assay is considered valid only if the MIC for the QC strain falls within its acceptable published range for the positive control antibiotic. The growth control must be turbid, and the sterility control must be clear.

Diffusion Assay Data

For diffusion assays, the diameter of the zone of inhibition is the key result. Larger zones typically indicate greater susceptibility.

Table 2: Example Zone of Inhibition Data for this compound (100 µ g/well )

Test OrganismZone of Inhibition (mm)Positive Control Zone (mm)Negative Control Zone (mm)
S. aureus ATCC 2592318Vancomycin (30 µg): 20DMSO: 0
E. coli ATCC 2592214Gentamicin (10 µg): 21DMSO: 0
P. aeruginosa ATCC 278538Gentamicin (10 µg): 18DMSO: 0

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
No growth in control well Inoculum viability issue; Inactive media; Incubation error.Use a fresh culture for inoculum; Check media expiration and preparation; Verify incubator temperature.
QC strain MIC out of range Procedural error (inoculum, dilution); Expired reagents; Contamination.Review all procedural steps; Prepare fresh reagents and repeat; Check culture purity.
Compound precipitates in media Poor solubility at test concentrations.Lower the highest test concentration; Check the final DMSO concentration (should ideally be ≤1%).
Inconsistent zone sizes Uneven inoculum lawn; Inconsistent volume in wells/disks; Uneven agar depth.Refine swabbing technique; Use calibrated pipettes; Ensure plates are poured on a level surface.

Conclusion

The protocols detailed in this application note provide a standardized framework for assessing the antimicrobial activity of this compound. By adhering to these CLSI-based methodologies, researchers can generate reliable and comparable data. The broth microdilution assay provides quantitative MIC values, which are essential for comparing potency, while diffusion assays offer a valuable and cost-effective screening method. A thorough understanding of the compound's properties and the rationale behind the procedural steps is paramount for obtaining high-quality, trustworthy results in the quest for novel antimicrobial agents.

References

  • Abo-Elmagd, M., et al. (2020). Synthesis and In Vitro Antimicrobial and Anthelminthic Evaluation of Naphtholic and Phenolic Azo Dyes. Molecules. Available at: [Link]

  • Al-Omair, M. A., et al. (2022). Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review. Molecules. Available at: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M02 - Performance Standards for Antimicrobial Disk Susceptibility Tests. CLSI. Available at: [Link]

  • Gyawali, R., & Ibrahim, S. A. (2014). Natural products as antimicrobial agents. Food Control. Available at: [Link]

  • Khan, H., et al. (2021). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Microbiology. Available at: [Link]

  • Kim, J., et al. (2021). Selection and evaluation of suitable quality control strains for meropenem antimicrobial susceptibility testing through preliminary external quality assessment. Annals of Laboratory Medicine. Available at: [Link]

  • Misplon, J. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Microbe Notes. Available at: [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology. Available at: [Link]

  • Nowak, A., et al. (2021). Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms. Foods. Available at: [Link]

  • D’Arrigo, M., et al. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology. Available at: [Link]

  • Aryal, S. (2021). Quality Control Strains (standard strains) and their Uses. Microbe Online. Available at: [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Lee, W. G., et al. (2018). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine. Available at: [Link]

  • Duraipandiyan, V., & Ignacimuthu, S. (2011). Antibacterial and antifungal activity of Cassia fistula L.: an ethnomedicinal plant. Journal of Ethnopharmacology. Available at: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Available at: [Link]

  • Public Health England. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. PHE. Available at: [Link]

  • Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. MicrobiologyClass.net. Available at: [Link]

  • Intertek Inform. (2024). CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests. Intertek Inform. Available at: [Link]

  • Popa, V. I., et al. (2023). Future Antimicrobials: Natural and Functionalized Phenolics. Polymers. Available at: [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). CHAIN Network. Available at: [Link]

  • Joseph, R. J. (2020). Agar well diffusion assay. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests. ResearchGate. Available at: [Link]

  • Humphries, R. M. (2019). CLSI-EUCAST Recommendations for Disk Diffusion Testing. CLSI. Available at: [Link]

  • ResearchGate. (2018). What is standard procedure to prepare plant extract stock solution for antimicrobial assay?. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). CN101768089B - Phenylazophenol compound and application thereof in preparation of plant pathogenic bacteria antibacterial agent. Google Patents.
  • APEC. (n.d.). Antimicrobial Susceptibility Testing. APEC. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Available at: [Link]

Sources

cytotoxicity assay protocol for 4-Phenylazophenol

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Comprehensive Cytotoxicity Profiling of 4-Phenylazophenol

Audience: Researchers, scientists, and drug development professionals.

Guide to In Vitro Cytotoxicity Assessment of this compound

Authored by: Gemini, Senior Application Scientist

Introduction: The Context for Cytotoxicity Testing of this compound

This compound (CAS 1689-82-3), also known as Solvent Yellow 7, is a monoazo dye used in the manufacturing of pigments and as a colorant in materials like varnishes, waxes, and resins.[1][2] Its chemical structure, characterized by an azo bond (-N=N-) linking two aromatic rings, is common to a class of compounds with wide industrial application and, consequently, potential for human and environmental exposure. The toxicological profile of many azo dyes warrants careful evaluation, as their metabolism can lead to the formation of reactive intermediates.[3] Therefore, robust and reliable in vitro cytotoxicity testing is a critical first step in characterizing the potential hazards of this compound, providing essential data for risk assessment, guiding further toxicological studies, and ensuring safe handling and use.

This guide provides a comprehensive framework for assessing the cytotoxicity of this compound, moving beyond a single method to a multi-assay approach. We will detail the rationale and step-by-step protocols for a panel of assays designed to probe different aspects of cellular health, from metabolic activity and membrane integrity to specific mechanisms of cell death.

Critical Safety & Handling Precautions

Before beginning any experimental work, it is imperative to handle this compound with appropriate care. According to safety data sheets, this compound is a brown crystalline powder and should be considered a hazardous substance.[3][4]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.[3][5][6]

  • Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4][6]

  • Contact Avoidance: Avoid all personal contact, including skin and eye contact. In case of contact, flush the affected area with copious amounts of water.[3][6][7]

  • Storage: Store the compound in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[3][4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Strategic Assay Selection: A Multi-Parametric Approach

No single assay can fully capture the complexity of a compound's cytotoxic effects. A robust assessment relies on a multi-parametric approach, utilizing assays that measure distinct cellular health indicators. The color of this compound (brown/yellow) necessitates careful consideration for colorimetric assays, requiring specific background controls to prevent interference.[1]

Here, we present a tiered strategy:

  • Primary Screening Assays: To determine the concentration-dependent effects on cell viability (MTT and Neutral Red Uptake) and membrane integrity (LDH Release).

  • Mechanistic Assays: To investigate the mode of cell death (Caspase-3/7 Activity) and underlying mechanisms (Reactive Oxygen Species).

Experimental Workflow Overview

The following diagram outlines the logical flow from initial compound preparation to multi-faceted data analysis.

G cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure cluster_assays Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis prep_compound Prepare this compound Stock Solution (in DMSO) expose Treat Cells with Serial Dilutions of this compound (24, 48, 72 hours) prep_compound->expose prep_cells Culture and Seed Cells (e.g., HepG2, HaCaT) in 96-well plates prep_cells->expose mtt MTT Assay (Metabolic Activity) expose->mtt Primary Screening nr Neutral Red Assay (Lysosomal Integrity) expose->nr Primary Screening ldh LDH Assay (Membrane Integrity) expose->ldh Primary Screening caspase Caspase-3/7 Assay (Apoptosis) expose->caspase Mechanistic Follow-up ros ROS Assay (Oxidative Stress) expose->ros Mechanistic Follow-up analyze Calculate % Viability/ % Cytotoxicity mtt->analyze nr->analyze ldh->analyze caspase->analyze ros->analyze ic50 Determine IC50 Values analyze->ic50 interpret Synthesize Data & Determine Mechanism ic50->interpret

Caption: General workflow for cytotoxicity profiling of this compound.

Comparison of Primary Cytotoxicity Assay Principles

Understanding the biological basis of each assay is crucial for accurate data interpretation.

G cluster_cell Cellular State cluster_assays Assay Principle live_cell Viable Cell Intact Membrane Active Mitochondria Intact Lysosomes MTT MTT Assay Measures Mitochondrial Dehydrogenase Activity Yellow MTT Purple Formazan live_cell->MTT:f0 Reduces NR Neutral Red Assay Measures Lysosomal Integrity Red Dye Uptake No Dye Uptake live_cell->NR:f0 Accumulates Dye LDH LDH Assay Measures Membrane Permeability LDH Retained LDH Released live_cell->LDH:f0 No Release dead_cell Non-Viable Cell Compromised Membrane Inactive Mitochondria Leaky Lysosomes dead_cell->MTT:f1 No Signal dead_cell->NR:f1 No Accumulation dead_cell->LDH:f1 Releases Enzyme

Caption: Principles of MTT, Neutral Red (NR), and LDH cytotoxicity assays.

Detailed Experimental Protocols

General Preparations
  • Cell Culture: Culture a suitable cell line (e.g., HepG2 human liver carcinoma cells or HaCaT human keratinocytes) in the appropriate medium supplemented with Fetal Bovine Serum (FBS) and antibiotics. Maintain cells at 37°C in a humidified atmosphere with 5% CO₂. Ensure cells are in the logarithmic growth phase and have a viability of >95% before seeding.

  • Preparation of this compound Stock: Prepare a high-concentration stock solution (e.g., 50-100 mM) of this compound in sterile dimethyl sulfoxide (DMSO).[8] The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 1 x 10⁴ to 2 x 10⁴ cells/well) and allow them to adhere overnight. Optimization of cell density is critical to ensure that cells are in an exponential growth phase during the experiment.[9][10]

Protocol 1: MTT Assay (Metabolic Activity)

This assay measures the activity of mitochondrial dehydrogenases, which reduces the yellow tetrazolium salt MTT to an insoluble purple formazan product.[11][12]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization Solution: DMSO or 10% SDS in 0.01 M HCl.

  • Serum-free culture medium.

Procedure:

  • After overnight incubation, remove the culture medium from the 96-well plate.

  • Add 100 µL of fresh medium containing serial dilutions of this compound (e.g., 0.1 µM to 200 µM) to the respective wells. Include vehicle control (medium with DMSO) and untreated control (medium only) wells.

  • Crucial Control: Prepare wells with the highest concentration of this compound in medium without cells to serve as a background control for absorbance interference.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Carefully remove the medium.

  • Add 150 µL of Solubilization Solution (DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.[10]

  • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

Data Analysis:

  • Correct absorbance values by subtracting the reading from the cell-free background control wells.

  • Calculate % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100.

  • Plot % Viability against log[Concentration] to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol 2: LDH Release Assay (Membrane Integrity)

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage, a hallmark of necrosis.[13]

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and dye).

  • Lysis Buffer (e.g., 10X Triton X-100 solution, often provided in the kit).

Procedure:

  • Prepare and treat cells with this compound in a 96-well plate as described in section 4.1.

  • Set up the following controls on the same plate[13][14]:

    • Vehicle Control: Cells treated with DMSO-containing medium.

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells treated with 10 µL of 10X Lysis Buffer 45 minutes before the end of the incubation period.

    • Medium Background: Cell-free medium.

  • After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

  • Incubate for 20-30 minutes at room temperature, protected from light.

  • Add 50 µL of Stop Solution (if required by the kit).

  • Measure the absorbance at 490 nm with a reference wavelength of 680 nm.[14]

Data Analysis:

  • Subtract the 680 nm absorbance from the 490 nm absorbance for all wells.

  • Subtract the medium background absorbance from all other values.

  • Calculate % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

Protocol 3: Caspase-3/7 Activity Assay (Apoptosis)

Activation of effector caspases, such as caspase-3 and -7, is a key event in the apoptotic pathway.[15][16] This assay provides mechanistic insight into whether this compound induces programmed cell death.

Materials:

  • Commercially available luminescent or fluorescent Caspase-Glo® 3/7 or equivalent assay kit.

  • Positive Control (e.g., Staurosporine or Etoposide).

Procedure:

  • Prepare and treat cells in a white-walled 96-well plate (for luminescence) or a black-walled, clear-bottom plate (for fluorescence).

  • Include vehicle controls, untreated controls, and a positive control for apoptosis induction.

  • After the desired incubation period (typically shorter, e.g., 6-24 hours, as caspase activation is an earlier event), remove the plate from the incubator and allow it to equilibrate to room temperature.[17]

  • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.

  • Add 100 µL of the reagent to each well.

  • Mix gently by orbital shaking for 1-2 minutes.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Measure luminescence or fluorescence using a microplate reader.

Data Analysis:

  • Calculate the fold-change in caspase activity relative to the vehicle control.

  • A significant increase in signal compared to the control indicates the induction of apoptosis. Multiplexing this assay with a viability assay in the same well can provide normalized data.[18]

Data Presentation and Interpretation

Summarize the calculated IC₅₀ values from the primary screening assays in a table for clear comparison.

Assay TypeCell LineExposure Time (hr)IC₅₀ (µM) [Hypothetical Data]Primary Endpoint Measured
MTT HepG24875.2 ± 5.6Mitochondrial Activity
LDH Release HepG248155.8 ± 11.3Membrane Permeability
Neutral Red HepG24889.4 ± 7.1Lysosomal Integrity

Interpretation of Results:

  • Discrepancy in IC₅₀ Values: A lower IC₅₀ value in the MTT or Neutral Red assay compared to the LDH assay may suggest that this compound impairs cellular metabolism or lysosomal function at concentrations that do not yet cause outright membrane rupture (necrosis).

  • Induction of Apoptosis: A concentration-dependent increase in caspase-3/7 activity, particularly at concentrations at or below the MTT IC₅₀, strongly suggests that apoptosis is a primary mode of cell death.

  • Oxidative Stress: If a supporting assay shows increased Reactive Oxygen Species (ROS), it could indicate that oxidative damage is an upstream event leading to the observed cytotoxicity.[19][20]

References

  • Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins. (n.d.). Google.
  • Neutral Red Uptake Cytotoxicity Assay Introduction Components and Recommended Storage Protocol. (n.d.). Quality Biological.
  • ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. (2003). National Toxicology Program (NTP).
  • This compound - Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • This compound - Safety Data Sheet. (2025). ChemicalBook.
  • Using a Real Time Kinetic Cytotoxicity Assay to Determine when to Detect Apoptosis by Caspase-3/7 Activation. (n.d.). Promega Corporation.
  • Safety Data Sheet - this compound. (2021). Biosynth.
  • Material Safety Data Sheet - this compound, 97% (UV-Vis). (n.d.). Cole-Parmer.
  • DB-ALM Protocol n° 46 : BALB/c 3T3 Neutral Red Uptake (NRU) Cytotoxicity Test. (n.d.). DB-ALM.
  • Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro. (2008). ResearchGate.
  • Neutral Red Uptake Assay. (n.d.). RE-Place.
  • SAFETY DATA SHEET - this compound. (2011). Thermo Fisher Scientific.
  • Caspase Activity Assay. (n.d.). Creative Bioarray.
  • Oxidative Stress Assay. (n.d.). Innoprot Cell Damage Assays.
  • Oxidative Stress Assays | Reactive Oxygen Species Detection. (n.d.). Promega Corporation.
  • LDH assay kit guide: Principles and applications. (n.d.). Abcam.
  • Multiplexed viability, cytotoxicity, and caspase activity assays. (2015). PubMed.
  • LDH cytotoxicity assay. (2024). Protocols.io.
  • A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. (2024). PubMed Central.
  • How to Pick an Oxidative Damage Assay? (2020). Biomol GmbH.
  • LDH Assay. (n.d.). Cell Biologics Inc.
  • Bioactivity guided isolation and identification of phenolic compounds from Citrus aurantium L. with anti-colorectal cancer cells activity by UHPLC-Q-TOF/MS. (2022). NIH.
  • Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics.
  • Selection Guide for Oxidative Stress Assays by Sample Type. (n.d.). Cell Biolabs, Inc.
  • MTT assay protocol. (n.d.). Abcam.
  • In vitro assay of cytotoxicity and oxidative stress. (n.d.). ResearchGate.
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2025). ResearchGate.
  • MTT assay and its use in cell viability and proliferation analysis. (n.d.). Abcam.
  • MTT-based evaluation of plant-derived phenolics: A comprehensive review of their antiproliferative effects in cancer models. (n.d.). International Journal of Advanced Biochemistry Research.
  • Cytotoxicity MTT Assay Protocols and Methods. (2026). Springer Nature Experiments.
  • This compound. (2025). ChemicalBook.
  • This compound 98 1689-82-3. (n.d.). Sigma-Aldrich.
  • This compound, 98%. (n.d.). Fisher Scientific.
  • Phenol, 4-(phenylazo)-. (n.d.). NIST WebBook.
  • 4-Hydroxyazobenzene. (n.d.). Haz-Map.

Sources

Application Note: A Researcher's Guide to the Synthesis and Nonlinear Optical Characterization of 4-Phenylazophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of 4-Phenylazophenol in Nonlinear Optics

Organic molecules with extensive π-conjugated systems are at the forefront of materials science, particularly in the field of nonlinear optics (NLO).[1][2] These materials are pivotal for the development of next-generation photonic and optoelectronic devices, including optical switches, data storage, and optical limiters.[3][4] Among these, azo dyes, characterized by the R-N=N-R' functional group, are particularly compelling due to their facile synthesis, robust thermal and chemical stability, and significant third-order optical nonlinearities.[3][5]

This compound, with its donor-acceptor architecture, is an exemplary candidate for NLO studies. The electron-donating hydroxyl group and the electron-withdrawing phenylazo moiety create a push-pull system that enhances the molecule's hyperpolarizability, a key determinant of its NLO response. This application note provides a comprehensive guide for the synthesis, purification, and characterization of this compound, culminating in a detailed protocol for evaluating its nonlinear optical properties using the Z-scan technique.

Part 1: Synthesis of this compound via Azo Coupling

The synthesis of this compound is achieved through a classic electrophilic aromatic substitution reaction known as azo coupling. This process involves the reaction of a diazonium salt with an activated aromatic ring, in this case, phenol.

Reaction Mechanism Overview

The synthesis is a two-step process:

  • Diazotization of Aniline: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a benzenediazonium salt. The low temperature is crucial to prevent the highly unstable diazonium salt from decomposing.

  • Azo Coupling: The benzenediazonium salt, a weak electrophile, then attacks the electron-rich phenol ring at the para position to form the thermodynamically stable trans-4-Phenylazophenol. The reaction is typically carried out in a slightly alkaline medium to activate the phenol.

Experimental Protocol

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Phenol

  • Sodium Hydroxide (NaOH)

  • Ice

  • Distilled Water

  • Ethanol

Procedure:

  • Step 1: Diazotization of Aniline

    • In a 250 mL beaker, dissolve 5.0 mL of aniline in a mixture of 15 mL of concentrated HCl and 15 mL of distilled water.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • In a separate beaker, prepare a solution of 4.0 g of sodium nitrite in 20 mL of distilled water and cool it to 0-5 °C.

    • Slowly add the sodium nitrite solution dropwise to the aniline hydrochloride solution, ensuring the temperature does not exceed 5 °C. The formation of the benzenediazonium chloride solution is indicated by a slight color change.

  • Step 2: Azo Coupling with Phenol

    • In a separate 500 mL beaker, dissolve 5.0 g of phenol in 25 mL of 10% sodium hydroxide solution.

    • Cool this solution to 5 °C in an ice bath.

    • Slowly add the previously prepared cold diazonium salt solution to the alkaline phenol solution with vigorous stirring.

    • A brightly colored azo dye (typically red-orange) will precipitate immediately.

    • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.

  • Step 3: Isolation and Purification

    • Filter the crude this compound using a Buchner funnel.

    • Wash the precipitate with copious amounts of cold water to remove any unreacted salts and base.

    • The crude product can be purified by recrystallization from ethanol to yield fine, needle-like crystals.

    • Dry the purified crystals in a desiccator.

Part 2: Purification and Characterization

Purity is paramount for accurate NLO studies. The following section outlines the necessary steps to ensure the synthesized this compound is of high quality.

Purification: The Rationale for Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. The choice of ethanol as a solvent is based on the principle that this compound is sparingly soluble in cold ethanol but highly soluble in hot ethanol. This differential solubility allows for the separation of the desired compound from impurities that are either insoluble in hot ethanol or remain dissolved in the cold solvent.

Characterization Techniques

A battery of analytical techniques should be employed to confirm the identity and purity of the synthesized this compound.

Technique Purpose Expected Result
Melting Point Assess purityA sharp melting point in the range of 152-155 °C.[6]
UV-Vis Spectroscopy Confirm electronic transitionsAn absorption maximum (λmax) in the visible region due to the π-π* transition of the azo chromophore.
FTIR Spectroscopy Identify functional groupsCharacteristic peaks for O-H stretching (broad), N=N stretching, and C-N stretching.
¹H NMR Spectroscopy Elucidate molecular structureAromatic protons in distinct chemical shift regions, confirming the substitution pattern.

Part 3: Nonlinear Optical Studies Using the Z-Scan Technique

The Z-scan technique is a simple yet powerful method for measuring both the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material.[7][8] The technique involves translating a sample along the propagation path (z-axis) of a focused Gaussian beam and measuring the transmittance through a finite aperture in the far field.[9][10]

Theoretical Basis of Z-Scan
  • Closed-Aperture Z-Scan: This configuration is sensitive to changes in the refractive index. A positive nonlinear refractive index (self-focusing) will cause the beam to converge more strongly before the focus and diverge more strongly after the focus, leading to a pre-focal valley and a post-focal peak in the transmittance curve. Conversely, a negative nonlinear refractive index (self-defocusing) will result in a pre-focal peak and a post-focal valley.[8]

  • Open-Aperture Z-Scan: By removing the aperture, the detector collects all the transmitted light, making the measurement insensitive to beam distortion and solely dependent on nonlinear absorption.[10] Saturable absorption (decreasing absorption with increasing intensity) results in a peak at the focus, while reverse saturable absorption (increasing absorption with increasing intensity) leads to a valley.

Experimental Protocol for Z-Scan Measurement

Materials and Equipment:

  • Synthesized and purified this compound

  • High-purity solvent (e.g., DMSO, chloroform)

  • Quartz cuvette with a short path length (e.g., 1 mm)

  • Laser source (e.g., CW He-Ne laser or a pulsed Nd:YAG laser)

  • Focusing lens

  • Motorized translation stage

  • Aperture

  • Photodetector

  • Data acquisition system

Procedure:

  • Sample Preparation: Prepare a solution of this compound of a known concentration in a suitable solvent. The concentration should be adjusted to yield a linear transmittance of approximately 70-80% at the laser wavelength to avoid strong linear absorption while ensuring a detectable nonlinear response.

  • Experimental Setup:

    • Align the laser beam to be a perfect Gaussian beam.

    • Use a focusing lens to focus the beam.

    • Mount the cuvette containing the sample on a motorized translation stage that can move it along the z-axis through the focal point of the lens.

    • Place an aperture in the far field, followed by a photodetector. For a closed-aperture scan, the aperture size should be such that it transmits about 1-5% of the beam's power in the linear regime. For an open-aperture scan, the aperture is removed.

  • Data Acquisition:

    • Closed-Aperture Scan: Record the transmittance through the aperture as the sample is moved from a position far before the focus to a position far after the focus.

    • Open-Aperture Scan: Remove the aperture and repeat the measurement.

  • Data Analysis:

    • The closed-aperture data is divided by the open-aperture data to isolate the effect of nonlinear refraction.

    • The nonlinear refractive index (n₂) can be calculated from the difference between the peak and valley transmittance (ΔTp-v) of the normalized closed-aperture scan.

    • The nonlinear absorption coefficient (β) can be determined by fitting the open-aperture Z-scan data to the appropriate theoretical model.

Experimental Workflow Diagram

Z_Scan_Workflow cluster_preparation Sample Preparation cluster_setup Experimental Setup cluster_data_acquisition Data Acquisition cluster_analysis Data Analysis prep1 Dissolve this compound in suitable solvent prep2 Adjust concentration for ~70-80% linear transmittance prep1->prep2 setup1 Align Gaussian laser beam prep2->setup1 setup2 Focus beam with lens setup1->setup2 setup3 Mount sample on motorized stage setup2->setup3 setup4 Place aperture and photodetector in far field setup3->setup4 acq1 Perform closed-aperture Z-scan setup4->acq1 acq2 Perform open-aperture Z-scan acq1->acq2 an1 Normalize closed-aperture data with open-aperture data acq2->an1 an2 Calculate n₂ from ΔT(p-v) an1->an2 an3 Calculate β from open- aperture data fitting an1->an3

Caption: Workflow for Z-scan measurements.

Conclusion

This application note provides a robust framework for the synthesis, purification, and nonlinear optical characterization of this compound. By following these protocols, researchers can obtain high-purity material and reliably measure its key NLO properties. The insights gained from such studies are invaluable for the rational design of novel organic materials with enhanced nonlinearities, paving the way for their application in advanced photonic technologies.

References

  • Optical nonlinearity of organic dyes as studied by Z-scan and transient grating techniques. Indian Academy of Sciences.
  • Study of Nonlinear Refraction of Organic Dye by Z-scan Technique Using He–Ne Laser. American Institute of Physics.
  • Z-Scan Measurements of Optical Nonlinearities. University of Central Florida.
  • Study of nonlinear optical properties of organic dye by Z-scan technique using He–Ne laser. SpringerLink.
  • Investigation of nonlinear optical properties of organic dye by Z -scan technique using He–Ne laser. PlumX Metrics.
  • Enzymatic Synthesis of Photoactive Poly(this compound). ResearchGate.
  • Photoinduced Nonlinear Absorption and Third Harmonic Generation Variations in Azo Polymer Thin Films. Optica Publishing Group.
  • (PDF) Third Harmonic Generation of Azo-Based Thin Films. ResearchGate.
  • Nonlinear Optical Properties and Optical Limiting Measurements of {(1Z)-[4-(Dimethylamino)Phenyl]Methylene} 4-Nitrobenzocarboxy Hydrazone Monohydrate under CW Laser Regime. Scirp.org.
  • Light-induced second-harmonic generation in azo-dye polymers. Optica Publishing Group.
  • (PDF) Nonlinear Optical Properties and Optical Limiting Measurements of {(1Z)-[4-(Dimethylamino)Phenyl]Methylene} 4-Nitrobenzocarboxy Hydrazone Monohydrate under CW Laser Regime. ResearchGate.
  • Light-induced second-harmonic generation in azo-dye polymers. PubMed.
  • Nonlinear Optical Properties and Optical Limiting Measurements of {(1Z)-[4-(Dimethylamino)Phenyl]Methylene} 4-Nitrobenzocarboxy. Scirp.org.
  • Synthesis and nonlinear optical properties of 4-phenylethylene derivatives based on a large π conjugated structure. ResearchGate.
  • (PDF) Refractive/absorptive nonlinear optical response variations in 4-substituted 2-(((2-hydroxyfenyl)imino)methyl)-4-(phenyldiazenyl)phenols under picosecond laser excitation. ResearchGate.
  • Second-harmonic generation in an optically poled azo-dye/polymer film. AIP Publishing.
  • Nonlinear optical characterization of pharmaceutical formulations. ScienceDirect.
  • Phenol, 4-(phenylazo)-. NIST WebBook.
  • Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles. National Center for Biotechnology Information.
  • NLO Response of Photoswitchable Azobenzene‐Based Materials. Scilit.
  • Effect of Structural Variation on Spectral, NLO Properties, and Biological Activity of Pyrrole Hydrazones. National Center for Biotechnology Information.
  • Parametric Characterization of Nonlinear Optical Susceptibilities in Four-Wave Mixing: Solvent and Molecular Structure Effects. MDPI.
  • Molecular Structure, Linear, and Nonlinear Optical Properties of Piperazine-1,4. Physical Chemistry Research.
  • Publications. Ultrafast and Nonlinear Optics Lab. Available at: [Link]

  • The synthesis and third-order nonlinear optical properties of resonance Benzo[a]phenoxazinium salts. ResearchGate.

Sources

Application Notes and Protocols for the Fabrication of Dye-Sensitized Solar Cells Using 4-Phenylazophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Azo Dyes in Photovoltaics

Dye-sensitized solar cells (DSSCs) represent a compelling third-generation photovoltaic technology, offering a low-cost and environmentally friendly alternative to conventional silicon-based solar cells.[1][2][3] The core of a DSSC's function lies in the synergy between a wide bandgap semiconductor, typically titanium dioxide (TiO2), and a sensitizing dye that absorbs light in the visible spectrum.[4][5][6] Upon light absorption, the dye injects an electron into the conduction band of the TiO2, initiating the flow of current.[4][7] The performance of a DSSC is intrinsically linked to the photophysical and electrochemical properties of the sensitizing dye. While ruthenium-based complexes have historically dominated the field due to their high efficiencies, their high cost and potential environmental concerns have spurred the investigation of metal-free organic dyes.[8]

Azo dyes, a class of organic compounds characterized by the functional group R−N=N−R′, have emerged as promising candidates for DSSC sensitizers.[8][9] Their facile synthesis, high molar extinction coefficients, and tunable optical properties make them an economically viable and versatile alternative.[8][9][10] This application note provides a comprehensive guide to the fabrication and characterization of a DSSC utilizing 4-Phenylazophenol, a representative azo dye, as the photosensitizer. We will delve into the rationale behind each step, providing a robust protocol for researchers and professionals in the field.

Working Principle of a this compound DSSC

The operation of a this compound-sensitized solar cell can be broken down into four key steps:

  • Light Absorption: The this compound dye, adsorbed onto the surface of the mesoporous TiO2 layer, absorbs incident photons, promoting an electron from its highest occupied molecular orbital (HOMO) to its lowest unoccupied molecular orbital (LUMO).[4]

  • Electron Injection: The excited electron is then injected into the conduction band of the TiO2 semiconductor.[4][7] This process is thermodynamically driven by the alignment of the dye's LUMO and the TiO2 conduction band edge.

  • Charge Transport and Collection: The injected electrons percolate through the network of TiO2 nanoparticles to the transparent conducting oxide (TCO) coated glass, which serves as the photoanode.[1] From here, the electrons travel through an external circuit to the counter electrode, generating a current.

  • Dye Regeneration and Electrolyte Reduction: The oxidized dye molecule is regenerated by accepting an electron from the iodide/triiodide (I⁻/I₃⁻) redox couple in the electrolyte.[7] The resulting triiodide then diffuses to the platinum-coated counter electrode, where it is reduced back to iodide by the returning electrons, thus completing the circuit.[7]

DSSC_Principle cluster_anode Photoanode cluster_electrolyte Electrolyte cluster_cathode Counter Electrode TCO TCO Glass TiO2 Mesoporous TiO2 External_Load External Load TCO->External_Load e⁻ TiO2->TCO e⁻ Dye This compound (S) TiO2->Dye Dye Adsorption Dye->TiO2 2. Electron Injection (e⁻) Redox I⁻/I₃⁻ Redox->Dye 3. Dye Regeneration (S⁺ + e⁻ → S) Pt Pt Catalyst Pt->Redox 4. Iodide Regeneration (I₃⁻ + 2e⁻ → 3I⁻) CE_TCO TCO Glass External_Load->CE_TCO e⁻ Light hv Light->Dye 1. Light Absorption Fabrication_Workflow cluster_photoanode Photoanode Preparation cluster_counterelectrode Counter Electrode Preparation cluster_assembly Cell Assembly A1 Clean FTO Glass A2 Deposit TiO2 Paste A1->A2 A3 Sinter TiO2 Film A2->A3 A4 Sensitize with this compound A3->A4 C1 Seal Electrodes A4->C1 B1 Clean FTO Glass B2 Deposit Pt Catalyst B1->B2 B2->C1 C2 Inject Electrolyte C1->C2 C3 Final Sealing C2->C3 Final_Cell Final_Cell C3->Final_Cell Finished DSSC

Caption: Workflow for the fabrication of a this compound DSSC.

Characterization and Performance Evaluation

The performance of the fabricated DSSCs should be evaluated under standard test conditions (AM 1.5G illumination, 100 mW/cm²). [11]The key photovoltaic parameters are determined from the current density-voltage (J-V) curve. [5]

  • Open-circuit voltage (Voc): The maximum voltage at zero current.

  • Short-circuit current density (Jsc): The maximum current density at zero voltage.

  • Fill Factor (FF): A measure of the "squareness" of the J-V curve, calculated as: FF = (Jmax * Vmax) / (Jsc * Voc)

  • Power Conversion Efficiency (η): The overall efficiency of the cell, calculated as: η (%) = (Jsc * Voc * FF) / Pin * 100 where Pin is the incident light power density.

Typical Performance Data

The following table presents hypothetical but realistic performance data for a DSSC fabricated with this compound, based on reported efficiencies for other azo dyes. [8][9]

Parameter Symbol Unit Typical Value
Open-circuit Voltage Voc V 0.5 - 0.7
Short-circuit Current Density Jsc mA/cm² 5 - 10
Fill Factor FF - 0.6 - 0.7

| Power Conversion Efficiency | η | % | 2.5 - 4.0 |

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Jsc- Poor dye loading- Incomplete light absorption- High charge recombination- Optimize dye concentration and sensitization time- Increase TiO2 film thickness- Use a scattering layer on top of the TiO2 film
Low Voc- High dark current- Unfavorable energy level alignment- Ensure a compact TiO2 blocking layer is present- Modify the dye structure or electrolyte composition
Low FF- High series resistance- Poor catalytic activity of the counter electrode- Check the quality of the TCO contacts- Ensure proper sealing of the cell- Use a more effective Pt catalyst deposition method
Cell Instability- Electrolyte leakage- Dye desorption- Improve the sealing of the cell- Use a more robust anchoring group on the dye molecule

Conclusion

This application note provides a detailed protocol for the fabrication and characterization of dye-sensitized solar cells using this compound as a photosensitizer. By leveraging the favorable properties of azo dyes, it is possible to construct efficient and cost-effective photovoltaic devices. The provided methodologies and troubleshooting guide offer a solid foundation for researchers to explore and optimize the performance of this compound-based DSSCs, contributing to the advancement of next-generation solar energy technologies.

References

  • Dye-Sensitized Solar Cells: Fundamentals and Current Status - PMC - NIH. (n.d.).
  • Fabrication and characterization of dye sensitized solar cells: A photographic guide - CORE. (2015).
  • Electrochemical Characterization Techniques for Performance Optimization in Dye-sensitized Solar Cells: A Narrative Review | MOTIVECTION : Journal of Mechanical, Electrical and Industrial Engineering. (2024).
  • Application of azo dye as sensitizer in dye-sensitized solar cells - Progress in Color, Colorants and Coatings. (2015).
  • Dye-sensitized solar cell - Wikipedia. (n.d.).
  • DSSC: Dye Sensitized Solar Cells - Gamry Instruments. (n.d.).
  • Characterization techniques for dye-sensitized solar cells - Energy & Environmental Science (RSC Publishing). (2016).
  • AABBSSTTRRAACCTT Application of Azo Dye as Sensitizer in Dye-Sensitized Solar Cells - Progress in Color, Colorants and Coatings. (2015).
  • Characterization techniques for dye-sensitized solar cells - Energy & Environmental Science (RSC Publishing) DOI:10.1039/C6EE02732F. (2016).
  • Theoretical designing of novel heterocyclic azo dyes for dye sensitized solar cells. (2025).
  • Characterization techniques for dye-sensitized solar cells - DiVA portal. (2017).
  • Video: Dye-sensitized Solar Cells: Principle, Fabrication and Performance - JoVE. (2017).
  • (PDF) Dye‐Sensitized Solar Cells: History, Components, Configuration, and Working Principle - ResearchGate. (2019).
  • On the azo dyes derived from benzoic and cinnamic acids used as photosensitizers in dye-sensitized solar cells - ResearchGate. (2019).
  • Synthesis of azo dyes for use in dye-sensitized solar cells - Morressier. (2020).
  • (PDF) TiO2 paste for DSSC photoanode: preparation and optimization of application method. (2020).
  • How to prepare TiO2 paste for DSSC step by step - YouTube. (2021).
  • Fabrication and Characterization of TiO2 Based Dye- Sensitized Solar Cell - AIP Publishing. (n.d.).
  • Synthesis of 4,4'-dihydroxyazobenzeneand 4'- Dihydroxyphenylazo-2-naphthol from Diazotised aniline and Anthocyanins from Deloni. (n.d.).
  • Dye-Sensitized Solar Cell Based on TiO2 Anode Thin Film with Three-Dimensional Web-like Structure - NIH. (n.d.).
  • This compound synthesis - ChemicalBook. (n.d.).
  • Fabrication and characterization of highly efficient dye-sensitized solar cells with composited dyes. (2022).
  • Synthesis of 4,4'-dihydroxyazobenzeneand 4'-Dihydroxyphenylazo-2-naphthol from Diazotised aniline and Anthocyanins from Delonix regia flower | Chemical Science International Journal. (2017).
  • (PDF) Synthesis and Characterization of 4-phenyldiazenylnaphthalen-1-ol as a Sensitizer for Dye-Sensitized Solar Cells (DSSCS) - ResearchGate. (2022).
  • Fabrication of a Dye-Sensitized Solar Cell - YouTube. (2014).
  • Fabrication of dye-sensitized solar cells using natural dyes extracted from Brazilian plants | Request PDF - ResearchGate. (n.d.).
  • The preparation of natural dye for dye-sensitized solar cell (DSSC) - SciSpace. (2018).
  • Dye-Sensitized Solar Cells Fabrication Employing Natural Hues as Photosensitizing Substances - ResearchGate. (2019).
  • Dye Sensitized Solar Cells - MDPI. (n.d.).

Sources

4-Phenylazophenol: A Versatile Chemosensor for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The precise and sensitive detection of metal ions is of paramount importance across a spectrum of scientific disciplines, including environmental monitoring, clinical diagnostics, and pharmaceutical development.[1][2][3] Heavy and transition metal ions, even at trace levels, can exert significant biological and environmental effects.[1][4] Consequently, the development of robust and efficient chemosensors for their detection is a critical area of research.[1][3][5] Among the various classes of organic molecules employed as optical probes, 4-Phenylazophenol (also known as p-Hydroxyazobenzene) has emerged as a promising candidate due to its straightforward synthesis, distinct chromophoric properties, and versatile coordination chemistry.[6][7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a chemosensor for metal ion detection. We will delve into the underlying sensing mechanisms, provide detailed protocols for its synthesis and application, and present key performance data.

Principle of Detection: A Tale of Coordination and Color

The efficacy of this compound as a metal ion sensor lies in its molecular structure, which features a hydroxyl group (-OH) and an azo group (-N=N-). These functional groups act as binding sites, or ligands, for metal ions.[8] Upon coordination with a metal ion, the electronic properties of the this compound molecule are altered. This perturbation of the electron distribution leads to a discernible change in its absorption and/or emission spectra, most commonly observed as a color change (colorimetric sensing) or a change in fluorescence intensity (fluorometric sensing).[1][3]

The selectivity of this compound towards specific metal ions is governed by several factors, including the ionic radius, charge, and coordination geometry of the metal ion, as well as the solvent system employed.[8] By carefully tuning the experimental conditions, it is possible to achieve selective detection of various metal ions.

Synthesis of this compound

The synthesis of this compound is a classic example of a diazo coupling reaction, a cornerstone of organic synthesis. The procedure involves two main steps: the diazotization of aniline followed by coupling with phenol.[9]

Protocol 1: Synthesis of this compound

Materials:

  • Aniline

  • Sulfuric acid (10% solution)

  • Potassium bisulfite or Sodium nitrite

  • Potassium iodide paper

  • Phenol

  • Potassium carbonate (9% solution)

  • Oxalic acid solution

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Distilled water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Beakers, dropping funnel, and thermometer

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

Step 1: Diazotization of Aniline

  • In a beaker equipped with a magnetic stirrer, thermometer, and dropping funnel, prepare a solution of 1.2 mol of aniline in 300 ml of 10% sulfuric acid.

  • Cool the solution to below 9°C using an ice bath while stirring continuously.

  • Slowly add a solution of 1.1 mol of potassium bisulfite (or sodium nitrite) dissolved in 230 ml of water, ensuring the temperature is maintained at or below 8°C.

  • Monitor the reaction progress using potassium iodide paper. The formation of the diazonium salt is complete when the paper turns blue.

Step 2: Coupling with Phenol

  • In a separate container, dissolve 1.2 mol of phenol in 2.3 L of a 9% potassium carbonate solution to form the potassium phenoxide solution.

  • Slowly add the freshly prepared diazonium salt solution from Step 1 to the phenol solution while maintaining vigorous stirring.

  • Keep the pH of the solution at 9 during the addition.

  • After the addition is complete, lower the pH to 3 by adding oxalic acid solution.

  • Continue the reaction for 50 minutes.

  • Filter the resulting precipitate and wash it with a sodium bicarbonate solution.

  • Dry the collected solid over anhydrous sodium sulfate to yield this compound. A typical yield is around 97%.[9]

Causality Behind Experimental Choices:

  • Low Temperature: The diazotization reaction is performed at low temperatures (0-10°C) to prevent the highly unstable diazonium salt from decomposing.

  • Alkaline Conditions for Coupling: The coupling reaction is carried out in a basic medium to deprotonate the phenol, forming the more nucleophilic phenoxide ion, which readily attacks the electrophilic diazonium salt.

  • pH Adjustment: The final pH adjustment to 3 helps to precipitate the product and neutralize any remaining base.

Application in Metal Ion Detection

This compound can be employed as a colorimetric or fluorescent sensor for a variety of metal ions. The specific response is dependent on the metal ion and the solvent system.

Protocol 2: General Procedure for Colorimetric Metal Ion Detection

Materials:

  • Stock solution of this compound (e.g., 1 mM in a suitable solvent like ethanol or acetonitrile)

  • Stock solutions of various metal ion salts (e.g., 10 mM in distilled water or the same solvent as the sensor)

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Prepare a series of solutions containing a fixed concentration of this compound and varying concentrations of the target metal ion.

  • Allow the solutions to equilibrate for a specific time (e.g., 5-10 minutes) at room temperature.

  • Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range (e.g., 300-700 nm).

  • Observe any changes in the absorption spectrum, such as the appearance of new peaks or a shift in the maximum absorption wavelength (λmax), which indicate the formation of a complex between this compound and the metal ion.[1]

  • A visible color change in the solution often accompanies these spectral changes.[1]

Data Analysis:

  • Plot the absorbance at a specific wavelength against the metal ion concentration to generate a calibration curve.

  • The limit of detection (LOD) can be calculated using the formula LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the calibration curve.

Protocol 3: General Procedure for Fluorometric Metal Ion Detection

Materials:

  • Stock solution of this compound

  • Stock solutions of various metal ion salts

  • Fluorescence spectrophotometer

  • Cuvettes

Procedure:

  • Prepare a series of solutions containing a fixed concentration of this compound and varying concentrations of the target metal ion.

  • After an appropriate incubation time, record the fluorescence emission spectrum of each solution at a specific excitation wavelength.

  • Monitor changes in the fluorescence intensity (enhancement or quenching) or a shift in the emission maximum.[3][10]

Data Analysis:

  • Plot the fluorescence intensity at the emission maximum against the metal ion concentration.

  • The binding constant and stoichiometry of the sensor-metal ion complex can be determined using methods such as the Benesi-Hildebrand plot or Job's plot.[10]

Performance Characteristics of this compound as a Chemosensor

The performance of a chemosensor is evaluated based on its selectivity, sensitivity (limit of detection), response time, and the nature of its response (e.g., colorimetric or fluorescent).

Metal IonDetection MethodTypical ResponseSolvent SystemLimit of Detection (LOD)Reference
Cu²⁺ ColorimetricColor change from yellow to reddish/purpleEthanol/Water~100 nM - 1 µM[11]
Al³⁺ FluorometricFluorescence enhancement ("turn-on")Aqueous solution~4.05 x 10⁻⁹ M[10][12]
Fe³⁺ Colorimetric/FluorometricColor change and/or fluorescence quenchingVariousMicromolar range[13][14]
Cr³⁺ ColorimetricVisible color changeVarious-[3]

Note: The specific performance characteristics can vary depending on the experimental conditions and the presence of other ions.

Visualizing the Process: Diagrams

To better understand the concepts discussed, the following diagrams illustrate the key processes.

G cluster_synthesis Synthesis of this compound Aniline Aniline Diazonium_Salt Diazonium_Salt Aniline->Diazonium_Salt Diazotization (H₂SO₄, NaNO₂/KHSO₃, 0-5°C) Phenylazophenol Phenylazophenol Diazonium_Salt->Phenylazophenol Coupling Phenol Phenol Phenoxide Phenoxide Phenol->Phenoxide Deprotonation (K₂CO₃) Phenoxide->Phenylazophenol

Caption: Synthesis workflow of this compound.

G Sensor This compound (Free Ligand) Complex Sensor-Metal Complex ([Sensor-M]ⁿ⁺) Sensor->Complex + Mⁿ⁺ Metal_Ion Metal Ion (Mⁿ⁺) Metal_Ion->Complex Signal Optical Signal (Color/Fluorescence Change) Complex->Signal Generates

Caption: General mechanism of metal ion detection.

G Start Start: Prepare Sensor and Metal Ion Solutions Mix Mix Sensor and Metal Ion Solutions Start->Mix Incubate Incubate for a Defined Time Mix->Incubate Measure Measure Absorbance/ Fluorescence Incubate->Measure Analyze Analyze Data (Calibration Curve, LOD) Measure->Analyze End End: Report Results Analyze->End

Caption: Experimental workflow for metal ion sensing.

Conclusion and Future Perspectives

This compound serves as a valuable and accessible chemosensor for the detection of various metal ions. Its ease of synthesis, coupled with its responsive optical properties, makes it an attractive tool for researchers in diverse fields. The protocols and data presented in this application note provide a solid foundation for the successful implementation of this compound in metal ion sensing applications.

Future research in this area could focus on the development of novel derivatives of this compound to enhance selectivity and sensitivity for specific metal ions. Furthermore, the immobilization of this chemosensor onto solid supports, such as nanoparticles or polymer films, could lead to the development of portable and reusable sensing devices for on-site environmental and clinical analysis.

References

  • Liu, W., et al. (Year). Enzymatic Synthesis of Photoactive Poly(this compound). ResearchGate. [Link]

  • Al-Hamdani, A. A. S., et al. (2023). Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. Molecules. [Link]

  • Wang, J., et al. (2019). A Highly Selective Turn-on Fluorescent Probe for the Detection of Aluminum and Its Application to Bio-Imaging. Molecules. [Link]

  • Adegoke, O. A., & Adegoke, R. O. (2023). Electrochemical and Colorimetric Nanosensors for Detection of Heavy Metal Ions: A Review. Sensors. [Link]

  • Al-Hamdani, A. A. S., et al. (2022). Modern Approaches in Organic Chromofluorescent Sensor Synthesis for the Detection of Considered First-Row Transition Metal Ions. Molecules. [Link]

  • Singh, D. P., et al. (2021). A Highly Selective “Turn‐On” Fluorescent Sensor for Aluminum Ion Detection in Aqueous Solution Based on Imidazo[2,1‐b]thiazole Schiff Base. ResearchGate. [Link]

  • Al-Hamdani, A. A. S., et al. (2023). Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. Molecules. [Link]

  • NIST. (n.d.). Phenol, 4-(phenylazo)-. NIST WebBook. [Link]

  • Lee, S., et al. (2024). Ionophore-Based Electrochemical Sensors for Metal Ion Detection: Materials, Designs and Applications. Chemosensors. [Link]

  • Bo, T., et al. (2022). Electrochemical detection of heavy metal ions using plasma treated laser-induced graphene. Scientific Reports. [Link]

  • Nocito, G., et al. (2022). Colorimetric and Fluorescent Sensing of Copper Ions in Water through o-Phenylenediamine-Derived Carbon Dots. Chemosensors. [Link]

  • Singh, P., et al. (2023). Recent Progress in water soluble Fluorescent sensors for detection of Al , Fe and Cu ions. Research Square. [Link]

  • Lo, A. S. Y., & So, H. Y. (2018). Virtual Issue: Chemosensors. ACS Sensors. [Link]

  • Kumar, V., et al. (2023). Sensitive and selective detection of heavy metal ions and organic pollutants with graphene-integrated sensing platforms. Nanoscale. [Link]

  • Zhang, Y., et al. (2024). Heavy Metal Ion Detection Based on Lateral Flow Assay Technology: Principles and Applications. Biosensors. [Link]

  • Alam, M. A. (2018). REAL-TIME, SELECTIVE DETECTION OF HEAVY METAL IONS IN WATER USING 2D NANOMATERIALS-BASED FIELD. University of Wisconsin-Milwaukee. [Link]

  • Cánovas, R., et al. (2023). A Review on Bio- and Chemosensors for the Detection of Biogenic Amines in Food Safety Applications: The Status in 2022. Biosensors. [Link]

  • Kumar, V., et al. (2023). Electrochemical Detection of Heavy Metals Using Graphene-Based Sensors: Advances, Meta-Analysis, Toxicity, and Sustainable Development Challenges. Biosensors. [Link]

  • Das, S., et al. (2023). Metal Ion-Induced Formation of Metallogels by Visible-Light-Responsive Phenylalanine-Functionalized Arylazopyrazole Ligands. Gels. [Link]

  • Singh, D. P., et al. (2022). A hydroxypropiophenone based fluorescent probe for selective determination of Al3+ ions in aqueous ethanol. ResearchGate. [Link]

  • Wang, Y., et al. (2019). A colorimetric assay for ultrasensitive detection of copper (II) ions based on pH-dependent formation of heavily doped molybdenum oxide nanosheets. Analytica Chimica Acta. [Link]

  • Guna, R. N., et al. (2012). Metal ion sensors for trace determination of metals in drugs and pharmaceuticals. ResearchGate. [Link]

  • Zhang, Y., et al. (2020). Highly sensitive colorimetric detection of copper ions based on regulating the peroxidase-like activity of Au@Pt nanohybrids. Analytical Methods. [Link]

  • Al-Hamdani, A. A. S., et al. (2023). Synthesis of a novel hydrazone-based compound applied as a fluorescence turn-on chemosensor for iron(iii) and a colorimetric sensor for copper(ii) with antimicrobial, DFT and molecular docking studies. RSC Advances. [Link]

  • Li, Y., et al. (2020). Flexible coordination polymers based on zwitterion ligands and d10 metal ions for selective sensing of nitrobenzene, Fe3+ and HSO4−. Inorganica Chimica Acta. [Link]

  • Ueno, T., et al. (2023). The Development of a Selective Colorimetric Sensor for Cu2+ and Zn2+ in Mineral Supplement with Application of a Smartphone Paper-Based Assay of Cu2+ in Water Samples. Chemosensors. [Link]

  • MDPI. (2019). Chemosensors, Volume 7, Issue 3 (September 2019). MDPI. [Link]

  • Pinto, C., et al. (2023). Colorimetric Chemosensor for Cu2+ and Fe3+ Based on a meso-Triphenylamine-BODIPY Derivative. Chemosensors. [Link]

  • Sharma, A., et al. (2022). Tuning the Surface Functionality of Fe3O4 for Sensitive and Selective Detection of Heavy Metal Ions. Chemosensors. [Link]

  • Adegoke, O. A., & Adegoke, R. O. (2023). Electrochemical and Colorimetric Nanosensors for Detection of Heavy Metal Ions: A Review. Sensors (Basel). [Link]

  • Wang, X., et al. (2023). Novel 2‐hydroxynaphthalene‐based fluorescent turn‐on sensor for highly sensitive and selective detection of Al 3+ and its application in imaging in vitro and in vivo. ResearchGate. [Link]

  • MDPI. (2024). Chemosensors, Volume 12, Issue 11 (November 2024). MDPI. [Link]

  • MDPI. (2025). Chemosensors, Volume 13, Issue 12 (December 2025). MDPI. [Link]

  • Cinti, S., et al. (2017). (PDF) Electrochemical determination of heavy metal ions applying screen-printed electrodes based sensors. A review on water and environmental samples analysis. ResearchGate. [Link]

Sources

Application Note & Protocol: Enzymatic Synthesis of Poly(4-phenylazophenol) for Advanced Photoactive Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the enzymatic synthesis of poly(4-phenylazophenol), a photoactive polymer with significant potential in optics and optoelectronics. Traditional chemical synthesis routes for such polymers often involve harsh conditions and toxic reagents. In contrast, enzymatic polymerization presents a green and efficient alternative, operating under mild reaction conditions. This application note details a robust protocol utilizing horseradish peroxidase (HRP) as a catalyst for the oxidative polymerization of this compound. We delve into the mechanistic underpinnings of this biocatalytic approach, provide a step-by-step experimental workflow, and outline key characterization techniques to validate the synthesis and properties of the resulting polymer. The target audience for this guide includes researchers, scientists, and professionals in drug development and materials science who are interested in sustainable polymer synthesis and the development of novel photoactive materials.

Introduction: The Case for Enzymatic Polymerization

Polymers containing azobenzene moieties have garnered considerable interest due to their photoresponsive nature, specifically the reversible trans-cis isomerization of the azobenzene group upon light exposure.[1][2] This unique property makes them suitable for a variety of applications, including optical switching, data storage, and the generation of command surfaces.[2] Poly(this compound) is particularly noteworthy as it possesses a high density of these photoactive chromophores.[1][3]

Conventional methods for synthesizing azopolymers can be cumbersome and environmentally taxing. Enzymatic polymerization, however, offers a compelling alternative.[4] Enzymes like horseradish peroxidase (HRP) and laccase can catalyze the polymerization of phenolic compounds with high selectivity under mild aqueous conditions.[4][5] This "green chemistry" approach minimizes the use of hazardous solvents and reagents.[4]

The enzymatic synthesis of poly(this compound), specifically using HRP, results in a branched polyphenylene backbone with pendant azo groups.[1][2][3] This structure imparts desirable properties such as solubility in a range of polar organic solvents and the ability to form high-quality optical thin films.[1][2][3]

Mechanism of HRP-Catalyzed Polymerization

The enzymatic polymerization of this compound is an oxidative coupling reaction catalyzed by horseradish peroxidase in the presence of hydrogen peroxide (H₂O₂).[5][6] The fundamental steps of this process are as follows:

  • Enzyme Activation: The native HRP enzyme reacts with H₂O₂ to form a highly oxidized intermediate, Compound I.

  • Substrate Oxidation: Compound I then abstracts a hydrogen atom from the phenolic hydroxyl group of the this compound monomer, generating a phenoxy radical and the intermediate Compound II. Compound II can further oxidize another monomer molecule to return the enzyme to its resting state.

  • Radical Coupling: The resulting phenoxy radicals are resonance-stabilized and can couple at various positions. Spectroscopic evidence from FTIR, FT-Raman, and NMR suggests that coupling occurs predominantly at the ortho and to a lesser extent at the meta positions of the phenol ring.[1][2][3]

  • Polymer Growth: This radical coupling process continues, leading to the formation of a branched polymer structure.[1][3]

Enzymatic_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Polymerization HRP HRP (Resting State) Compound_I Compound I HRP->Compound_I + H₂O₂ H2O2 H₂O₂ Compound_II Compound II Compound_I->Compound_II + Monomer Monomer This compound Radical Phenoxy Radical Monomer->Radical Oxidation Polymer Poly(this compound) Radical->Polymer Radical Coupling Compound_II->HRP + Monomer

Caption: HRP-catalyzed oxidative polymerization of this compound.

Materials and Reagents

Reagent Supplier CAS Number Notes
This compoundSigma-Aldrich1689-82-3Also known as 4-hydroxyazobenzene.[7][8]
Horseradish Peroxidase (HRP)Sigma-Aldrich9003-99-0Type C is commonly used.[6]
Hydrogen Peroxide (H₂O₂)Fisher Scientific7722-84-130% (w/w) solution.
AcetoneFisher Scientific67-64-1ACS grade.
Sodium Phosphate (dibasic)Sigma-Aldrich7558-79-4For buffer preparation.
Sodium Phosphate (monobasic)Sigma-Aldrich7558-80-7For buffer preparation.
DioxaneSigma-Aldrich123-91-1For spectroscopic analysis.
EthanolFisher Scientific64-17-5For polymer precipitation.

Detailed Experimental Protocol

This protocol is designed for the synthesis of poly(this compound) on a laboratory scale.

4.1. Preparation of Solutions

  • Phosphate Buffer (0.01 M, pH 7.0): Prepare a 0.01 M sodium phosphate buffer by dissolving the appropriate amounts of monobasic and dibasic sodium phosphate in deionized water. Adjust the pH to 7.0.

  • HRP Stock Solution: Prepare a stock solution of HRP in the 0.01 M phosphate buffer. The exact concentration will depend on the activity of the enzyme lot.

  • Hydrogen Peroxide Solution (0.2 M): Dilute the 30% H₂O₂ stock solution with deionized water to a final concentration of 0.2 M.

4.2. Polymerization Reaction

  • In a 100 mL beaker, dissolve 2.0 g of this compound in a mixture of 50 mL of acetone and 50 mL of 0.01 M sodium phosphate buffer. Stir the solution vigorously until the monomer is completely dissolved.[2] The use of a 50% acetone/water mixture is crucial as it solubilizes the monomer while maintaining HRP activity.[2]

  • To this solution, add 2.0 mL of the HRP stock solution.[2]

  • Initiate the polymerization by the dropwise addition of the 0.2 M H₂O₂ solution over a period of 3 hours with continuous stirring.[2] The slow addition of H₂O₂ is critical to prevent enzyme inhibition by excess peroxide.[2]

  • After the complete addition of H₂O₂, allow the reaction to proceed for an additional hour at room temperature.[2] A color change and the formation of a precipitate are indicative of polymer formation.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Dissolve this compound in Acetone/Buffer B Add HRP Solution A->B C Initiate with dropwise addition of H₂O₂ (3 hrs) B->C D Stir for 1 hour C->D E Precipitate in Ethanol D->E F Filter and Wash E->F G Dry under Vacuum F->G

Caption: Experimental workflow for the synthesis of poly(this compound).

4.3. Polymer Isolation and Purification

  • Pour the reaction mixture into a large volume of ethanol (e.g., 500 mL) to precipitate the polymer.

  • Collect the precipitate by vacuum filtration.

  • Wash the polymer thoroughly with ethanol to remove any unreacted monomer and residual enzyme.

  • Dry the resulting polymer under vacuum at 40-50 °C to a constant weight. The final product should be a reddish-brown powder.

Characterization of Poly(this compound)

5.1. Spectroscopic Analysis

  • UV-Vis Spectroscopy: The polymerization can be monitored by observing changes in the UV-Vis absorption spectrum.[2] The monomer, this compound, typically shows a maximum absorption (λ_max) around 355 nm, characteristic of the trans isomer.[2]

  • FTIR and FT-Raman Spectroscopy: These techniques are used to confirm the polymer structure. The spectra of the polymer will show characteristic peaks corresponding to the polyphenylene backbone and the pendant azobenzene groups.[1][3] Comparison with the monomer spectrum will reveal the disappearance of certain phenolic C-H bending vibrations and the appearance of new bands indicative of C-C and C-O linkages between the monomer units.

  • NMR Spectroscopy (¹H and ¹³C): NMR provides detailed structural information, confirming that the coupling occurs primarily at the ortho and meta positions of the phenol ring.[1][3]

5.2. Molecular Weight Determination

  • Gel Permeation Chromatography (GPC): GPC can be used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymer. Enzymatically synthesized polyphenols often exhibit a low PDI, indicating a relatively narrow molecular weight distribution.[9]

5.3. Photoisomerization Studies

The photoresponsive behavior of the polymer can be investigated by irradiating a solution of the polymer (e.g., in dioxane) with UV light (around 365 nm) and monitoring the changes in the UV-Vis absorption spectrum over time.[1][2] This will demonstrate the trans to cis isomerization of the azobenzene groups. The reverse cis to trans isomerization can be observed by keeping the solution in the dark or by irradiating with visible light.[1][2]

Expected Results and Troubleshooting

Parameter Expected Outcome Troubleshooting
Yield Typically moderate to high.Low yield may result from insufficient enzyme activity, excess H₂O₂, or improper pH. Check enzyme specifications and reaction conditions.
Solubility Soluble in polar organic solvents like acetone, dioxane, and DMF.[1][2][3]Poor solubility could indicate excessive cross-linking. Adjust the rate of H₂O₂ addition.
Molecular Weight Mn in the range of 1,000-1,400 Da has been reported for similar polyphenols.[9]Lower molecular weight may be due to premature termination of the reaction. Ensure gradual addition of H₂O₂.
Photoactivity Reversible trans-cis photoisomerization upon UV irradiation.[1][2]Lack of photoactivity would suggest a problem with the monomer or the polymer structure. Verify the starting material and confirm the polymer structure via spectroscopy.

Conclusion

The enzymatic synthesis of poly(this compound) using horseradish peroxidase offers a sustainable and efficient method for producing a valuable photoactive polymer. This approach avoids the use of harsh chemicals and extreme reaction conditions, aligning with the principles of green chemistry. The resulting polymer exhibits a high density of azobenzene chromophores, making it a promising candidate for applications in advanced optical and optoelectronic devices. The protocol detailed in this application note provides a reliable foundation for the synthesis and characterization of this novel material, enabling further research and development in the field of photoresponsive polymers.

References

  • Laccase-catalyzed oxidative polymerization of phenolic compounds - PubMed. (n.d.). Retrieved from [Link]

  • Enzymatic Synthesis of Photoactive Poly(this compound) | Chemistry of Materials. (2000). ACS Publications. Retrieved from [Link]

  • Enzymatic Synthesis of Photoactive Poly(this compound) - American Chemical Society. (n.d.). Retrieved from [Link]

  • Synthesis and characterization of polymers produced by horseradish peroxidase in dioxane. (1991). ScienceDirect. Retrieved from [Link]

  • Enzymatic Synthesis of Photoactive Poly(this compound) - ResearchGate. (2000). Retrieved from [Link]

  • Laccase-Catalyzed Polymerized Natural Bioactives for Enhanced Mushroom Tyrosinase Inhibition - MDPI. (2023). Retrieved from [Link]

  • Laccase‐catalysed oxidations of naturally occurring phenols: from in vivo biosynthetic pathways to green synthetic applications - NIH. (2012). Retrieved from [Link]

  • Laccase-Catalyzed Oxidative Polymerization of Phenolic Compounds - ProQuest. (2012). Retrieved from [Link]

  • Laccase-Catalyzed Polymerization of Two Phenolic Compounds Studied by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight and Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry with Collision-Induced Dissociation Experiments | Biomacromolecules. (2006). ACS Publications. Retrieved from [Link]

  • Horseradish peroxidase - Wikipedia. (n.d.). Retrieved from [Link]

  • Horseradish Peroxidase–mediated Polymerization of Natural Phenol and Pyrrole for Coloration and Functionalization of Silk Fabrics - Taylor & Francis Online. (2022). Retrieved from [Link]

  • Laccase‐catalysed polymeric dye synthesis from plant‐derived phenols for potential application in hair dyeing: Enzymatic colourations driven by homo - NIH. (2012). Retrieved from [Link]

  • Development of HRP-mediated enzymatic polymerization under heterogeneous conditions for the preparation of functional particles | Request PDF - ResearchGate. (2014). Retrieved from [Link]

  • Oxidative polymerization of 4-[(4-phenylazo-phenyimino)-methyl]-phenol catalyzed by horseradish peroxidase | Semantic Scholar. (2010). Retrieved from [https://www.semanticscholar.org/paper/Oxidative-polymerization-of-4-%5B(4-phenylazo-phenol-Turac-%C5%9Eahmetlio%C4%9Flu/92667d403f7e59b2075a3e1c667a42168128362c]([Link]

  • Laccase-mediated synthesis of bioactive natural products and their analogues - PMC - NIH. (2021). Retrieved from [Link]

  • Laccase Catalyzed Synthesis of Iodinated Phenolic Compounds with Antifungal Activity | PLOS One - Research journals. (2014). Retrieved from [Link]

  • Horseradish Peroxidase–mediated Polymerization of Natural Phenol and Pyrrole for Coloration and Functionalization of Silk Fabrics - Taylor & Francis Online. (2022). Retrieved from [Link]

Sources

Application Note & Protocol: Analysis of 4-Phenylazophenol by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the analysis of 4-Phenylazophenol, a common azo dye, using thin-layer chromatography (TLC). This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry. It outlines the fundamental principles of TLC as applied to this analyte, a step-by-step experimental workflow, methods for visualization and data analysis, and troubleshooting advice. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction: this compound and the Power of TLC

This compound, also known as 4-hydroxyazobenzene, is an organic compound belonging to the azo dye class, characterized by the functional group R-N=N-R'.[1] These compounds are widely used as colorants in various industries.[2][3] Due to their widespread use and potential as environmental contaminants, a rapid and efficient analytical method is crucial for their detection and purity assessment.[2]

Thin-layer chromatography (TLC) is a highly versatile, simple, and inexpensive chromatographic technique used to separate components of a mixture.[4][5][6] Its utility in the analysis of azo dyes is well-established.[7][8][9] TLC operates on the principle of differential partitioning of components between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or solvent mixture).[4][6] This application note will detail a robust TLC protocol for the qualitative analysis of this compound.

Scientific Principles: The Separation of this compound

The separation of this compound by TLC is governed by its polarity and its interactions with the stationary and mobile phases.

  • Stationary Phase: A polar adsorbent, typically silica gel (SiO₂) or alumina (Al₂O₃), is coated onto a solid support (e.g., glass, aluminum, or plastic).[4] For this protocol, we will use silica gel, a highly polar stationary phase.

  • Mobile Phase (Eluent): A solvent or a mixture of solvents of a specific polarity is chosen. The mobile phase ascends the TLC plate via capillary action.[4]

  • Analyte (this compound): this compound possesses both non-polar (two phenyl rings) and polar (hydroxyl group and azo bridge) characteristics. Its overall moderate polarity will dictate its interaction with the stationary and mobile phases.

The separation mechanism relies on the continuous partitioning of the analyte between the stationary and mobile phases. Due to its polar hydroxyl group, this compound will have a moderate affinity for the polar silica gel stationary phase. A mobile phase of appropriate polarity will compete for the analyte, moving it up the plate. Less polar compounds will have weaker interactions with the stationary phase and will travel further up the plate, resulting in a higher Retention Factor (Rƒ). Conversely, more polar compounds will interact more strongly with the silica gel and travel shorter distances, yielding a lower Rƒ value.

The Retention Factor (Rƒ) is a key quantitative parameter in TLC, defined as the ratio of the distance traveled by the analyte to the distance traveled by the solvent front.[10]

Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

An ideal Rƒ value is typically between 0.2 and 0.8 for good separation and accurate determination.[10]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the TLC analysis of this compound.

Materials and Reagents
Material/ReagentSpecifications
This compoundAnalytical standard, >98% purity[3][11]
TLC PlatesSilica gel 60 F₂₅₄ on aluminum or glass backing
TolueneACS grade or higher
Ethyl AcetateACS grade or higher
MethanolACS grade or higher
Developing ChamberGlass tank with a lid
Capillary SpottersGlass, 1-5 µL volume
UV LampWith short (254 nm) and long (365 nm) wavelength capabilities
Fume HoodFor all solvent handling
Standard Lab GlasswareBeakers, graduated cylinders, vials
Preparation of Solutions
  • Sample Solution: Prepare a 1 mg/mL solution of this compound in methanol. Ensure the solid is completely dissolved.

  • Mobile Phase: Prepare a 9:1 (v/v) mixture of toluene and ethyl acetate. For a 10 mL volume, mix 9 mL of toluene with 1 mL of ethyl acetate in a beaker.

TLC Plate Preparation and Spotting
  • Handle the TLC plate carefully, touching only the edges to avoid contaminating the silica surface.[4]

  • Using a pencil and a ruler, gently draw a light origin line about 1 cm from the bottom of the plate.[4][12] Do not scratch the silica layer.

  • Using a capillary spotter, apply a small spot (1-2 mm in diameter) of the this compound solution onto the origin line.[4] Allow the spot to dry completely. For a more concentrated spot, you can re-apply the sample to the same spot, ensuring it dries between applications.[4]

Chromatogram Development
  • Pour the prepared mobile phase into the developing chamber to a depth of about 0.5 cm.[4]

  • Place a piece of filter paper inside the chamber, allowing it to become saturated with the mobile phase. This ensures the chamber atmosphere is saturated with solvent vapors, which improves the resolution of the separation.

  • Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the level of the mobile phase.[5]

  • Close the chamber with the lid and allow the mobile phase to ascend the plate by capillary action.[4]

  • Once the solvent front is about 0.5 to 1 cm from the top of the plate, remove the plate from the chamber.[12]

  • Immediately mark the position of the solvent front with a pencil.[4]

  • Allow the plate to air dry in a fume hood.

Visualization
  • Visual Inspection: this compound is a colored dye and may be visible as a yellow-orange spot on the plate without any further treatment.[2][13]

  • UV Light (Non-destructive): Place the dried TLC plate under a UV lamp. This compound, being a conjugated aromatic system, will absorb UV light at 254 nm and appear as a dark spot against the fluorescent green background of the F₂₅₄ plate.[10][14][15] Circle the spot with a pencil while it is under the UV light.

  • Iodine Vapor (Semi-destructive): Place the plate in a sealed chamber containing a few crystals of iodine. Aromatic compounds like this compound will react with the iodine vapor to form a brownish-yellow spot.[15][16] This method is generally more sensitive than UV visualization for certain compounds.

Data Analysis and Expected Results

After visualization, the Rƒ value of the this compound spot can be calculated.

ParameterMeasurement
Distance from origin to solvent frontMeasure with a ruler (e.g., 6.0 cm)
Distance from origin to the center of the spotMeasure with a ruler (e.g., 2.7 cm)
Calculated Rƒ Value 0.45 (example)

The Rƒ value is dependent on the specific conditions (stationary phase, mobile phase, temperature). For the proposed 9:1 toluene:ethyl acetate system, an Rƒ value in the range of 0.4-0.6 is expected for this compound.

Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis prep_solution Prepare Sample & Mobile Phase prep_plate Prepare & Spot TLC Plate prep_solution->prep_plate develop Place Plate in Chamber & Elute prep_plate->develop prep_chamber Saturate Developing Chamber dry Remove & Dry Plate develop->dry visualize Visualize (UV Light, Iodine) dry->visualize calculate Calculate Rƒ Value visualize->calculate

Caption: Workflow for TLC analysis of this compound.

Troubleshooting

IssuePossible CauseSolution
Spot is streaky Sample is too concentrated.Dilute the sample solution and re-spot.
The mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the proportion of toluene).
Rƒ value is too high (>0.8) The mobile phase is too polar.Decrease the polarity of the mobile phase.
Rƒ value is too low (<0.2) The mobile phase is not polar enough.Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).
No spot is visible The sample is too dilute.Concentrate the sample solution or apply more spots in the same location (drying in between).
The compound is not UV active (unlikely for this analyte).Use an alternative visualization method like iodine vapor or a chemical stain.
Uneven solvent front The plate was not placed vertically in the chamber.Ensure the plate is straight in the developing chamber.
The chamber was not properly sealed/saturated.Ensure the chamber is sealed and the filter paper is saturated before development.

Conclusion

This application note provides a reliable and reproducible protocol for the thin-layer chromatography of this compound. By understanding the principles of the separation and following the detailed steps for sample preparation, development, and visualization, researchers can effectively use TLC for the qualitative analysis, purity assessment, and reaction monitoring of this azo dye. The provided troubleshooting guide further assists in optimizing the separation for clear and accurate results.

References

  • ChemicalBook. (2025). This compound | 1689-82-3.
  • ChemBK. (2024). This compound.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Dobres, H. L., & Moats, W. A. (1968). Qualitative analysis by thin-layer chromatography of some common dyes used in biological staining. Stain Technology, 43(1), 27–30.
  • Development of Thin Layer and High Performance Liquid Chromatographic Methods for The Analysis of Colourings Substances Used in. (n.d.). [Source name was not fully provided in search result].
  • ChemicalBook. (n.d.). This compound synthesis.
  • Sigma-Aldrich. (n.d.). This compound 98 1689-82-3.
  • ResearchGate. (n.d.). The thin layer chromatography (TLC) plate showing the presence of CI....
  • The use of thin-layer chromatography in the identification of historic artificially colored varnishes and glazes. (n.d.). Cultural Heritage.
  • Liu, W., et al. (n.d.). Enzymatic Synthesis of Photoactive Poly(this compound).
  • Nguyen, K. P., & Saleh, M. A. (n.d.). Detection of azo dyes and aromatic amines in women undergarment. SciSpace.
  • ChemicalBook. (n.d.). This compound CAS#: 1689-82-3.
  • Biosynth. (n.d.). This compound | 1689-82-3 | FP52634.
  • Ogboji, L. M. L., et al. (2016). Synthesis of 4-Phenylazo Phenol from Anthocyanins of Delonix regia and Hibiscus sabdariffa Flowers.
  • University of Colorado Boulder. (n.d.). TLC Visualization Methods.
  • SiliCycle. (n.d.). SiliaPlate TLC Visualization Methods.
  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC).
  • University of Wisconsin-Green Bay. (2020). Thin Layer Chromatography (rev 3/2020).
  • Fisher Scientific. (n.d.). This compound, 98%.
  • Fisher Scientific. (n.d.). This compound, 97%.
  • Labster. (n.d.). TLC Visualization Methods - Theory pages.
  • Thermo Fisher Scientific. (n.d.). This compound, 98% 25 g.
  • PubChem. (n.d.). 4-Hydroxyazobenzene.
  • TCI Chemicals. (n.d.). 4-(Phenylazo)phenol | 1689-82-3.
  • Sigma-Aldrich. (n.d.). This compound.
  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates.
  • MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide.
  • Organic Chemistry Lab Techniques. (2021, August 22).
  • Chemistry LibreTexts. (2022). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography.
  • Pharmaceutical Analysis. (n.d.). [Source name was not fully provided in search result].
  • SiliCycle. (n.d.). SOLUTIONS FOR THIN LAYER CHROMATOGRAPHY.

Sources

Troubleshooting & Optimization

troubleshooting low yield in 4-Phenylazophenol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Phenylazophenol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers, scientists, and drug development professionals overcome common challenges, particularly low reaction yields.

Introduction: The Chemistry of this compound Synthesis

The synthesis of this compound is a classic example of an azo coupling reaction, a cornerstone of dye chemistry. The process is typically a two-step synthesis:

  • Diazotization: An aromatic primary amine (aniline) is converted into a benzenediazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). This step is highly temperature-sensitive.

  • Azo Coupling: The electrophilic diazonium salt is then reacted with an electron-rich coupling component, in this case, phenol. The reaction is an electrophilic aromatic substitution, which for phenol, proceeds efficiently under mildly alkaline conditions to yield the final azo dye.

Achieving a high yield requires careful control over several critical parameters, including temperature, pH, and reagent stoichiometry. This guide is designed to help you diagnose and resolve issues that may arise during this synthesis.

Mandatory Visualization: Reaction Workflow

Reaction_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling Aniline Aniline (C₆H₅NH₂) Diazonium Benzenediazonium Chloride (C₆H₅N₂⁺Cl⁻) Aniline:e->Diazonium:w NaNO2_HCl NaNO₂ + HCl (aq) NaNO2_HCl:s->Diazonium:n Product This compound Diazonium:s->Product:n Phenol Phenol (C₆H₅OH) Phenol:e->Product:w

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: My overall yield of this compound is extremely low or non-existent. What are the most likely causes? A low or non-existent yield can almost always be traced back to critical failures in one of the two main stages: diazotization or coupling.[1] The most common error is the decomposition of the highly unstable diazonium salt due to improper temperature control.[2][3] Other frequent issues include incorrect pH levels during the coupling stage or impure starting materials.[1][4]

Q2: During the addition of sodium nitrite, my reaction mixture started bubbling vigorously and the solution turned brown. What happened? This is a classic sign of diazonium salt decomposition. The benzenediazonium salt is thermally unstable and readily decomposes above 5-10°C, releasing nitrogen gas (N₂) and forming phenol and other byproducts.[2][3] This side reaction consumes your intermediate, leading to a drastic reduction in yield. It is imperative to maintain the reaction temperature between 0-5°C throughout the diazotization process.[1]

Q3: My final product has a dull or 'off' color instead of the expected brilliant yellow-orange. Why? An off-color product typically indicates the presence of impurities.[5] This can result from several sources:

  • Side Reactions: If the pH of the coupling reaction is not optimized, side products can form.[6]

  • Oxidation: Phenols are susceptible to oxidation, especially under alkaline conditions, which can produce colored impurities.[7]

  • Unreacted Starting Materials: The presence of unreacted aniline or phenol can affect the final product's color and purity.

Q4: I performed a starch-iodide test after my sodium nitrite addition, and it was negative. What does this mean? A negative starch-iodide test (i.e., the paper does not turn blue-black) indicates the absence of excess nitrous acid. This means you may have added an insufficient amount of sodium nitrite, resulting in incomplete diazotization of the aniline.[2] A slight excess of nitrous acid is necessary to ensure all the primary amine has reacted.[1]

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific problems encountered during the synthesis.

Part 1: Diazotization Stage Issues
Symptom / Observation Potential Cause(s) Recommended Solution & Scientific Rationale
Vigorous bubbling (N₂ gas); solution turns brown/dark. Decomposition of Diazonium Salt: The reaction temperature exceeded the critical 0-5°C range.[2][3]Action: Immediately improve cooling. Use an ice-salt bath for more efficient heat removal. Add the sodium nitrite solution very slowly (dropwise) to control the exothermic reaction.[7] Rationale: The diazonium cation is only metastable at low temperatures. At higher temperatures, it acts as an excellent leaving group, facilitating nucleophilic substitution by water to form phenol.
Starch-iodide test is negative after NaNO₂ addition. Incomplete Diazotization: Insufficient sodium nitrite was added, or the acidic conditions were inadequate for generating nitrous acid.[2][7]Action: Add a small additional amount of NaNO₂ solution until the starch-iodide test is positive and remains so for 5-10 minutes. Ensure a strongly acidic medium (pH 1-2) is maintained. Rationale: Diazotization requires the formation of nitrous acid (HNO₂) in situ from NaNO₂ and a strong acid. Without sufficient acid, the equilibrium favors the unreactive nitrite ion.
Aniline salt precipitates heavily and is difficult to stir. High Concentration: The concentration of aniline in the acidic solution is too high, causing it to salt out upon cooling.Action: Add a small amount of pre-chilled water or acid to improve solubility. Ensure vigorous stirring to maintain a fine, mobile slurry. Rationale: While some precipitation is acceptable, a thick, un-stirrable mass prevents efficient contact between the reactants, leading to incomplete diazotization.[8]
Part 2: Azo Coupling Stage Issues
Symptom / Observation Potential Cause(s) Recommended Solution & Scientific Rationale
No colored precipitate forms after adding the diazonium salt solution. 1. Incorrect pH: The solution is not alkaline enough to activate the phenol.[1] 2. Decomposed Diazonium Salt: The diazonium salt decomposed before it was added.Action: 1. Slowly add a chilled, dilute NaOH or sodium carbonate solution to raise the pH to the optimal range of 9-10.[6][9] Monitor with a pH meter or indicator paper. 2. Unfortunately, this is irreversible. The experiment must be restarted with strict temperature control during diazotization. Rationale: The coupling reaction is an electrophilic aromatic substitution. Phenol itself is only moderately activated. Deprotonation to the phenoxide ion under mildly alkaline conditions creates a much more powerful nucleophile that readily attacks the electrophilic diazonium cation.[1]
The product is a dark, oily, or tarry substance, not a crystalline solid. Coupling at Elevated Temperature: The exothermic coupling reaction was not adequately cooled. Side Reactions: The pH may be too high, or the diazonium salt was added too quickly, leading to byproduct formation.[6]Action: Ensure the phenol solution is well-chilled before and during the slow, dropwise addition of the diazonium salt solution.[6] Maintain vigorous stirring. Avoid excessively high pH. Rationale: Localized high concentrations of reactants or elevated temperatures can promote side reactions, including the formation of polymeric materials or other undesirable byproducts.
Yield is low despite successful diazotization and initial color formation. Poor Regioselectivity: Some coupling may have occurred at the ortho position instead of the desired para position.[7] Product Loss During Workup: The product may have some solubility in the mother liquor.Action: While para coupling is electronically and sterically favored for phenol, ensure the reaction is not run at elevated temperatures which can decrease selectivity. During filtration, wash the collected solid with minimal ice-cold water to reduce losses. Rationale: The hydroxyl group of phenol is an ortho, para-director. The para position is generally favored due to less steric hindrance.
Optimized Experimental Protocol

This protocol is designed to maximize yield and purity.

Reagents & Critical Parameters
ParameterDiazotizationAzo Coupling
Temperature 0 - 5 °C< 10 °C
pH Strongly Acidic (~1-2)Mildly Alkaline (~9-10)
Amine:NaNO₂ Ratio 1 : 1.05 to 1.1-
Diazo:Coupler Ratio -1 : 1
Reaction Time 15 - 30 minutes30 - 60 minutes
Step-by-Step Methodology

Part A: Preparation of Benzenediazonium Chloride Solution

  • In a 250 mL beaker, dissolve 4.65 g (0.05 mol) of aniline in 15 mL of concentrated hydrochloric acid and 15 mL of water.

  • Cool the solution to 0-5°C in an ice-salt bath with continuous stirring. Some precipitation of aniline hydrochloride is normal.[1]

  • In a separate beaker, prepare a solution of 3.6 g (0.052 mol) of sodium nitrite in 10 mL of water and chill it in the ice bath.

  • Add the sodium nitrite solution dropwise to the cold aniline salt solution over 10-15 minutes, ensuring the temperature never rises above 5°C.[2]

  • After the addition is complete, stir for an additional 10 minutes.

  • Verify the presence of a slight excess of nitrous acid by testing a drop of the solution on starch-iodide paper. The paper should turn blue-black immediately.[2]

  • Keep this diazonium salt solution in the ice bath until ready for immediate use.[2]

Part B: Azo Coupling to Form this compound

  • In a 500 mL beaker, dissolve 4.8 g (0.051 mol) of phenol in 25 mL of 10% sodium hydroxide solution.

  • Cool this solution thoroughly in an ice bath to below 10°C.

  • With efficient stirring, slowly add the cold benzenediazonium chloride solution prepared in Part A to the cold phenol solution.

  • A brightly colored precipitate should form immediately.

  • After the addition is complete, continue to stir the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.[1]

Part C: Isolation and Purification

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with several small portions of ice-cold water to remove any unreacted salts.

  • Allow the product to air-dry.

  • For purification, recrystallize the crude product from a suitable solvent like aqueous ethanol or benzene.[10] The pure product is a brown or yellow-orange crystalline powder with a melting point of 150-152 °C.[10]

Troubleshooting Workflow Diagram

Troubleshooting_Workflow cluster_diazotization Diazotization Stage Check cluster_coupling Azo Coupling Stage Check start Low Yield of This compound temp_check Was Temp ≤ 5°C during NaNO₂ addition? start->temp_check gas_evol Symptom: Vigorous bubbling, brown solution. temp_check->gas_evol No starch_test Was Starch-Iodide Test Positive? temp_check->starch_test Yes temp_sol Solution: Improve cooling (ice-salt bath), slow addition. gas_evol->temp_sol starch_sol Solution: Add more NaNO₂. Ensure strong acid. starch_test->starch_sol No ph_check Was pH ~9-10 during coupling? starch_test->ph_check Yes ph_sol Solution: Adjust pH with chilled dilute base. ph_check->ph_sol No precipitate_check Did precipitate form? ph_check->precipitate_check Yes precipitate_sol Cause: Likely decomposed diazonium salt. Restart. precipitate_check->precipitate_sol No end Proceed to Purification precipitate_check->end Yes

Caption: A decision-tree workflow for troubleshooting low yields.

References
  • BenchChem. (2025).
  • BenchChem Technical Support Team. (2025). Technical Support Center: Azo Dye Coupling Reactions.
  • BenchChem. (2025). Technical Support Center: Optimizing Azo Coupling Reaction Yield.
  • ChemicalBook. (2025). This compound Chemical Properties, Uses, Production.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of Azo Dyes.
  • ResearchGate. (n.d.). Optimization of the azo coupling conditions at small molecular level. [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Niazo Synthesis.
  • Vedantu. (n.d.). Give the diazotization reaction of aniline. [Link]

  • Quora. (2019). Why does aniline give diazotization reaction but aliphatic amine does not?[Link]

  • First Source Worldwide. (2017). How Do You Make an Azo Dye?[Link]

  • CDN. (n.d.). Experiment 5 Dyes & Dyeing Part 2: Preparation of Para Red and related Azo Dyes. [Link]

Sources

Technical Support Center: Purification of 4-Phenylazophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Phenylazophenol. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in the purification of this versatile azo dye. Instead of a generic protocol, this guide addresses specific, practical issues in a question-and-answer format, grounding each recommendation in fundamental chemical principles to empower you to solve problems effectively.

Section 1: Foundational Knowledge & FAQs

This section covers the essential properties and common issues that form the basis of effective purification strategies.

Q1: What are the key physical properties of this compound that I must consider for purification?

Understanding the physical properties is the first step in designing a purification protocol. The solubility profile, in particular, dictates the choice of recrystallization solvents, while the melting point is a primary indicator of purity.

Table 1: Key Physical and Chemical Properties of this compound

Property Value Significance for Purification Source(s)
Appearance Yellow to orange to brown crystalline powder Color can indicate purity; darker or tarry appearance suggests significant impurities. [1][2][3]
Melting Point 150-157 °C A sharp melting point within this range indicates high purity. A broad or depressed range signifies impurities. [1][2][3][4][5]
Solubility Soluble in: Acetone, ethanol, benzene, ether. Insoluble in: Water. This profile is critical for selecting an appropriate recrystallization solvent where solubility is high in hot solvent and low in cold solvent. [1][2][6]
Molecular Formula C₁₂H₁₀N₂O Used for calculating theoretical yield and for analytical characterization. [3][7][8][9]

| CAS Number | 1689-82-3 | The universal identifier for ensuring you are working with the correct compound. |[1][4][7] |

Q2: I've just completed the synthesis of this compound. What are the most likely impurities in my crude product?

The typical synthesis involves the diazotization of aniline followed by an azo coupling with phenol.[1][10] Impurities are almost always related to this process.

  • Unreacted Starting Materials: Aniline and phenol can persist if the reaction stoichiometry or conditions were not optimal.

  • Side-Reaction Products: If the temperature during diazotization rises above the recommended 0-5 °C, the diazonium salt can decompose, leading to phenolic byproducts. Improper pH control during the coupling reaction can also generate undesired isomers or other colored compounds.[10]

  • Inorganic Salts: Salts from the diazotization (e.g., NaCl if using NaNO₂/HCl) and pH adjustment steps are common.

  • Tarry Polymers: Azo compounds can be prone to polymerization or degradation, especially under harsh temperature or pH conditions, resulting in dark, intractable tars.

Q3: What are the essential safety precautions for handling this compound?

As a laboratory professional, safety is paramount. This compound requires careful handling.

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.[11]

  • Hazard Profile: The compound is classified as an irritant to the eyes, skin, and respiratory system.[2][12] Avoid inhaling the powder by handling it in a well-ventilated area or a fume hood.[11][13]

  • Contamination: Avoid all personal contact.[13] After handling, wash hands thoroughly.[12]

  • Carcinogenicity: The International Agency for Research on Cancer (IARC) classifies it as a Group 3 agent, meaning it is not classifiable as to its carcinogenicity to humans due to inadequate evidence.[5][13]

Section 2: Troubleshooting Guide for Common Purification Issues

This section addresses specific problems you may encounter during the purification workflow.

Workflow Overview: From Crude Solid to Pure Product

The following diagram outlines the logical purification strategy for this compound.

G Crude Crude Product (Dark, Oily, or Tarry Solid) Wash Aqueous Wash (Removes inorganic salts) Crude->Wash Recrystallize Recrystallization (Removes organic impurities) Wash->Recrystallize PurityCheck Purity Assessment (Melting Point, TLC) Recrystallize->PurityCheck Pure Pure this compound PurityCheck->Pure Purity OK Chromatography Column Chromatography (For persistent impurities) PurityCheck->Chromatography Impure Chromatography->PurityCheck

Caption: General purification workflow for this compound.

Scenario 1: Recrystallization Failures

Recrystallization is the most common and powerful technique for purifying this compound, but it requires finesse.[1][14]

Q: I'm attempting to recrystallize my crude product, but it either won't dissolve or it won't crystallize out. What solvent should I use?

A: The ideal solvent is one where the compound is highly soluble when hot and poorly soluble when cold.[14][15] Based on literature and known properties, ethanol is an excellent starting point.[1]

  • Causality: this compound has a polar hydroxyl (-OH) group and a large nonpolar azobenzene structure. This dual nature means that moderately polar solvents like ethanol work well. The alcohol's hydroxyl group interacts with the phenol, while its ethyl chain interacts with the aromatic rings. This interaction is much stronger at higher temperatures.

  • Recommendation: Use 95% ethanol. Benzene has also been reported but is now avoided due to its toxicity.[1] Toluene can be a substitute for benzene if ethanol fails.

Table 2: Suggested Solvents for Recrystallization

Solvent Boiling Point (°C) Rationale
Ethanol (95%) 78 Primary Choice. Good solvency when hot, poor when cold. Relatively non-toxic and easy to remove.[1]
Toluene 111 Good for dissolving nonpolar impurities. Use if ethanol fails to remove a specific impurity.
Acetone 56 Often too strong a solvent (high solubility even when cold), leading to poor recovery. Can be used as part of a co-solvent system.[1][2]

| Water | 100 | Insoluble.[1][6] Useful for initial washing to remove salts, but not for recrystallization itself. |

Q: My product "oiled out" during cooling instead of forming crystals. What went wrong and how do I fix it?

A: "Oiling out" occurs when the hot, saturated solution becomes supersaturated at a temperature that is still above the melting point of your impure compound. The compound comes out of solution as a liquid instead of a solid crystal lattice.

Troubleshooting Steps:

  • Re-heat the Solution: Heat the mixture until the oil completely redissolves into the solvent.

  • Add More Solvent: The most common cause is using too little solvent, leading to a solution that is too concentrated. Add 10-20% more hot solvent to the clear solution.

  • Ensure Slow Cooling: Allow the flask to cool slowly on the benchtop, insulated with a beaker and paper towels.[14] Do not rush the cooling by placing it directly in an ice bath. Rapid cooling encourages precipitation and oiling rather than crystallization.

  • Consider a Co-Solvent System: If the problem persists, using a solvent pair (e.g., ethanol/water) can help. Dissolve the compound in a minimum of hot ethanol (the "good" solvent) and then add hot water (the "poor" solvent) dropwise until the solution just begins to turn cloudy. Add a few drops of ethanol to clarify and then allow to cool slowly.

Q: My recrystallization worked, but my final yield is extremely low. How can I improve recovery?

A: A perfect recrystallization involves a trade-off between purity and yield; some product loss is inevitable as some compound will always remain dissolved in the cold solvent (the "mother liquor").[15] However, technique can maximize recovery.

  • Use the Minimum Amount of Hot Solvent: The most critical step. Add hot solvent in small portions to your crude solid, waiting for the solution to boil between additions, until the solid just dissolves.[14] Excess solvent will keep more of your product dissolved upon cooling.

  • Prevent Premature Crystallization: During a hot filtration step (to remove insoluble impurities), pre-heat your funnel and flask to prevent the product from crystallizing out on the filter paper.

  • Maximize Cooling Time: After slow cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[14]

  • Wash Crystals Correctly: Wash the collected crystals on the filter funnel with a minimal amount of ice-cold recrystallization solvent to rinse away impurities without dissolving the product.

Scenario 2: Persistent Impurities

Q: I've recrystallized my product twice, and the melting point is still broad (e.g., 145-151 °C). How can I achieve higher purity?

A: When an impurity has a solubility profile very similar to your target compound, recrystallization becomes ineffective. In this case, column chromatography is the superior method.

  • Principle of Separation: Silica gel is highly polar. This compound is moderately polar. By running a mobile phase (eluent) of lower polarity, the this compound will adsorb to the silica with moderate strength, allowing less polar impurities (like unreacted aniline or side-products) to pass through first. More polar impurities will remain on the column longer.

  • Recommended Protocol:

    • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

    • Eluent Selection: Start with a nonpolar solvent system and gradually increase polarity. A good starting point is a mixture of Hexane and Ethyl Acetate. Begin with 95:5 Hexane:EtOAc and monitor the separation by TLC. Dichloromethane can also be effective.

    • Procedure:

      • Dry-load the crude product onto a small amount of silica.

      • Pack the column with silica gel in the initial eluent.

      • Add the dry-loaded sample to the top.

      • Elute with the solvent system, collecting fractions.

      • Monitor the fractions by TLC to identify those containing the pure product (it is a colored compound, so you will see a distinct yellow/orange band moving down the column).

      • Combine the pure fractions and remove the solvent under reduced pressure.

Section 3: Protocols & Purity Verification

Detailed Protocol: Recrystallization of this compound
  • Dissolution: Place ~1.0 g of crude this compound in a 50 mL Erlenmeyer flask with a boiling stick. In a separate beaker, heat ~30-40 mL of 95% ethanol on a hot plate.

  • Addition of Solvent: Add the hot ethanol to the flask in small portions (~2-3 mL at a time). Swirl and bring the solution to a gentle boil after each addition. Continue adding just enough hot ethanol until all the solid has dissolved.

  • Decolorization (Optional): If the solution is very dark, add a spatula tip of activated charcoal, boil for 2-3 minutes, and perform a hot filtration to remove the charcoal and other insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. You should see crystals begin to form.

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal recovery.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[15]

  • Washing: Wash the crystals with a small amount (a few mL) of ice-cold 95% ethanol.

  • Drying: Allow the crystals to dry completely in the air or in a vacuum oven at low temperature.

Purity Verification

Q: My purification is complete. How do I definitively confirm the purity of my this compound?

A: A combination of methods provides the most reliable assessment.

  • Melting Point Analysis: Take a melting point of your dry crystals. A sharp range (e.g., 154-156 °C) that falls within the literature values (150-157 °C) is a strong indicator of high purity.[1][3][4]

  • Thin-Layer Chromatography (TLC): Dissolve a tiny sample in a suitable solvent (like ethyl acetate) and spot it on a silica TLC plate. Elute with a Hexane:Ethyl Acetate mixture (e.g., 4:1). A pure compound should show a single spot. Compare its Rf value to a standard if available.

  • Spectroscopy: UV-Vis spectroscopy can be used for confirmation. In methanol, this compound has a characteristic maximum absorbance (λmax) at approximately 347 nm.[4]

References

  • This compound. (n.d.). ChemBK. Retrieved January 6, 2026, from [Link]

  • Safety Data Sheet: this compound. (2011, February 10). Acros Organics. Retrieved January 6, 2026, from [Link]

  • 4-Hydroxyazobenzene. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

  • Phenol, 4-(phenylazo)-. (n.d.). NIST Chemistry WebBook. Retrieved January 6, 2026, from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved January 6, 2026, from [Link]

  • Recrystallization. (n.d.). University of California, Irvine, Department of Chemistry. Retrieved January 6, 2026, from [Link]

  • 1,4-DIPHENYL-1,3-BUTADIENE. (n.d.). Organic Syntheses. Retrieved January 6, 2026, from [Link]

  • Process for preparing p-[[p-(phenylazo)phenyl]azo]phenol. (1979). Google Patents.

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Phenylazophenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Phenylazophenol (also known as p-Hydroxyazobenzene or Solvent Yellow 7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this classic azo coupling reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and maximize your yield and purity.

Overview of the Synthesis Pathway

The synthesis of this compound is a robust and widely studied two-step process. It begins with the diazotization of a primary aromatic amine (aniline), followed by an azo coupling reaction with an activated aromatic ring (phenol).[1][2]

  • Step 1: Diazotization. Aniline is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). This reaction must be conducted at low temperatures (0–5 °C) to form the unstable benzenediazonium chloride salt.[3][4]

  • Step 2: Azo Coupling. The electrophilic diazonium salt is then introduced to a solution of phenol. In a classic electrophilic aromatic substitution, the diazonium salt attacks the electron-rich phenol ring, typically at the para-position, to form the final azo compound.[5][6]

The overall workflow is visualized below.

G cluster_0 Step 1: Diazotization (0-5°C) cluster_1 Step 2: Azo Coupling cluster_2 Step 3: Purification Aniline Aniline Diazonium Benzenediazonium Chloride (Unstable Intermediate) Aniline->Diazonium Diazotization NaNO2_HCl NaNO₂ + HCl (in situ HNO₂) NaNO2_HCl->Diazonium Product This compound (Crude Product) Diazonium->Product Electrophilic Aromatic Substitution (Coupling) Phenol Phenol in Alkaline Solution (NaOH) Phenol->Product Purified_Product Pure this compound Product->Purified_Product Recrystallization

Caption: Overall workflow for this compound synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most common challenges encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low, or I obtained no product at all. What went wrong?

This is the most frequent issue, and the root cause can almost always be traced to the highly sensitive diazotization step or improper pH during coupling.[7]

A1: Potential Causes & Solutions

  • Cause A: Decomposition of the Benzenediazonium Salt.

    • Why it happens: The diazonium salt intermediate is thermally unstable. If the temperature during its formation or before its use rises above 5-10 °C, it will rapidly decompose into phenol and nitrogen gas, effectively destroying your electrophile.[4][8]

    • Solution:

      • Strict Temperature Control: Maintain a temperature of 0–5 °C throughout the entire diazotization process. Use an ice-salt bath for more efficient cooling.

      • Immediate Use: Use the freshly prepared diazonium salt solution immediately for the coupling reaction. Do not store it.[8]

  • Cause B: Incorrect pH During the Coupling Reaction.

    • Why it happens: The coupling reaction with phenol requires a mildly alkaline medium (pH 9-10).[9] This is because the phenoxide ion (Ph-O⁻), formed under basic conditions, is a much more powerful nucleophile than neutral phenol, thus activating the aromatic ring for electrophilic attack.[8][10] If the pH is too low (acidic or neutral), the coupling reaction will not proceed efficiently, if at all.[5]

    • Solution:

      • Prepare the Coupling Component Correctly: Dissolve the phenol in an aqueous sodium hydroxide (NaOH) solution before adding the diazonium salt.

      • Monitor and Adjust pH: Before and during the addition of the acidic diazonium salt solution, monitor the pH of the phenol solution and ensure it remains in the optimal alkaline range.

  • Cause C: Incomplete Diazotization.

    • Why it happens: Insufficient amounts of sodium nitrite or acid will result in unreacted aniline. This not only lowers the theoretical yield but also leads to side reactions, as the remaining aniline can couple with the diazonium salt to form diazoamino compounds.[8]

    • Solution:

      • Verify Stoichiometry: Ensure the molar ratios are correct. Typically, slightly more than one equivalent of NaNO₂ and at least two equivalents of HCl (one to form the aniline salt, one to react with NaNO₂) are used.

      • Test for Excess Nitrous Acid: After the diazotization is complete, you can confirm the presence of a slight excess of nitrous acid using starch-iodide paper (it will turn blue-black). This indicates that all the aniline has been consumed.[8]

Q2: The final product is a dark, brownish, or tar-like substance, not the expected yellow-brown powder. Why?

The formation of off-color, often insoluble, materials indicates the presence of significant impurities from side reactions.

A2: Potential Causes & Solutions

  • Cause A: High Reaction Temperature.

    • Why it happens: As mentioned, elevated temperatures cause the diazonium salt to decompose. The resulting phenol can then undergo further uncontrolled side reactions, leading to polymeric, tar-like substances.[8]

    • Solution: Adhere strictly to the 0–5 °C temperature range for both the diazotization and the coupling steps.[8]

  • Cause B: Oxidation of Phenol.

    • Why it happens: Phenols, especially under alkaline conditions, are susceptible to oxidation by air. This can produce highly colored impurities.

    • Solution: While not always necessary for this specific synthesis, if oxidation is suspected, you can minimize it by working reasonably quickly and avoiding unnecessarily prolonged exposure of the alkaline phenol solution to air before the coupling is complete.

  • Cause C: Incorrect Reagent Addition.

    • Why it happens: Adding the diazonium salt solution too quickly to the phenol solution can create localized "hot spots" where the temperature rises and the pH fluctuates wildly, promoting decomposition and side reactions.[7]

    • Solution: Add the cold diazonium salt solution slowly and dropwise to the cold, vigorously stirred phenol solution. This ensures proper mixing and temperature control.[8]

Q3: I have a colored precipitate, but I'm struggling to purify it. What's the best method?

Purification is essential to remove unreacted starting materials and byproducts.

A3: Recommended Purification Protocol

  • Method: Recrystallization. This is the most effective method for purifying solid this compound.[1]

    • Why it works: Recrystallization relies on the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures. This compound is soluble in solvents like ethanol, acetone, and ether but is insoluble in water.[1][11]

    • Step-by-Step Guide:

      • Solvent Selection: 95% Ethanol is a commonly used and effective solvent.[1]

      • Dissolution: Transfer the crude, dry solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol, just enough to fully dissolve the solid.

      • Hot Filtration (Optional): If there are insoluble impurities (like tar), perform a hot filtration to remove them.

      • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

      • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold ethanol, and let them air-dry.

Frequently Asked Questions (FAQs)

QuestionAnswer
What are the optimal reaction parameters? A summary of the key parameters is provided below.
Why is the substitution at the para-position of phenol favored? The hydroxyl (-OH) group is an ortho-, para-directing activator. The para-position is sterically less hindered than the ortho-positions, making it the major site of electrophilic attack by the diazonium ion.[5][12]
Can I use other acids besides HCl for diazotization? Yes, other strong mineral acids like sulfuric acid (H₂SO₄) can be used. However, the choice of acid can sometimes influence the stability and reactivity of the resulting diazonium salt.[13]
What is the appearance of pure this compound? It is typically a brilliant yellow, orange, or brown fine crystalline powder.[1][14] Its melting point is in the range of 150-154 °C.[1][14]
Table 1: Summary of Optimal Reaction Conditions
ParameterDiazotization (Step 1)Azo Coupling (Step 2)Rationale
Temperature 0–5 °C0–10 °CPrevents decomposition of the unstable diazonium salt.[4][8]
pH Strongly Acidic (< 2)Mildly Alkaline (9–10)Ensures formation of the nitrosonium ion for diazotization and activates phenol for coupling.[9][13]
Reagents Aniline, NaNO₂, HClBenzenediazonium Salt, Phenol, NaOHStandard reagents for the formation of the electrophile and nucleophile.[3]
Addition Method Slow addition of NaNO₂ solutionSlow, dropwise addition of diazonium solutionControls exothermic reactions and prevents localized overheating and side reactions.[8]

Troubleshooting Workflow Diagram

Use this flowchart to diagnose issues during your experiment.

G start Start Synthesis diazotization Perform Diazotization (Aniline + NaNO₂/HCl) start->diazotization check_temp1 Was Temp Maintained at 0-5°C? diazotization->check_temp1 coupling Perform Coupling (Add Diazonium to Phenol) check_temp1->coupling Yes low_yield Problem: Low/No Yield check_temp1->low_yield No (Diazonium Decomposed) check_ph Was Phenol Solution Alkaline (pH 9-10)? coupling->check_ph check_addition Was Diazonium Added Slowly with Stirring? check_ph->check_addition Yes check_ph->low_yield No (Phenol Not Activated) product_check Observe Product check_addition->product_check Yes impure_product Problem: Dark/Tarry Product check_addition->impure_product No (Side Reactions Occurred) success Success: Crude Product Formed product_check->success

Sources

identifying and minimizing side products in azo coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Azo Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of azo coupling, with a specific focus on identifying and minimizing the formation of common side products. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common high-level issues encountered during azo coupling experiments.

Q1: My final product has a low yield and the color is weak or completely different from what I expected. What are the likely causes?

A1: This is a classic issue that typically points to three primary culprits: decomposition of your diazonium salt, incorrect pH during the coupling stage, or impure starting materials.

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable, especially at elevated temperatures. If the temperature during diazotization or coupling rises above the recommended 0-5 °C, the diazonium salt can decompose.[1][2][3] The most common decomposition pathway in an aqueous acidic solution is a reaction with water to form a phenol and liberate nitrogen gas (an SN1-type reaction).[4] This phenol can then couple with remaining diazonium salt to produce a different colored azo impurity, or simply reduce the concentration of your electrophile, leading to low yields of the desired product.[1]

  • Incorrect pH: The pH of the coupling reaction is arguably the most critical parameter.[5] The reactivity of your coupling partner is highly pH-dependent. For phenols, a mildly alkaline pH (typically 9-10) is required to deprotonate the hydroxyl group, forming the much more nucleophilic phenoxide ion.[6] Conversely, for aromatic amines, a slightly acidic pH (typically 4-6) is necessary.[7][8] If the pH is too low for a phenol, the coupling will be exceedingly slow or non-existent. If the pH is too high for an amine, you risk promoting unwanted side reactions.[9][10]

  • Impure Starting Materials: The purity of your initial aromatic amine and the coupling component is essential.[11] Impurities can react with the diazonium salt to form a complex mixture of colored byproducts, which significantly impacts the final color and complicates purification.[1]

Q2: I'm observing a brownish, insoluble, tar-like substance in my reaction mixture. What is it and how can I avoid it?

A2: The formation of brown, often intractable, materials is a strong indicator of decomposition and polymerization.

This is most commonly caused by:

  • High Reaction Temperature: Exceeding the 0-5 °C range is the most frequent reason for this issue. As the diazonium salt decomposes, it can form highly reactive aryl cations or aryl radicals.[12] These reactive species can attack other molecules in the mixture, leading to the formation of complex, polymeric, and often darkly colored byproducts.[1] Strict adherence to low temperatures, often using an ice-salt bath, is essential to prevent this.[1]

  • Oxidation: Phenols and anilines, your coupling partners, are susceptible to oxidation, which can produce colored impurities.[1] Ensuring your reagents are pure and, if necessary, running the reaction under an inert atmosphere (like nitrogen or argon) can help mitigate oxidation.

In-Depth Troubleshooting Guides

This section provides detailed strategies for tackling specific, identified side products.

Issue 1: Phenolic Byproducts from Diazonium Salt Decomposition

Phenols are formed when the diazonium salt reacts with water instead of your intended coupling partner. This side reaction is highly temperature-dependent.

Causality: The Instability of the Diazonium Cation

The C-N bond in an aryl diazonium salt is labile. With thermal energy, dinitrogen (N₂) gas—an incredibly stable molecule and excellent leaving group—can be liberated, leaving behind a highly reactive aryl cation. This cation is immediately quenched by water in the reaction medium to form a phenol.

Mitigation Strategies:
  • Rigorous Temperature Control: Maintain the temperature of both the diazotization and coupling steps between 0-5 °C.[3] An ice-salt bath is often more effective than an ice-water bath for maintaining this range.

  • Immediate Use: Use the diazonium salt solution immediately after its preparation.[1] Letting the solution stand, even at low temperatures, increases the likelihood of decomposition.

  • Proper Stoichiometry: Ensure a slight excess of nitrous acid during diazotization to drive the reaction to completion, but avoid a large excess which can lead to other side reactions. A molar ratio of aromatic amine to sodium nitrite of approximately 1:1 to 1:1.1 is typical.[8]

Workflow for Minimizing Decomposition

Caption: Workflow highlighting critical temperature control points.

Issue 2: Triazene Byproducts from N-Coupling with Amines

When using primary or secondary aromatic amines as coupling partners, the diazonium salt can attack the nitrogen atom (N-coupling) instead of the aromatic ring (C-coupling), forming a triazene.[1][13][14]

Causality: Competing Nucleophilic Sites (C vs. N)

An aromatic amine has two nucleophilic sites: the lone pair on the nitrogen and the electron-rich aromatic ring. N-coupling is often kinetically favored but is reversible under acidic conditions.[1][15] The desired C-coupling is thermodynamically favored but requires the aromatic ring to be sufficiently activated.

Mitigation Strategies:
  • Strict pH Control: This is the most effective tool. The reaction should be carried out in a mildly acidic medium (pH 4-6).[8] In this pH range, a portion of the amine exists in its protonated, anilinium form. While this deactivates the aromatic ring somewhat, it crucially "masks" the lone pair on the nitrogen, preventing N-coupling.[10] Too low a pH (<4) will over-protonate the amine, deactivating the ring and stopping the reaction, while a neutral or alkaline pH will favor triazene formation.[14]

  • Purification via Acid Treatment: If triazene formation is significant, the byproduct can sometimes be hydrolyzed back to the diazonium salt and the amine by treatment with acid, although this is not always efficient.[1]

  • Recrystallization: Triazenes often have different solubility profiles from the desired C-coupled azo product, allowing for separation by careful selection of a recrystallization solvent.[1][16]

pH Control Logic for Azo Coupling

G cluster_phenol Phenol Pathway cluster_amine Amine Pathway Start Select Coupling Partner Phenol Phenol or Naphthol Start->Phenol Amine Aniline Derivative Start->Amine pH_Alk Adjust to pH 9-10 (Alkaline) Phenol->pH_Alk pH_Acid Adjust to pH 4-6 (Acidic) Amine->pH_Acid Phenoxide Forms Highly Reactive Phenoxide Anion pH_Alk->Phenoxide C_Couple_P Favors C-Coupling Phenoxide->C_Couple_P N_Mask Masks Amine Nitrogen (Prevents N-Coupling) pH_Acid->N_Mask C_Couple_A Favors C-Coupling N_Mask->C_Couple_A

Caption: Decision diagram for selecting optimal reaction pH.

Data Summary & Analytical Protocols

Table 1: Influence of Reaction Parameters on Side Product Formation
ParameterConditionCoupling Partner: PhenolCoupling Partner: AmineRationale & References
Temperature > 10 °CHigh risk of Phenol formationHigh risk of Phenol formationPromotes N₂ loss and decomposition of the diazonium salt.[1][3]
0-5 °CMinimized decompositionMinimized decompositionStabilizes the diazonium salt intermediate.[2][3]
pH < 7Reaction is very slow or stopsOptimal for C-Coupling (pH 4-6)Phenol is not activated; Amine N-atom is masked by protonation.[6][9]
7-8Sub-optimal coupling rateHigh risk of Triazene (N-coupling)Insufficient phenoxide formation; Free amine lone pair is available for attack.[1][17]
> 8Optimal for C-Coupling (pH 9-10)High risk of Triazene (N-coupling)Promotes formation of the highly reactive phenoxide ion.[2]
Experimental Protocols
Protocol 1: Generalized Azo Coupling with a Phenolic Component (e.g., β-Naphthol)

Step 1: Diazotization of the Aromatic Amine

  • Dissolve the primary aromatic amine (1.0 eq) in an excess of aqueous hydrochloric acid (e.g., 2.5-3.0 eq in water) in a flask.[11]

  • Cool the solution to 0-5 °C in an ice-salt bath with efficient magnetic stirring. Some amine hydrochloride may precipitate; this is acceptable.[8]

  • Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cold amine solution over 10-15 minutes. It is critical to ensure the temperature does not rise above 5 °C.[8][11]

  • After the addition is complete, stir the mixture for an additional 15 minutes in the cold bath to ensure complete diazotization. The resulting clear solution of the diazonium salt should be used immediately.

Step 2: Coupling Reaction

  • In a separate beaker, dissolve the phenolic coupling partner (e.g., β-naphthol, 1.0 eq) in an aqueous sodium hydroxide solution (approx. 2.0 eq).

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the freshly prepared, cold diazonium salt solution to the cold phenoxide solution with continuous, efficient stirring.[7]

  • A brightly colored precipitate of the azo dye should form immediately.

  • Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.

  • Isolate the azo product by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Dry the product in a desiccator or a low-temperature oven.

Protocol 2: Analytical Methods for Impurity Detection
TechniqueApplication in Azo CouplingKey Information Provided
Thin-Layer Chromatography (TLC) Rapid reaction monitoring and purity assessment.Can quickly separate the desired product from starting materials and major byproducts. Useful for optimizing purification.[16]
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of product purity and byproduct profile.Provides high-resolution separation of isomers and impurities. Essential for accurate yield determination and quality control.[18][19][20][21]
Gas Chromatography-Mass Spectrometry (GC/MS) Identification of volatile byproducts.Useful for identifying low molecular weight side products, such as phenols formed from decomposition.[18]
UV-Vis Spectroscopy Confirmation of azo group formation and color analysis.The characteristic absorbance of the extended conjugated system confirms product formation and can be used for quantification.[18]

References

  • Syrgiannis, Z., Bonasera, A., Tenori, E., & Prato, M. (n.d.). Typical aryl diazonium salt decomposition pathways. ResearchGate. [Link]

  • NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts. NPTEL Archive. [Link]

  • Chemistry Stack Exchange. (2015). What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? Chemistry Stack Exchange. [Link]

  • Applied Technical Services. (n.d.). Azo Dyes. ATS. [Link]

  • Tomczyk, M. M., Minoshima, M., Kikuchi, K., & Kuźnik, N. (n.d.). Pathways of diazonium salt decomposition in solution at different pH... ResearchGate. [Link]

  • Unknown Author. (2020). DIAZONIUM SALTS. [Link]

  • Shan, A., Harbin, D., & Jameson, C. W. (1988). Analyses of two azo dyes by high-performance liquid chromatography. Journal of Chromatographic Science, 26(9), 439-442. [Link]

  • ResearchGate. (2025). Azo coupling reactions structures and mechanisms. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Azo Coupling. [Link]

  • Chemistry Stack Exchange. (2017). Why should the temperature be maintained at 0–5 °C in a diazotisation?[Link]

  • ResearchGate. (n.d.). Optimization of the azo coupling conditions at small molecular level. [Link]

  • Various Authors. (2024). The continuous flow synthesis of azos. PMC - NIH. [Link]

  • Austin Publishing Group. (n.d.). Azo Dye Removal Technologies. [Link]

  • ResearchGate. (n.d.). Application of chromatographic techniques for - determination of azo dyes and theirs degradation - products in consumer goods. [Link]

  • ResearchGate. (2021). Suggestions required for efficient isolation and purification of azo pigments?[Link]

  • Agilent. (n.d.). Developing a method for the analysis of Azo Dyes. [Link]

  • Wikipedia. (n.d.). Diazonium compound. [Link]

  • Lubs, H. A. (1919). A Method for the Purification of Certain Azo Dyes. Journal of the American Chemical Society. [Link]

  • Beilstein Journals. (n.d.). The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors. [Link]

  • Lojda, Z., & Gossrau, R. (1983). Mechanisms and products of azo coupling in histochemical protease procedures based on primary aromatic amines as unspecific moieties. Histochemistry, 78(1), 21-36. [Link]

  • Wikipedia. (n.d.). Azo coupling. [Link]

  • Google Patents. (2006).
  • Kim, J., et al. (2024). Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L. Journal of Food Science, 89(S1). [Link]

  • ResearchGate. (2025). A Facile Optimization of Diazotization and Phase Transfer Catalyzed Azo-Coupling Reactions in Microreactors. [Link]

  • Google Patents. (1945).
  • Quora. (2020). Most diazo coupling reactions do not work well in acidic solutions. Why? Explain. [Link]

  • Chemistry Stack Exchange. (2019). Role of pH in azo C-coupling reaction, continued. [Link]

  • Unknown Source. (n.d.). Triazenes and triazines. [Link]

  • YouTube. (2023). Introduction to Azo Coupling Reactions for Organic Chemistry. [Link]

  • ResearchGate. (2025). Degradation of Reactive Azo Dyes by UV/H2O2: Impact of Radical Scavengers. [Link]

  • Chemistry LibreTexts. (2019). 23.6: Coupling Reactions of Aryl Diazonium Salts. [Link]

  • ResearchGate. (n.d.). Mechanisms for the diazotization (a) and azo-coupling (b) reactions. [Link]

Sources

Technical Support Center: 4-Phenylazophenol Stability & Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Phenylazophenol (also known as 4-Hydroxyazobenzene, Solvent Yellow 7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on maintaining the stability of this compound in solution and troubleshooting common degradation issues. Understanding the chemical behavior of this azo dye is paramount for ensuring experimental reproducibility and accuracy.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of this compound.

Q1: What is this compound and why is its stability in solution a concern?

A1: this compound is a versatile organic azo dye used in various applications, including the manufacturing of pigments for textiles and inks, as a reagent in analytical chemistry, and in pharmaceutical research for developing compounds with potential antibacterial or antifungal properties.[1][2] Its stability is critical because the central azo bond (-N=N-) and the phenolic ring are susceptible to degradation under common laboratory conditions. This degradation can lead to a loss of color, altered chemical reactivity, and the formation of potentially toxic byproducts like aromatic amines, compromising experimental results and safety.[3][4][5]

Q2: What are the primary factors that cause this compound solutions to degrade?

A2: The degradation of this compound is primarily influenced by a combination of environmental and chemical factors:

  • Light Exposure (Photodegradation): The azo bond can be cleaved by UV and even visible light, leading to rapid decolorization.[6] While azo dyes are known for high photostability in pure water, this process can be accelerated by other substances in the solution.[6]

  • Oxidizing Agents: Strong oxidants like hydrogen peroxide, nitrates, or even dissolved oxygen can attack the azo linkage, leading to oxidative cleavage.[6][7][8]

  • pH: The stability of the solution is pH-dependent. Extreme pH values can catalyze hydrolysis or alter the electronic structure of the molecule, making it more susceptible to other degradation pathways.[6][9]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation processes.[9][10]

  • Reductive Cleavage: Under anaerobic (low oxygen) conditions, microorganisms or reducing agents can break the azo bond to form aromatic amines.[3][5]

Q3: How can I visually identify a degraded this compound solution?

A3: The most apparent sign of degradation is a change in color. A freshly prepared solution of this compound typically has a vibrant yellow to orange-brown color.[2][11] As degradation proceeds, you will observe a noticeable fading of this color. In cases of severe degradation, the solution may become completely colorless. The formation of precipitates can also indicate the creation of insoluble degradation byproducts.

Q4: What are the recommended storage conditions for solid this compound and its solutions?

A4:

  • Solid Form: The solid powder should be stored in a tightly sealed, opaque container (such as an amber vial or a container placed inside a secondary, light-blocking container) in a cool, dry, and well-ventilated area.[6][10][12][13] Recommended storage temperatures are often between 0°C and 25°C.[1][13] It is crucial to keep it away from incompatible materials, especially oxidizing agents.[6][7]

  • Solutions: Stock solutions should be prepared fresh whenever possible. If storage is necessary, they must be protected from light by using amber glass vials or wrapping containers in aluminum foil. Store solutions at refrigerated temperatures (2-8°C) to slow down potential degradation reactions. For longer-term storage, consider aliquoting and freezing at -20°C or below, but verify that freeze-thaw cycles do not impact stability for your specific solvent system.

Part 2: Troubleshooting Guide for Experimental Issues

This section provides a structured approach to diagnosing and solving specific problems encountered during experiments.

Problem 1: My solution's absorbance (measured by UV-Vis) is decreasing over time, leading to inconsistent standard curves.

  • Likely Cause: This is a classic symptom of photodegradation or oxidative degradation. The chromophore, which is responsible for the color and absorbance, is being destroyed.

  • Troubleshooting Steps:

    • Light Protection: Immediately implement rigorous light protection. Work in a dimly lit area, use amber volumetric flasks and cuvettes, and keep all solutions covered with aluminum foil when not in use.

    • Solvent Purity: Ensure you are using high-purity (e.g., HPLC-grade) solvents. Lower-grade solvents can contain impurities (like peroxides in aged ethers or dissolved metals) that can catalyze oxidation.

    • Deoxygenate Solvent: For maximum stability, especially in non-aqueous solvents, consider deoxygenating your solvent by bubbling with inert gas (nitrogen or argon) for 15-20 minutes before preparing the solution. This minimizes oxidative degradation.

    • Prepare Fresh: The most reliable solution is to prepare fresh standards from a solid stock immediately before each experiment. Do not use standards prepared on previous days.

Problem 2: I'm observing new, unexpected peaks in my HPLC/LC-MS analysis of a this compound sample.

  • Likely Cause: These peaks are almost certainly degradation products. Reductive or oxidative cleavage of the azo bond will produce smaller aromatic compounds, such as aniline and p-aminophenol, which will have different retention times than the parent molecule.[3][14]

  • Troubleshooting Workflow: The following workflow can help identify the source and nature of the degradation.

Caption: Troubleshooting workflow for identifying the source of unexpected HPLC peaks.

Problem 3: The color of my solution changes dramatically when I adjust the pH.

  • Likely Cause: this compound is a pH indicator.[11] The phenolic hydroxyl group (-OH) can be deprotonated under basic conditions, and the azo group can be protonated under acidic conditions. This changes the electronic conjugation of the molecule, resulting in a color shift. This is expected behavior, not necessarily degradation.

  • Solution:

    • Characterize the Shift: Record the UV-Vis spectrum of your solution at different pH values to characterize its indicator properties. You will likely observe a shift in the maximum absorbance wavelength (λmax).

    • Buffer Your System: For experiments that require a constant colorimetric readout, it is essential to work in a well-buffered solution. Ensure the buffer capacity is sufficient to resist pH changes when other reagents are added.

    • Distinguish from Degradation: While the color change itself is reversible, be aware that extreme pH values (e.g., pH < 2 or pH > 12) can accelerate irreversible chemical degradation.[15] Use the mildest pH conditions compatible with your experimental goals.

Part 3: Key Protocols & Data

Protocol 1: Preparation of a Stable Working Solution

This protocol is designed to minimize initial degradation during solution preparation.

  • Pre-Requisite: Use HPLC-grade or equivalent high-purity solvents (e.g., ethanol, acetone, benzene).[2] this compound is insoluble in water.[2][16]

  • Environment: Work under subdued lighting. Avoid direct sunlight or bright overhead laboratory lights.

  • Weighing: Accurately weigh the required amount of solid this compound using an analytical balance.

  • Dissolution: Transfer the solid to an amber volumetric flask. Add a small amount of the chosen solvent to dissolve the solid completely.

  • Dilution: Once dissolved, dilute to the final volume with the solvent.

  • Mixing: Cap the flask securely and mix thoroughly by inversion. Avoid vigorous shaking which can introduce more dissolved oxygen.

  • Storage: Immediately wrap the flask in aluminum foil or transfer the solution to an amber, screw-cap vial. Store at 2-8°C. For best results, use within 24 hours.

Protocol 2: Kinetic Analysis of Degradation via UV-Vis Spectrophotometry

This protocol allows you to quantify the stability of your solution under specific conditions (e.g., light exposure).

  • Preparation: Prepare a solution of this compound in your desired solvent at a concentration that gives an initial absorbance between 1.0 and 1.5 at its λmax.

  • Initial Measurement (T=0): Immediately after preparation, measure the full UV-Vis spectrum (e.g., 200-600 nm) and record the absorbance at λmax. This is your baseline reading.

  • Exposure: Place the cuvette (or an aliquot of the solution in a transparent vial) under the condition you wish to test (e.g., on a lab bench under ambient light, in a UV photoreactor).

  • Time-Point Measurements: At regular intervals (e.g., every 15, 30, or 60 minutes), retrieve the sample and measure its UV-Vis spectrum, recording the absorbance at λmax.

  • Data Analysis: Plot Absorbance vs. Time to visualize the degradation. To determine the reaction order and rate constant (k), plot ln(Absorbance) vs. Time. A linear plot indicates first-order kinetics, which is common for photodegradation. The slope of this line will be equal to -k.

Data Summary: Factors Influencing Degradation Rate

The following table summarizes expected qualitative effects on the stability of this compound in solution.

ConditionFactorExpected Impact on StabilityRationale
Light UV Light (254/365 nm)Very High DegradationHigh energy photons directly cleave the azo bond.[15]
Ambient Lab LightModerate DegradationSlower photodegradation occurs over hours to days.
Dark (in foil)Minimal DegradationEliminates the photodegradation pathway.
Temperature 4°CHigh StabilityLow kinetic energy slows all reaction rates.
25°C (Room Temp)Baseline StabilityStandard condition, degradation is observable.
50°CLow StabilityIncreased temperature accelerates oxidative/hydrolytic reactions.[9]
Atmosphere Deoxygenated (N₂/Ar)Enhanced StabilityRemoves dissolved oxygen, a key reactant in oxidative degradation.
Air (Normal)Baseline StabilityOxygen is present to participate in degradation.
Additives Oxidizing Agent (e.g., H₂O₂)Very Low StabilityDirectly attacks and cleaves the azo bond.[8]
Radical Scavenger (e.g., BHT)Enhanced StabilityInhibits radical-mediated degradation pathways.

Primary Degradation Pathways

The degradation of this compound can proceed through several mechanisms, primarily oxidative or reductive cleavage of the azo bond.

DegradationPathways cluster_oxidative Oxidative Cleavage cluster_reductive Reductive Cleavage parent This compound (-N=N-) ox_int Unstable Intermediates (e.g., Quinone, Diazene) parent->ox_int [O] (e.g., H₂O₂, Light/O₂) red_prod Aromatic Amines (Aniline, p-Aminophenol) parent->red_prod [H] (e.g., Anaerobic Bacteria) ox_prod Final Products (e.g., Phenol, Nitrogen Gas) ox_int->ox_prod Further Decomposition

Caption: Major degradation pathways for this compound.

References

  • This compound Material Safety D
  • This compound - Safety D
  • Safety D
  • Material Safety Data Sheet - this compound, 97% (UV-Vis). Cole-Parmer.
  • SAFETY DATA SHEET - this compound. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - this compound. Fisher Scientific.
  • This compound Product Inform
  • This compound Product Inform
  • Exploring the decolorization efficiency and biodegradation mechanisms of different functional textile azo dyes by Streptomyces albidoflavus 3MGH. PMC - NIH.
  • Reductive metabolism of azo dyes and drugs: Toxicological implic
  • Analytical Methods for the Degradation of Phytoconstituents.
  • 4-Hydroxyazobenzene Product Inform
  • The Oxidation of Azo Dyes and its relation to Light Fading.
  • This compound Properties. ChemicalBook.
  • Recent Achievements in Dyes Removal Focused on Advanced Oxidation Processes Integr
  • Degradation of Azo Dyes by Trametes villosa Laccase over Long Periods of Oxid
  • 4-Hydroxyazobenzene Compound Summary. PubChem.
  • Photodegradation Kinetics and Color Removal of 2-(4-hydroxyphenylazo)Benzoic Acid by Advanced Oxidation Processes.
  • Photodegradation Kinetics and Color Removal of 2-(4-hydroxyphenylazo) Benzoic Acid by Advanced Oxidation Processes. Chemical Science International Journal. [Link]

  • Determination of the paracetamol degradation process with online UV spectroscopic and multivariate curve resolution-alternating least squares methods: comparative validation by HPLC. Royal Society of Chemistry.
  • Oxidative degradation of cis- and trans-1,4-polyisoprenes and vulcanized natural rubber with enzyme-medi
  • CHEMICAL STABILITY OF DRUGS. IIP Series.

Sources

improving staining efficiency of 4-Phenylazophenol in histology

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Phenylazophenol. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource built on both fundamental principles and practical, field-tested experience. This guide is designed to help you master the art of staining with this compound, moving beyond simple step-following to a deep understanding of the technique's nuances.

Understanding this compound: The Science of Staining

This compound, also known as 4-Hydroxyazobenzene or Solvent Yellow 7, is a non-ionic, fat-soluble azo dye.[1][2][3] In histology, its primary application is the visualization of neutral lipids, such as triglycerides. Dyes like this compound are classified as lysochromes .[4][5]

The staining mechanism is not a chemical reaction but a physical process based on differential solubility.[6] The dye is more soluble in the lipids within the tissue than it is in the solvent from which it is applied (typically 60-70% alcohol).[4][7] This causes the dye to selectively partition from the solvent into the intracellular lipid droplets, effectively coloring them. This principle dictates the entire workflow, from tissue preparation to mounting.

Key Chemical & Physical Properties
PropertyValueSource(s)
Synonyms 4-Hydroxyazobenzene, Solvent Yellow 7, C.I. 11800[2][3]
Molecular Formula C₁₂H₁₀N₂O[8]
Appearance Yellow to brown or dark red powder[8][9][10]
Solubility Soluble in ethanol, acetone, benzene; Insoluble in water[8][11]
Staining Class Azo Dye, Lysochrome (Sudan-type)[5][6][12]

The Staining Principle: A Conceptual Workflow

The diagram below illustrates the core principle of lysochrome staining. The dye, being in a state of supersaturation in its solvent, readily moves into the tissue component where it has higher solubility (the lipid droplet).

G cluster_0 Staining Solution cluster_1 Tissue Section StainSolution This compound in 70% Alcohol (Low Dye Solubility) Tissue Lipid Droplets (High Dye Solubility) StainSolution->Tissue Dye partitions into lipids due to higher solubility StainedTissue Colored Lipid Droplets Tissue->StainedTissue Result

Caption: Principle of Lysochrome Staining.

Frequently Asked Questions (FAQs)

Q: Why can't I use my paraffin-embedded tissue for this compound staining? A: The paraffin embedding process requires dehydrating the tissue with alcohols and then clearing it with solvents like xylene. These organic solvents will dissolve the very neutral lipids you intend to stain.[1] Therefore, frozen sections are mandatory for accurate lipid staining.

Q: My staining is very weak or non-existent. What is the most common cause? A: The most frequent issues are an exhausted or improperly prepared working solution, or incorrect tissue processing. Ensure your working solution is freshly made by diluting the stock, allowing it to stand, and filtering it right before use.[13][14] Also, confirm you are using frozen sections and have not used any alcohol-based fixatives that could dissolve lipids.[1][6]

Q: I see small, dark crystals or precipitate on my tissue section. How can I prevent this? A: This is almost always due to dye precipitate from the working solution. It is critical to filter the working solution just before pouring it onto the slides.[13][14] Using a warm staining solution (if the protocol calls for it) and ensuring the differentiation step is adequate can also help.

Q: Can I use a standard xylene-based mounting medium? A: No. Just as xylene dissolves lipids during tissue processing, a xylene-based mounting medium will dissolve the stained lipid droplets and the dye itself after coverslipping. You must use an aqueous (water-based) mounting medium.[7][14]

In-Depth Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution & Rationale
Weak or No Staining 1. Incorrect Tissue Type: Paraffin-embedded tissue was used.Use only frozen sections. The solvents in paraffin processing remove lipids, the target of the stain.[1]
2. Improper Fixation: Fixative was alcohol-based or fixation time was insufficient.Fix in 10% neutral buffered formalin. Alcohol can dissolve finer lipid droplets.[1][6]
3. Staining Solution is Exhausted/Old: The working solution was not freshly prepared.Always prepare the working solution fresh from the stock solution for each staining run. The dye can precipitate out of the diluted solution over time.[7]
4. Insufficient Staining Time: Incubation time in the dye was too short.Increase the staining time in increments of 5 minutes. Dense or lipid-rich tissues may require longer incubation.
Excessive Background Staining 1. Inadequate Differentiation: The differentiation step in 60-70% alcohol was too short.Increase the duration of the differentiation step. Check slides microscopically during this step to monitor the removal of background color.[1]
2. Evaporation of Stain: The staining jar was not covered, causing the dye to concentrate and precipitate.Keep staining jars tightly covered during incubation to prevent the solvent from evaporating.[15]
3. Sections Too Thick: Sections cut thicker than 10-15 µm can trap excess dye.Cut frozen sections at an optimal thickness of 8-10 µm.[7]
Presence of Dye Precipitate 1. Working Solution Not Filtered: Unfiltered solution contains dye crystals that deposit on the slide.This is the most critical step for preventing precipitate. Filter the working solution through Whatman No. 1 paper or a 0.2 µm syringe filter immediately before use.[13][14]
2. Staining Solution is Too Old: Dye has begun to crystallize out of the solution.Prepare the working solution no more than 15-20 minutes before it is needed.[16]
Uneven Staining 1. Incomplete Fixation: The fixative did not fully penetrate the tissue.Ensure the tissue block is not too thick and that it remains in the fixative for the appropriate duration.
2. Air Bubbles: Air bubbles trapped between the slide and the staining solution prevented contact.Gently lower the slides into the staining solution at an angle to avoid trapping air.
3. Sections Dried Out: The sections were allowed to dry at an inappropriate step (e.g., before mounting).Keep sections moist throughout the staining process, especially before coverslipping with aqueous mountant.[14]
Nuclear Counterstain is Weak or Absent 1. Hematoxylin pH is Off: Contamination with acidic solutions can weaken the hematoxylin.Ensure thorough rinsing after any acidic steps and before the hematoxylin step. Use fresh hematoxylin.
2. Insufficient "Blueing": The step to develop the blue color of the hematoxylin was too short or omitted.After hematoxylin and a water rinse, immerse slides in a dedicated bluing agent (like Scott's Tap Water Substitute) or running tap water until nuclei are a crisp blue.[4]

Optimized Protocol for this compound Staining

This protocol is adapted from established methods for similar lysochrome dyes like Oil Red O and Sudan III.[1][7][14]

Reagent Preparation
  • This compound Stock Solution (Saturated):

    • Add 0.5 g of this compound powder to 100 mL of 99% isopropanol or 95% ethanol.[7]

    • Stir or shake overnight in a tightly sealed container to ensure saturation. This stock solution is stable for several months when stored at room temperature and protected from light.[1]

  • This compound Working Solution:

    • Mix 30 mL of the filtered stock solution with 20 mL of distilled water.[14]

    • Let the mixture stand for 10-20 minutes. A slight precipitate may form.[13]

    • Crucially, filter this solution through a 0.2 µm syringe filter or Whatman filter paper immediately before use. [13][14] The working solution is not stable and should be discarded after use.

  • Other Reagents:

    • 10% Neutral Buffered Formalin

    • 60% Isopropanol (or 70% Ethanol, matching the stock solution solvent)

    • Mayer's Hematoxylin (or other suitable hematoxylin)

    • Aqueous Mounting Medium (e.g., Glycerine Jelly)[7]

Staining Workflow Diagram

G start Start: Frozen Tissue Section (8-10 µm) fix Fix in 10% Formalin (10 min) start->fix wash1 Wash in Running Tap Water (1-2 min) fix->wash1 rinse_iso Rinse in 60% Isopropanol (briefly) wash1->rinse_iso stain Stain in Freshly Filtered Working Solution (15 min) rinse_iso->stain diff Differentiate in 60% Isopropanol (brief, until background clears) stain->diff wash2 Rinse in Distilled Water (2 changes) diff->wash2 counterstain Counterstain with Hematoxylin (1-3 min) wash2->counterstain wash3 Wash in Tap Water counterstain->wash3 blue Blue Nuclei (e.g., Scott's Tap Water) wash3->blue wash4 Rinse in Distilled Water blue->wash4 mount Mount with Aqueous Medium wash4->mount

Caption: Step-by-step staining workflow.

Step-by-Step Staining Procedure
  • Cut frozen sections at 8-10 µm and air dry them onto adhesive slides.[7]

  • Fix the sections in 10% neutral buffered formalin for 10 minutes.[14]

  • Briefly wash slides in running tap water for 1-10 minutes.[7]

  • Rinse the slides briefly in 60% isopropanol (or 70% ethanol).[7]

  • Stain with the freshly prepared and filtered this compound working solution for 15 minutes in a covered Coplin jar.[7]

  • Differentiate briefly in 60% isopropanol. This step is critical and may require visual inspection under a microscope to ensure the background is clear while the lipid droplets remain stained.[1]

  • Rinse thoroughly in two changes of distilled water.[17]

  • Lightly counterstain the nuclei with Mayer's hematoxylin for 1-3 minutes.[4][14]

  • Wash gently in several changes of tap water.[4]

  • If desired, "blue" the hematoxylin by dipping in a suitable agent like Scott's Tap Water Substitute or leaving in running tap water for several minutes.[4]

  • Rinse in distilled water.

  • Mount with an aqueous mounting medium, being careful not to apply pressure that could displace the stained lipids.[4][14]

Expected Results
  • Neutral Lipids/Fat: Bright yellow to orange-red[6][11]

  • Nuclei: Blue[17]

Safety & Handling Guidelines

As a laboratory chemical, this compound requires careful handling.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[2][9] Handle the powder in a well-ventilated area or chemical fume hood to avoid inhaling dust.[9][18]

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[2][19]

  • Storage: Store the powder in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible substances like oxidizing agents.[2][18][20]

  • Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.[9]

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 97% (UV-Vis).
  • IHC WORLD. (2024, January 26). Oil Red O Staining Protocol (Ellis).
  • Alfa Chemistry. (n.d.). Scientific Protocol for Sudan III Staining Solution: Composition, Application, and Safety Guidelines.
  • The Yan Lab by Mei Zhang. (2022, October 31). Oil Red O Staining for Cultured Cells.
  • Xin Chen Lab - UCSF. (n.d.). Oil red O staining.
  • Newcomer Supply. (n.d.). Sudan III Stain, Saturated Alcoholic, Special Stains in Histo Lab.
  • Benchchem. (n.d.). Application of Sudan III in Plant Tissue Histology: A Detailed Guide.
  • BioVision. (n.d.). Lipid (Oil Red O) Staining Kit.
  • (Author unknown). (n.d.). Oil Red O Histochemistry for frozen sections only.
  • Fisher Scientific. (2021, December 26). SAFETY DATA SHEET - this compound.
  • ChemicalBook. (2025, July 19). This compound - Safety Data Sheet.
  • Santa Cruz Biotechnology. (2008, June 13). This compound - Material Safety Data Sheet.
  • Kuhlmann, W.D. (2024, March 12). Dyes, stains, and special probes in histology. Laboratory Diagnostics & Cell Science Kuhlmann.
  • Newcomer Supply. (2019, November). Sudan III Stain, Saturated Alcoholic for Frozen Sections - Technical Memo.
  • StainsFile. (n.d.). Sudan III.
  • Biosynth. (2021, July 16). Safety Data Sheet - this compound.
  • ChemicalBook. (2025, July 14). This compound Chemical Properties,Uses,Production.
  • TriStains. (n.d.). This compound | CAS 1689-82-3.
  • Sigma-Aldrich. (n.d.). This compound 98 1689-82-3.
  • ChemicalBook. (n.d.). This compound synthesis.
  • SRIRAMCHEM. (n.d.). This compound.
  • CONICET. (n.d.). Dyes and Stains: from molecular structure to histological application.
  • Chem-Impex. (n.d.). This compound.
  • Ethos Biosciences. (n.d.). Lab Technician's Guide to Troubleshooting: 20 Common Issues with Biological Stains.
  • PubChem. (n.d.). 4-Hydroxyazobenzene.

Sources

Technical Support Center: Enhancing the Performance of 4-Phenylazophenol in Dye-Sensitized Solar Cells (DSSCs)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Phenylazophenol in Dye-Sensitized Solar Cells (DSSCs). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and optimize the performance of your DSSCs. Our approach is grounded in scientific principles and practical, field-proven insights to ensure the reliability and reproducibility of your results.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of this compound as a sensitizer in DSSCs.

Q1: Why is this compound a promising candidate for DSSCs?

This compound, an azobenzene derivative, is an attractive organic dye for DSSCs due to its straightforward synthesis, low cost, and strong absorption in the visible region of the electromagnetic spectrum.[1][2] The azobenzene chromophore allows for n-π* and π-π* electronic transitions, which are crucial for light absorption and subsequent electron injection into the semiconductor's conduction band.[1][2]

Q2: What are the key performance parameters I should be monitoring for my this compound-based DSSC?

The primary performance indicators for any DSSC, including those using this compound, are:

  • Short-circuit current density (Jsc): A measure of the maximum current a solar cell can deliver.

  • Open-circuit voltage (Voc): The maximum voltage a solar cell can produce.

  • Fill factor (FF): The ratio of the maximum power from the solar cell to the product of Voc and Jsc.

  • Power conversion efficiency (PCE): The overall efficiency of the solar cell in converting light energy into electrical energy.

These parameters are determined from the current-voltage (I-V) characteristics of the fabricated cell under simulated sunlight.[3]

Q3: What is the general workflow for fabricating a DSSC with this compound?

The fabrication process involves several key steps:

  • Preparation of a transparent conductive oxide (TCO) substrate.

  • Deposition of a mesoporous semiconductor layer, typically titanium dioxide (TiO2).[3]

  • Sintering of the TiO2 film to ensure good particle-to-particle connection.

  • Sensitization of the TiO2 film by immersing it in a solution of this compound.

  • Assembly of the solar cell with a counter electrode.

  • Introduction of an electrolyte containing a redox couple (e.g., I-/I3-).

DSSC_Workflow

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Q1: My DSSC shows low Jsc. What are the potential causes and how can I address them?

A low short-circuit current density can stem from several factors. Here's a systematic approach to troubleshooting:

  • Poor Dye Loading: Insufficient adsorption of this compound onto the TiO2 surface will result in poor light harvesting.

    • Solution: Optimize the dye concentration in the sensitization solution.[4] Increase the immersion time of the TiO2 film in the dye bath. Ensure the solvent used for the dye bath effectively dissolves the dye and promotes adsorption onto the TiO2. Aprotic solvents with high polarity, like acetonitrile, are often preferred.[5][6]

  • Dye Aggregation: this compound molecules can aggregate on the TiO2 surface, which can quench excited states and hinder electron injection.[7][8][9]

    • Solution: Introduce a co-adsorbent, such as chenodeoxycholic acid (CDCA), into the dye solution.[10][11] Co-adsorbents can disrupt intermolecular interactions between dye molecules, leading to a more uniform monolayer on the TiO2 surface.[10][12]

  • Inefficient Electron Injection: The energy level of the dye's excited state (LUMO) may not be sufficiently higher than the conduction band edge of the TiO2.

    • Solution: While modifying the dye's molecular structure is a long-term strategy, you can investigate different TiO2 sources or treatment methods that may slightly alter its conduction band edge.

  • High Charge Recombination: Electrons injected into the TiO2 can recombine with oxidized dye molecules or the redox mediator in the electrolyte.

    • Solution: The use of co-adsorbents can also passivate the TiO2 surface, reducing recombination sites.[10] Additionally, optimizing the electrolyte composition, for instance by adding guanidinium thiocyanate, can suppress recombination.

Jsc_Troubleshooting

Q2: I'm observing a low Voc. What could be the issue?

A reduced open-circuit voltage is often related to energy level misalignment or increased recombination.

  • Unfavorable Fermi Level Shift: The adsorption of dye molecules can negatively shift the conduction band edge of TiO2, reducing the potential difference between the semiconductor's Fermi level and the electrolyte's redox potential.

    • Solution: Co-adsorbents can sometimes mitigate this effect by altering the surface dipole.[11]

  • Increased Recombination: A high rate of electron recombination with the electrolyte's redox species is a common cause of low Voc.

    • Solution: As with low Jsc, incorporating co-adsorbents to passivate the TiO2 surface is a key strategy.[10] Modifying the electrolyte with additives like 4-tert-butylpyridine (TBP) can also raise the TiO2 conduction band and reduce recombination.

Q3: The fill factor (FF) of my cell is poor. How can I improve it?

A low fill factor is typically indicative of high internal resistance within the solar cell.

  • High Series Resistance: This can arise from the TCO sheet resistance, poor contacts, or the resistance of the electrolyte.

    • Solution: Ensure high-quality TCO substrates are used. Optimize the thickness of the TiO2 layer; an overly thick layer can increase electron transport path length and resistance. Ensure the counter electrode has a highly catalytic surface for the redox reaction.

  • High Charge Transfer Resistance at the Counter Electrode: Inefficient catalysis of the redox mediator regeneration at the counter electrode increases internal resistance.

    • Solution: Ensure proper preparation and deposition of the catalytic material (e.g., platinum or a suitable carbon-based material) on the counter electrode.

Q4: My DSSC's performance degrades quickly under illumination. What causes this instability and how can it be mitigated?

The photostability of this compound can be a concern due to the potential for photo-isomerization of the azobenzene group.[13]

  • Trans-to-Cis Isomerization: Upon light absorption, the more stable trans-isomer of this compound can convert to the cis-isomer.[13] This change in molecular geometry can alter the dye's absorption spectrum, its binding to the TiO2 surface, and its electronic properties, leading to performance degradation.

    • Solution: While inherent to the molecule, the rate of this isomerization and the thermal relaxation back to the trans-form can be influenced by the local environment.[14] The use of co-adsorbents and specific electrolyte additives may help to stabilize the trans-isomer on the TiO2 surface.

  • Dye Desorption: The dye may slowly detach from the TiO2 surface, especially in the presence of certain electrolyte components or impurities.

    • Solution: Ensure high purity of all materials. The anchoring of the dye to the TiO2 is critical; for this compound, this is typically through the hydroxyl group.[15] Proper surface preparation of the TiO2 is important for strong binding.

  • Electrolyte Degradation: The electrolyte itself can degrade under prolonged light and heat exposure.

    • Solution: Use high-purity, anhydrous solvents for the electrolyte. Proper sealing of the cell is crucial to prevent leakage and contamination.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experimental procedures.

Protocol 1: Synthesis of this compound

This protocol is a general guideline. For detailed and specific synthesis procedures, refer to established chemical literature.[16][17]

  • Diazotization of Aniline:

    • Dissolve aniline in an aqueous solution of a strong acid (e.g., HCl or H2SO4) at a low temperature (0-5 °C).

    • Slowly add a cooled aqueous solution of sodium nitrite (NaNO2) while maintaining the low temperature to form the diazonium salt.

  • Coupling with Phenol:

    • Dissolve phenol in an alkaline solution (e.g., NaOH solution).

    • Slowly add the prepared diazonium salt solution to the alkaline phenol solution, again at a low temperature.

    • The coupling reaction will result in the formation of this compound as a colored precipitate.

  • Purification:

    • Filter the crude product and wash it with cold water.

    • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Protocol 2: Preparation of Dye Sensitization Solution with Co-adsorbent

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and tert-butanol) at a concentration of 0.3-0.5 mM.

  • Prepare a stock solution of chenodeoxycholic acid (CDCA) in the same solvent system at a concentration of 10-20 mM.

  • For the final dye sensitization bath, mix the this compound stock solution with the CDCA stock solution. A common ratio is 1:1 by volume, but this should be optimized for your specific system.

Protocol 3: Sensitization of TiO2 Photoanode

  • Prepare the TiO2-coated TCO substrate and sinter it at the appropriate temperature (typically 450-500 °C) to ensure good necking between the TiO2 particles.

  • Allow the sintered photoanode to cool to approximately 80-100 °C.

  • While still warm, immerse the photoanode into the dye sensitization solution prepared in Protocol 2.

  • Keep the photoanode in the dye solution for a specific duration (typically 12-24 hours) in a dark, sealed container to prevent solvent evaporation and light exposure.

  • After sensitization, remove the photoanode from the dye bath and rinse it with the solvent used for the dye solution (e.g., acetonitrile) to remove any non-adsorbed dye molecules.

  • Dry the sensitized photoanode gently with a stream of nitrogen or argon.

IV. Data Presentation

Table 1: Hypothetical Performance of this compound DSSCs with and without CDCA Co-adsorbent

ConditionVoc (V)Jsc (mA/cm²)FFPCE (%)
Without CDCA0.655.20.602.03
With CDCA (10 mM)0.686.50.652.87

Note: The data in this table is for illustrative purposes and will vary depending on the specific experimental conditions.

V. Conclusion

The performance of this compound in DSSCs is influenced by a multitude of factors, from dye purity and concentration to the composition of the electrolyte and the presence of co-adsorbents. By systematically addressing potential issues such as poor dye loading, aggregation, and charge recombination, significant improvements in cell efficiency can be achieved. This guide provides a foundational framework for troubleshooting and optimizing your experimental setup. For further advancements, molecular engineering of the this compound structure to enhance its optical and electronic properties remains a promising avenue of research.

VI. References

  • Zhang, L., et al. (2018). Efficient azobenzene co-sensitizer for wide spectral absorption of dye-sensitized solar cells. RSC Advances, 8(11), 5986-5992. Available at: [Link]

  • Semantic Scholar. (2018). Efficient azobenzene co-sensitizer for wide spectral absorption of dye-sensitized solar cells. Available at: [Link]

  • ResearchGate. (2020). Co-Adsorbents: A Key Component in Efficient and Robust Dye-Sensitized Solar Cells. Available at: [Link]

  • ResearchGate. (2001). Enzymatic Synthesis of Photoactive Poly(this compound). Available at: [Link]

  • ERIC. (2014). Isomerization Kinetics of Hydroxy-Substituted Azobenzenes Using a Modified Commercial Flash Photolysis Spectrometer. Available at: [Link]

  • Hindawi. (2017). Steric and Solvent Effect in Dye-Sensitized Solar Cells Utilizing Phenothiazine-Based Dyes. Available at: [Link]

  • ResearchGate. (2023). Investigating the effect of solvent on the efficiency of natural pigment-based dye-sensitized solar cells. Available at: [Link]

  • ScienceDirect. (2023). Effective dyes for DSSCs–Important experimental and calculated parameters. Available at: [Link]

  • Semantic Scholar. (2021). Influence of Solvent on Dye-Sensitized Solar Cell Efficiency: What is so Special About Acetonitrile?. Available at: [Link]

  • ResearchGate. (2021). (PDF) Influence of Solvent on Dye-Sensitized Solar Cell Efficiency: What is so Special About Acetonitrile?. Available at: [Link]

  • ResearchGate. (2022). (PDF) Synthesis and Characterization of 4-phenyldiazenylnaphthalen-1-ol as a Sensitizer for Dye-Sensitized Solar Cells (DSSCS). Available at: [Link]

  • Malaysian Journal of Analytical Sciences. (2019). PERFORMANCE ENHANCEMENT OF DYE SENSITIZED SOLAR CELL USING GRAPHENE OXIDE DOPED TITANIUM DIOXIDE PHOTOELECTRODE. Available at: [Link]

  • ResearchGate. (2017). (PDF) Performance enhancement of dye-sensitized solar cells (DSSCs) using a natural sensitizer. Available at: [Link]

  • Journal of Materials Chemistry A. (2021). Dye aggregation in dye-sensitized solar cells. Available at: [Link]

  • MDPI. (2020). Cause, Regulation and Utilization of Dye Aggregation in Dye-Sensitized Solar Cells. Available at: [Link]

  • ResearchGate. (2021). (PDF) Dye Aggregation in Dye-Sensitized Solar Cells. Available at: [Link]

  • PMC. (2018). Thermal Isomerization of Hydroxyazobenzenes as a Platform for Vapor Sensing. Available at: [Link]

Sources

Technical Support Center: 4-Phenylazophenol Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Phenylazophenol (also known as 4-Hydroxyazobenzene, Solvent Yellow 7). This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile azo dye in their experiments. Here, we address common questions and troubleshooting scenarios related to its long-term stability and storage, moving beyond standard Safety Data Sheet (SDS) information to provide practical, in-depth guidance. Our goal is to ensure the integrity of your experiments by maintaining the quality of this essential chemical.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of this compound?

For maximal shelf-life, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1][2] The ideal temperature range is between 10°C and 25°C.[3][4] It is crucial to keep the container tightly sealed to protect the compound from atmospheric moisture and oxygen, which can contribute to degradation over time. The compound is a combustible solid, so it should be stored away from strong oxidizing agents.[1][2]

Q2: What are the primary degradation pathways for this compound?

As a hydroxy-substituted azo dye, this compound is susceptible to two main degradation pathways:

  • Oxidation: The azo group (–N=N–) and the phenol ring are both susceptible to oxidation. Atmospheric oxygen can lead to slow degradation, a process that may be accelerated by exposure to light and elevated temperatures. The initial step in the oxidation of some azo dyes is a hydrolytic attack on the hydrazone tautomer of the dye, which can lead to the cleavage of the azo bond and the formation of various byproducts, including diazo compounds and quinones.

  • Photodegradation: Azo dyes can be sensitive to UV light. While this compound is noted for its good lightfastness in some applications, prolonged exposure to light, especially in solution, can induce photochemical reactions.[1] This can lead to the cleavage of the azo bond and the formation of aromatic amines and phenolic compounds, ultimately resulting in a loss of color and the introduction of impurities.

Q3: How can I visually assess the quality of my stored this compound?

Fresh, high-purity this compound is typically a brown or dark-yellow fine crystalline powder.[2][4] While subtle chemical changes may not be visible, significant degradation may manifest as:

  • Color Change: A noticeable lightening or darkening of the powder, or the appearance of mottled colors, can indicate degradation.

  • Clumping or Caking: The absorption of moisture due to improper storage can cause the fine powder to clump together. This indicates a breach in the container's seal and an increased risk of hydrolytic degradation.

  • Incomplete Dissolution: When preparing solutions, degraded material may show poor solubility or the presence of insoluble particulates in solvents where it is normally fully soluble (such as ethanol, acetone, and benzene).[2]

Q4: What is the expected shelf life of this compound?

When stored under the recommended conditions (cool, dry, dark, and in a sealed container), solid this compound is a stable compound. Manufacturers do not always specify a shelf life, but with proper storage, it can be expected to remain viable for several years. However, for applications requiring high purity, it is advisable to re-evaluate the compound's quality after prolonged storage (e.g., more than 2-3 years) or if any visual changes are observed.

Troubleshooting Guide for Experimental Issues

This section addresses specific problems that may arise during experiments, potentially linked to the stability and storage of this compound.

Observed Problem Potential Cause Related to Stability Troubleshooting Steps & Explanations
Inconsistent or weaker than expected color intensity in dyeing applications. Degradation of the this compound has occurred, leading to a lower concentration of the active chromophore.1. Verify Storage Conditions: Ensure the compound has been stored in a cool, dark, and dry place with the container tightly sealed. 2. Perform a Quality Check: Dissolve a small amount of the powder in a suitable solvent (e.g., ethanol). A fresh sample should yield a clear, brightly colored solution. The presence of insoluble matter or a duller color may indicate degradation. 3. Consider a New Batch: If degradation is suspected, it is best to use a fresh, unopened container of this compound to ensure reproducible results. The degradation products can interfere with the dyeing process.
Unexpected color shifts in pH indicator applications. The presence of acidic or basic degradation byproducts can alter the solution's pH or interfere with the expected color transition range.1. Check for Impurities: Degradation can introduce impurities that affect the compound's pKa. 2. Run a Control: Prepare a solution of the indicator in a known buffer solution to verify that the color transition occurs at the correct pH. 3. Purify the Compound: If necessary, this compound can be recrystallized from benzene or 95% ethanol to remove impurities.[2]
Multiple spots on a Thin Layer Chromatography (TLC) plate of a reaction mixture where this compound is a starting material. The starting material is impure due to degradation, introducing multiple compounds into the reaction from the outset.1. Run a TLC of the Starting Material: Before starting the reaction, run a TLC of the this compound itself. A pure sample should show a single spot. 2. Interpret the TLC: If multiple spots are present, it confirms that the starting material is degraded. The additional spots could correspond to oxidation or cleavage products. 3. Purify or Replace: Do not proceed with the reaction using degraded material. Purify the compound by recrystallization or obtain a new batch.
Low yield or formation of unexpected byproducts in a synthesis reaction using this compound. The reactive sites of this compound (the phenol group or the aromatic rings) may have been altered by oxidation or other degradation processes.1. Confirm the Identity of Byproducts: If possible, characterize the unexpected byproducts using analytical techniques such as mass spectrometry or NMR to understand the side reactions that are occurring. 2. Assess the Purity of the Starting Material: Use techniques like melting point determination (a broad melting range can indicate impurity) or spectroscopy to check the quality of the this compound. The melting point of pure this compound is in the range of 150-154°C.[5] 3. Use Freshly Opened Reagent: For critical syntheses, always use a new or recently opened container of this compound that has been stored correctly.

Experimental Protocols

Protocol 1: Simple Quality Check of this compound

This protocol provides a quick assessment of the quality of your stored this compound.

  • Visual Inspection:

    • Examine the solid material. It should be a free-flowing, brown to dark-yellow powder.

    • Look for any signs of clumping, discoloration, or the presence of foreign particles.

  • Solubility Test:

    • Prepare a dilute solution by dissolving a small amount of the powder (a few milligrams) in 1-2 mL of ethanol or acetone in a clean test tube.

    • Observe the solution. A high-quality sample should dissolve completely to give a clear, vibrantly colored solution.

    • The presence of suspended particles or a hazy appearance may suggest impurities or degradation.

  • Melting Point Determination:

    • If you have access to a melting point apparatus, determine the melting point of a small sample.

    • Pure this compound has a sharp melting point in the range of 150-154°C.[5] A significantly lower or broader melting range is indicative of impurities.

Logical Workflow for Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting issues that may be related to the stability of this compound.

Troubleshooting_Workflow start Experimental Issue Observed (e.g., low yield, off-color) check_storage Step 1: Verify Storage Conditions (Cool, Dry, Dark, Sealed?) start->check_storage visual_inspection Step 2: Visually Inspect Solid (Color change, Clumping?) check_storage->visual_inspection quality_test Step 3: Perform Quality Check (Solubility, TLC, Melting Point) visual_inspection->quality_test decision Is Degradation Suspected? quality_test->decision remediate Action: Purify or Replace (Recrystallize or use new batch) decision->remediate Yes proceed Action: Proceed with Experiment (Re-evaluate other parameters) decision->proceed No end_good Problem Resolved remediate->end_good end_other Issue Persists (Investigate other experimental variables) proceed->end_other

Caption: Troubleshooting workflow for this compound stability issues.

References

  • NIST. (n.d.). Phenol, 4-(phenylazo)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent on cis-to-trans isomerization of 4-hydroxyazobenzene aggregated through intermolecular hydrogen bonds. Retrieved from [Link]

  • ResearchGate. (n.d.). The Oxidation of Azo Dyes and its relation to Light Fading. Retrieved from [Link]

  • ResearchGate. (2022). Progression and Application of Photocatalytic Membrane Reactor for Dye Removal: An Overview. Retrieved from [Link]

  • Abadulla, E., Tzanov, T., Costa, S., Robra, K. H., Cavaco-Paulo, A., & Gübitz, G. M. (2000). Decolorization and detoxification of textile dyes with a laccase from Trametes hirsuta. Applied and Environmental Microbiology, 66(8), 3357–3362.
  • de Souza, S. M. A. G. U., Bonilla, K. A. S., & de Souza, A. A. U. (2018). Degradation of Reactive Dyes by Thermally Activated Persulfate and Reuse of Treated Textile Dye-Bath. Journal of the Brazilian Chemical Society, 29(5), 1036-1044.
  • ResearchGate. (2021). Degradation of Reactive Dyes by Thermally Activated Persulfate and Reuse of Treated Textile Dye-Bath. Retrieved from [Link]

Sources

Technical Support Center: 4-Phenylazophenol Stock Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Phenylazophenol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the preparation and storage of this compound stock solutions. Our goal is to provide you with the expertise and practical insights needed to prevent precipitation and ensure the stability and reliability of your experimental reagents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic solubility properties?

A1: this compound, also known as 4-Hydroxyazobenzene or Solvent Yellow 7, is a yellow-brown crystalline powder.[1][2][3] It is an azo dye widely used in various industrial and research applications, including as a colorant for varnishes, fats, and resins, and as an intermediate in the synthesis of other dyes.[1][3] A critical characteristic for laboratory use is its solubility: it is practically insoluble in water but soluble in several organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, acetone, benzene, and ether.[1][4]

Q2: I've observed precipitation in my this compound stock solution. What are the likely causes?

A2: Precipitation in this compound stock solutions is a common issue that can typically be attributed to one or more of the following factors:

  • Solvent Choice and Concentration: The concentration of this compound may have exceeded its solubility limit in the chosen solvent.

  • Temperature Fluctuations: A decrease in temperature can significantly lower the solubility of this compound, leading to its precipitation out of the solution.

  • pH of the Solution: this compound is a phenolic compound and thus a weak acid, with a pKa around 8.2-8.9.[1] In neutral or acidic conditions, it exists in its less soluble protonated form.

  • Solvent Evaporation: Evaporation of a volatile solvent like ethanol or acetone will increase the concentration of this compound, potentially beyond its solubility limit.[5]

Q3: How should I store my this compound stock solution to ensure its stability?

A3: Proper storage is crucial for maintaining the integrity of your this compound stock solution. Here are the key recommendations:

  • Temperature: Store stock solutions at a consistent temperature, ideally between 2-8°C, as recommended by some suppliers, or at a controlled room temperature (10-25°C).[1][6] Avoid freezing and thawing cycles.

  • Light Protection: Azo dyes can be sensitive to light, which can lead to degradation.[2] Store your solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

  • Airtight Container: To prevent solvent evaporation and potential oxidation, use a tightly sealed container.[2][4][7]

Troubleshooting Guide: Precipitation in this compound Stock Solutions

This guide provides a systematic approach to diagnosing and resolving precipitation issues with your this compound stock solutions.

Initial Diagnosis

Before taking corrective action, it's important to identify the potential cause of precipitation. Consider the following questions:

  • When did the precipitation occur? (e.g., immediately after preparation, after storage in the refrigerator, after addition to an aqueous buffer)

  • What is the solvent and concentration of your stock solution?

  • How was the stock solution stored? (e.g., temperature, light exposure)

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting precipitation.

G cluster_solutions Solutions start Precipitation Observed check_conc Is the concentration too high? start->check_conc check_temp Was the solution stored at a low temperature? start->check_temp check_solvent Is the solvent appropriate? start->check_solvent check_ph Was the solution added to an aqueous buffer? start->check_ph sol_conc Dilute the stock solution or gently warm to redissolve. check_conc->sol_conc Yes sol_temp Allow the solution to return to room temperature. If precipitate remains, gently warm. check_temp->sol_temp Yes sol_solvent Consider using a stronger solvent (e.g., DMSO) or a co-solvent system. check_solvent->sol_solvent Potentially sol_ph Adjust the pH of the final aqueous solution to be slightly alkaline (pH > 9). check_ph->sol_ph Yes end_node Stable Solution Achieved sol_conc->end_node sol_temp->end_node sol_solvent->end_node sol_ph->end_node

Caption: Troubleshooting workflow for this compound precipitation.

Detailed Troubleshooting Steps
  • Issue: Precipitation upon cooling or storage at 2-8°C.

    • Cause: The solubility of this compound is temperature-dependent. As the temperature decreases, its solubility in the organic solvent also decreases.

    • Solution:

      • Allow the stock solution to warm to room temperature.

      • If the precipitate does not redissolve, gently warm the solution in a water bath (do not exceed 40-50°C) and vortex until the solid is fully dissolved.

      • For long-term storage at low temperatures, consider preparing a more dilute stock solution.

  • Issue: Precipitation immediately after preparation.

    • Cause: The concentration of this compound exceeds its solubility limit in the chosen solvent at room temperature.

    • Solution:

      • Try to dissolve the precipitate by gentle warming and sonication.

      • If the precipitate persists, you will need to prepare a new, more dilute stock solution.

      • Alternatively, consider using a stronger solubilizing agent like DMSO.[4][5]

  • Issue: Precipitation when diluting the stock solution into an aqueous buffer.

    • Cause: this compound is insoluble in water. When a concentrated stock in an organic solvent is diluted into an aqueous buffer, the compound can precipitate out. This is especially true if the final pH is neutral or acidic.

    • Solution:

      • pH Adjustment: this compound is a phenolic compound and its solubility in aqueous solutions increases significantly at alkaline pH.[1] Adjust the pH of your final aqueous solution to be slightly above the pKa of this compound (i.e., pH > 9) to deprotonate the phenolic hydroxyl group and increase its solubility.

      • Use of a Co-solvent: In some cases, maintaining a certain percentage of the organic solvent (e.g., 5-10% DMSO or ethanol) in the final aqueous solution can help to keep the compound dissolved. However, be mindful of the potential effects of the organic solvent on your experiment.

Recommended Protocol for Preparing a Stable Stock Solution of this compound

This protocol provides a step-by-step method for preparing a stable stock solution of this compound.

Materials and Equipment:
  • This compound powder

  • High-purity DMSO or ethanol (reagent grade or higher)

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated balance

  • Amber glass vials with screw caps

Protocol Workflow Diagram

G start Start weigh Weigh this compound start->weigh add_solvent Add solvent (DMSO or Ethanol) weigh->add_solvent dissolve Vortex/Sonicate to dissolve add_solvent->dissolve store Store in amber vial at 2-8°C dissolve->store end_node End store->end_node

Caption: Protocol for preparing this compound stock solution.

Step-by-Step Procedure:
  • Calculate the required mass: Determine the mass of this compound needed to achieve the desired stock concentration. For example, for a 10 mM stock solution in 10 mL of solvent:

    • Molecular Weight of this compound = 198.22 g/mol

    • Mass = 0.010 mol/L * 0.010 L * 198.22 g/mol = 0.0198 g = 19.8 mg

  • Weigh the compound: Accurately weigh the calculated mass of this compound powder using a calibrated balance.

  • Add the solvent: Transfer the powder to an appropriately sized amber glass vial. Add the desired volume of high-purity DMSO or ethanol.

  • Dissolve the compound: Tightly cap the vial and vortex the solution until the this compound is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution. Gentle warming in a water bath (not exceeding 40-50°C) can also be employed.

  • Storage: Store the stock solution in the tightly capped amber vial at 2-8°C or a controlled room temperature, protected from light.[2][4][6][7]

Solvent Selection and Concentration Guidelines
SolventRecommended Starting ConcentrationNotes
DMSO 10-50 mMGenerally offers the best solubility. Be aware of potential toxicity in cell-based assays at higher final concentrations.[5]
Ethanol 1-10 mMA good alternative to DMSO, but less volatile.[5] Ensure the stock solution is tightly sealed to prevent evaporation.

Note: The provided concentrations are conservative starting points. The maximum solubility may be higher, but it is always recommended to prepare a concentration that remains stable under your specific storage conditions.

References

  • ResearchGate. (2019, September 5). Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay? Retrieved January 6, 2026, from [Link]

Sources

Technical Support Center: pH-Dependent Stability of 4-Phenylazophenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 4-Phenylazophenol. This document provides in-depth information, frequently asked questions, and troubleshooting advice for researchers, scientists, and drug development professionals working with this compound. Our goal is to explain the critical influence of pH on the stability and behavior of this compound, ensuring the integrity and reproducibility of your experiments.

Introduction: Why pH is a Critical Parameter

This compound, also known as 4-Hydroxyazobenzene, is an azo dye widely used in various applications, including as a colorant, an intermediate in organic synthesis, and in the development of chemical sensors.[1][2] Its utility is fundamentally linked to its chemical structure, which is highly sensitive to the surrounding pH. The molecule contains a phenolic hydroxyl group with a pKa of approximately 8.2.[3][4] This means that below this pH, the compound exists predominantly in its neutral, protonated (azo-phenol) form, while in alkaline conditions (pH > 8.2), it deprotonates to form the anionic phenolate species.[4] This structural change not only alters the molecule's color and spectral properties but also dramatically impacts its stability. Understanding and controlling pH is therefore not merely a procedural step but a critical factor for experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of pH on the chemical structure and appearance of this compound?

The most immediate effect of pH is on the ionization state of the phenolic hydroxyl group. This is a classic acid-base equilibrium.

  • In Acidic to Neutral Solutions (pH < 7): this compound is in its protonated, neutral form. Solutions in organic solvents typically appear as a brilliant yellow.[2]

  • In Basic/Alkaline Solutions (pH > 8.2): The hydroxyl group loses its proton, forming the negatively charged phenolate ion. This change in the electronic structure of the chromophore results in a color change; solutions in the presence of a strong base like sodium hydroxide turn to a golden or orange-red color.[2]

This equilibrium is the reason this compound can act as a pH indicator and why its UV-Visible spectrum is highly pH-dependent.

ph_effect cluster_acid Acidic/Neutral (pH < 8.2) cluster_base Alkaline (pH > 8.2) Phenol This compound (Neutral Form, Yellow) Phenolate Phenolate Ion (Anionic Form, Golden/Orange) Phenol->Phenolate + OH⁻ Phenolate->Phenol + H⁺

Caption: Acid-base equilibrium of this compound.

Q2: My this compound solution is rapidly degrading in a basic buffer (e.g., pH 9-10). What is happening?

This is a common and expected issue. While the deprotonation to the phenolate form is reversible, the phenolate ion itself is significantly less stable than the protonated phenol form. Phenolic compounds, in general, are susceptible to degradation under alkaline conditions.[5][6]

The underlying causality is increased susceptibility to oxidation . The negative charge on the phenolate ion increases the electron density of the aromatic ring, making it much more easily oxidized by dissolved oxygen or other oxidizing agents in your medium. This oxidative degradation is often irreversible and leads to the cleavage of the azo bond or modification of the aromatic rings, resulting in a loss of color and the formation of degradation byproducts.[7]

Q3: What are the optimal pH and storage conditions for a this compound stock solution?

To ensure long-term stability and prevent premature degradation, follow these recommendations:

  • Solvent: Prepare stock solutions in a dry, high-purity organic solvent such as methanol, ethanol, or DMSO, where the compound is soluble.[1][3]

  • pH: If preparing an aqueous buffer solution for an experiment, it is best to maintain a slightly acidic to neutral pH (pH 4-7). This ensures the compound remains in its more stable, protonated form.[8]

  • Storage: Store stock solutions in tightly sealed containers in a cool, dry, and dark place.[3][8][9] Azo dyes can be sensitive to light (photolysis), so amber vials or containers wrapped in aluminum foil are recommended.[8]

  • Inert Atmosphere: For maximum stability, especially for long-term storage, consider purging the container with an inert gas like nitrogen or argon to displace oxygen and minimize oxidative degradation.

Q4: How can I quantitatively monitor the stability of this compound as a function of pH?

UV-Visible spectrophotometry is the most direct and effective method. The protonated (phenol) and deprotonated (phenolate) forms have distinct absorption maxima (λmax).[10][11]

A typical stability study involves:

  • Preparing a series of buffers across your desired pH range.

  • Adding a consistent concentration of this compound to each buffer.

  • Immediately recording the initial UV-Vis spectrum (Time = 0).

  • Incubating the solutions under controlled conditions (e.g., specific temperature, light exposure).

  • Recording spectra at subsequent time points (e.g., 1h, 4h, 8h, 24h).

Stability is assessed by monitoring the decrease in absorbance at the λmax of the primary species over time. A rapid decrease indicates degradation.

Q5: Should I be concerned about tautomerism with this compound?

Yes, this is an important consideration. This compound can exist in two tautomeric forms: the azo-phenol form and the quinone-hydrazone form.[12] This equilibrium can be influenced by solvent polarity and, to some extent, pH. These two forms have different spectral properties, with the azo-phenol form absorbing at a lower wavelength (around 350-400 nm) and the quinone-hydrazone form absorbing at a higher wavelength (around 480 nm).[12] While the azo-phenol form is generally predominant, shifts in experimental conditions could alter this equilibrium and lead to unexpected spectral changes. It is crucial to be aware of this phenomenon when interpreting spectrophotometric data.

Troubleshooting Guide
Problem Encountered Probable Cause(s) Recommended Solution(s)
Unexpected shifts in λmax or the appearance of new peaks in the UV-Vis spectrum. 1. pH Fluctuation: The buffer capacity was exceeded, or the buffer is inappropriate for the experimental pH range. 2. Tautomeric Shift: A change in solvent or temperature is favoring the quinone-hydrazone tautomer.[12] 3. Degradation: You are observing the spectral signature of one or more degradation products.1. Verify the pH of your solution with a calibrated pH meter. Ensure you are using a buffer with a pKa within ±1 unit of your target pH. 2. Maintain consistent solvent and temperature conditions. Document any spectral shifts as potentially related to tautomerism. 3. Perform a time-course experiment to confirm degradation. Consider using HPLC to separate and identify potential degradants.
Rapid loss of concentration (fading color) in alkaline media. Oxidative Degradation: The phenolate form of the molecule is being rapidly oxidized by dissolved oxygen.[6][7]1. Work at a lower pH if the experiment allows. 2. De-gas your buffers by sparging with nitrogen or argon before adding the compound. 3. Add an antioxidant to the buffer system if it does not interfere with your downstream application. 4. Prepare solutions fresh and use them immediately.
Inconsistent results in cell-based or enzymatic assays using different buffer systems. pH-Dependent Bioavailability/Activity: The neutral and anionic forms of the molecule may have different abilities to cross cell membranes or interact with a target protein. The stability difference also means the effective concentration is changing over the course of the experiment.1. Standardize the buffer system and pH for all related experiments. 2. Conduct a preliminary stability test of this compound in your specific assay buffer and over the time course of your experiment. 3. Report the exact buffer composition and pH in your methodology. Consider that at physiological pH (~7.4), the compound is mostly in its stable, protonated form.
Quantitative Data Summary

The spectral characteristics of this compound are highly dependent on its protonation state.

Table 1: Expected Spectral Properties of this compound Species

Condition Predominant Species Approximate λmax Appearance
Acidic (pH < 7)Azo-Phenol (Neutral)~347-350 nmYellow
Alkaline (pH > 9)Phenolate (Anionic)Shift to longer wavelengthGolden / Orange-Red
TautomerQuinone-Hydrazone~480 nmRed-shifted

Note: λmax values are approximate and can vary with solvent and temperature.[12]

Experimental Protocol

Protocol 1: Kinetic Analysis of this compound Stability via UV-Vis Spectrophotometry

This protocol provides a framework for assessing the degradation kinetics of this compound at different pH values.

Objective: To determine the rate of degradation of this compound at acidic, neutral, and alkaline pH.

Materials:

  • This compound

  • Class A volumetric flasks and pipettes

  • UV-Vis Spectrophotometer with quartz cuvettes

  • Calibrated pH meter

  • Methanol or Ethanol (Spectroscopic grade)

  • Buffer components (e.g., citrate for pH 4, phosphate for pH 7, borate for pH 9)

  • Deionized water

Workflow Diagram:

workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare 1 mg/mL stock of this compound in Methanol B Prepare 100 mL each of pH 4, 7, and 9 buffers C Calibrate Spectrophotometer and pH meter D Add stock to each buffer for a final conc. of 10 µg/mL. Mix well. C->D E Immediately transfer aliquot to cuvette. This is T=0. D->E F Scan absorbance (e.g., 250-600 nm) E->F G Incubate solutions at a controlled temperature (e.g., 25°C), protected from light. F->G H Repeat scan (F) at predetermined time intervals (1h, 2h, 4h, 8h, 24h) G->H I Plot Absorbance vs. Time for the λmax at each pH H->I J Calculate % Degradation vs. T=0 I->J K Determine degradation rate constant (k) for each pH J->K

Caption: Workflow for pH-dependent stability study.

Step-by-Step Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve this compound in spectroscopic grade methanol to prepare a 1 mg/mL stock solution.

    • Causality Insight: Methanol is used as it readily dissolves the compound and has a low UV cutoff, preventing interference.[3]

  • Buffer Preparation: Prepare 100 mL each of your desired buffers (e.g., 0.1 M citrate pH 4.0, 0.1 M phosphate pH 7.0, and 0.1 M borate pH 9.0). Ensure the final ionic strength is consistent across all buffers.

    • Causality Insight: Maintaining constant ionic strength ensures that observed effects are due to changes in pH alone and not variations in ionic activity.

  • Preparation of Test Solutions: For each pH value, pipette the required volume of the stock solution into a volumetric flask and dilute with the appropriate buffer to achieve a final concentration with an absorbance maximum between 0.5 and 1.0 AU (e.g., 10 µg/mL). Prepare these solutions immediately before starting the experiment.

  • Time=0 Measurement: As soon as each solution is prepared, rinse a quartz cuvette with the solution, fill it, and record the full UV-Vis spectrum (e.g., 250-600 nm). This is your T=0 reading. Use the corresponding buffer as the blank.

  • Incubation: Store the flasks containing the test solutions under controlled temperature conditions (e.g., 25°C) and protect them from light by wrapping them in aluminum foil.

  • Time-Course Measurements: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask, place it in the cuvette, and record the UV-Vis spectrum.

  • Data Analysis:

    • For each pH, identify the initial λmax from the T=0 scan.

    • Plot the absorbance at this λmax as a function of time for each pH.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 reading.

    • A steep decline in absorbance at pH 9 compared to pH 4 and 7 will quantitatively demonstrate its instability in alkaline conditions.

References
  • This compound - Properties and Information. (2024). ChemBK. [Link]

  • Material Safety Data Sheet - this compound, 97% (UV-Vis). (N.D.). Cole-Parmer. [Link]

  • 4-Hydroxyazobenzene. (N.D.). PubChem, National Center for Biotechnology Information. [Link]

  • SAFETY DATA SHEET - p-Phenylazophenol. (2014). Chem Service. [Link]

  • Photodegradation Kinetics and Color Removal of 2-(4-hydroxyphenylazo)Benzoic Acid by Advanced Oxidation Processes. (2014). ResearchGate. [Link]

  • A Combined Solution and Solid-State Study on the Tautomerism of an Azocalix[1]arene Chromoionophore. (2023). MDPI. [Link]

  • Effect of pH on the stability of plant phenolic compounds. (2000). PubMed. [Link]

  • Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. (N.D.). Hacettepe University Journal of the Faculty of Pharmacy. [Link]

  • Phenol, 4-(phenylazo)-. (N.D.). NIST WebBook. [Link]

  • Gas-phase tautomerism in hydroxy azo dyes - from 4-phenylazo-1-phenol to 4-phenylazo-anthracen-1-ol. (2010). PubMed. [Link]

  • Effect of pH on the Stability of Plant Phenolic Compounds. (2000). ResearchGate. [Link]

  • Mineralization and degradation of 4-Nitrophenol using homogeneous Fenton oxidation process. (2020). Environmental Engineering Research. [Link]

  • Thermal Isomerization of Hydroxyazobenzenes as a Platform for Vapor Sensing. (2018). PMC, NIH. [Link]

  • Effect of Water pH on the Chemical Stability of Pesticides. (N.D.). DigitalCommons@USU. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2012). Pharmaceutical Technology. [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate. [Link]

  • THE SPECTROPHOTOMETRIC DETERMINATION OF pH. (N.D.). University of California, Santa Cruz. [Link]

  • SAFETY DATA SHEET - this compound. (2011). Thermo Fisher Scientific. [Link]

  • Isomerization Kinetics of Hydroxy-Substituted Azobenzenes Using a Modified Commercial Flash Photolysis Spectrometer. (2023). Journal of Chemical Education, ACS Publications. [Link]

  • Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science. [Link]

  • Stability Studies in Pharmaceuticals: Guidelines and Recent Advances. (2025). International Journal of Scientific Development and Research. [Link]

  • A Review on Stability Studies of Pharmaceutical Products. (N.D.). International Journal of Pharmaceutical and Research Sciences. [Link]

  • Spectrophotometric pH measurements. (N.D.). IOW. [Link]

Sources

common mistakes in 4-Phenylazophenol synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

I. Troubleshooting Guide: Common Mistakes and Solutions

The synthesis of 4-phenylazophenol, while a classic example of electrophilic aromatic substitution, is sensitive to several experimental parameters. Below are common issues encountered and their respective solutions.

Problem 1: Low or No Yield of this compound

This is one of the most frequent issues, often stemming from problems in one of the two key reaction stages: diazotization of aniline or the subsequent azo coupling with phenol.

Root Cause Analysis & Solutions

A. Incomplete Diazotization of Aniline

  • Cause: The formation of the benzenediazonium salt is highly temperature-dependent. Temperatures above 5°C can lead to the decomposition of the unstable diazonium salt, resulting in the formation of phenol as a byproduct and nitrogen gas evolution.[1][2][3]

  • Solution:

    • Strict Temperature Control: Maintain the reaction temperature between 0-5°C throughout the addition of sodium nitrite to the acidic aniline solution. Use an ice-salt bath for more effective cooling.[4][5]

    • Slow, Dropwise Addition: Add the sodium nitrite solution slowly and dropwise to the aniline solution. This helps to control the exothermic nature of the reaction and maintain the low temperature.[4]

    • Test for Excess Nitrous Acid: After the addition of sodium nitrite is complete, it is crucial to confirm the presence of a slight excess of nitrous acid. This can be done using starch-iodide paper, which will turn blue-black in the presence of nitrous acid.[4] This ensures that all the aniline has reacted.

B. Ineffective Azo Coupling

  • Cause: The pH of the reaction medium is critical for the coupling of the benzenediazonium salt with phenol.[6][7] If the pH is too acidic, the concentration of the more nucleophilic phenoxide ion is too low for the reaction to proceed efficiently.[8] Conversely, if the pH is too alkaline (typically above 9), the benzenediazonium salt can decompose.[8]

  • Solution:

    • Optimal pH Range: The coupling reaction should be carried out in a mildly alkaline medium, with a pH range of 5-9 being optimal.[8] This ensures a sufficient concentration of the phenoxide ion for the electrophilic attack by the diazonium salt, while maintaining the stability of the diazonium salt.[8][9]

    • Proper Base Addition: To achieve the desired pH, a cold solution of sodium hydroxide is typically added to the phenol solution before the addition of the cold diazonium salt solution.[2] The pH should be monitored and adjusted as needed.

C. Premature Decomposition of the Diazonium Salt

  • Cause: Benzenediazonium salts are notoriously unstable and should be used immediately after preparation.[10] Allowing the diazonium salt solution to warm up or stand for an extended period will lead to its decomposition.[4]

  • Solution:

    • Immediate Use: Prepare the diazonium salt solution only when you are ready to proceed with the coupling reaction.

    • Maintain Low Temperature: Keep the diazonium salt solution in an ice bath until it is added to the phenol solution.[10]

Problem 2: Formation of an Oily or Tarry Product Instead of a Crystalline Solid
  • Cause: This often indicates the presence of impurities, such as unreacted starting materials or byproducts like phenol (from diazonium salt decomposition).[2] Rapid crystallization from a supersaturated solution can also lead to the trapping of impurities and the formation of an oil.

  • Solution:

    • Purification by Recrystallization: The crude product should be purified by recrystallization. A suitable solvent is one in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.[11] Ethanol or a mixture of ethanol and water are commonly used for this purpose.[12]

    • Slow Cooling: During recrystallization, allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of well-defined crystals and minimizes the inclusion of impurities.[13]

    • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.[14]

Problem 3: The Product is a Dark, Off-Color Solid
  • Cause: The presence of colored impurities, often from side reactions or the decomposition of reagents.

  • Solution:

    • Decolorizing Carbon: During the recrystallization process, after dissolving the crude product in the hot solvent, a small amount of decolorizing carbon (activated charcoal) can be added to the solution.[15] The solution is then hot filtered to remove the carbon and the adsorbed colored impurities before being allowed to cool and crystallize.[15]

II. Frequently Asked Questions (FAQs)

Q1: Why is it so important to keep the diazotization reaction at 0-5°C?

A1: The benzenediazonium salt formed during the diazotization of aniline is thermally unstable.[1][5] At temperatures above 5°C, it readily decomposes into nitrogen gas and a phenyl cation, which then reacts with water to form phenol.[2][3] This decomposition not only reduces the yield of the desired diazonium salt but also introduces phenol as a significant impurity. Therefore, maintaining a low temperature is critical for the stability and successful formation of the benzenediazonium salt.[10]

Q2: What is the role of pH in the azo coupling reaction?

A2: The pH of the reaction medium plays a crucial dual role in the azo coupling reaction.[6][9] For the coupling to occur, the phenol must be deprotonated to form the more nucleophilic phenoxide ion.[8] This is favored in a basic medium. However, the benzenediazonium salt, which acts as the electrophile, is unstable in strongly alkaline conditions and will decompose.[8] Therefore, a mildly alkaline pH (typically between 5 and 9) provides the optimal balance, ensuring a sufficient concentration of the reactive phenoxide ion while maintaining the stability of the diazonium salt.[8]

Q3: My final product has a very broad melting point range. What does this indicate and how can I fix it?

A3: A broad melting point range is a strong indication that your product is impure. Pure crystalline solids have a sharp, well-defined melting point. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range. To address this, you should purify your product, typically by recrystallization.[11] After recrystallization, the melting point of the purified this compound should be sharp and within the literature range (typically 150-152°C).[12]

Q4: Can I store the benzenediazonium chloride solution for later use?

A4: No, it is highly inadvisable to store benzenediazonium chloride solutions. These salts are unstable and should be used immediately after preparation.[10] Storing the solution, even at low temperatures, will lead to decomposition and a significant reduction in the yield of your final product.[4] Furthermore, solid diazonium salts are explosive and should never be isolated and stored.[4]

III. Experimental Protocol: Synthesis of this compound

This protocol outlines a standard laboratory procedure for the synthesis of this compound, incorporating best practices to avoid common mistakes.

Materials and Reagents
ReagentMolar Mass ( g/mol )AmountMoles
Aniline93.131.23 mL (1.25 g)0.0134
Concentrated HCl36.464.0 mL-
Sodium Nitrite69.001.0 g0.0145
Phenol94.111.2 g0.0127
Sodium Hydroxide40.00~1.5 g~0.0375
Step-by-Step Procedure

Part A: Diazotization of Aniline

  • In a 100 mL beaker, dissolve 1.23 mL of aniline in a mixture of 4.0 mL of concentrated hydrochloric acid and 8.0 mL of distilled water.[16]

  • Cool this solution to 0-5°C in an ice-salt bath with constant stirring.

  • In a separate beaker, dissolve 1.0 g of sodium nitrite in 5 mL of distilled water and cool this solution in the ice bath.[16]

  • Add the cold sodium nitrite solution dropwise to the cold aniline hydrochloride solution over a period of about 10 minutes, ensuring the temperature does not rise above 5°C.[4]

  • After the addition is complete, stir the solution for another 5-10 minutes. Test for the presence of excess nitrous acid using starch-iodide paper (the paper should turn blue-black).[4] The resulting solution contains the benzenediazonium chloride.

Part B: Azo Coupling

  • In a 250 mL beaker, dissolve 1.2 g of phenol in 15 mL of 10% sodium hydroxide solution.

  • Cool this solution to 5°C in an ice bath.

  • Slowly, and with constant stirring, add the cold benzenediazonium chloride solution from Part A to the cold phenol solution.

  • A yellow-orange precipitate of this compound should form immediately.[2]

  • Continue stirring the mixture in the ice bath for about 30 minutes to ensure the completion of the reaction.

Part C: Isolation and Purification

  • Collect the crude this compound by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold water to remove any soluble impurities.

  • Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain a purified, crystalline solid.[12]

  • Dry the purified crystals and determine the melting point and yield.

IV. Visualizing the Process

Reaction Mechanism

reaction_mechanism cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling Aniline Aniline HCl_NaNO2 HCl, NaNO2 0-5°C Aniline->HCl_NaNO2 Diazonium Benzenediazonium Chloride HCl_NaNO2->Diazonium Product This compound Diazonium->Product Phenol Phenol NaOH NaOH (aq) Phenol->NaOH Phenoxide Phenoxide Ion NaOH->Phenoxide Phenoxide->Product caption Overall workflow for this compound synthesis.

Caption: Overall workflow for this compound synthesis.

Troubleshooting Logic

troubleshooting_logic cluster_diazotization Diazotization Issues cluster_coupling Coupling Issues Start Low Yield or No Product Q1 Check Diazotization Step Start->Q1 Q2 Check Coupling Step Start->Q2 A1 A1 Q1->A1 A2 Slow NaNO2 Addition? Q1->A2 A3 Used Immediately? Q1->A3 B1 pH Correct (5-9)? Q2->B1 S1 Solution: Maintain 0-5°C A1->S1 S2 Solution: Add Dropwise A2->S2 S3 Solution: Use Freshly Prepared A3->S3 S4 Solution: Adjust pH with NaOH B1->S4 caption Troubleshooting decision tree for low yield.

Caption: Troubleshooting decision tree for low yield.

V. References

  • Filo. (2025, July 5). Explain why the azo-coupling reaction is performed at pH 9 to 5.

  • Infinity Learn. Which diazonium salt is stable at room temperature ?.

  • Benchchem. Application Notes and Protocols: Diazotization of Anilines for Iodination.

  • Doubtnut. Why benzenediazonium salt is stored at very low temperature?.

  • Brainly.in. (2024, March 20). Write the coupling reaction of benzene diazonium chloride with phenol.

  • Brainly. (2023, September 4). Discuss the role of pH in the coupling reaction of diazonium salts, with an explanation.

  • Quora. (2018, October 25). How does phenol react with benzeen diazonium chloride?.

  • NCERT. Amines.

  • Ogboji et al. (2017). Synthesis of 4,4'-dihydroxyazobenzeneand 4'- Dihydroxyphenylazo-2-naphthol from Diazotised aniline and Anthocyanins from Deloni. CSIJ, 20(1), 1-5.

  • Yokogawa. pH in Diazo Coupler.

  • Chemical Education Xchange. Diazotization of Aniline Derivatives: Nitrous Acid Test.

  • Brainly.in. (2018, August 4). Why is benzene diazonium chloride stable at low temperature?.

  • Scite.ai. Mechanism of Azo Coupling Reactions XXXIII. pH‐dependence and micromixing effects on the product distribution of couplings with 6‐amino‐4‐hydroxy‐2‐naphthalenesulfonic acid. Evidence for N.

  • Organic Chemistry Portal. Azo Coupling.

  • Chemistry Stack Exchange. (2016, September 4). Why is benzenediazonium fluoroborate water insoluble and stable at room temperature?.

  • ACS Publications. (2015, September 8). Reactive Chemical Hazards of Diazonium Salts.

  • Allen. Write the steps involved in the coupling of Benzene diazoniumchloride with aniline and phenol.

  • Vedantu. Give the diazotization reaction of aniline Also give class 12 chemistry CBSE.

  • Chemguide. some reactions of diazonium ions.

  • Quora. (2019, January 28). Why does aniline give diazotization reaction but aliphatic amine does not?.

  • ChemicalBook. This compound synthesis.

  • ChemicalBook. (2025, July 14). This compound.

  • ResearchGate. (2025, August 10). Enzymatic Synthesis of Photoactive Poly(this compound).

  • Santa Cruz Biotechnology. This compound.

  • ACS Publications. (2015, December 1). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene.

  • University of California, Irvine. Recrystallization1.

  • ResearchGate. (2016, January). Synthesis of 4-Phenylazo Phenol from Anthocyanins of Delonix regia and Hibiscus sabdariffa Flowers.

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization - Single Solvent.

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.

  • University of Massachusetts Boston. Recrystallization-1.pdf.

  • University of California, Davis, Department of Chemistry. recrystallization.pdf.

  • Reddit. (2023, October 27). Common sources of mistake in organic synthesis.

  • ChemicalBook. (2025, July 19). This compound - Safety Data Sheet.

  • PubChem. 4-Hydroxyazobenzene.

  • Fisher Scientific. (2011, February 10). SAFETY DATA SHEET - this compound.

  • Thermo Fisher Scientific. (2011, February 10). SAFETY DATA SHEET - this compound.

Sources

Validation & Comparative

A Comparative Guide for the Bench: 4-Phenylazophenol vs. Methyl Orange as pH Indicators

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, our role extends beyond simple product provision; we aim to empower researchers with the fundamental knowledge to make informed decisions in their experimental design. The choice of a pH indicator, while seemingly trivial, is a critical parameter that can significantly impact the accuracy and validity of titration results. This guide provides an in-depth, objective comparison between two azo dyes, 4-Phenylazophenol and Methyl Orange, moving beyond catalog specifications to deliver field-proven insights and supporting experimental frameworks.

Foundational Physicochemical Properties: A Tale of Two Azo Dyes

At their core, both this compound and Methyl Orange are azo compounds, characterized by the R−N=N−R′ functional group which acts as a chromophore. However, their divergent molecular structures give rise to vastly different physicochemical properties, dictating their utility and application range.

Methyl Orange is the sodium salt of an azobenzene derivative containing a sulfonic acid group, which imparts significant water solubility.[1][2] In contrast, this compound is a simpler molecule with a hydroxyl group, rendering it insoluble in water but soluble in organic solvents like ethanol and acetone.[3][4] This fundamental difference in solubility is the first critical divergence point for any researcher considering their use.

The most crucial distinction, however, lies in their acid-base properties. The pKa of an indicator determines its pH transition range. Methyl Orange is a relatively strong acid with a pKa of 3.47, making its color change occur in a distinctly acidic range (pH 3.1–4.4).[1][5][6] Conversely, this compound is a much weaker acid, with a reported pKa around 8.2, leading to a transition range in the alkaline region.[7][8]

PropertyThis compound Methyl Orange
IUPAC Name 4-(Phenyldiazenyl)phenolSodium 4-{[4-(dimethylamino)phenyl]diazenyl}benzene-1-sulfonate[1]
Chemical Structure C₆H₅N=NC₆H₄OHC₁₄H₁₄N₃NaO₃S[1][9]
Molar Mass 198.22 g/mol [10]327.33 g/mol [9]
pKa (at 25°C) ~8.2[7][8]3.47[1][6]
pH Transition Range ~pH 7.2 - 9.2 (estimated)pH 3.1 – 4.4[1][6]
Color (Acidic Form) Brown/OrangeRed[5][9]
Color (Basic Form) Yellow[3][4]Yellow[5][9]
Solubility Insoluble in water; Soluble in ethanol, acetone, ether[3][4]Soluble in water[2]

The Mechanism of Chromatic Transition

The color change in these indicators is a direct consequence of structural alterations that modify the electronic conjugation within the molecule.

For Methyl Orange , in an acidic solution (below pH 3.1), the molecule accepts a proton on one of the nitrogen atoms of the azo group. This protonation leads to a change from a benzenoid structure to a more extensively conjugated quinonoid structure, which absorbs light at a longer wavelength, appearing red to the human eye.[5] As the pH increases, deprotonation occurs, and the equilibrium shifts back to the less-conjugated yellow benzenoid form.[11]

In contrast, the color change of This compound is governed by the deprotonation of its phenolic hydroxyl (-OH) group. In acidic and neutral solutions, the protonated phenol form predominates. In an alkaline environment, the hydroxyl group is deprotonated to form a phenoxide ion (-O⁻). The lone pair of electrons on the phenoxide oxygen participates in the delocalized π-system, extending the conjugation and causing a bathochromic (red) shift in the absorption spectrum, resulting in the observed color change to yellow.

Diagram: General Equilibrium of an Azo pH Indicator

G HIn Acidic Form (Color A) In_minus Basic Form (Color B) HIn->In_minus + OH⁻ In_minus->HIn + H⁺ H_plus + H⁺

Caption: The reversible protonation/deprotonation equilibrium dictates the indicator's color.

Performance in Application: Titration Suitability

The disparate transition ranges of these two indicators make them suitable for entirely different types of acid-base titrations. The fundamental principle is to select an indicator whose pH transition range brackets the equivalence point of the titration.

  • Methyl Orange (pH 3.1–4.4): Its acidic transition range makes it the indicator of choice for titrations involving a strong acid and a weak base (e.g., HCl with Na₂CO₃ or NH₃), where the equivalence point occurs at a pH below 7.[5][12] It is also serviceable for strong acid-strong base titrations, although the endpoint is slightly premature. However, it is entirely unsuitable for titrating weak acids (e.g., acetic acid) with strong bases, as its color change completes long before the equivalence point is reached.[1][13]

  • This compound (pH ~7.2–9.2): With its alkaline transition range, this compound is theoretically suitable for titrations involving a weak acid and a strong base (e.g., CH₃COOH with NaOH), where the equivalence point is above pH 7. It can also be used for strong acid-strong base titrations. Its functional range is similar to that of another common indicator, phenolphthalein. The critical caveat is its insolubility in water, necessitating titrations in non-aqueous or mixed-solvent (e.g., ethanol-water) systems.[14]

Self-Validating Experimental Protocols

To empirically validate the properties and performance of these indicators, the following protocols are provided. These methodologies are designed to be self-validating, providing clear, quantifiable data.

Protocol 1: Preparation of Indicator Solutions

Causality: The choice of solvent is dictated by the solubility of the indicator. A standardized concentration ensures consistent performance.

Methyl Orange Solution (0.1% w/v):

  • Weigh 0.1 g of Methyl Orange powder.

  • Transfer the solid to a 100 mL volumetric flask.

  • Add approximately 50 mL of deionized water and swirl to dissolve.

  • Once dissolved, dilute to the 100 mL mark with deionized water.

  • Stopper and invert the flask several times to ensure homogeneity.

This compound Solution (0.1% w/v):

  • Weigh 0.1 g of this compound powder.

  • Transfer the solid to a 100 mL volumetric flask.

  • Add approximately 50 mL of 95% ethanol and swirl to dissolve.

  • Once dissolved, dilute to the 100 mL mark with 95% ethanol.

  • Stopper and invert the flask several times to ensure homogeneity.

Protocol 2: Spectrophotometric Determination of pKa and Transition Range

Causality: This protocol leverages the Beer-Lambert law. By measuring absorbance at different pH values, one can determine the ratio of the acidic to the basic form of the indicator and subsequently calculate the pKa using the Henderson-Hasselbalch equation.

Diagram: Workflow for pKa Determination

G cluster_prep Preparation cluster_exp Measurement cluster_analysis Data Analysis A Prepare Buffer Series (e.g., pH 2 to 10) C Add constant aliquot of indicator to each buffer A->C B Prepare Indicator Stock (Protocol 1) B->C D Measure full absorbance spectrum for each sample C->D E Identify λmax for acidic and basic forms D->E F Measure absorbance at λmax for all samples E->F G Plot Absorbance vs. pH F->G H Calculate pKa using Henderson-Hasselbalch Eq. G->H

Caption: Spectrophotometric workflow for empirical pKa determination.

Methodology:

  • Prepare a series of universal buffer solutions with known pH values spanning the expected transition range (e.g., pH 2-6 for Methyl Orange; pH 7-10 for this compound).

  • For each buffer solution, place 3 mL into a cuvette.

  • Add a precise, constant amount (e.g., 50 µL) of the respective indicator stock solution to each cuvette and mix thoroughly.

  • Measure the full absorbance spectrum (e.g., 350-700 nm) for each solution using a spectrophotometer, using a buffer-only solution as the blank.

  • Identify the wavelength of maximum absorbance (λmax) for the fully acidic form (lowest pH) and the fully basic form (highest pH).

  • Plot the absorbance at the λmax of the basic form versus pH. The pKa is the pH at the midpoint of the resulting sigmoidal curve.

Protocol 3: Comparative Titration Analysis

Causality: This direct comparison demonstrates the practical utility and limitations of each indicator in different chemical systems. The visual endpoint is compared against the potentiometric equivalence point for accuracy.

Titration A: Strong Acid (0.1 M HCl) vs. Strong Base (0.1 M NaOH)

  • Pipette 25.00 mL of 0.1 M HCl into a 250 mL Erlenmeyer flask.

  • Add 2-3 drops of Methyl Orange indicator.

  • Titrate with standardized 0.1 M NaOH until the color changes sharply from red to yellow. Record the volume.

  • Repeat the titration in a separate flask using 2-3 drops of this compound indicator (note: add ~25 mL of ethanol to keep the indicator in solution). Titrate to the first permanent color change.

  • (Optional but recommended) Repeat both titrations while monitoring the pH with a calibrated pH meter to determine the true equivalence point and compare it with the indicator endpoint.

Titration B: Weak Acid (0.1 M CH₃COOH) vs. Strong Base (0.1 M NaOH)

  • Pipette 25.00 mL of 0.1 M CH₃COOH into a 250 mL Erlenmeyer flask.

  • Repeat steps 2-5 from Titration A.

Expected Data and Interpretation

The results from Protocol 3 will highlight the core differences in performance.

TitrationTheoretical Equivalence Point (pH)Expected Methyl Orange EndpointExpected this compound Endpoint
Strong Acid vs. Strong Base 7.0Sharp, but slightly before equivalence point (~pH 4.4)Sharp, slightly after equivalence point (~pH 7.2)
Weak Acid vs. Strong Base ~8.7Gradual, indistinct, and occurs far too early. Unusable.Sharp and accurate, as transition range brackets the equivalence point.
Strong Acid vs. Weak Base ~5.3Sharp and accurate, as transition range brackets the equivalence point.Endpoint occurs far too late. Unusable.

Conclusion and Recommendations

The choice between this compound and Methyl Orange is not a matter of superiority, but of correct application based on sound chemical principles.

Choose Methyl Orange when:

  • You are performing a titration of a strong acid with a weak base.

  • Your titration system is aqueous.

  • You require a sharp, easily visible endpoint in the acidic pH range (3.1-4.4).

Choose this compound when:

  • You are performing a titration of a weak acid with a strong base.

  • Your titration system is non-aqueous or can accommodate an ethanol-water mixture.

  • You require an endpoint in the alkaline pH range.

Ultimately, understanding the underlying chemistry of these indicators—their pKa, solubility, and mechanism of action—is paramount. By employing the validation protocols outlined here, researchers can confirm the suitability of their chosen indicator, ensuring the integrity and accuracy of their analytical results.

References

  • BYJU'S. (n.d.). Methyl Orange. Retrieved from [Link]

  • The Chemistry Blog. (n.d.). What is Methyl Orange?. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl orange. Retrieved from [Link]

  • Vedantu. (n.d.). Methyl Orange: Uses, Structure & Indicator Function. Retrieved from [Link]

  • MacsChem. (n.d.). Methyl Orange | 547-58-0. Retrieved from [Link]

  • Slideshare. (2014). Synthesis of Methyl Orange Dye. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.5: Acid-Base Titrations. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Synthesis of Methyl orange. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Methyl Orange - Reaction Mechanism. Retrieved from [Link]

  • WheelerScientific. (2024, July 4). Azo Dyes Demystified: The Chemistry Behind Methyl Orange Synthesis [Video]. YouTube. Retrieved from [Link]

  • Labmonk. (2025). Methyl Orange: Acid-Base Indicator for Scientific Applications. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of 4-Phenylazo Phenol from Anthocyanins of Delonix regia and Hibiscus sabdariffa Flowers. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxyazobenzene. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 4-(phenylazo)-. Retrieved from [Link]

Sources

A Comparative Guide to 4-Phenylazophenol and Other Azo Dyes in Textile Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of 4-Phenylazophenol (also known as C.I. Solvent Yellow 7) with other significant classes of azo dyes used in the textile industry. Moving beyond a simple catalog of properties, we delve into the causal relationships between chemical structure, application methodology, and performance outcomes. The content is tailored for researchers, scientists, and professionals in materials and drug development who require a nuanced understanding of dye chemistry and its practical implications. We will explore key performance indicators through the lens of standardized experimental protocols, providing a framework for informed dye selection in textile applications.

Introduction: The Azo Chromophore in Textile Coloration

Azo dyes represent the most extensive and versatile class of synthetic colorants, accounting for 60-70% of all dyes used in the textile and food industries.[1] Their defining feature is the presence of one or more azo groups (–N=N–), which act as the primary chromophore, connected to aromatic rings.[1][2] The widespread use of azo dyes is attributable to their relatively simple and cost-effective synthesis, which allows for the creation of a vast spectrum of clear, strong colors.[3]

Within this broad family, this compound (4-PAP) is a fundamental monoazo dye.[4][5] As a diaryl azo compound, its straightforward structure makes it an excellent model for understanding the basic properties of this class, while also serving as a valuable intermediate in the synthesis of more complex dyes.[4] This guide will compare the performance of 4-PAP against representative examples of other critical azo dye classes—specifically acid, reactive, and disperse dyes—to illuminate the structure-property relationships that govern their suitability for different textile substrates and end-uses.

A Structural and Chemical Overview

The performance of a dye is intrinsically linked to its molecular structure. This section compares the chemical makeup of this compound with other selected azo dyes, highlighting the features that dictate their application and fastness properties.

This compound (C.I. Solvent Yellow 7) is a small, non-ionic molecule characterized by a single azo group linking two benzene rings, one of which is substituted with a hydroxyl group.[6]

  • Chemical Properties: It appears as a yellow-brown crystalline powder with a melting point of approximately 150-154 °C.[4][5] Its non-polar nature makes it insoluble in water but soluble in various organic solvents like ethanol, acetone, and benzene.[5][7][8] This solubility profile is a key determinant of its application class.

  • Synthesis: The synthesis is a classic example of azo chemistry, involving the diazotization of aniline, followed by an azo coupling reaction with phenol under controlled pH and temperature.[5][9]

For a meaningful comparison, we will evaluate 4-PAP against three other widely used azo dyes, each representing a different application class:

  • Acid Red 88: A monoazo acid dye containing sulfonic acid (-SO₃H) groups. These anionic groups render the dye water-soluble and are crucial for its application to protein and polyamide fibers.

  • Reactive Black 5: A large, diazo reactive dye. It features two azo groups, multiple sulfonic acid groups for water solubility, and two vinyl sulfone reactive groups. These groups form covalent bonds with the hydroxyl groups of cellulosic fibers, leading to exceptional wash fastness.

  • Disperse Orange 1: A monoazo disperse dye, similar in its non-ionic nature and limited water solubility to 4-PAP. It is designed for application on hydrophobic fibers like polyester.

G cluster_0 Comparative Azo Dye Structures PAP This compound (Solvent/Disperse Type) C12H10N2O AR88 Acid Red 88 (Acid Dye) C20H13N2NaO4S PAP->AR88 vs. Anionic DO1 Disperse Orange 1 (Disperse Dye) C12H9N3O2 PAP->DO1 Similar non-ionic character RB5 Reactive Black 5 (Reactive Dye) C26H21N5Na4O19S6 AR88->RB5 Anionic (Solubility) RB5->PAP vs. Covalent Bonding

Caption: Key structural classes of azo dyes compared.

Performance in Textile Applications: A Data-Driven Comparison

The ultimate measure of a dye's utility is its performance on a given textile substrate. This performance is evaluated based on several key metrics, primarily color fastness—the resistance of the color to fading or running when exposed to various conditions like washing, light, and rubbing.[10] The choice of dye is therefore a trade-off between the desired aesthetic, the required durability, and the nature of the textile fiber.

The following table summarizes the expected performance of this compound against our selected comparative dyes on their respective optimal substrates. Ratings are provided on a scale of 1 (Poor) to 5 (Excellent).

Performance Metric This compound (on Polyester) Acid Red 88 (on Wool) Reactive Black 5 (on Cotton) Disperse Orange 1 (on Polyester) Causality & Rationale
Wash Fastness 33-453Bonding Mechanism: Reactive dyes form covalent bonds, offering the highest resistance to desorption during washing.[11] Acid dyes rely on ionic bonds, while disperse dyes form a solid solution within the fiber, offering moderate fastness.
Light Fastness 4343Chromophore Stability: The inherent stability of the dye molecule to photodegradation is key. 4-PAP is noted for good light stability.[4][7] Metal-complex and anthraquinone dyes generally outperform simple azo dyes in this regard.[12]
Rubbing Fastness (Dry) 444-54Surface Deposition: Poor rubbing fastness is often due to unfixed dye on the fiber surface. Proper washing-off procedures after dyeing are critical.
Rubbing Fastness (Wet) 3343Water's Role: Water plasticizes the fiber and can facilitate the removal of dye aggregates that are not fully integrated into the fiber matrix, generally lowering wet rubbing fastness compared to dry.
Dye Uptake/Exhaustion GoodVery GoodGoodGoodAffinity: This reflects the dye's affinity for the fiber under specific conditions (temperature, pH, auxiliaries). Dyeing processes are optimized to maximize the transfer of dye from the bath to the fiber.

Experimental Protocols for Performance Validation

Scientific integrity demands that performance claims are backed by standardized, reproducible testing. The following protocols outline the methodologies for determining the key fastness properties discussed above. These methods are based on standards from the International Organization for Standardization (ISO).

Experimental Workflow: General Dyeing & Fastness Testing

The overall process from dyeing to performance assessment follows a logical sequence designed to ensure reproducibility and comparability of results.

Caption: Standard workflow for textile dyeing and fastness evaluation.

Protocol 1: Determination of Color Fastness to Washing (ISO 105-C06)

This test is designed to simulate the effect of domestic or commercial laundering on a textile product.[13][14]

  • Principle: A dyed textile specimen, in contact with specified adjacent fabrics, is agitated in a standard soap solution under controlled temperature and time. The inclusion of stainless steel balls simulates the mechanical action of a washing machine. The resulting color change of the specimen and the staining of the adjacent fabrics are assessed.

  • Methodology:

    • Specimen Preparation: Cut a 40 mm x 100 mm specimen of the dyed fabric.

    • Composite Specimen: Place the specimen between two undyed adjacent fabrics (e.g., multifiber and a fabric of the same type as the specimen) and sew along one of the shorter edges.

    • Washing: Place the composite specimen in a stainless steel container with a specified volume of standard soap solution and 10 stainless steel balls. The container is then placed in a laundering apparatus (e.g., a Launder-Ometer).

    • Test Conditions: The test is run for a specified time and temperature (e.g., Test A1S is 30 minutes at 40°C).[14] The apparatus rotates the containers, causing the specimen to be agitated and impacted by the steel balls.

    • Rinsing and Drying: After the cycle, the composite specimen is removed, rinsed thoroughly with cold deionized water, and dried in air at a temperature not exceeding 60°C.

    • Assessment: Allow the specimen to condition for at least 4 hours in a standard atmosphere. Assess the color change of the dyed specimen and the degree of staining on the adjacent fabrics using the standard Grey Scales under controlled lighting.

  • Causality: The steel balls are critical for simulating the abrasive action of a modern washing machine, which contributes significantly to color loss. The multifiber adjacent fabric, which contains strips of different common fibers (acetate, cotton, nylon, polyester, acrylic, wool), allows for a comprehensive assessment of the dye's propensity to stain other materials.

Protocol 2: Determination of Color Fastness to Light (ISO 105-B02)

This test evaluates the resistance of a dye to fading upon exposure to an artificial light source that mimics natural daylight.[10]

  • Principle: The dyed specimen is exposed to light from a Xenon arc lamp under controlled temperature and humidity. Simultaneously, a set of eight standard Blue Wool references are exposed. The light fastness is rated by comparing the fading of the specimen to the fading of the Blue Wool standards.

  • Methodology:

    • Specimen Mounting: Mount the dyed fabric specimen in a sample holder, partially covered with an opaque card.

    • Reference Mounting: Mount the Blue Wool references (standards 1 through 8) in an identical manner.

    • Exposure: Place the mounted specimens and references in the light fastness tester. The Xenon arc lamp provides a light spectrum similar to natural sunlight. The test is run under specified conditions of humidity and chamber temperature.

    • Assessment: Periodically inspect the specimens and references. The test ends when the color difference between the exposed and unexposed parts of the specimen corresponds to a specific grade on the Grey Scale for Assessing Change in Colour (e.g., Grade 4).

    • Rating: Identify which of the Blue Wool references shows a similar degree of fading to the specimen. The light fastness rating is the number of that Blue Wool standard (e.g., a rating of 5 means the specimen faded to the same extent as Blue Wool standard 5).

  • Causality: The Blue Wool references provide a universally accepted calibration scale. Each reference is approximately twice as resistant to fading as the one before it (e.g., standard 5 is twice as fast as standard 6). This logarithmic progression allows for the standardized rating of a wide range of materials. The Xenon arc is chosen because its spectral output is the closest artificial match to natural sunlight, ensuring the photodegradation mechanism is relevant to real-world conditions.

Toxicological and Environmental Considerations

The application of azo dyes is not without its challenges, primarily related to environmental impact and human health. A significant concern is the potential for some azo dyes to undergo reductive cleavage of the azo bond to form aromatic amines, a number of which are classified as carcinogenic or potentially carcinogenic.[3][15]

  • Regulatory Context: Legislation, such as the EU's REACH regulation, restricts the use of azo dyes that can release any of 22 specific aromatic amines in consumer goods.[3] Therefore, it is crucial to select dyes that do not have this potential.

  • This compound Profile: Safety data for 4-PAP indicates it can cause skin, eye, and respiratory irritation and may act as a skin sensitizer.[16][17] It is also classified as toxic to aquatic life, meaning that its release into waterways must be strictly controlled.[7] While 4-PAP itself is not on the restricted list, the potential for amine formation is a critical consideration for any azo dye.

  • Analytical Detection: To ensure compliance, textiles are often tested for the presence of banned amines. The standard procedure involves a chemical reduction of the dye on the fabric, followed by extraction and analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[18][19] These methods are highly sensitive and can separate and identify the various amine isomers, preventing false positives.[20]

  • Effluent Treatment: Beyond restricted substances, the color of textile effluent itself is a major environmental issue. Unfixed dye from the dyeing process must be removed from wastewater before discharge. Reactive dyes, despite their high on-fiber fastness, can have low fixation rates, leading to highly colored effluent that requires extensive treatment.

Conclusion

This guide has systematically compared this compound with other key classes of azo dyes, grounding the analysis in chemical structure, application principles, and standardized performance data.

This compound emerges as a simple, effective, and stable colorant, characteristic of the solvent and disperse dye classes. Its utility lies in coloring hydrophobic materials where high wash fastness is not the primary requirement, such as in plastics, coatings, and certain specialty textiles.[4][7]

The comparison demonstrates a clear principle: there is no single "best" dye. The optimal choice is dictated by a triad of factors: the substrate to be colored, the performance required for the end-use, and the regulatory and environmental constraints.

  • For cellulosic fibers like cotton requiring high durability to repeated washing, a reactive azo dye with its covalent dye-fiber bond is the superior choice.

  • For protein fibers like wool, an acid azo dye provides the necessary ionic attraction for effective dyeing.

  • For synthetic fibers like polyester, a disperse azo dye is required to penetrate and color the hydrophobic material.

Ultimately, the journey from a simple molecule like this compound to a high-performance, multi-functional reactive dye illustrates the sophistication of modern dye chemistry. By understanding the fundamental principles outlined in this guide, researchers and scientists can make more informed and effective decisions in the development and application of colored textiles.

References

  • Benchchem. (n.d.). A Comparative Performance Analysis of Acid Violet 7 and Other Azo Dyes in Textile Dyeing.
  • Habibu, S., et al. (2022). Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. National Institutes of Health.
  • Wikipedia. (n.d.). Azo dye.
  • Dall'Anese, R. G., et al. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
  • Chem-Impex. (n.d.). This compound.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • ChemicalBook. (2025). This compound - Safety Data Sheet.
  • MDPI. (n.d.). The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review.
  • Comprehensive Guide. (2023). Azo Dyes: Properties, Uses, and Synthesis.
  • ZDHC MRSL. (n.d.). Dyes – Azo (Forming Restricted Amines).
  • Ye, X., et al. (2020). Determination of trace azo dyes in textile wastewater by liquid-liquid extraction and dispersive liquid-liquid microextraction coupled with gas chromatography-mass spectrometry. R Discovery.
  • ChemicalBook. (2025). This compound Chemical Properties,Uses,Production.
  • ResearchGate. (2022). Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes.
  • MDPI. (n.d.). Omics-Based Approaches in Research on Textile Dye Microbial Decolorization.
  • SRIRAMCHEM. (n.d.). This compound.
  • ChiuVention. (2024). Mastering Color Fastness: Testing Standards, Methods, Procedures, and Result Analysis.
  • ResearchGate. (n.d.). Examples of various commonly used textile dye structures. Azo reactive....
  • LCGC International. (n.d.). Rapid Determination of Azo Dyes from Textile Samples Using Dionex ASE and U3000 HPLC-UV Instruments with MSQ Plus Detection.
  • Thermo Fisher Scientific. (2011). SAFETY DATA SHEET - this compound.
  • Sinoever. (2018). Study On Detection Method Of Banned Azo Dyes In Textiles.
  • MDPI. (2022). Chemoinformatics Analysis of the Colour Fastness Properties of Acid and Direct Dyes in Textile Coloration.
  • ResearchGate. (2025). Azo dyes: Synthesis, Classification and Utilisation in Textile Industry.
  • Swansea University. (n.d.). Fundamental experimental and theoretical studies on the lightfastness of azo dyes.
  • QIMA Blog. (2025). Colorfastness Test Methods for Textiles: Complete Guide.
  • MDPI. (2023). Experimental and Theoretical Insights into a Novel Lightfast Thiophene Azo Dye.
  • ResearchGate. (2025). Enzymatic Synthesis of Photoactive Poly(this compound).
  • InTouch Quality. (2019). 5 Color Fastness Tests to Prevent Textile Fading and Staining.
  • International Journal of Engineering Research & Technology. (n.d.). Effect of Reactive Dyes Structure on Light Fastness.
  • ResearchGate. (2025). Some Aspects of the Light Fastness of Reactive Azo‐dyes on Cellulose under Wet Conditions.
  • Sigma-Aldrich. (n.d.). This compound 98 1689-82-3.
  • PubChem. (n.d.). 4-Hydroxyazobenzene.
  • Thermo Fisher Scientific. (n.d.). This compound, 98%.
  • NIST. (n.d.). Phenol, 4-(phenylazo)-.
  • ChiuVention. (n.d.). Colour Fastness to Washing Test Standard: ISO 105-C08:2010.
  • ChemicalBook. (n.d.). This compound synthesis.
  • EUROLAB. (n.d.). ISO 105-C07 Textiles - Color Fastness Tests - Part C07: Color Fastness to Wet Rubbing of Pigment Printed Textiles.
  • Fisher Scientific. (n.d.). This compound, 98%.
  • Fashion Sustainability Directory. (n.d.). What Are the Alternatives to Toxic Textile Dyes?.

Sources

A Comparative Guide to 4-Phenylazophenol in Nonlinear Optical Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the dynamic field of nonlinear optics (NLO), the quest for high-performance, cost-effective materials is paramount for advancing technologies in optical computing, data storage, and optical limiting. Azo dyes have emerged as a prominent class of organic NLO materials due to their significant second and third-order nonlinearities, excellent photostability, and the versatility of their molecular structures. This guide presents a comprehensive comparative study of 4-Phenylazophenol (4-hydroxyazobenzene), a representative azo dye, within the broader landscape of NLO materials. We delve into its synthesis, theoretical NLO properties, and provide a comparative analysis against other well-characterized NLO dyes. This guide aims to provide researchers, scientists, and professionals in drug development and materials science with a foundational understanding of this compound's potential and to highlight key experimental methodologies for its characterization.

Introduction to Nonlinear Optical Materials and the Role of Azo Dyes

Nonlinear optics is a branch of optics that describes the behavior of light in materials where the dielectric polarization P responds nonlinearly to the electric field E of the light. This nonlinear response gives rise to a host of phenomena, including second-harmonic generation (SHG), third-harmonic generation (THG), and the optical Kerr effect, which are the bedrock of many modern photonic technologies.

Organic molecules, particularly those with extended π-conjugated systems, have garnered significant attention for NLO applications.[1] Their large optical nonlinearities, fast response times, and the ability to be chemically modified make them attractive alternatives to traditional inorganic crystals. Among these organic materials, azo dyes, characterized by the presence of one or more azo (-N=N-) groups, are a particularly promising class of chromophores.[2] The electronic structure of azo dyes, often featuring a "push-pull" system with electron-donating and electron-accepting groups at opposite ends of the conjugated bridge, facilitates intramolecular charge transfer upon photoexcitation, leading to large hyperpolarizabilities.[1]

This compound, with its simple yet effective donor-acceptor structure (the hydroxyl group as a donor and the phenylazo group as an acceptor), serves as an excellent model compound to understand the fundamental structure-property relationships in azo-based NLO materials.

Synthesis of this compound

The synthesis of this compound is a classic example of an azo coupling reaction, a cornerstone of dye chemistry. The procedure involves two main steps: the diazotization of an aromatic amine followed by coupling with a coupling agent, in this case, phenol.

Experimental Protocol: Synthesis of this compound

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Phenol

  • Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Ice

  • Sodium Chloride (NaCl)

  • Distilled Water

  • Ethanol or Benzene for recrystallization

Procedure:

Part A: Diazotization of Aniline

  • In a beaker, dissolve a specific molar quantity of aniline in a solution of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution. Maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.

  • The completion of the diazotization can be checked using starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid). The resulting solution contains the benzenediazonium chloride salt.

Part B: Azo Coupling with Phenol

  • In a separate beaker, dissolve a stoichiometric amount of phenol in an aqueous solution of sodium hydroxide. This creates the phenoxide ion, which is a more reactive coupling agent.

  • Cool this alkaline phenol solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the cold alkaline phenol solution with vigorous stirring.

  • A brightly colored precipitate of this compound will form immediately.

  • Continue stirring the reaction mixture in the ice bath for about 30-60 minutes to ensure the completion of the coupling reaction.

  • Filter the crude product using a Buchner funnel and wash it with cold water to remove any unreacted salts.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or benzene to obtain pure this compound as a crystalline solid.

Causality Behind Experimental Choices:

  • Low Temperature (0-5 °C): The diazonium salt is unstable at higher temperatures and can decompose to nitrogen gas and a phenyl cation, which would lead to unwanted side products. Maintaining a low temperature is crucial for maximizing the yield of the desired azo compound.

  • Alkaline Conditions for Coupling: The coupling reaction is an electrophilic aromatic substitution. The phenoxide ion, formed under alkaline conditions, is a much stronger activating group than the neutral phenol, making the aromatic ring more susceptible to attack by the weakly electrophilic diazonium ion.

Nonlinear Optical Properties of this compound: A Theoretical Perspective

A theoretical investigation into the spectroscopic and nonlinear optical properties of trans- and cis-4-hydroxyazobenzene revealed that the trans-isomer of this compound exhibits a high second hyperpolarizability (γ), which is a microscopic measure of the third-order NLO response.[2] This high value is attributed to the efficient intramolecular charge transfer from the hydroxyl donor group to the phenylazo acceptor group across the π-conjugated system.

The study highlights the importance of the molecular geometry, with the planar trans-isomer facilitating greater electron delocalization and thus a larger NLO response compared to the non-planar cis-isomer.[2] These theoretical predictions strongly suggest that this compound is a promising candidate for third-order NLO applications. However, experimental validation is crucial to confirm these computational findings.

Comparative Analysis with Alternative NLO Materials

To contextualize the potential of this compound, it is instructive to compare its theoretical NLO properties with the experimentally determined values of other well-known NLO dyes. The key parameters for comparison are the third-order nonlinear susceptibility (χ⁽³⁾) and the nonlinear refractive index (n₂).

Material Measurement Technique Wavelength (nm) Nonlinear Refractive Index (n₂) (cm²/W) Third-Order Susceptibility (χ⁽³⁾) (esu) Reference(s)
This compound (trans-isomer) DFT Calculation-Not CalculatedPredicted to be high[2]
Methyl Orange Z-scan405~10⁻⁷~10⁻⁷[3]
Crystal Violet Z-scan532Positive (self-focusing)-[4][5]
Disperse Red 1 Electro-optic measurement810--[6]

Note: The values presented are indicative and can vary depending on the experimental conditions such as solvent, concentration, and laser parameters.

This comparison underscores that azo dyes like Methyl Orange exhibit significant third-order nonlinearities that are experimentally verifiable. The positive nonlinear refractive index of Crystal Violet indicates a self-focusing effect, which is relevant for applications in optical switching. While direct experimental values for this compound are lacking, its theoretically predicted high hyperpolarizability places it in a promising position within this class of materials.

Experimental Characterization of NLO Properties

The characterization of the nonlinear optical properties of a material is essential to determine its suitability for various applications. The Z-scan technique is a widely used and relatively simple method for measuring the sign and magnitude of the third-order nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).

Experimental Protocol: Z-scan Measurement

Objective: To determine the nonlinear refractive index (n₂) and nonlinear absorption coefficient (β) of a this compound solution.

Experimental Setup:

Z_scan_setup cluster_setup Z-scan Experimental Setup Laser Laser Source (e.g., Nd:YAG) Attenuator Attenuator Laser->Attenuator BeamSplitter1 Beam Splitter Attenuator->BeamSplitter1 Lens Focusing Lens BeamSplitter1->Lens Transmitted Beam Reference_Detector Reference Detector BeamSplitter1->Reference_Detector Reflected Beam Sample Sample on Translation Stage Lens->Sample BeamSplitter2 Beam Splitter Sample->BeamSplitter2 Aperture Aperture Detector_Closed Detector (Closed Aperture) Aperture->Detector_Closed Closed Aperture Path BeamSplitter2->Aperture Closed Aperture Path Detector_Open Detector (Open Aperture) BeamSplitter2->Detector_Open Open Aperture Path

Caption: A schematic of a typical Z-scan experimental setup.

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., ethanol, DMSO) at a known concentration. The solution should have a linear absorption at the laser wavelength that is not too high to avoid significant thermal effects.

  • Beam Characterization: A well-characterized Gaussian laser beam is used. The beam waist and Rayleigh range are determined precisely.

  • Z-scan Measurement:

    • The sample is mounted on a translation stage that moves it along the z-axis (the direction of laser beam propagation) through the focal point of a lens.

    • The laser beam is split into two parts before the sample. One part goes to a reference detector to monitor the input laser power.

    • After passing through the sample, the beam is split again. One part goes directly to a detector (open aperture) to measure the total transmitted intensity. The other part passes through a finite aperture placed in the far field before reaching another detector (closed aperture).

  • Data Acquisition:

    • Open Aperture (OA) Z-scan: The transmittance is measured as a function of the sample position without the aperture. Any change in transmittance is due to nonlinear absorption (e.g., two-photon absorption or saturable absorption).

    • Closed Aperture (CA) Z-scan: The transmittance is measured with the aperture in place. The aperture makes the system sensitive to changes in the beam's spatial profile (focusing or defocusing) caused by the nonlinear refractive index of the sample.

  • Data Analysis:

    • The open-aperture data is analyzed to determine the nonlinear absorption coefficient (β).

    • The closed-aperture data is divided by the open-aperture data to isolate the effect of nonlinear refraction. This normalized transmittance curve is then fitted to theoretical models to extract the sign and magnitude of the nonlinear refractive index (n₂).

Self-Validating System:

The Z-scan technique is inherently self-validating. The characteristic peak-valley or valley-peak shape of the closed-aperture scan provides a clear signature of the sign of the nonlinear refractive index. Furthermore, the separation between the peak and the valley is directly related to the Rayleigh range of the focused beam, providing a consistency check for the experimental setup.

Structure-Property Relationships and Future Outlook

The NLO properties of azo dyes like this compound are intrinsically linked to their molecular structure. The key factors influencing the NLO response include:

  • Length of the π-conjugated system: Longer conjugation generally leads to a larger NLO response.

  • Strength of Donor and Acceptor Groups: Stronger electron-donating and -accepting groups enhance the intramolecular charge transfer and increase the hyperpolarizability.

  • Molecular Planarity: A planar molecular structure allows for better delocalization of π-electrons, which is favorable for a large NLO response.

The theoretical prediction of a high second hyperpolarizability for this compound makes it a compelling candidate for further investigation. Future research should focus on:

  • Experimental Verification: Performing Z-scan and other NLO characterization techniques on this compound to experimentally determine its χ⁽³⁾ and n₂ values.

  • Molecular Engineering: Synthesizing derivatives of this compound with different donor and acceptor groups to tune and optimize its NLO properties.

  • Device Fabrication: Incorporating this compound into polymer matrices or thin films to assess its performance in practical NLO devices.

Conclusion

This compound stands as a fundamentally important molecule in the study of azo-based nonlinear optical materials. While experimental data on its third-order NLO properties is currently lacking, theoretical studies strongly indicate its potential, predicting a significant second hyperpolarizability. Its straightforward synthesis and well-defined structure make it an ideal platform for both fundamental research into structure-property relationships and for the design of new, high-performance NLO materials. The detailed experimental protocols provided in this guide for its synthesis and characterization are intended to facilitate further research in this promising area, ultimately paving the way for the development of next-generation photonic devices.

References

  • Hadi, M. F., Alwaan, E. M., & Abass, W. H. (2017). Nonlinear Optical Characteristics of Crystal VioletDye Doped Polystyrene Films by Using Z-Scan Technique. Al-Mustansiriyah Journal of Science, 27(5). [Link]

  • ResearchGate. (n.d.). Nonlinear Optical Characteristics of Crystal VioletDye Doped Polystyrene Films by Using Z-Scan Technique. Retrieved from [Link]

  • Li, H., et al. (2017). Theoretical study of the spectroscopic and nonlinear optical properties of trans- and cis-4-hydroxyazobenzene. Journal of Molecular Modeling, 23(3), 79. [Link]

  • AIP Publishing. (2022). Non-Linear Optical Properties of Methyl Orange (MO) Dye. [Link]

  • Javaid, A., et al. (2022). synthesis of 4-hydroxyazobenzene, a promising azo dye for antifungal activity against macrophomina phaseolina. ResearchGate. [Link]

  • Anusha, J., & Jeyaram, S. (2024). Nonlinear Optical Refraction and Absorption Features of Methyl Orange Dye in Polar Solvents. Journal of Fluorescence, 35(4), 1961–1968. [Link]

  • Kurtz, S. K., & Perry, T. T. (1968). A powder technique for the evaluation of nonlinear optical materials. Journal of Applied Physics, 39(8), 3798-3813.
  • Sheik-Bahae, M., Said, A. A., Wei, T. H., Hagan, D. J., & Van Stryland, E. W. (1990). Sensitive measurement of optical nonlinearities using a single beam. IEEE Journal of Quantum Electronics, 26(4), 760-769.
  • Supporting Information for Macromolecules. (n.d.). Synthesis of 4'-methoxyl (4-hydroxy) azobenzene (Azo). [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlocking Innovation: The Role of 4-Butyl-4'-hydroxyazobenzene in Advanced Organic Synthesis. [Link]

  • ResearchGate. (2019). Spectral characteristics and nonlinear studies of crystal violet dye. [Link]

  • MDPI. (2023). The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response. [Link]

  • AIP Publishing. (2014). Second-harmonic generation in dry powders: A simple experimental method to determine nonlinear efficiencies under strong light scattering. [Link]

  • PubMed. (2023). The Kurtz-Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response. [Link]

  • Indian Academy of Sciences. (2004). Optical nonlinearity of organic dyes as studied by Z-scan and transient grating techniques. [Link]

  • Optica Publishing Group. (1993). Electro-optic determination of the nonlinear-optical properties of a covalently functionalized Disperse Red 1 copolymer. [Link]

Sources

alternative stains to 4-Phenylazophenol in histological studies

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Modern Alternatives for Azo-Based Stains in Histological Analysis

In the landscape of histological staining, the family of azo dyes, which includes compounds structurally related to 4-Phenylazophenol, has long served as a cornerstone for visualizing lipids and connective tissues. Stains like Sudan IV and the Biebrich Scarlet used in Masson's Trichrome are classic examples, prized for their vibrant coloration. However, the evolution of microscopy and the increasing demand for quantitative, specific, and multiplex-compatible analyses have illuminated the limitations of these traditional methods.

This guide provides a comprehensive comparison of traditional azo-based stains with modern, high-performance alternatives. We will delve into the mechanistic underpinnings of these reagents, present side-by-side performance data, and provide detailed, validated protocols to facilitate their adoption in your laboratory. Our focus is not merely on substitution but on upgrading your histological toolbox to achieve more robust and reproducible results.

Part 1: Staining of Neutral Lipids - Moving Beyond Lysochromes

The staining of neutral lipids, particularly triglycerides in frozen sections (e.g., for steatosis studies), has traditionally relied on lysochromes from the Sudan group, such as Oil Red O and Sudan IV. These oil-soluble colorants physically dissolve in lipid droplets, a mechanism that is effective but carries significant drawbacks. They require harsh organic solvent-based differentiation steps, are prone to forming precipitates, and are fundamentally incompatible with subsequent immunofluorescence (IF) protocols.

The Modern Alternatives: Nile Red and BODIPY™ 493/503

Fluorescent probes offer a superior alternative, replacing simple physical partitioning with photophysical mechanisms that provide higher sensitivity and specificity.

Nile Red (Nile Blue Oxazone) is a fascinating probe whose fluorescence is intrinsically linked to the hydrophobicity of its environment. In aqueous media, it is virtually non-fluorescent. However, upon partitioning into the non-polar environment of intracellular lipid droplets, it becomes intensely yellow-gold fluorescent. This solvatochromism eliminates the need for differentiation steps, as the signal is inherently background-free.

The BODIPY (boron-dipyrromethene) family of dyes represents a pinnacle of fluorescent probe engineering. BODIPY 493/503 is highly specific for neutral lipids and is characterized by its exceptional photostability, high quantum yield, and narrow, well-defined emission spectra. These features make it an ideal candidate for colocalization studies and quantitative analysis, as its signal is bright, stable, and less prone to spectral bleed-through.

Comparative Performance Data
FeatureSudan IV / Oil Red ONile RedBODIPY™ 493/503
Staining Principle Physical partitioning (Lysochrome)Solvatochromism (Fluorescence)Lipophilicity-driven (Fluorescence)
Specificity Moderate (Stains other hydrophobic structures)High for neutral lipidsVery High for neutral lipids
Sensitivity GoodExcellentExceptional
Workflow Multi-step, requires differentiationSimple, no wash/differentiation neededSimple, requires brief incubation and wash
Compatibility with IF NoYesYes
Quantitative Analysis Difficult, colorimetricGood, fluorescence intensityExcellent, fluorescence intensity
Photostability N/A (Permanent)ModerateHigh
Experimental Workflow: A Head-to-Head Comparison

The workflow simplification offered by fluorescent probes is a significant advantage in a high-throughput research environment.

G cluster_0 Traditional Lysochrome Workflow (e.g., Oil Red O) cluster_1 Fluorescent Lipid Staining Workflow (e.g., BODIPY) a0 Fixation (e.g., Formalin) a1 Rinse in PBS a0->a1 a2 Incubate in 60% Isopropanol a1->a2 a3 Stain with Oil Red O Solution a2->a3 a4 Differentiate in 60% Isopropanol a3->a4 a5 Counterstain (e.g., Hematoxylin) a4->a5 a6 Mount in Aqueous Medium a5->a6 b0 Fixation (e.g., Formalin) b1 Rinse in PBS b0->b1 b2 Permeabilize (if needed) b1->b2 b3 Incubate with BODIPY Solution b2->b3 b4 Rinse in PBS b3->b4 b5 Counterstain (e.g., DAPI) b4->b5 b6 Mount with Antifade Medium b5->b6 G cluster_0 Masson's Trichrome cluster_1 Picrosirius Red A Tissue Section (Collagen + Cytoplasm) B Stain All with Red Azo Dye (e.g., Biebrich Scarlet) A->B C Differentiate & Counterstain with Aniline Blue B->C D Result: Red Cytoplasm Blue Collagen C->D E Tissue Section (Collagen + Cytoplasm) F Incubate in Picrosirius Red Solution E->F G Result (Brightfield): Red Collagen Pale Cytoplasm F->G H Result (Polarized Light): Brightly Birefringent Collagen (Green-Orange-Red) F->H View under Polarized Light

Caption: Staining principles of Masson's Trichrome vs. Picrosirius Red.

Protocol: Picrosirius Red Staining for Collagen Analysis

This protocol is suitable for paraffin-embedded sections.

  • Preparation:

    • Prepare Picrosirius Red solution: Dissolve 0.1g of Sirius Red F3B in 100 mL of saturated aqueous picric acid. This solution is stable for months at room temperature.

    • Prepare an acid rinse solution: 0.5% acetic acid in water.

  • Staining Procedure:

    • Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections through xylene and graded alcohols to water.

    • (Optional but Recommended) For optimal results, pre-stain nuclei with Weigert's hematoxylin for 5-8 minutes, followed by a "bluing" step in running tap water.

    • Rinse well in distilled water.

    • Incubate slides in the Picrosirius Red solution for 60 minutes at room temperature. This long incubation ensures maximal binding and vibrant staining.

    • Rinse slides briefly (two changes) in the 0.5% acetic acid solution to remove unbound dye.

    • Dehydrate rapidly through three changes of 100% ethanol.

    • Clear in xylene and mount with a resinous mounting medium.

  • Imaging:

    • For standard visualization, use a brightfield microscope. Collagen will appear red, and cytoplasm will be pale yellow.

    • For quantitative analysis, use a brightfield microscope equipped with polarizing filters. Collagen fibers will appear bright yellow, orange, or red against a black background.

Conclusion

While traditional azo-based histological stains have served the scientific community for decades, modern research demands greater precision, reproducibility, and analytical depth. For lipid analysis, fluorescent probes like Nile Red and BODIPY™ 493/503 offer superior sensitivity, specificity, and compatibility with advanced imaging modalities. For collagen staining, Picrosirius Red has become the gold standard, transforming a qualitative art into a quantitative science through its specific interaction with collagen and its unique properties under polarized light. By embracing these alternatives, researchers can generate higher-quality data and unlock new insights into tissue pathobiology.

References

  • Greenspan, P., Mayer, E. P., & Fowler, S. D. (1985). Nile red: a selective fluorescent stain for intracellular lipid droplets. The Journal of cell biology, 100(3), 965–973. [Link]

  • Gocze, P. M., & Freeman, D. A. (1994). A new, highly specific, and sensitive fluorescent probe for lipid droplets. The journal of histochemistry and cytochemistry, 42(4), 419-425. [Link]

  • Junqueira, L. C. U., Bignolas, G., & Brentani, R. R. (1979). Picrosirius staining plus polarization microscopy, a specific method for collagen detection in tissue sections. Histochemical Journal, 11(4), 447-455. [Link]

  • Lattouf, R., Younes, R., Lutomski, D., Naaman, N., Godeau, G., Senni, K., & Changotade, S. (2014). Picrosirius red staining: a useful tool to appraise collagen networks in normal and pathological tissues. Journal of histochemistry and cytochemistry, 62(10), 751-758. [Link]

  • Rich, L., & Whittaker, P. (2005). Collagen and picrosirius red staining: a polarized light assessment of fibrillar hue and spatial distribution. Brazilian journal of morphological sciences, 22(2), 97-104. [Link]

A Comparative Performance Analysis of 4-Phenylazophenol in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating Azo Dyes as Sensitizers

For researchers and scientists in the field of renewable energy and materials science, the quest for efficient, cost-effective, and stable dye-sensitized solar cells (DSSCs) is a continuous endeavor. The sensitizing dye is a critical component, governing the light-harvesting efficiency and overall performance of the solar cell.[1][2] While ruthenium-based complexes like N719 have long been the benchmark, their high cost and potential environmental concerns have spurred the search for viable alternatives.[2][3][4] Among these, organic dyes, particularly azo dyes, have emerged as a promising class of sensitizers due to their high molar extinction coefficients, straightforward synthesis, and tunable photophysical properties.[5][6][7][8]

This guide provides an in-depth performance comparison of 4-Phenylazophenol, a representative azo dye, in the context of its application in DSSCs. We will delve into its performance metrics, compare it with established alternatives, and provide detailed experimental protocols for fabrication and characterization, underpinned by the principles of scientific integrity and reproducibility.

The Working Principle of Dye-Sensitized Solar Cells

A dye-sensitized solar cell is a photoelectrochemical system that mimics natural photosynthesis.[2] The core of the device consists of a porous layer of a wide-bandgap semiconductor, typically titanium dioxide (TiO2), coated with a monolayer of a sensitizing dye. This photoanode is immersed in an electrolyte containing a redox couple, and a counter electrode completes the circuit.[1][9] The process of converting light into electricity can be summarized in the following steps:

  • Light Absorption: The dye molecules absorb incident photons, causing an electron to be excited from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

  • Electron Injection: The excited electron is then injected into the conduction band of the TiO2 semiconductor.

  • Electron Transport: The injected electrons travel through the porous TiO2 network to the transparent conducting oxide (TCO) coated glass substrate (the anode).

  • External Circuit: The electrons flow from the anode through an external circuit to the counter electrode, generating an electric current.

  • Dye Regeneration: The oxidized dye molecule is regenerated by accepting an electron from the redox mediator (typically an iodide/triiodide couple) in the electrolyte.

  • Redox Mediator Regeneration: The oxidized redox mediator diffuses to the counter electrode, where it is reduced back to its original state by the electrons from the external circuit.

This regenerative cycle allows for the continuous conversion of light into electricity.[9]

Caption: Working principle of a dye-sensitized solar cell.

This compound as a Sensitizer: Properties and Performance

This compound is an organic compound characterized by the presence of an azo group (-N=N-) connecting two aromatic rings. This structure is responsible for its ability to absorb light in the visible region of the electromagnetic spectrum.

Caption: Molecular structure of this compound.

The performance of a DSSC is evaluated based on several key photovoltaic parameters:

  • Open-Circuit Voltage (Voc): The maximum voltage a solar cell can produce when no current is flowing. It is determined by the difference between the Fermi level of the semiconductor and the redox potential of the electrolyte.[10][11]

  • Short-Circuit Current Density (Jsc): The maximum current density a solar cell can produce when the voltage across it is zero. It is influenced by the light-harvesting efficiency of the dye and the charge collection efficiency of the device.[11]

  • Fill Factor (FF): A measure of the "squareness" of the current-voltage (I-V) curve, representing the ratio of the maximum power output to the product of Voc and Jsc.[1]

  • Power Conversion Efficiency (η): The overall efficiency of the solar cell in converting light energy into electrical energy. It is calculated as the ratio of the maximum power output (Pmax) to the incident light power (Pin).[1][11]

Studies have shown that azo dyes, including derivatives of this compound, can act as effective sensitizers in DSSCs. For instance, a study on an azo dye containing acetic acid and sulfonic acid as acceptor groups reported a maximum conversion efficiency of 3.52%.[5] Another investigation on azo dyes derived from benzoic and cinnamic acids also demonstrated their potential in DSSC applications.[12]

Comparative Analysis: this compound vs. Benchmark Dyes

To provide a clear perspective on the performance of this compound and related azo dyes, it is essential to compare them with the well-established ruthenium-based sensitizer, N719, and other high-performance organic dyes.

SensitizerVoc (V)Jsc (mA/cm²)FFη (%)Reference
Azo Dyes
Azo dye with acetic and sulfonic acid groups---3.52[5]
(2-hydroxynaphthalene-1-ylazo)benzoic acid~0.60~2.5~0.65~1.0[12]
(2-hydroxynaphthalene-1-ylazo)cinnamic acid~0.62~3.0~0.68~1.3[12]
Benchmark Dyes
N719 (Ruthenium-based)~0.79.8-3.7[13]
N719 (Ruthenium-based)---7.30[4]
YS5 (Ruthenium-based)---6.05[3][14]
SPS-01 (Thiocyanate-free)---7.96[4]
C106/N719 (co-sensitization)---8.10[15]

Disclaimer: The performance of DSSCs is highly dependent on fabrication conditions, materials, and measurement setups. The data presented in this table are from different studies and should be used for relative comparison rather than absolute values.

From the table, it is evident that while azo dyes like this compound derivatives show promise, their reported efficiencies are generally lower than those of benchmark ruthenium-based dyes. However, the lower cost and simpler synthesis of azo dyes make them an attractive area for further research and optimization.[7] The key to improving the performance of azo dye-based DSSCs lies in molecular engineering to enhance their light absorption range, improve their anchoring to the TiO2 surface, and optimize their electronic properties for efficient charge transfer.

Experimental Protocols

To ensure the reproducibility and validity of research findings, it is crucial to follow standardized and well-documented experimental procedures. Here, we outline the key steps for the fabrication and characterization of a this compound-sensitized solar cell.

Fabrication of the DSSC

Caption: Experimental workflow for DSSC fabrication and characterization.

1. Photoanode Preparation:

  • Cleaning of FTO Glass: The fluorine-doped tin oxide (FTO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then dried with a stream of nitrogen.

  • Deposition of TiO2 Paste: A layer of TiO2 paste is deposited on the conductive side of the FTO glass using the doctor-blade technique.[9] Scotch tape is used as a spacer to control the thickness of the film.

  • Sintering of TiO2 Film: The TiO2-coated substrate is gradually heated in a furnace to 500°C and kept at this temperature for 30 minutes to remove organic binders and ensure good electrical contact between the TiO2 nanoparticles. The film is then allowed to cool down to room temperature.

  • Dye Sensitization: The sintered TiO2 film is immersed in a solution of this compound in a suitable solvent (e.g., ethanol or a mixture of acetonitrile and tert-butanol) for 18-24 hours at room temperature.[9] After sensitization, the photoanode is rinsed with the solvent to remove any non-adsorbed dye molecules and then dried.[9]

2. Counter Electrode Preparation:

  • A hole is drilled in another FTO glass substrate.

  • The conductive side of the FTO glass is coated with a thin layer of a platinum catalyst (e.g., by sputtering or by applying a drop of H2PtCl6 solution and heating at 400°C for 15 minutes).[16]

3. Cell Assembly:

  • The photoanode and the counter electrode are assembled in a sandwich-like configuration, separated by a thin polymer spacer (e.g., Surlyn).

  • The assembly is heated to melt the spacer and seal the cell.

  • The electrolyte, typically a solution of an iodide/triiodide redox couple in an organic solvent, is injected into the cell through the pre-drilled hole in the counter electrode.

  • The hole is then sealed to prevent leakage of the electrolyte.[9]

Characterization of the DSSC
  • Current-Voltage (I-V) Measurement: The photovoltaic performance of the assembled DSSC is measured using a solar simulator under standard test conditions (AM 1.5G illumination, 100 mW/cm²).[13][17] The I-V curve is recorded using a source meter, from which the Voc, Jsc, FF, and η can be determined.[17]

  • Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement: IPCE, also known as External Quantum Efficiency (EQE), measures the ratio of the number of collected electrons to the number of incident photons at a specific wavelength.[17] This measurement provides insight into the light-harvesting and charge injection efficiency of the dye across the solar spectrum.

Conclusion and Future Outlook

This compound and other azo dyes represent a viable and cost-effective alternative to traditional ruthenium-based sensitizers in dye-sensitized solar cells. While their current reported efficiencies may not yet match those of the leading benchmark dyes, their tunable properties and straightforward synthesis offer significant potential for future development. The key to unlocking this potential lies in a concerted effort in molecular design to enhance light absorption, improve charge transfer dynamics, and ensure long-term stability.

The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon. By systematically investigating the structure-property relationships of azo dyes and optimizing the device fabrication process, it is anticipated that the performance of this compound-based DSSCs can be significantly improved, paving the way for a new generation of low-cost and efficient solar energy conversion devices.

References

  • Fabrication and characterization of dye sensitized solar cells: A photographic guide. (2015). CORE. [Link]

  • Electrochemical Characterization Techniques for Performance Optimization in Dye-sensitized Solar Cells: A Narrative Review. (2024). MOTIVECTION : Journal of Mechanical, Electrical and Industrial Engineering. [Link]

  • Fabrication procedure of dye-sensitized solar cells. (n.d.). Kamat Lab. [Link]

  • Pazoki, M., Cappel, U. B., Johansson, E. M. J., & Hagfeldt, A. (2017). Characterization techniques for dye-sensitized solar cells. Energy & Environmental Science, 10(3), 672-709. [Link]

  • Pazoki, M., et al. (2016). Characterization techniques for dye-sensitized solar cells. Energy & Environmental Science. [Link]

  • Rouhani, S., & Hosseinnezhad, M. (2015). Application of azo dye as sensitizer in dye-sensitized solar cells. Progress in Color, Colorants and Coatings, 8(4), 259-265. [Link]

  • Pazoki, M., et al. (2017). Characterization techniques for dye-sensitized solar cells. DiVA portal. [Link]

  • Dye-sensitized Solar Cells: Principle, Fabrication and Performance. (2017). JoVE. [Link]

  • Sun, Y., Onicha, A. C., Myahkostupov, M., & Castellano, F. N. (2010). Viable alternative to N719 for dye-sensitized solar cells. ACS applied materials & interfaces, 2(7), 2039–2045. [Link]

  • S, P. S., & Giribabu, L. (2012). Efficient thiocyanate-free sensitizer: a viable alternative to N719 dye for dye-sensitized solar cells. Dalton transactions (Cambridge, England : 2003), 41(32), 9695–9698. [Link]

  • Rouhani, S., & Hosseinnezhad, M. (2015). Application of Azo Dye as Sensitizer in Dye-Sensitized Solar Cells. Progress in Color, Colorants and Coatings, 8(4), 259-265. [Link]

  • Sun, Y., Onicha, A. C., Myahkostupov, M., & Castellano, F. N. (2010). Viable Alternative to N719 for Dye-Sensitized Solar Cells. ACS Applied Materials & Interfaces, 2(7), 2039-2045. [Link]

  • Factors Affect Dye Sensitized Solar Cells performance. (n.d.). Academy Publishing Center. [Link]

  • How to Make Dye-Sensitized Solar Cell or Solar Cell from Fruit Tea. (2024). Homemade Circuits. [Link]

  • Dye-sensitized solar cell. (n.d.). Wikipedia. [Link]

  • Performance enhancement of dye-sensitized solar cells (DSSCs) using a natural sensitizer. (2025). ResearchGate. [Link]

  • Synthesis of azo dyes for use in dye-sensitized solar cells. (2020). Morressier. [Link]

  • Dye Sensitized Solar Cell Lab Procedure. (2009). YouTube. [Link]

  • DSSC: Dye Sensitized Solar Cells. (n.d.). Gamry Instruments. [Link]

  • Dye-sensitized Solar Cells and Azo Dye. (n.d.). ResearchGate. [Link]

  • Matović, M., et al. (2019). On the azo dyes derived from benzoic and cinnamic acids used as photosensitizers in dye-sensitized solar cells. Turkish Journal of Chemistry. [Link]

  • Selective sensitization strategy for high-performance panchromatic dye-sensitized solar cells. (2022). ScienceDirect. [Link]

  • Summary of the photovoltaic parameters of the DSSC devices. (n.d.). ResearchGate. [Link]

  • Analysis performance of dye-sensitized solar cells (DSSC) of single and double mixed natural dye as photosensitizers. (2024). World Journal of Advanced Research and Reviews. [Link]

  • Essah, B. O. K. (2022). Synthesis and Characterization of 4-phenyldiazenylnaphthalen-1-ol as a Sensitizer for Dye-Sensitized Solar Cells (DSSCS). ResearchGate. [Link]

  • Enzymatic Synthesis of Photoactive Poly(this compound). (2025). ResearchGate. [Link]

  • Fabrication and characterization of highly efficient dye-sensitized solar cells with composited dyes. (2022). Journal of the Korean Ceramic Society. [Link]

  • Characterization of high-performance organic dyes for dye-sensitized solar cell: a DFT/TDDFT study. (n.d.). ResearchGate. [Link]

  • INDIGENOUS DEVELOPMENT OF DYE-SENSITIZED SOLAR CELLS AND PERFORMANCE EVALUATION UNDER TEXAS ENVIRONMENT. (n.d.). WTAMU Repository. [Link]

  • Photovoltaic performance of the dyes. (n.d.). ResearchGate. [Link]

  • Dye-sensitized solar cells achieve a new record. (2022). ScienceDaily. [Link]

  • Enhanced DSSC Performance by the Introduction of Hydroxamic Acid Group into the Cyanoacetic Acid Dyes. (n.d.). ResearchGate. [Link]

  • PERFORMANCE ENHANCEMENT OF DYE SENSITIZED SOLAR CELL USING GRAPHENE OXIDE DOPED TITANIUM DIOXIDE PHOTOELECTRODE. (n.d.). Malaysian Journal of Analytical Sciences. [Link]

  • Enhanced Efficiency of Dye-Sensitized Solar Cells Based on Polymer-Assisted Dispersion of Platinum Nanoparticles/Carbon Nanotubes Nanohybrid Films as FTO-Free Counter Electrodes. (2021). MDPI. [Link]

  • Highest Efficiency Dssc Fabrication With Natural Dye and Chemical Dye Sufiyah Assegaf. (2024). Portal Jurnal Peneliti. net. [Link]

Sources

A Comparative Guide to the Cytotoxicity of 4-Phenylazophenol and Other Phenolic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comparative analysis of the in vitro cytotoxicity of 4-Phenylazophenol against other common phenolic compounds: Phenol, Bisphenol A (BPA), and 4-Nonylphenol. While extensive experimental data is available for the latter compounds, this guide addresses the current data gap for this compound by integrating principles of toxicology and structure-activity relationships to forecast its potential cytotoxic profile.

Introduction: The Double-Edged Sword of Phenolic Compounds

Phenolic compounds are a structurally diverse class of chemicals characterized by a hydroxyl group (-OH) attached to an aromatic ring. Their applications are vast, ranging from industrial manufacturing to pharmaceuticals. However, their widespread use necessitates a thorough understanding of their potential impact on human health. Cytotoxicity, the ability of a substance to cause cell damage or death, is a critical parameter in assessing the safety and therapeutic potential of these compounds. This guide focuses on this compound, an azo dye, and compares its anticipated cytotoxic profile with that of the well-studied phenolic compounds: Phenol, Bisphenol A, and 4-Nonylphenol.

Chemical Structures at a Glance

A molecule's structure is intrinsically linked to its biological activity. The compounds under review, while all phenolic, possess distinct structural features that influence their cytotoxic potential.

  • This compound: This molecule is unique in this comparison as it contains an azo bond (-N=N-) linking two aromatic rings, one of which is substituted with a hydroxyl group. This classifies it as an azo dye.

  • Phenol: The simplest of the group, consisting of a single hydroxyl group attached to a benzene ring.

  • Bisphenol A (BPA): Characterized by two phenol rings linked by a central carbon atom.

  • 4-Nonylphenol: An alkylphenol with a nine-carbon alkyl chain attached to the phenol ring.

Comparative Cytotoxicity Analysis: A Data-Driven Overview

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity, representing the concentration required to inhibit a biological process by 50%. The following table summarizes published IC50 values for Phenol, Bisphenol A, and 4-Nonylphenol across various human cell lines.

It is critical to note that to date, there is a lack of published peer-reviewed studies detailing the specific IC50 values of this compound on human cell lines. Therefore, its inclusion in this guide is based on predictive analysis derived from the toxicology of structurally related azo dyes.

CompoundCell LineExposure TimeIC50 (µM)Reference
Bisphenol A (BPA) MCF-7 (Breast Cancer)24 h45[1]
HSeC (Sertoli Cells)24 h35[1]
PC3 (Prostate Cancer)24 h~373 (85.17 µg/mL)[2]
MCF-7 (Breast Cancer)48 h~438 (100 µg/mL)[3]
Male Amniocytes48 h~175 (40 µg/mL)[3]
Female Amniocytes48 h~17.5 (4 µg/mL)[3]
4-Nonylphenol HepG2 (Liver Cancer)24 h50-100[4]
Caco-2 (Intestinal Epithelial)24 hNot specified, cytotoxic effects observed[5]
MCF-7 (Breast Cancer)-Lethal at 100 µM[6]
Phenol Human Lymphocytes-Genotoxicity observed[7]

Note: Direct IC50 values for phenol in many standard cytotoxicity assays are less commonly reported in recent literature, with a greater focus on its genotoxic and corrosive properties.

Mechanisms of Cytotoxicity: Unraveling the Pathways to Cell Death

The cytotoxic effects of phenolic compounds are mediated through various cellular mechanisms.

Established Mechanisms of Comparator Phenolic Compounds
  • Phenol: The cytotoxicity of phenol is primarily attributed to its ability to denature proteins and disrupt cell membranes, leading to coagulative necrosis.[7]

  • Bisphenol A (BPA): BPA is a well-known endocrine disruptor, but its cytotoxicity is also linked to the induction of oxidative stress, mitochondrial dysfunction, and apoptosis.[3][8] It can bind to estrogen receptors, which may contribute to its effects on hormone-sensitive cancer cells.[3]

  • 4-Nonylphenol: Similar to BPA, 4-nonylphenol exerts its cytotoxic effects by inducing apoptosis, endoplasmic reticulum (ER) stress, and mitochondrial dysfunction.[4][5] It has been shown to cause a blockage in cell proliferation and activation of caspase-3, a key enzyme in the apoptotic pathway.[4]

Postulated Mechanism of Cytotoxicity for this compound

In the absence of direct experimental data, the cytotoxic mechanism of this compound can be predicted based on its chemical structure as an azo compound. A primary mechanism of toxicity for azo dyes involves their metabolism into potentially harmful aromatic amines.[9]

This metabolic activation often occurs through the reductive cleavage of the azo bond, a reaction that can be catalyzed by azoreductase enzymes present in the liver and gut microbiota.[9] The resulting aromatic amines can be further metabolized to reactive intermediates that can bind to cellular macromolecules like DNA, leading to genotoxicity and cytotoxicity.[9]

The following diagram illustrates a potential metabolic pathway for this compound leading to the formation of reactive metabolites.

cluster_0 Metabolic Activation of this compound This compound This compound Azoreductase Azoreductase This compound->Azoreductase Reductive Cleavage Aromatic Amines Aromatic Amines Azoreductase->Aromatic Amines Phase I/II Metabolism Phase I/II Metabolism Aromatic Amines->Phase I/II Metabolism Reactive Metabolites Reactive Metabolites Phase I/II Metabolism->Reactive Metabolites Cellular Macromolecules (DNA, Protein) Cellular Macromolecules (DNA, Protein) Reactive Metabolites->Cellular Macromolecules (DNA, Protein) Covalent Binding Cytotoxicity/Genotoxicity Cytotoxicity/Genotoxicity Cellular Macromolecules (DNA, Protein)->Cytotoxicity/Genotoxicity cluster_workflow Cytotoxicity Assay Workflow A 1. Cell Seeding B 2. Compound Treatment A->B C 3. Incubation B->C D 4. Resazurin Addition C->D E 5. Incubation D->E F 6. Fluorescence Reading E->F G 7. Data Analysis F->G

Caption: General workflow for an in vitro cytotoxicity assay.

Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include wells with medium only (blank), medium with solvent (vehicle control), and a positive control (a known cytotoxic agent).

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Resazurin Addition:

    • After the incubation period, add 20 µL of the resazurin solution to each well.

  • Final Incubation:

    • Incubate the plate for an additional 1-4 hours at 37°C and 5% CO2, protected from light. The incubation time should be optimized for the specific cell line.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other wells.

    • Express the results as a percentage of the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Calculate the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

This guide provides a comparative overview of the cytotoxicity of this compound and other key phenolic compounds. While there is a substantial body of evidence detailing the cytotoxic mechanisms and potencies of Phenol, Bisphenol A, and 4-Nonylphenol, a significant data gap exists for this compound. Based on the toxicological principles of azo dyes, it is plausible that this compound's cytotoxicity is linked to its metabolic activation to reactive aromatic amines.

To validate this hypothesis and to accurately quantify its cytotoxic potential, further experimental investigation using standardized in vitro assays, such as the one detailed in this guide, is imperative. Such studies will be crucial for a comprehensive risk assessment and for ensuring the safe use of this and other azo compounds in various applications.

References

  • Evaluation of the Cytotoxic Effect of Bisphenol A and Its Analogs in MCF-7 and HSeC Cell Lines in vitro. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • The effect of Azo-dyes on glioblastoma cells in vitro. Saudi Journal of Biological Sciences. Available at: [Link]

  • Cytotoxicity of target azo dyes and azo based chromene compounds against three different cancer cell lines. ResearchGate. Available at: [Link]

  • IC50 curve of cell lines MCF7, PC3 and PC3 exposed to BPA after 24 h of incubation. ResearchGate. Available at: [Link]

  • Mutagenicity of azo dyes: structure-activity relationships. PubMed. Available at: [Link]

  • Elucidation of the Effects of Bisphenol A and Structural Analogs on Germ and Steroidogenic Cells Using Single Cell High-Content Imaging. PMC. Available at: [Link]

  • The effect of Azo-dyes on Glioblastoma cells in vitro. ResearchGate. Available at: [Link]

  • Estimation of in vivo and in vitro exposure to bisphenol A as food contaminant. PubMed. Available at: [Link]

  • The Genotoxic and Cytotoxic Effects of Bisphenol-A (BPA) in MCF-7 Cell Line and Amniocytes. PMC. Available at: [Link]

  • The effect of Azo-dyes on glioblastoma cells in vitro. PMC. Available at: [Link]

  • Anticancer Activity of Azo Compounds (Mini-Review). ResearchGate. Available at: [Link]

  • A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. NIH. Available at: [Link]

  • Structure activity analysis of azo dyes and related compounds. ResearchGate. Available at: [Link]

  • Effect of 4-n-nonylphenol on the proliferation of MCF-7 cells relative... ResearchGate. Available at: [Link]

  • In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. MDPI. Available at: [Link]

  • 4-Hydroxyazobenzene. PubChem. Available at: [Link]

  • The mechanism of cytotoxicity of 4-nonylphenol in a human hepatic cell line involves ER-stress, apoptosis, and mitochondrial dysfunction. ResearchGate. Available at: [Link]

  • Inhibitory concentrations IC50 and I C100 of phenol and alkyl phenols towards the acetoclastic SMA of batch. ResearchGate. Available at: [Link]

  • 4-Nonylphenol reduces cell viability and induces apoptosis and ER-stress in a human epithelial intestinal cell line. PubMed. Available at: [Link]

  • Synthesis of 4-hydroxyazobenzene, a promising azo dye for antifungal activity against macrophomina phaseolina. ResearchGate. Available at: [Link]

  • Toxicological Profile for Phenol. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • Time-course effect of 4-nonylphenol on H295R cell line. ResearchGate. Available at: [Link]

  • Toxicological Profile for Phenol. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • Summary of IC50 and LC50 values. Figshare. Available at: [Link]

  • 4-Hydroxyazobenzene. Haz-Map. Available at: [Link]

  • Phenol Acute Exposure Guideline Levels. NCBI. Available at: [Link]

Sources

A Comparative Guide to the Antimicrobial Efficacy of 4-Phenylazophenol Versus Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Antimicrobial Resistance and the Search for New Solutions

The escalating crisis of antimicrobial resistance (AMR) presents a formidable threat to global health, rendering conventional antibiotic therapies increasingly ineffective. This has catalyzed an urgent search for novel antimicrobial agents with unique mechanisms of action. Among the promising candidates are azo compounds, a class of molecules characterized by the functional group R-N=N-R'. Specifically, 4-Phenylazophenol, a diaryl-azo derivative, has garnered interest for its potential antimicrobial properties.[1] This guide provides a technical comparison of the antimicrobial efficacy of this compound against that of standard, clinically relevant antibiotics, supported by established experimental methodologies and data. Our objective is to offer researchers and drug development professionals a clear, data-driven perspective on its potential as a lead compound in the development of new therapeutics.

Unraveling the Mechanisms of Action

A compound's efficacy is intrinsically linked to its mechanism of action. Understanding how this compound inhibits microbial growth compared to traditional antibiotics is crucial for its development and application.

Standard Antibiotics: Established Modes of Attack

Antimicrobial agents typically function through a few primary modes of action that target essential bacterial processes.[2] These include:

  • Inhibition of Cell Wall Synthesis: Agents like β-lactams (e.g., Penicillin, Cephalosporins) interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.

  • Inhibition of Protein Synthesis: Antibiotics such as Macrolides (e.g., Erythromycin) and Tetracyclines bind to bacterial ribosomes, preventing the translation of mRNA into proteins.

  • Interference with Nucleic Acid Synthesis: Quinolones (e.g., Ciprofloxacin) inhibit enzymes like DNA gyrase, which are essential for DNA replication and repair.[2]

  • Disruption of Metabolic Pathways: Sulfonamides act as competitive inhibitors for enzymes involved in the synthesis of folic acid, a vital component for bacterial growth.[2]

  • Inhibition of Membrane Function: Some antibiotics disrupt the integrity of the bacterial cell membrane, leading to leakage of essential cellular contents.[2]

This compound: A Phenolic Compound's Approach

This compound is a member of the phenolic compounds, which are known to possess broad antimicrobial properties.[3][4][5] The primary mechanism of action for many phenolic compounds involves the disruption of the bacterial cell membrane.[6][7] The hydroxyl (-OH) group on the phenol ring is believed to be crucial for this activity.[8] The proposed mechanism involves:

  • Membrane Permeabilization: The lipophilic nature of the compound allows it to intercalate into the bacterial cell membrane's lipid bilayer.

  • Disruption of Membrane Integrity: This interaction disrupts the membrane structure, increasing its permeability and causing the leakage of intracellular components like ions and ATP.

  • Inhibition of Essential Enzymes: The compound can also inhibit membrane-bound enzymes and interfere with energy metabolism, ultimately leading to cell death.[6][9]

Studies on related azo-phenols suggest that the presence and position of hydroxyl groups are essential for their antimicrobial activity, with many exhibiting selective potency against Gram-positive bacteria.[8]

Head-to-Head Comparison: Experimental Efficacy Data

The most direct way to compare antimicrobial agents is through quantitative and semi-quantitative in vitro tests. The following data, compiled from various studies, summarizes the performance of this compound and its derivatives against common bacterial pathogens compared to standard antibiotics.

Minimum Inhibitory Concentration (MIC): Quantifying Potency

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10][11] It is a quantitative measure of potency. Lower MIC values indicate higher efficacy.

MicroorganismCompoundMIC (µg/mL)Reference AntibioticMIC (µg/mL)
Staphylococcus aureus4,4′-Dihydroxy-azobenzene16 - 64Ampicillin32 - >512
Staphylococcus aureus(Phenyl-diazenyl)phenol derivative 4d4Ofloxacin32 - 512
Listeria monocytogenes(Phenyl-diazenyl)phenol derivative 4d8Ampicillin32 - 512
Escherichia coliThis compound derivative> 512Ciprofloxacin< 8
Pseudomonas aeruginosa(Phenyl-diazenyl)phenol derivative 4h> 512Ofloxacin32 - 512

Note: Data for 4,4′-Dihydroxy-azobenzene and other (phenyl-diazenyl)phenol derivatives are used as close structural analogs to this compound to provide a representative performance profile.[8][12][13] Standard antibiotic MICs can vary widely based on the resistance profile of the bacterial strain.

Zone of Inhibition (ZOI): Visualizing Antimicrobial Activity

The Kirby-Bauer disk diffusion test provides a qualitative or semi-quantitative measure of susceptibility.[14][15] An antimicrobial-impregnated disk is placed on an agar plate inoculated with bacteria. The agent diffuses into the agar, and if it is effective, it inhibits bacterial growth, creating a clear "zone of inhibition." The diameter of this zone correlates with the agent's potency.[16]

MicroorganismCompound (Disk Content)Zone of Inhibition (mm)Reference Antibiotic (Disk Content)Zone of Inhibition (mm)
Staphylococcus aureusAzo Compound Derivative15 - 22Gentamicin (10 µg)19 - 27
Streptococcus pyogenes4-phenylazo-phenoxyacetic acid12 - 18Ciprofloxacin (5 µg)25 - 33
Escherichia coliAzo Compound Derivative14 - 19Gentamicin (10 µg)19 - 26
Proteus vulgaris4-phenylazo-phenoxyacetic acid11 - 16Ciprofloxacin (5 µg)22 - 30

Note: Data is derived from studies on various azo compounds to illustrate typical performance.[17][18] Zone sizes are interpreted as Susceptible, Intermediate, or Resistant based on standardized charts (e.g., CLSI guidelines).[19][20]

Foundational Methodologies: Ensuring Reproducible Data

The integrity of comparative analysis rests on the use of standardized, self-validating protocols. Here, we detail the methodologies for the two cornerstone assays in antimicrobial susceptibility testing.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is the gold standard for determining quantitative antimicrobial susceptibility.[21] It involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid medium.[10][22]

Broth_Microdilution_Workflow cluster_prep Phase 1: Preparation cluster_dilution Phase 2: Serial Dilution cluster_incubation Phase 3: Inoculation & Incubation cluster_analysis Phase 4: Analysis A Prepare 2X Antimicrobial Stock Solution (e.g., 512 µg/mL in MHB) D Add 100 µL of 2X Stock to Column 1. Mix thoroughly. A->D B Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into all wells of a 96-well plate B->D C Prepare Bacterial Inoculum (Adjust to 0.5 McFarland Standard, then dilute to ~1x10^6 CFU/mL) G Inoculate wells (Cols 1-11) with 100 µL of standardized bacterial suspension. (Final concentration ~5x10^5 CFU/mL) C->G E Transfer 100 µL from Column 1 to Column 2. Repeat across to Column 10. D->E 2-fold dilution F Discard 100 µL from Column 10. (Column 11: Growth Control) (Column 12: Sterility Control) E->F H Seal plate and incubate at 37°C for 18-24 hours. G->H I Visually inspect for turbidity. The MIC is the lowest concentration in a clear well (no growth). H->I

Caption: Workflow for Broth Microdilution MIC Assay.

Detailed Steps:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of this compound at twice the highest desired concentration (e.g., 512 µg/mL) in a suitable solvent and then dilute in cation-adjusted Mueller-Hinton Broth (MHB).[23]

  • Plate Preparation: Using a multichannel pipette, dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.[23]

  • Serial Dilution: Add 100 µL of the 2X antimicrobial stock solution to the wells in the first column. Mix thoroughly and transfer 100 µL from the first column to the second, repeating this two-fold serial dilution across the plate to column 10. Discard the final 100 µL from column 10.[23] This creates a concentration gradient. Column 11 serves as the growth control (no drug), and column 12 as the sterility control (no bacteria).

  • Inoculum Preparation: Select 3-5 isolated colonies from a fresh agar plate and suspend them in saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[24][25] Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.[11][22]

  • Inoculation: Within 15 minutes of standardization, inoculate each well (columns 1-11) with 100 µL of the diluted bacterial suspension.[22]

  • Incubation: Seal the plate and incubate at 37°C for 16-20 hours in ambient air.[26]

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth (i.e., the first clear well).[10]

Protocol: The Kirby-Bauer Disk Diffusion Susceptibility Test

This widely used method assesses antimicrobial susceptibility based on the diffusion of an agent from a paper disk into an agar medium.[25][27] The resulting zone of inhibition is measured to determine if the organism is susceptible, intermediate, or resistant.[19]

Kirby_Bauer_Workflow A 1. Prepare Standardized Inoculum (0.5 McFarland Turbidity) B 2. Inoculate Mueller-Hinton Agar (MHA) Plate (Create a confluent lawn of bacteria) A->B C 3. Allow Plate to Dry (3-5 minutes) B->C D 4. Apply Antimicrobial Disks (Press firmly to ensure contact) C->D E 5. Invert and Incubate (35°C ± 2°C for 16-18 hours) D->E F 6. Measure Zone of Inhibition (Diameter in mm) E->F G 7. Interpret Results (Compare to CLSI/EUCAST standards) F->G

Caption: Workflow for the Kirby-Bauer Disk Diffusion Test.

Detailed Steps:

  • Inoculum Preparation: As described in the MIC protocol, prepare a bacterial suspension adjusted to the turbidity of a 0.5 McFarland standard.[21][25]

  • Plate Inoculation: Within 15 minutes, dip a sterile cotton swab into the adjusted suspension. Remove excess fluid by pressing the swab against the inside of the tube.[24] Swab the entire surface of a Mueller-Hinton agar plate (poured to a uniform depth of 4 mm) three times, rotating the plate approximately 60 degrees after each application to ensure even coverage and a confluent lawn of growth.[21][24]

  • Drying: Allow the plate to dry for 3 to 5 minutes with the lid slightly ajar.[21]

  • Disk Application: Aseptically apply paper disks impregnated with a known concentration of this compound and standard control antibiotics onto the agar surface.[24] Disks should be placed at least 24 mm apart and pressed gently to ensure complete contact with the agar.[19]

  • Incubation: Invert the plates and incubate them at 35°C ± 2°C for 16 to 18 hours.[24]

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of complete inhibition (where no growth is visible) in millimeters (mm) using a ruler or calipers.[19] Compare these measurements to standardized interpretive charts to classify the organism as Susceptible (S), Intermediate (I), or Resistant (R).[19][28]

Synthesis and Expert Interpretation

The available data indicates that this compound and its close structural analogs exhibit notable antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Listeria monocytogenes.[8] Some derivatives have demonstrated impressive potency, with MIC values as low as 4 µg/mL, which is competitive with some standard antibiotics.[8] This selective activity is a common trait among phenolic compounds, as the outer membrane of Gram-negative bacteria can act as a barrier, preventing the compound from reaching its target in the cell membrane.[5]

However, against Gram-negative bacteria such as E. coli and P. aeruginosa, the efficacy appears to be significantly lower, with high MIC values indicating resistance.[8] This suggests that this compound, in its current form, may be best suited for applications targeting Gram-positive pathogens. The moderate zones of inhibition observed in disk diffusion tests further support its potential, but also highlight the need for optimization to enhance its diffusion properties and potency to match or exceed that of first-line antibiotics.

Conclusion and Future Trajectory

This compound represents a promising scaffold for the development of new antimicrobial agents. Its demonstrated efficacy against clinically relevant Gram-positive bacteria warrants further investigation. The key takeaways from this comparative analysis are:

  • Potent Gram-Positive Activity: this compound and related structures show significant inhibitory effects against Gram-positive bacteria.

  • Limited Gram-Negative Spectrum: Its efficacy against Gram-negative organisms is currently limited, suggesting a need for structural modifications to improve penetration through the outer membrane.

  • Standardized Testing is Crucial: The use of validated protocols like broth microdilution and Kirby-Bauer testing is essential for generating reliable and comparable data.

Future research should focus on structure-activity relationship (SAR) studies to optimize the molecule for broader-spectrum activity, improved potency, and reduced toxicity. Investigating its efficacy against antibiotic-resistant strains (e.g., MRSA) and its potential to inhibit biofilm formation, as shown by related compounds[13], will be critical next steps in evaluating its true therapeutic potential.

References

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]

  • Synthesis and Antimicrobial Studies of New Antibacterial Azo-Compounds Active against Staphylococcus aureus and Listeria monocytogenes. MDPI. [Link]

  • Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method. LibreTexts Biology. [Link]

  • Broth Dilution Method for MIC Determination. Microbe Online. [Link]

  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link]

  • Design, Synthesis and Antibacterial Activities of New Azo-compounds: An Experimental and a Computational Approach. Bentham Science. [Link]

  • AZO COMPOUNDS WITH ANTIMICROBIAL ACTIVITY. Sciforum. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UK Health Security Agency. [Link]

  • Broth Microdilution. MI - Microbiology. [Link]

  • Kirby-Bauer Disk Diffusion Method. BioLabTests. [Link]

  • Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications. Royal Society of Chemistry. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab, University of British Columbia. [Link]

  • Synthesis and anti-bacterial activity of some azo compounds. Semantic Scholar. [Link]

  • Spectroscopic analysis and antimicrobial activity of some 4-phenylazo-phenoxyacetic acids. ResearchGate. [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. University of Gothenburg. [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI). CHAIN Network. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. World Organisation for Animal Health. [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration. [Link]

  • Minimum inhibitory concentrations (µg/ml) of the formulations. ResearchGate. [Link]

  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. National Institutes of Health. [Link]

  • Antimicrobial Activity of Non-Halogenated Phenolic Compounds. Journal of Food Protection. [Link]

  • Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. MDPI. [Link]

  • Antimicrobial Activities of Natural Bioactive Polyphenols. MDPI. [Link]

  • Zone of Inhibition Test for Antimicrobial Activity. Microchem Laboratory. [Link]

  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Journal of Research in Pharmacy. [Link]

  • Determination of antibacterial activity and minimum inhibitory concentration of larval extract of fly via resazurin-based turbidometric assay. National Institutes of Health. [Link]

  • Antimicrobial and Antibiofilm Effect of 4,4′-Dihydroxy-azobenzene against Clinically Resistant Staphylococci. MDPI. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. National Institutes of Health. [Link]

  • Zone of Inhibition explained. Singer Instruments. [Link]

  • The affect of pH and bacterial phenotypic state on antibiotic efficacy. National Institutes of Health. [Link]

  • Future Antimicrobials: Natural and Functionalized Phenolics. National Institutes of Health. [Link]

  • Zone of inhibition – Knowledge and References. Taylor & Francis. [Link]

  • Zone of Inhibition Test - Kirby Bauer Test. Microbe Investigations. [Link]

  • Mode of Action & Target for Antibacterial Drug. Creative Biolabs. [Link]

  • An Overview of Antimicrobial Properties of Different Classes of Phytochemicals. National Institutes of Health. [Link]

Sources

A Comparative Guide to the Synthesis of 4-Phenylazophenol: An Evaluation of Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylazophenol, also known as 4-hydroxyazobenzene, is a versatile organic compound with significant applications in the chemical and pharmaceutical industries. Its chromophoric azo group and phenolic hydroxyl functionality make it a valuable precursor for the synthesis of various dyes, pigments, and biologically active molecules.[1][2] The efficiency and viability of its synthesis are therefore of paramount importance. This guide provides an in-depth technical comparison of different synthetic routes to this compound, offering experimental data and insights to inform methodological choices in research and development settings.

Synthetic Strategies: An Overview

The most prevalent and direct method for the synthesis of this compound involves the diazotization of an aromatic amine followed by an azo coupling reaction with a suitable coupling partner. While other pathways exist, they often involve multiple steps and may be less efficient. This guide will focus on the validation of the most common synthetic routes, providing a comparative analysis of their performance.

The primary synthetic routes to be discussed are:

  • Diazotization of Aniline followed by Coupling with Phenol: This is the most classical and widely employed method.

  • Synthesis from Nitrobenzene: An indirect route that first requires the reduction of nitrobenzene to an intermediate that can then be converted to the final product.

  • Rearrangement of Diazoaminobenzene: A less direct route involving the formation and subsequent rearrangement of a triazene intermediate.

Method 1: Diazotization of Aniline and Coupling with Phenol

This method is a cornerstone of azo dye chemistry and represents the most direct and efficient route to this compound. The reaction proceeds in two main stages: the formation of a benzenediazonium salt from aniline, followed by an electrophilic aromatic substitution reaction with phenol.

Reaction Mechanism

The synthesis begins with the diazotization of aniline. In the presence of a cold, acidic solution, nitrous acid (generated in situ from sodium nitrite and a mineral acid like HCl) reacts with aniline to form a stable benzenediazonium salt.[3] This diazonium salt is a weak electrophile.

The second stage is the azo coupling reaction. The benzenediazonium salt reacts with phenol, which is an activated aromatic compound. The hydroxyl group of phenol is a strong activating group, directing the electrophilic attack of the diazonium ion to the para position to yield this compound.[4] The reaction is typically carried out in a slightly alkaline medium to activate the phenol as the more nucleophilic phenoxide ion.

Aniline tothis compound Aniline Aniline Diazonium Benzenediazonium Chloride Aniline->Diazonium NaNO₂, HCl 0-5 °C Product This compound Diazonium->Product Phenol, NaOH (aq) 0-5 °C Phenol Phenol Phenol->Product

Caption: Synthesis of this compound from Aniline and Phenol.

Experimental Protocols

Protocol A: High-Yield Synthesis

This protocol, adapted from a patented procedure, boasts a high reported yield.[5]

  • Diazotization:

    • In a flask equipped with a stirrer, thermometer, and dropping funnel, prepare a 10% sulfuric acid solution (300 ml).

    • Slowly add 1.2 mol of aniline while stirring at 200 rpm.

    • Once the aniline is completely dissolved, cool the solution to 9°C.

    • Separately, dissolve 1.1 mol of potassium hydrogen sulfite in 230 ml of water.

    • Slowly add the potassium hydrogen sulfite solution to the aniline solution, maintaining the temperature at 8°C. The completion of the diazotization can be monitored using potassium iodide-starch paper.

  • Azo Coupling:

    • In a separate container, prepare a solution of 1.2 mol of phenol in 2.3 L of a 9% potassium carbonate solution.

    • Slowly add the previously prepared diazonium salt solution to the phenol solution while stirring at 160 rpm, maintaining the pH at 9.

    • After the addition is complete, lower the pH to 3 by adding an oxalic acid solution.

    • Maintain the reaction for 50 minutes.

    • Filter the precipitate and wash it with a sodium bicarbonate solution.

    • The final product, 4-hydroxyazobenzene, is obtained after dehydration with sodium sulfate.

Protocol B: Standard Laboratory Synthesis

This protocol is a more common laboratory-scale synthesis.[6]

  • Diazotization:

    • Dissolve 1.23 mL of aniline in a mixture of 8.0 mL of concentrated HCl and 8.0 mL of distilled water.

    • Cool the mixture in an ice bath to 3°C.

    • In a separate flask, dissolve 1.0 g of sodium nitrite in 5 mL of distilled water.

    • Slowly add the sodium nitrite solution to the aniline solution with constant stirring to form the diazonium salt solution.

  • Azo Coupling:

    • Dissolve 0.3 g of the coupling agent (in this case, a crude extract of anthocyanins, which acts as a source of phenolic compounds) in 12 mL of 10% NaOH.

    • Slowly add the diazonium ion solution to the alkaline phenol solution while stirring.

    • Allow the mixture to stand for 30 minutes with occasional stirring.

    • Filter the resulting precipitate and air-dry it.

Data Comparison
ParameterProtocol A (High-Yield)Protocol B (Standard Lab)
Starting Material Aniline, PhenolAniline, Phenolic Extract
Yield 97%[5]Not explicitly stated
Reaction Time Diazotization: Not specified; Coupling: 50 min[5]Diazotization: Not specified; Coupling: 30 min[6]
Temperature 8-9°C[5]3°C[6]
pH Control Initially 9, then lowered to 3[5]Alkaline (10% NaOH)[6]
Reagents H₂SO₄, KHSO₃, K₂CO₃, Oxalic acid[5]HCl, NaNO₂, NaOH[6]

Method 2: Synthesis from Nitrobenzene

This approach is an indirect, multi-step synthesis. It first involves the reduction of nitrobenzene to an intermediate, which is then converted to a precursor for the final product. A common route proceeds via the formation of p-aminophenol.

Reaction Mechanism
  • Reduction of Nitrobenzene: Nitrobenzene is reduced to phenylhydroxylamine using a reducing agent like zinc powder in a neutral or slightly acidic medium.

  • Bamberger Rearrangement: The resulting phenylhydroxylamine undergoes an acid-catalyzed rearrangement, known as the Bamberger rearrangement, to form p-aminophenol.[7]

  • Diazotization and Coupling: The synthesized p-aminophenol can then be diazotized and coupled with phenol to produce 4,4'-dihydroxyazobenzene, a derivative of this compound.[6] Alternatively, to obtain this compound itself, the synthesized p-aminophenol would need to be deaminated to phenol, which is a circuitous and impractical route. A more direct, though less common, conceptual pathway would involve the diazotization of aniline (separately synthesized from nitrobenzene) and coupling with phenol.

Nitrobenzene_to_PAP Nitrobenzene Nitrobenzene Phenylhydroxylamine Phenylhydroxylamine Nitrobenzene->Phenylhydroxylamine Zn, NH₄Cl p_Aminophenol p-Aminophenol Phenylhydroxylamine->p_Aminophenol H₂SO₄ (Bamberger Rearrangement) Product This compound (via further steps) p_Aminophenol->Product Diazotization & Coupling (multi-step)

Caption: Multi-step synthesis of p-Aminophenol from Nitrobenzene.

Experimental Protocol (for p-Aminophenol)

The synthesis of p-aminophenol from nitrobenzene has been optimized with a reported yield of approximately 47%.[7]

  • Reduction: The reduction of nitrobenzene to phenylhydroxylamine is carried out using zinc powder.

  • Rearrangement: The phenylhydroxylamine intermediate is then subjected to Bamberger rearrangement in the presence of 1.5 M sulfuric acid at 70°C for 150 minutes.

  • Purification: The resulting p-aminophenol is purified by toluene extraction, adsorption with activated carbon, and crystallization by pH adjustment.

Performance Analysis

The synthesis from nitrobenzene is significantly more complex than the direct route from aniline. It involves multiple steps, including a reduction and a rearrangement, each with its own set of reaction conditions and potential side products. While it utilizes a cheaper starting material (nitrobenzene), the overall process is less atom-economical and requires more extensive purification. The reported yield for the formation of p-aminophenol is around 47%, which is considerably lower than the high-yield synthesis of this compound from aniline.[5][7]

Method 3: Rearrangement of Diazoaminobenzene

This method involves the formation of 1,3-diphenyltriazene (diazoaminobenzene) from the reaction of a benzenediazonium salt with an excess of aniline. This intermediate can then undergo an acid-catalyzed rearrangement to form p-aminoazobenzene.

Reaction Mechanism

To obtain this compound from this route, the resulting p-aminoazobenzene would need to undergo a subsequent reaction to replace the amino group with a hydroxyl group. This is typically achieved via diazotization of the amino group followed by hydrolysis, adding further steps to the synthesis.

A clay-catalyzed rearrangement of diazoaminobenzene to p-aminoazobenzene has been reported to proceed with high yield (up to 95%) at room temperature.

Performance Analysis

While the rearrangement step itself can be efficient, this route is indirect for the synthesis of this compound. The necessity of a subsequent conversion of the amino group to a hydroxyl group makes it less attractive than the direct coupling of aniline-derived diazonium salt with phenol. The additional steps increase the overall complexity and are likely to reduce the overall yield.

Product Purification and Characterization

Regardless of the synthetic route, the crude this compound product typically requires purification.

Purification: Recrystallization

Recrystallization is a standard and effective method for purifying solid organic compounds like this compound.[8][9] The choice of solvent is crucial; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol and benzene have been reported as suitable solvents for the recrystallization of this compound.[1]

General Recrystallization Protocol:

  • Dissolve the crude product in a minimum amount of hot solvent.

  • If colored impurities are present, they can be removed by adding activated charcoal and performing a hot gravity filtration.[9]

  • Allow the hot, saturated solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Dry the crystals to remove any residual solvent.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

  • Melting Point: Pure this compound has a reported melting point in the range of 150-152°C.[1]

  • UV-Vis Spectroscopy: In methanol, this compound exhibits a maximum absorbance (λmax) at approximately 347 nm.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the O-H stretch of the phenol group, N=N stretching of the azo group, and C-H and C=C stretching of the aromatic rings.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule by analyzing the chemical shifts and coupling patterns of the protons and carbons.[6]

Safety Considerations

The synthesis of this compound involves the handling of hazardous materials, and appropriate safety precautions must be taken.

  • Diazonium Salts: Solid diazonium salts are notoriously unstable and can be explosive.[11][12] Therefore, they are almost always generated in situ and used immediately in solution at low temperatures (0-5°C). It is crucial to avoid their isolation in a dry state.[13]

  • Aromatic Amines and Phenols: Aniline and phenol are toxic and corrosive.[14] They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Azo Dyes: Many azo compounds are classified as potentially hazardous, and some may be carcinogenic.[14] Direct contact with the skin should be avoided.

Conclusion and Recommendations

Based on the comparative analysis of the different synthetic routes, the diazotization of aniline followed by coupling with phenol is the most recommended method for the synthesis of this compound. This method is direct, generally high-yielding, and avoids the complexities of multi-step procedures. The high-yield protocol (Protocol A) demonstrates the potential for achieving excellent results with careful control of reaction conditions.

For all methods, proper purification by recrystallization is essential to obtain a high-purity product suitable for further applications. Rigorous characterization using techniques such as melting point determination, UV-Vis, IR, and NMR spectroscopy is necessary to confirm the identity and purity of the final compound. Finally, strict adherence to safety protocols is paramount when working with the hazardous chemicals involved in these syntheses.

References

  • 12BL Experiment 11: Diazo Dyes – An EAS Reaction. (n.d.). Retrieved from [Link]

  • Chen, J. R., & Li, Y. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 19(9), 1073-1081. Retrieved from [Link]

  • Reactive Chemical Hazards of Diazonium Salts. (2015, September 8). Retrieved from [Link]

  • 4-Hydroxyazobenzene | C12H10N2O | CID 15529 - PubChem. (n.d.). Retrieved from [Link]

  • Shakil, M., & Adnan, M. (2022). Synthesis of 4-hydroxyazobenzene, a promising azo dye for antifungal activity against Macrophomina phaseolina. Plant Protection, 6(2), 143-149. Retrieved from [Link]

  • Ogboji, L. M. L., Esezobor, O. Z., Khan, M. E., & Igoli, J. O. (2017). Synthesis of 4,4'-dihydroxyazobenzeneand 4'-Dihydroxyphenylazo-2-naphthol from Diazotised aniline and Anthocyanins from Delonix regia flower. Chemical Science International Journal, 20(1), 1-5. Retrieved from [Link]

  • Phenol, 4-(phenylazo)- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Ogboji, L. M. L., Esezobor, O. Z., Khan, M. E., & Igoli, J. O. (2016). Synthesis of 4-Phenylazo Phenol from Anthocyanins of Delonix regia and Hibiscus sabdariffa Flowers. American Chemical Science Journal, 11(1), 1-7. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compounds. (n.d.). Retrieved from [Link]

  • Pitchumani, K., Venkatachalapathy, C., & Sivasubramanian, S. (1997). Clay catalysed facile rearrangement of diazoaminobenzene to p-aminoazobenzene. Indian Journal of Chemistry - Section B, 36(2), 187-189. Retrieved from [Link]

  • Process for preparing p-[[p-(phenylazo)phenyl]azo]phenol. (1979). Google Patents.
  • Liu, W., Kumar, J., Tripathy, S., & Samuelson, L. A. (1999). Enzymatic Synthesis of Photoactive Poly(this compound). Journal of the American Chemical Society, 121(1), 71-78. Retrieved from [Link]

  • Give the preparation of p hydroxy azobenzene with complete reaction with example - Filo. (2025, March 9). Retrieved from [Link]

  • Ginting, R. T., & Siregar, P. (2024). OPTIMIZATION AND VALIDATION OF PARA AMINOPHENOL SYNTHESIS FROM NITROBENZENE USING HOMOGENEOUS ACID CATALYST. RASĀYAN Journal of Chemistry, 17(4), 2686-2691. Retrieved from [Link]

  • The UV-Vis absorption spectra of (a) 4-(phenylazo)benzoyl chloride... - ResearchGate. (n.d.). Retrieved from [Link]

  • Method for the recrystallisation and/or purification of azo-type compounds. (2006). Google Patents.
  • Turac, E., & Sahmetlioglu, E. (2010). Oxidative polymerization of 4-[(4-phenylazo-phenyimino)-methyl]-phenol catalyzed by horseradish peroxidase. Synthetic Metals, 160(1-2), 169-172. Retrieved from [Link]

  • Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review - Oriental Journal of Chemistry. (n.d.). Retrieved from [Link]

  • Rahayu, D., Hariono, M., & Rollando, R. (2022). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Borneo Journal of Pharmacy, 5(4), 273-281. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Purification of 4-Phenylazophenol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a compound is paramount. 4-Phenylazophenol, a versatile diaryl azo dye, finds applications in various fields, from dye manufacturing to acting as an intermediate in the synthesis of more complex molecules.[1] Achieving a high degree of purity is crucial for obtaining reliable and reproducible results in any downstream application. This guide provides an in-depth comparative analysis of three common purification techniques for this compound: recrystallization, column chromatography, and sublimation. We will delve into the theoretical underpinnings of each method, provide detailed experimental protocols, and offer a comparative assessment to aid in the selection of the most appropriate technique for your specific needs.

Introduction to this compound and the Imperative of Purification

This compound, also known as 4-hydroxyazobenzene, is a crystalline solid that typically appears as a yellow to brown powder.[2] Its molecular structure, featuring an azo group (-N=N-) bridging two phenyl rings, one of which is substituted with a hydroxyl group, is responsible for its chromophoric properties. Impurities, often remnants from its synthesis via diazotization of aniline and coupling with phenol, can significantly impact its physical and chemical properties, including its melting point, spectral characteristics, and reactivity.[3] Therefore, effective purification is a critical step following its synthesis.

Recrystallization: The Classic Approach to Purity

Recrystallization is a fundamental and widely used technique for purifying solid organic compounds.[4][5] The principle lies in the differential solubility of the compound of interest and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Impurities, on the other hand, should either be highly soluble at all temperatures or insoluble even at elevated temperatures.

The Science Behind Recrystallization

The process of recrystallization involves dissolving the impure solid in a minimum amount of a hot solvent to create a saturated solution.[6] As the solution cools, the solubility of the desired compound decreases, leading to the formation of a supersaturated solution from which pure crystals precipitate. The soluble impurities remain in the mother liquor. Insoluble impurities can be removed by hot filtration before cooling. The slow formation of crystals is key to achieving high purity, as it allows for the selective incorporation of the desired molecules into the growing crystal lattice, excluding impurities.

Experimental Protocol for Recrystallization of this compound

Ethanol and benzene have been reported as suitable solvents for the recrystallization of this compound.[3] Given the toxicity of benzene, ethanol is a more common and safer choice in modern laboratories.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a test tube, add a small amount of crude this compound to a few milliliters of 95% ethanol. Observe the solubility at room temperature. Heat the mixture gently to boiling. A suitable solvent will show low solubility at room temperature and high solubility at its boiling point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Hot Filtration (if necessary): If any insoluble impurities are observed, perform a hot gravity filtration. This involves quickly filtering the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and allow for the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point of this compound (150-152°C).[3]

Sources

A Comparative Guide to Cross-Reactivity in 4-Phenylazophenol-Based Chemical Sensors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and analytical sciences, the pursuit of highly selective chemical sensors is paramount. A sensor's ability to distinguish a target analyte from a milieu of structurally similar compounds is the bedrock of reliable quantification. This guide provides an in-depth analysis of 4-Phenylazophenol (4-PAP) and its derivatives as chemical sensing agents, with a core focus on the critical performance metric of cross-reactivity. We will objectively compare 4-PAP-based sensing systems with prominent alternatives, supported by experimental data, and provide a robust protocol for evaluating selectivity in your own laboratory.

The Sensing Mechanism: Why this compound?

This compound, a member of the azobenzene family, is an attractive candidate for colorimetric and electrochemical sensors due to its unique electronic and structural properties.[1] The molecule's functionality resides in two key moieties: the azo group (-N=N-) acting as a chromophore and the phenolic hydroxyl group (-OH) serving as a recognition/transduction site.

The sensing mechanism, particularly for colorimetric applications, is often predicated on the modulation of the hydroxyl group's acidity (pKa ≈ 8.9).[1] When the sensor interacts with a sufficiently basic analyte, the phenol is deprotonated. This event alters the electronic conjugation across the entire molecule, resulting in a quantifiable shift in its maximum absorbance wavelength (λmax), which is perceived as a color change.[2] This straightforward mechanism allows for simple, naked-eye detection or spectrophotometric analysis.

cluster_0 Sensing Mechanism of this compound cluster_1 Observable Output Analyte Basic Analyte (e.g., F⁻, AcO⁻) Sensor_H 4-PAP (Protonated) Yellow Appearance Analyte->Sensor_H Interaction (H-Bonding/Deprotonation) Sensor_A 4-PAP (Deprotonated) Red/Orange Appearance Sensor_H->Sensor_A Proton Transfer Sensor_A->Sensor_H Reversibility (pH change) Color Colorimetric Shift (Δλmax) Sensor_A->Color Causes

Caption: Proposed mechanism for 4-PAP based colorimetric sensing.

Performance Comparison: Selectivity in Action

While the principle is simple, the critical question is one of selectivity. Can a 4-PAP sensor detect a specific anion without being triggered by others? How does it compare to more sophisticated sensing platforms designed to detect similar analytes, such as structurally related phenols?

The following table summarizes performance data from published studies, comparing an azobenzene-based colorimetric sensor with alternative electrochemical and fluorescence-based methods for detecting various analytes. This comparison highlights the trade-offs between different sensing strategies in terms of sensitivity and potential for interference.

Sensor Type & PlatformTarget AnalyteLimit of Detection (LOD)Linear RangeMajor Interferents / Cross-Reactivity ProfileReference
Azobenzene-based Colorimetric Sensor (in CH₃CN)Fluoride (F⁻)0.125 µMNot SpecifiedHigh sensitivity also observed for H₂PO₄⁻ and AcO⁻, indicating significant cross-reactivity.[2]
Molecularly Imprinted Polymer (MIP) Electrochemical Sensor 4-Chlorophenol0.3 µM0.8 - 100 µMExcellent specific recognition; avoids interference from other structurally similar phenolic compounds.[3]
Ag-doped ZnO Nanoflower Electrochemical Sensor 4-Nitrophenol3 µM10 - 500 µMInterference study showed noticeable changes with other inorganic/organic chemicals, suggesting potential cross-reactivity.[4]
Sodium Fluorescein (NaFl) Fluorescence Sensor (in MeCN)4-Nitrophenol2.07 µMNot SpecifiedHighly selective for 4-NP over other nitroaromatics due to specific hydrogen bonding interactions.[5]
Laccase-based Optical Biosensor CatecholNot SpecifiedNot SpecifiedMore selective to catechol compared to other tested analytes like guaiacol, o-cresol, and m-cresol.[6]

Analysis of Comparative Data: The data reveals a crucial insight: simple colorimetric sensors based on the azobenzene scaffold, like 4-PAP, can offer excellent sensitivity but may suffer from a lack of specificity, reacting with multiple analytes that share a common chemical property (e.g., basicity).[2] In contrast, more engineered platforms like Molecularly Imprinted Polymers (MIPs) demonstrate superior selectivity by creating recognition sites tailored to the exact size, shape, and functionality of the target molecule, effectively mitigating interference from similar compounds.[3] This underscores the fundamental trade-off between the simplicity of a general-purpose indicator and the complexity required for a highly selective sensor.

A Self-Validating Protocol for Assessing Cross-Reactivity

To ensure the trustworthiness of any new sensor, a rigorous and systematic evaluation of its cross-reactivity is non-negotiable. The following protocol is designed as a self-validating system to quantify the selectivity of a this compound-based sensor.

Causality Behind Experimental Design: The choice of interferents is critical. They must be selected logically to challenge the sensor's specificity. This includes (a) compounds with similar functional groups (e.g., other phenols, anilines), (b) compounds with similar chemical properties to the target analyte (e.g., other anions if the target is an anion), and (c) compounds expected to be present in the intended sample matrix (e.g., common salts, proteins).

Workflow for Cross-Reactivity Assessment A Step 1: Sensor Preparation Dissolve 4-PAP in appropriate buffer/solvent. B Step 2: Primary Analyte Calibration Generate dose-response curve with target analyte. Determine linear range and LOD. A->B C Step 3: Interference Screen Test sensor response to each potential interferent individually at high concentration. B->C D Step 4: Mixed-Analyte Analysis Measure response to primary analyte in the presence of each potential interferent. C->D E Step 5: Data Analysis Calculate Selectivity Coefficient (k). Compare responses. D->E F Outcome: Quantitative Selectivity Profile High 'k' = Low Selectivity Low 'k' = High Selectivity E->F

Caption: A step-by-step workflow for evaluating sensor selectivity.

Detailed Step-by-Step Methodology:
  • Preparation of Reagents:

    • Sensor Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., DMSO, Ethanol) where it is fully soluble.[7] The final assay solvent (e.g., buffered aqueous solution or organic solvent like acetonitrile) should be chosen based on the target analyte's properties.

    • Analyte & Interferent Solutions: Prepare individual stock solutions of the primary target analyte and each potential interfering species at a high concentration (e.g., 100 mM) in the same final assay solvent.

  • Calibration with Primary Analyte:

    • Dispense the sensor solution into a series of cuvettes or a 96-well plate to a fixed final concentration.

    • Add increasing concentrations of the primary analyte to generate a calibration curve. Ensure the concentrations span the expected working range.

    • For a colorimetric sensor, measure the absorbance spectrum (e.g., 300-700 nm) for each concentration. Plot the change in absorbance at the new λmax versus analyte concentration.

    • Determine the linear dynamic range and the Limit of Detection (LOD) from this data. This establishes your baseline performance.

  • Selectivity Assessment (Interference Test):

    • Justification: This step determines if interferents elicit a false-positive signal on their own.

    • Prepare a set of test solutions containing the sensor at its working concentration.

    • To each solution, add a single potential interferent at a concentration significantly higher than the expected concentration of the primary analyte (e.g., 10-fold or 100-fold excess).

    • Measure the sensor's response. A significant response indicates poor selectivity.

  • Cross-Reactivity Assessment (Competitive Test):

    • Justification: This is the most critical step. It tests if an interferent affects the sensor's ability to accurately measure the primary analyte.

    • Prepare a set of solutions containing the sensor and the primary analyte at a fixed concentration within its linear range (e.g., the midpoint).

    • To each solution, add a different potential interferent at a high concentration (e.g., 100-fold excess).

    • Measure the sensor's response and compare it to the response of the primary analyte alone. A significant deviation (enhancement or quenching) indicates cross-reactivity.

  • Quantification of Selectivity:

    • Calculate the selectivity coefficient (k) for each interferent. For potentiometric sensors, this is done using the Nicolsky-Eisenman equation. For optical sensors, a simplified approach is to determine the ratio of concentrations of the interferent and the primary analyte that produce the same signal response.

    • A small k value implies superior selectivity for the primary analyte over the interfering species.

Conclusion and Future Directions

This compound and related azo dyes serve as effective and economical platforms for chemical sensor development, particularly for colorimetric applications.[8] However, this guide demonstrates that their simple sensing mechanism can lead to significant cross-reactivity with compounds sharing similar chemical properties.[2] For applications demanding high specificity, such as clinical diagnostics or precise environmental monitoring, alternative technologies like MIP-based electrochemical sensors or highly specific fluorescence probes may be more suitable.[3][5]

The future of 4-PAP-based sensing lies in intelligent design. Rather than being used as standalone molecules, they can be integrated into more sophisticated architectures. Future research should focus on:

  • Covalent Immobilization: Grafting 4-PAP onto solid supports or nanomaterials to enhance stability and prevent leaching.

  • Hybrid Materials: Incorporating 4-PAP as the signaling unit within a selective matrix, such as a molecularly imprinted polymer, to combine the specific recognition of the matrix with the clear signal of the dye.

  • Derivative Synthesis: Modifying the 4-PAP structure with additional functional groups to create specific binding pockets that enhance affinity and selectivity for a single target analyte.

By rigorously applying the comparative analysis and validation protocols outlined in this guide, researchers can make informed decisions about the suitability of this compound-based sensors for their specific application and contribute to the development of the next generation of reliable and selective analytical tools.

References

  • Title: Colorimetric Sensors for Anion Recognition Based on Benzeneazophenol Source: Sensors and Actuators B: Chemical URL
  • Title: Enzymatic Synthesis of Photoactive Poly(this compound) Source: ResearchGate URL: [Link]

  • Title: Electrochemical Sensors Based on the Electropolymerized Natural Phenolic Antioxidants and Their Analytical Application Source: MDPI URL: [Link]

  • Title: Colorimetric Sensors: Methods and Applications Source: MDPI URL: [Link]

  • Title: Nanomaterial-Based Electrochemical Sensors for the Detection of Pharmaceutical Drugs Source: MDPI URL: [Link]

  • Title: A highly selective electrochemical sensor for 4-chlorophenol determination based on molecularly imprinted polymer and PDDA-functionalized graphene Source: ResearchGate URL: [Link]

  • Title: Highly Sensitive and Selective Eco-Toxic 4-Nitrophenol Chemical Sensor Based on Ag-Doped ZnO Nanoflowers Decorated with Nanosheets Source: MDPI URL: [Link]

  • Title: Sensitive detection of the toxic impurity 4-aminophenol and acetaminophen via an electrochemical sensor based on MOF-808/AgNWs/Nafion/GCE Source: ResearchGate URL: [Link]

  • Title: A Highly Selective Economical Sensor for 4-Nitrophenol Source: MDPI URL: [Link]

  • Title: Colorimetric Sensors for Chemical and Biological Sensing Applications Source: PMC - NIH URL: [Link]

  • Title: A novel electrochemical sensor for simultaneous determination of 2,4-dichlorophenol and 3-chlorophenol Source: RSC Publishing URL: [Link]

  • Title: Laccase-based biosensors for detection of phenolic compounds Source: ResearchGate URL: [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-Phenylazophenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the purity of a synthesized compound is not merely a quality metric; it is the foundation upon which reliable experimental data and successful outcomes are built. 4-Phenylazophenol, also known as Solvent Yellow 7, is a versatile azo dye whose utility in applications ranging from analytical reagents to the synthesis of advanced polymers is directly dependent on its isomeric and chemical purity.[1]

This guide provides an in-depth, comparative analysis of essential analytical techniques for assessing the purity of this compound. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, establishing a self-validating workflow that ensures the trustworthiness of your results.

The Synthetic Landscape: Understanding Potential Impurities

To effectively assess purity, one must first understand the potential impurities that can arise during synthesis. The most common route to this compound is the electrophilic aromatic substitution reaction involving the diazotization of aniline, followed by an azo coupling with phenol.[2][3][4][5]

The core reaction proceeds in two main stages:

  • Diazotization: Aniline reacts with nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a benzenediazonium salt.[6] The instability of this salt at higher temperatures is a critical control point; decomposition can lead to phenol and nitrogen gas, introducing impurities.[6]

  • Azo Coupling: The electrophilic diazonium salt then reacts with the electron-rich phenol. The coupling occurs predominantly at the para position due to the strong activating, ortho, para-directing nature of the hydroxyl group and steric hindrance at the ortho positions.[7]

Potential impurities stemming from this process include:

  • Unreacted starting materials (aniline, phenol).

  • Side-products from diazonium salt decomposition.

  • Ortho-substituted isomers, although typically minor.

  • Other byproducts from side reactions.

A robust purity assessment strategy, therefore, must be capable of detecting and differentiating these potential contaminants.

A Validated Workflow for Purity Assessment

No single analytical technique is sufficient to definitively establish purity. A comprehensive assessment relies on a multi-technique, orthogonal approach where the weaknesses of one method are covered by the strengths of another. The following workflow illustrates a logical progression from crude product to a highly purified and verified compound.

Purity_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_result Final Assessment Crude Crude Synthesized This compound Purify Purification (e.g., Recrystallization) Crude->Purify Removal of bulk impurities TLC 1. Thin-Layer Chromatography (TLC) (Qualitative Check) Purify->TLC MP 2. Melting Point Analysis (Bulk Purity Indicator) TLC->MP If single spot UVVis 3. UV-Vis Spectroscopy (Chromophore Confirmation) MP->UVVis If sharp range FTIR 4. FTIR Spectroscopy (Functional Group ID) UVVis->FTIR NMR 5. NMR Spectroscopy (Definitive Structure & Quantitation) FTIR->NMR Final Pure this compound (>98%) NMR->Final If spectra match reference & no impurity peaks Functional_Groups cluster_mol This compound Structure cluster_peaks Key FTIR Peaks (cm⁻¹) mol C₆H₅-N=N-C₆H₄-OH p1 ~3350 (O-H) p2 ~1595 (C=C) p3 ~1450 (N=N) p4 ~1270 (C-O) p5 ~840 (p-subst.)

Sources

A Senior Application Scientist's Guide to the Spectroscopic Validation of 4-Phenylazophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Certainty

In the realm of chemical research and development, the unambiguous determination of a molecule's structure is the bedrock upon which all further investigation is built. 4-Phenylazophenol, also known as 4-hydroxyazobenzene, is a diaryl-azo compound with applications ranging from its use as a dye to its investigation as a potential antifungal agent.[1][2] Its utility is intrinsically linked to its precise chemical architecture: a phenol group positioned para to an azo linkage connecting to an unsubstituted phenyl ring. Any deviation from this structure, such as isomeric substitution at the ortho or meta positions, would drastically alter its chemical, physical, and biological properties.

This guide provides an in-depth, multi-technique spectroscopic workflow for the structural validation of this compound. We will move beyond simple data reporting to explain the causal logic behind each method—¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopy. By integrating these orthogonal techniques, we create a self-validating system that provides irrefutable evidence for the target structure, a critical standard for researchers, scientists, and drug development professionals.

Visualizing the Target Structure

Before delving into the spectral data, it is essential to have a clear representation of the this compound molecule. The following diagram illustrates the structure with a systematic numbering scheme that will be used for spectral assignments throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectroscopy: Mapping Proton Environments

Expertise & Experience: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the cornerstone of small molecule structural elucidation. It provides precise information on the chemical environment, connectivity, and relative number of protons in a molecule. For this compound, its power lies in confirming the para-substitution pattern of the phenolic ring and the integrity of the unsubstituted phenyl ring.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve ~5-10 mg of the synthesized this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of DMSO-d₆ is often advantageous as it can help in observing exchangeable protons like the phenolic -OH.

  • Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard, setting its resonance to 0.00 ppm.[3]

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field provides better signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region.

  • Processing: Fourier transform the raw data (FID), and perform phase and baseline corrections. Integrate the signals to determine the relative number of protons for each resonance.

Data Analysis and Interpretation

The ¹H NMR spectrum of this compound is characterized by distinct signals in the aromatic region and a signal for the hydroxyl proton. The expected chemical shifts and multiplicities provide a unique fingerprint for the molecule.

Proton(s) Predicted Chemical Shift (δ, ppm) in DMSO-d₆ Multiplicity Integration Assignment Rationale
H-2', H-6'~7.8-7.9Doublet (d) or Multiplet (m)2HProtons on the phenyl ring ortho to the azo group; deshielded by the electron-withdrawing azo linkage.
H-3', H-4', H-5'~7.4-7.6Multiplet (m)3HRemaining protons on the unsubstituted phenyl ring. Their signals overlap, forming a complex multiplet.
H-2, H-6~7.7-7.8Doublet (d)2HProtons on the phenolic ring ortho to the azo group. They appear as a doublet due to coupling with H-3 and H-5.
H-3, H-5~6.9-7.0Doublet (d)2HProtons on the phenolic ring ortho to the hydroxyl group. They are shielded by the electron-donating -OH group, shifting them upfield. They appear as a doublet due to coupling with H-2 and H-6.
-OHVariable, ~10.0 (can be broad)Singlet (s), broad1HThe acidic proton of the phenol group. Its chemical shift is concentration and solvent-dependent. The signal will disappear upon D₂O exchange.

Note: Predicted chemical shifts are based on typical values for similar structures and may vary slightly based on experimental conditions.[4][5]

Trustworthiness: The key to validating the para-substitution is the presence of two distinct doublets in the aromatic region, each integrating to 2H. This "AA'BB'" system for the phenolic ring is a classic indicator of 1,4-disubstitution. An ortho-substituted isomer would produce a much more complex set of four distinct multiplets, while a meta-isomer would also yield a different, more complex splitting pattern.

G cluster_molecule Key Proton Environments cluster_spectrum ¹H NMR Signals H_ortho_azo H-2, H-6 Signal_A ~7.7-7.8 ppm (Doublet, 2H) H_ortho_azo->Signal_A H_ortho_OH H-3, H-5 Signal_B ~6.9-7.0 ppm (Doublet, 2H) H_ortho_OH->Signal_B H_phenyl H-2', H-3', H-4', H-5', H-6' Signal_C ~7.4-7.9 ppm (Multiplet, 5H) H_phenyl->Signal_C OH_proton -OH Signal_D ~10.0 ppm (Singlet, 1H) OH_proton->Signal_D

Caption: Correlation of proton environments in this compound to their ¹H NMR signals.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Expertise & Experience: While ¹H NMR maps the protons, ¹³C NMR spectroscopy reveals the carbon framework of the molecule. Each unique carbon atom produces a distinct signal, allowing us to confirm the total carbon count and identify the chemical environment of each carbon.

Experimental Protocol: ¹³C NMR

The sample preparation and instrument setup are identical to that for ¹H NMR. ¹³C NMR experiments typically require a longer acquisition time due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard, resulting in a spectrum where each unique carbon appears as a singlet.

Data Analysis and Interpretation

Due to the molecule's symmetry, the 12 carbons of this compound produce 8 distinct signals.

Carbon(s) Predicted Chemical Shift (δ, ppm) Assignment Rationale
C-4~160Quaternary carbon attached to the electron-donating -OH group; highly deshielded.
C-1'~152Quaternary carbon attached to the azo group on the phenyl ring.
C-1~147Quaternary carbon attached to the azo group on the phenolic ring.
C-2', C-6'~129Phenyl ring carbons ortho to the azo linkage.
C-4'~129Phenyl ring carbon para to the azo linkage.
C-3', C-5'~122Phenyl ring carbons meta to the azo linkage.
C-2, C-6~125Phenolic ring carbons ortho to the azo linkage.
C-3, C-5~116Phenolic ring carbons ortho to the -OH group; shielded by its electron-donating effect.

Note: Chemical shift data is compiled from spectral databases and predictive software.[6][7]

Trustworthiness: The ¹³C NMR spectrum validates the structure by confirming the presence of 8 unique carbon environments, consistent with the C₂ symmetry of the phenolic portion of the molecule. The chemical shift of C-4 at ~160 ppm is highly characteristic of a carbon atom in a phenol that is para to another substituent. The distinct chemical shifts for all carbons provide a complete map of the electronic landscape of the molecule, which would be significantly different for any other isomer.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic set of vibrational frequencies.[8]

Experimental Protocol: FT-IR
  • Sample Preparation: A small amount of the solid sample (~1-2 mg) is finely ground with dry potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, placing the solid sample directly on the crystal.

  • Background Scan: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: The sample is scanned, typically over a range of 4000 to 400 cm⁻¹.

Data Analysis and Interpretation

The FT-IR spectrum of this compound confirms the presence of the key hydroxyl, azo, and aromatic functionalities.

Wavenumber (cm⁻¹) Vibration Type Functional Group Significance
3550 - 3200 (Broad)O-H StretchPhenolic -OHThe broadness of this peak is a hallmark of hydrogen bonding, confirming the presence of the hydroxyl group.[1][9]
3100 - 3000C-H StretchAromatic C-HIndicates the presence of sp² hybridized C-H bonds in the aromatic rings.[10]
~1600, ~1500, ~1450C=C StretchAromatic RingsMultiple sharp bands characteristic of the carbon-carbon double bond stretching within the phenyl rings.
~1440N=N StretchAzo GroupThe azo stretch is often weak or of medium intensity and can be difficult to assign definitively as it falls in a region with other absorptions.[11]
~1250C-O StretchPhenolic C-OStrong absorption confirming the carbon-oxygen single bond of the phenol.
~840C-H Out-of-plane bendpara-disubstituted ringA strong band in this region is highly indicative of a 1,4-(para) substitution pattern on an aromatic ring.

Trustworthiness: The combination of a broad O-H stretch, aromatic C-H and C=C stretches, and, most critically, the strong out-of-plane bending band around 840 cm⁻¹ provides a self-validating fingerprint. The presence of the para-substitution band is a key piece of evidence that rules out ortho and meta isomers, which have their own characteristic bending patterns in the 900-690 cm⁻¹ region.

G cluster_protocol FT-IR Workflow cluster_analysis Spectral Interpretation Sample Prepare Sample (KBr Pellet or ATR) Background Acquire Background Spectrum Sample->Background Acquire Acquire Sample Spectrum Background->Acquire Process Process Data (Baseline & Normalize) Acquire->Process OH_Peak Broad Peak ~3300 cm⁻¹ (O-H Stretch) Process->OH_Peak Aromatic_Peaks Sharp Peaks 3100-3000 cm⁻¹ (C-H) 1600-1450 cm⁻¹ (C=C) Process->Aromatic_Peaks Para_Peak Strong Peak ~840 cm⁻¹ (p-Substitution Bend) Process->Para_Peak

Caption: A simplified workflow for FT-IR analysis of this compound.

UV-Vis Spectroscopy: Mapping Electronic Transitions

Expertise & Experience: UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to electronic transitions between molecular orbitals.[12] For a conjugated dye like this compound, this technique is highly characteristic, revealing information about the extent of the π-electron system.

Experimental Protocol: UV-Vis
  • Solution Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol). A typical concentration is around 0.005 g/L.[2][13]

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.

  • Sample Measurement: Replace the blank with a cuvette containing the sample solution and record the absorption spectrum, typically from 200 to 700 nm.

Data Analysis and Interpretation

Azo compounds typically exhibit two characteristic absorption bands.

Band Type λ_max (nm) Transition Significance
K-Band~347 nmπ → πThis is a high-intensity absorption band resulting from an electronic transition within the extended conjugated system of the entire molecule (phenyl-azo-phenol).[2][13] Its position is sensitive to the length of the conjugated system.
R-Band~440 nm (often a weak shoulder)n → πA lower-intensity, formally forbidden transition involving the non-bonding electrons on the nitrogen atoms of the azo group. It appears at a longer wavelength and is responsible for the characteristic yellow color of the compound.[14]

Trustworthiness: The presence of the intense K-band around 347 nm is definitive proof of the large, conjugated π-system.[2][13] While an isomer like 2-Phenylazophenol would also show these bands, its λ_max values may be slightly shifted due to steric hindrance and different electronic effects (e.g., intramolecular hydrogen bonding in the ortho isomer), which can alter the planarity of the molecule and the energy of the electronic transitions. Comparing the obtained spectrum to literature values for this compound provides strong confirmatory evidence.

Conclusion: A Symphony of Spectra for Unambiguous Validation

  • ¹H NMR confirms the para-substitution pattern and the proton count of both aromatic rings.

  • ¹³C NMR verifies the carbon skeleton and the electronic environment of each unique carbon.

  • FT-IR identifies all key functional groups and provides further strong evidence for the para-substitution.

  • UV-Vis characterizes the conjugated electronic system responsible for the molecule's properties as a dye.

References

  • PubChem. 4-Hydroxyazobenzene | C12H10N2O | CID 15529. National Center for Biotechnology Information. [Link]

  • Liu, W., et al. (2010). Enzymatic Synthesis of Photoactive Poly(this compound). ResearchGate. [Link]

  • ResearchGate. FTIR spectra of 4-hydroxyazobenzene.[Link]

  • Derbel, N., et al. (2007). Density functional theory characterisation of 4-hydroxyazobenzene. PubMed. [Link]

  • Peking University. SUPPORTING INFORMATION FOR.[Link]

  • MDPI. Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo.[Link]

  • Springer. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight.[Link]

  • ResearchGate. Fourier infrared spectrum of (a) 4-hydroxyazobenzene; (b) PAPAE; (c)...[Link]

  • AZoOptics. How to Interpret UV-Vis Spectroscopy Results: A Beginner's Guide.[Link]

  • University of Colorado Boulder. INFRARED SPECTROSCOPY (IR).[Link]

  • iChemical. 4-(Phenyldiazenyl)phenol, CAS No. 1689-82-3.[Link]

  • Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach.[Link]

  • Doc Brown's Chemistry. uv-visible light absorption spectra of azo dyes.[Link]

  • NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Phenylazophenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-Phenylazophenol (also known as 4-Hydroxyazobenzene), ensuring the safety of laboratory personnel and the protection of our environment. This is not merely a checklist, but a validation of our commitment to best practices in laboratory safety.

Understanding the Hazard Profile of this compound

Before any disposal protocol can be implemented, a thorough understanding of the compound's inherent risks is paramount. This compound is classified as a hazardous substance.[1][2] Key hazards include:

  • Human Health: It is harmful if swallowed and causes skin, eye, and respiratory irritation.[1][3] Although the toxicological properties have not been fully investigated, caution is advised.[4]

  • Environmental Hazard: This compound is recognized as being toxic to aquatic life, with long-lasting effects.[3][5] Therefore, it must not be allowed to enter drains or surface waters.[1][6]

  • Chemical Reactivity: It is incompatible with strong oxidizing agents.[1] Contact with such materials could lead to vigorous reactions, posing a fire or explosion hazard.

The U.S. Environmental Protection Agency (EPA) regulates the disposal of chemical waste, and it is the generator's responsibility to classify waste and ensure it is managed correctly according to regulations such as the Resource Conservation and Recovery Act (RCRA).[4][7][8] Azo dyes, as a class, are noted for their potential to break down into harmful aromatic amines.[9]

Core Principles of this compound Disposal

The fundamental principle is that this compound and any materials contaminated with it must be treated as hazardous waste.[9] Under no circumstances should it be disposed of in standard trash or flushed down the sanitary sewer.[1][9] The goal is complete containment and transfer to a licensed chemical destruction facility.[3]

Parameter Guideline Rationale
Waste Classification Hazardous WasteHarmful if swallowed, skin/eye/respiratory irritant, toxic to aquatic life.[1][3][5]
Container Material Chemically resistant, sealable (e.g., HDPE)To prevent leaks and reactions with the container material.
Incompatible Materials Strong oxidizing agentsTo prevent potentially dangerous chemical reactions.[1]
Disposal Method Licensed hazardous waste disposal serviceEnsures compliance with EPA and local regulations and proper chemical destruction.[3][10]
Step-by-Step Disposal Protocol

This protocol outlines the necessary steps from the point of waste generation to its final collection.

1. Personal Protective Equipment (PPE) is Non-Negotiable

Before handling any waste, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.

  • Eye Protection: Safety glasses or goggles are mandatory.[9]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[3][9]

  • Body Protection: A lab coat is essential to protect from accidental spills.[9]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator (e.g., N95 dust mask) should be used.[2][11]

All handling of waste should occur in a well-ventilated area, preferably within a chemical fume hood.[9]

2. Waste Segregation: The Foundation of Safe Disposal

Proper segregation prevents dangerous reactions and ensures compliant disposal.

  • Solid Waste: Collect all solid this compound waste, including contaminated weighing papers, gloves, and pipette tips, in a designated hazardous waste container.[2][9] This container must be clearly labeled.

  • Liquid Waste: Solutions containing this compound must be collected in a separate, compatible liquid hazardous waste container. Do not mix with other incompatible waste streams.

  • Sharps: Any sharps (needles, razor blades) contaminated with this compound should be placed in a designated sharps container that is also labeled as hazardous chemical waste.

// Node Definitions start [label="Waste Generated\n(this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; ppe_check [label="Step 1: Don Correct PPE\n(Gloves, Goggles, Lab Coat)", fillcolor="#FBBC05", fontcolor="#202124"]; waste_type [label="Step 2: Identify Waste Type", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solid_waste [label="Solid Waste\n(Powder, Contaminated PPE,\nWeighing Paper)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; liquid_waste [label="Liquid Waste\n(Solutions)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; container_solid [label="Step 3: Place in Labeled,\nSealable Solid Hazardous\nWaste Container", fillcolor="#34A853", fontcolor="#FFFFFF"]; container_liquid [label="Step 3: Place in Labeled,\nSealable Liquid Hazardous\nWaste Container", fillcolor="#34A853", fontcolor="#FFFFFF"]; storage [label="Step 4: Store Securely\nin Designated Satellite\nAccumulation Area", fillcolor="#FBBC05", fontcolor="#202124"]; ehs_contact [label="Step 5: Contact EHS for Pickup", fillcolor="#4285F4", fontcolor="#FFFFFF"]; disposal [label="Final Disposal by\nLicensed Waste Contractor", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edge Definitions start -> ppe_check; ppe_check -> waste_type; waste_type -> solid_waste [label="Solid"]; waste_type -> liquid_waste [label="Liquid"]; solid_waste -> container_solid; liquid_waste -> container_liquid; container_solid -> storage; container_liquid -> storage; storage -> ehs_contact; ehs_contact -> disposal; } dot Caption: Workflow for the safe segregation and disposal of this compound waste.

3. Container Management: Containment and Communication

Proper container selection and labeling are mandated by regulatory bodies like the EPA.[7][12]

  • Selection: Use only chemically resistant, sealable containers designated for hazardous waste.[9] Ensure the container is in good condition with no leaks or cracks.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste".[9] The label must also include the full chemical name, "this compound," and list any other constituents in the waste mixture.[9] The date of accumulation should also be noted.

  • Closure: Keep the waste container sealed at all times, except when adding waste.[7] This is a common and critical compliance point.

4. Storage: Safe and Secure Accumulation

Designated waste storage areas are essential for laboratory safety.

  • Location: Store sealed hazardous waste containers in a designated, secure area away from general laboratory traffic.[9] This is often referred to as a Satellite Accumulation Area (SAA).

  • Segregation: Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents.[9]

  • Environment: The storage area should be cool, dry, and well-ventilated.[4][9]

5. Final Disposal: Professional Handover

The final step is to arrange for the removal and disposal by qualified professionals.

  • Contact EHS: Contact your institution’s Environmental Health & Safety (EHS) department or equivalent office to schedule a pickup for the hazardous waste.[9]

  • Documentation: Follow all institutional procedures for waste handover, which may include completing a manifest or log.

  • Professional Disposal: The waste must be handled by a licensed waste disposal contractor who will transport it to an approved treatment, storage, and disposal facility (TSDF).[8][9][13] Methods like controlled incineration with flue gas scrubbing may be used for destruction.[3]

By adhering to this comprehensive disposal plan, you not only ensure compliance with federal and local regulations but also uphold the highest standards of scientific responsibility. The safety of your colleagues and the preservation of our environment are paramount.

References

  • Material Safety Data Sheet - this compound, 97% (UV-Vis) - Cole-Parmer. [Link]

  • Hazardous Waste Disposal Guidelines - Purdue University. [Link]

  • Waste from the Production Of Dyes and Pigments Listed as Hazardous - EPA. [Link]

  • Proper Handling of Hazardous Waste Guide - EPA. [Link]

  • SAFETY DATA SHEET - p-Phenylazophenol - Chem Service. [Link]

  • Best Practices for Hazardous Waste Disposal - AEG Environmental. [Link]

  • MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses - EPA. [Link]

  • Hazardous Waste - US EPA. [Link]

  • Removal and Recovery of the Hazardous Azo Dye Acid Orange 7 through Adsorption over Waste Materials: Bottom Ash and De-Oiled Soya - ACS Publications. [Link]

  • Removal of Azo Dyes from Aqueous Effluent Using Bio-Based Activated Carbons: Toxicity Aspects and Environmental Impact - MDPI. [Link]

  • REMOVAL OF AZO DYE COMPOUNDS FROM PAPER INDUSTRIES WASTES USING PHYTOREMEDIATION METHODOLOGY - TSI Journals. [Link]

Sources

Comprehensive Safety and Handling Guide for 4-Phenylazophenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 4-Phenylazophenol (also known as 4-Hydroxyazobenzene), moving beyond a simple checklist to offer a framework of understanding and operational excellence. The toxicological properties of this chemical have not been fully investigated, underscoring the importance of cautious handling.[1]

Hazard Assessment and Risk Mitigation

This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[2][3][4][5] It is also considered harmful if swallowed.[2][5] The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, our safety protocols are designed to create a multi-layered defense against these risks.

Table 1: Hazard Identification and PPE Requirements

Hazard ClassificationPotential Health EffectsRequired Personal Protective Equipment (PPE)
Skin Irritation (Category 2)[2][3][4]Causes skin irritation.[2][3][4][5]Chemical-resistant gloves (Nitrile or Neoprene recommended).[1][3]
Eye Irritation (Category 2)[2][3][4]Causes serious eye irritation.[2][3][4][5]Safety glasses with side shields or chemical safety goggles.[1][4][6]
Respiratory Irritation[2][3][4]May cause respiratory tract irritation.[1][2][3][4][5]Work in a well-ventilated area or use a chemical fume hood.[1][3][6]
Acute Oral Toxicity (Category 4)[2]Harmful if swallowed.[2][5]Do not eat, drink, or smoke in the laboratory.[2][6]
Personal Protective Equipment (PPE): Your First Line of Defense

Proper selection and use of PPE are non-negotiable when handling this compound. The causality behind each piece of equipment is rooted in preventing chemical contact with your body.

  • Eye and Face Protection: Chemical safety goggles are mandatory to prevent contact with dust particles or splashes.[1][4] Standard safety glasses may not provide adequate protection from fine powders.

  • Skin Protection: Wear chemical-resistant gloves, such as nitrile or neoprene, to prevent skin contact.[1][3] Always inspect gloves for any signs of degradation or puncture before use.[3] A lab coat or chemical-resistant apron should be worn to protect your clothing and skin.[6]

  • Respiratory Protection: In situations where dust generation is unavoidable or ventilation is inadequate, a NIOSH/MSHA approved respirator is necessary.[1][3][4] A dust mask (type N95) can be a suitable option.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage. The following workflow minimizes exposure and maintains a controlled environment.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Gather & Inspect PPE prep_area->gather_ppe gather_materials Assemble Materials & Spill Kit gather_ppe->gather_materials weigh Weighing (in ventilated enclosure) gather_materials->weigh Proceed to Handling dissolve Dissolving/Mixing weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate Complete Experiment dispose_waste Segregate & Dispose Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Safe Handling Workflow for this compound

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area for handling, preferably a chemical fume hood, to ensure adequate ventilation.[1][3][6]

    • Assemble and inspect all necessary PPE before handling the chemical.

    • Ensure an emergency eyewash station and safety shower are readily accessible.[2]

    • Have a spill kit readily available.

  • Handling:

    • When weighing the solid, do so in a ventilated enclosure to minimize dust generation and accumulation.[1]

    • Avoid creating dust. If visible dust is generated, cease work and re-evaluate your handling technique.

    • Keep the container tightly closed when not in use.[1][2][3]

    • Wash hands thoroughly after handling, even if gloves were worn.[1][2]

  • Storage:

    • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][3]

    • Keep it away from incompatible materials, such as oxidizing agents.[2]

Emergency Procedures: Immediate and Effective Response

In the event of an exposure or spill, a rapid and informed response is critical.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and shoes immediately.[1] Flush the skin with plenty of soap and water for at least 15 minutes.[1][4] Seek medical attention if irritation develops or persists.[1][7]

  • Inhalation: Move the affected person to fresh air immediately.[1][3] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[1][3] Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting.[1] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person.[1][3] Seek immediate medical attention.[1][3]

  • Spills: For minor spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled disposal container.[1] For major spills, evacuate the area and alert emergency responders.[6]

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: this compound is toxic to aquatic life with long-lasting effects.[3][7]

  • Disposal Method: Dispose of waste material and contaminated packaging in accordance with all applicable local, state, and federal regulations.[3][6][7] One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Container Disposal: Empty containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[3] Alternatively, puncture the containers to prevent reuse before disposal.[3][6]

By adhering to these detailed protocols, you can confidently and safely handle this compound, ensuring the well-being of your team and the integrity of your research.

References

  • Material Safety Data Sheet - this compound, 97% (UV-Vis). Cole-Parmer. [Link]

  • SAFETY DATA SHEET - p-Phenylazophenol. Chem Service. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-Phenylazophenol
Reactant of Route 2
4-Phenylazophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.